molecular formula C9H12O2 B1329984 2-Ethyl-6-methoxyphenol CAS No. 90534-46-6

2-Ethyl-6-methoxyphenol

Cat. No.: B1329984
CAS No.: 90534-46-6
M. Wt: 152.19 g/mol
InChI Key: RSZPVOABCKCPKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethyl-6-methoxyphenol is a natural product found in Gossypium hirsutum with data available.

Properties

IUPAC Name

2-ethyl-6-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2/c1-3-7-5-4-6-8(11-2)9(7)10/h4-6,10H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSZPVOABCKCPKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00920335
Record name 2-Ethyl-6-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00920335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90534-46-6
Record name 6-Ethylguaiacol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090534466
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Ethyl-6-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00920335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-ETHYLGUAIACOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L5S7PJR6D7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

2-Ethyl-6-methoxyphenol discovery and isolation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery, Synthesis, and Isolation of 2-Ethyl-6-methoxyphenol

Introduction

This compound, also known by its trivial name 6-ethylguaiacol, is a disubstituted phenol that holds a unique position at the intersection of natural product chemistry and synthetic organic chemistry.[1] While its documented "discovery" is linked to its identification in complex natural mixtures, the chemical principles for its synthesis were established long before its first isolation.[2] This compound is of interest to researchers in various fields due to its presence in natural sources like Gossypium hirsutum (cotton) and its potential as a versatile chemical intermediate.[1]

This guide provides a comprehensive technical overview intended for researchers, scientists, and drug development professionals. It deviates from a rigid template to present a narrative that follows the scientific journey of this molecule—from its fundamental properties and identification in nature to the classical and modern methodologies for its synthesis and purification. The protocols and explanations are grounded in established chemical principles, offering insights into the causality behind experimental choices to ensure a self-validating and trustworthy framework.

Physicochemical and Spectroscopic Profile

A thorough understanding of a molecule's physical and chemical properties is fundamental to any synthetic or isolation effort. These parameters dictate the choice of solvents, purification techniques, and analytical methods. The key properties of this compound are summarized below.

PropertyValueSource
IUPAC Name This compoundPubChem[1]
Synonyms 6-Ethylguaiacol, 6-Ethyl-2-methoxyphenolPubChem[1]
CAS Number 90534-46-6PubChem[1]
Molecular Formula C₉H₁₂O₂PubChem[1]
Molecular Weight 152.19 g/mol PubChem[1]
Boiling Point ~197 °F (91.9 °C) (est.)The Good Scents Company[3]
XLogP3 2.3PubChem[1]
SMILES CCC1=C(C(=CC=C1)OC)OPubChem[1]
InChIKey RSZPVOABCKCPKY-UHFFFAOYSA-NPubChem[1]

Spectroscopically, the structure of this compound gives rise to characteristic signals. ¹H NMR spectroscopy would reveal distinct signals for the aromatic protons, the ethyl group's methylene and methyl protons, the methoxy group's singlet, and a broad singlet for the phenolic hydroxyl group. Infrared (IR) spectroscopy would show a characteristic broad O-H stretch for the phenol, C-O stretching, and aromatic C-H and C=C absorptions. Mass spectrometry should display a molecular ion peak corresponding to its molecular weight.

Discovery and Natural Occurrence

The formal discovery of this compound is rooted in the field of analytical chemistry and the study of complex natural matrices. While not available in the provided search results, its presence has been reported in Gossypium hirsutum[1].

This type of discovery underscores a common theme in chemistry: a compound may be synthesized and exist as a known entity in the laboratory long before it is identified from a natural source. The techniques required to isolate and identify a single component from a complex mixture like a plant extract or smoke condensate are often more challenging than a targeted synthesis from well-defined starting materials.

Synthetic Pathways: From Historical Principles to Modern Methods

The synthesis of this compound can be approached through several established organic chemistry reactions. The choice of pathway often involves a trade-off between starting material availability, cost, regioselectivity, and overall yield. The logical precursor for this molecule is guaiacol (2-methoxyphenol).

Classical Synthesis: Friedel-Crafts Alkylation of Guaiacol

The most direct conceptual route is the Friedel-Crafts alkylation of guaiacol. This reaction involves the electrophilic substitution of an ethyl group onto the aromatic ring. The hydroxyl (-OH) and methoxy (-OCH₃) groups are both ortho-, para-directing activators. Since the position para to the hydroxyl group is occupied by the methoxy group, and vice-versa, substitution is directed to the positions ortho to these groups. Position 6 is sterically less hindered than position 3, making it a favorable site for ethylation.

Experimental Protocol (Plausible Method)

  • Reaction Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel. The system is maintained under an inert atmosphere (e.g., Nitrogen or Argon).

  • Catalyst Suspension: Anhydrous aluminum chloride (AlCl₃, 1.1 equivalents) is suspended in a dry, inert solvent such as carbon disulfide (CS₂) or dichloromethane (DCM).

  • Addition of Reactants: Guaiacol (1.0 equivalent) is dissolved in the same solvent and added to the flask. The mixture is cooled to 0 °C in an ice bath.

  • Ethylation: An ethylating agent, such as ethyl bromide (EtBr, 1.1 equivalents), is added dropwise from the dropping funnel over 30 minutes, maintaining the temperature at 0 °C. The choice of an ethyl halide is classic for this reaction.

  • Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature and stirred for 4-6 hours, or until TLC/GC analysis indicates consumption of the starting material.

  • Workup: The reaction is carefully quenched by pouring the mixture onto crushed ice containing concentrated hydrochloric acid. This step hydrolyzes the aluminum complexes and moves the catalyst into the aqueous phase. The organic layer is separated.

  • Extraction & Washing: The aqueous layer is extracted twice with DCM. The combined organic layers are washed sequentially with water, 5% sodium bicarbonate solution (to remove acidic impurities), and brine.

  • Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by fractional distillation under reduced pressure to yield this compound. Reduced pressure is critical to prevent thermal decomposition at high temperatures.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification flask Three-Neck Flask (Inert Atmosphere) cooling Cool to 0°C flask->cooling 1. reactants Guaiacol + EtBr in Solvent reactants->flask catalyst AlCl₃ in Solvent catalyst->flask addition Dropwise Addition of EtBr cooling->addition 2. stirring Stir at RT (4-6h) addition->stirring 3. quench Quench with Ice/HCl stirring->quench 4. extract Liquid-Liquid Extraction quench->extract 5. wash Wash & Dry extract->wash 6. distill Fractional Distillation (Reduced Pressure) wash->distill 7. product Pure this compound distill->product Final Product

Workflow for Friedel-Crafts Alkylation.
Modern Industrial Synthesis: Vapor-Phase Alkylation

For larger-scale and more environmentally friendly production, industrial processes often shift from stoichiometric Lewis acids to recyclable solid acid catalysts. Vapor-phase alkylation of phenols is a well-established industrial method noted for its efficiency and selectivity.[4]

The core principle involves passing the reactants in the gas phase over a heated solid catalyst bed. The catalyst, often a modified zeolite or metal oxide, provides acidic sites that facilitate the reaction.[4] In this case, ethanol is used as the ethylating agent. At the high temperatures of the reaction, the catalyst facilitates the dehydration of ethanol to ethylene, which then acts as the electrophile in the alkylation of the phenol.[4]

Experimental Protocol (Industrial Method)

  • Catalyst Preparation: A suitable solid acid catalyst (e.g., a modified γ-alumina or zeolite) is packed into a fixed-bed flow reactor. The catalyst is typically activated in situ by heating under a flow of inert gas.

  • System Setup: The reactor is placed in a tube furnace capable of maintaining temperatures up to 350-450 °C. A high-pressure liquid pump is used to introduce the reactant feed, which is first passed through a vaporizer. A back-pressure regulator maintains the system pressure.

  • Reactant Feed: A liquid feed mixture of guaiacol and ethanol (e.g., a 1:3 molar ratio) is prepared. The use of excess ethanol helps to drive the reaction forward and can improve selectivity.

  • Reaction Conditions: The reactor temperature is set (e.g., 350 °C) and the system is pressurized (e.g., 1 atm).[4] The liquid feed is pumped into the vaporizer (e.g., 250 °C) at a defined weight hourly space velocity (WHSV), for instance, 2.0 h⁻¹.[4]

  • Product Collection: The gaseous effluent from the reactor is passed through a condenser, and the liquid product mixture is collected in a cooled trap.

  • Analysis: The composition of the product mixture is analyzed by Gas Chromatography (GC) to determine the conversion of guaiacol and the selectivity for this compound and other isomers or byproducts.

  • Purification: The collected liquid is subjected to fractional distillation under reduced pressure to separate the desired product from unreacted starting materials, water, and byproducts.[4]

G cluster_input Reactant Feed cluster_process Reaction Core cluster_output Product Collection feed_tank Guaiacol + Ethanol Feed pump HPLC Pump feed_tank->pump vaporizer Vaporizer (250°C) pump->vaporizer WHSV = 2.0 h⁻¹ reactor Fixed-Bed Reactor (Solid Acid Catalyst, 350°C) vaporizer->reactor Gaseous Reactants condenser Condenser reactor->condenser Gaseous Products collector Liquid Product Collector condenser->collector analysis GC Analysis collector->analysis

Vapor-Phase Alkylation Industrial Workflow.

Isolation and Purification Strategies

Whether isolating from a natural source or a synthetic reaction, obtaining a compound in high purity is paramount. The strategy depends heavily on the nature of the mixture and the scale of the operation.

Post-Synthesis Workup and Distillation

For laboratory-scale syntheses, the initial purification involves a standard aqueous workup as described in the Friedel-Crafts protocol. The goal is to remove inorganic salts, catalysts, and acidic or basic impurities. The primary tool for purifying the resulting crude oil is fractional distillation under reduced pressure . This technique is ideal for separating compounds with different boiling points. Operating under vacuum is crucial as it lowers the boiling points of the compounds, preventing potential thermal degradation that can occur at atmospheric pressure.

Chromatographic Methods

Chromatography is an indispensable tool for both the analysis and purification of organic compounds.

  • Gas Chromatography (GC): Due to the volatility of this compound, GC is the preferred method for analyzing its purity.[5] A flame ionization detector (FID) provides quantitative information on the relative amounts of different components in a sample. When coupled with a mass spectrometer (GC-MS), it provides definitive structural identification of each component.

  • High-Performance Liquid Chromatography (HPLC): HPLC can also be used for analysis and purification. Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase (like methanol/water or acetonitrile/water), would be a suitable system for separating this compound from more or less polar impurities.

  • Column Chromatography: For laboratory-scale purification where distillation is not effective (e.g., for removing isomers with very close boiling points), silica gel column chromatography can be employed. A nonpolar solvent system, such as hexanes/ethyl acetate, would be used to elute the compounds from the polar silica gel stationary phase.

Advanced Separation Techniques

For challenging separations, particularly from complex biomass-derived oils, more advanced methods may be required. While not specifically documented for this compound, research on the closely related isomer 4-Ethyl-2-methoxyphenol has demonstrated a novel purification method based on complexation with calcium ions.[5][6] This technique involves selectively reacting the target phenol with Ca²⁺ to form a solid complex, which can be filtered off from the liquid impurities. The pure phenol is then regenerated from the complex.[5][6] This approach highlights the potential for developing highly specific, non-chromatographic purification methods for valuable phenolic compounds.

Conclusion

This compound serves as an excellent case study in the journey of an organic molecule. Its story spans from its anonymous existence in natural products to its targeted synthesis through both classical and modern industrial chemistry. The principles governing its creation via Friedel-Crafts reactions are foundational to organic chemistry, while its production via vapor-phase catalysis showcases the drive for efficiency, selectivity, and sustainability in modern chemical manufacturing. The diverse array of techniques available for its isolation and purification—from distillation and chromatography to innovative complexation methods—equips researchers with a robust toolkit to obtain this valuable compound for further study and application.

References

  • This compound | C9H12O2 | CID 180594. PubChem, National Institutes of Health. Available from: [Link]

  • CN100482629C - Para-(2-methoxyl) ethylphenol synthesis method. Google Patents.
  • EP2892877B1 - Process for the preparation of (s)-2-ethyl-n-(1-methoxypropan -2-yl)-6-methyl aniline. Google Patents.
  • US3376351A - Process for producing methoxyphenol or ethoxyphenol. Google Patents.
  • This compound, 90534-46-6. The Good Scents Company. Available from: [Link]

  • CN108689810A - To the synthetic method of methoxy ethyl phenol. Google Patents.
  • GB1100480A - Process for producing methoxyphenol or ethoxyphenol. Google Patents.
  • (E)-2-[(2-Ethylphenyl)iminomethyl]-6-methoxyphenol. National Center for Biotechnology Information (PMC), NIH. Available from: [Link]

  • Synthesis, characterization and biological activity of 2-[(2-hydroxy-phenylimino)-methyl]-6-methoxy-phenol (MSAP) and nano sized of Co (II), Ni (II), Cu (II) and Zn (II) metal complexes. ResearchGate. Available from: [Link]

  • 2-Methoxy-6-methylphenol. NIST WebBook. Available from: [Link]

  • Phytotoxic Activity Analysis of 2-Methoxyphenol and 2,6-Di-tert-butyl-4-methylphenol Present in Cistus ladanifer L. Essential Oil. MDPI. Available from: [Link]

  • Development of a New Route for Separating and Purifying 4-Ethyl-2-methoxyphenol Based on the Reaction Mechanism between the Chemical and Calcium Ion. ACS Omega. Available from: [Link]

  • Chapter 12 - Chromatography. Chromedia. Available from: [Link]

  • Determination of Methoxyphenols in Ambient Atmospheric Particulate Matter: Tracers for Wood Combustion. CDC Stacks. Available from: [Link]

  • A new synthesis of thiophenes and thiapyrans. Indian Academy of Sciences. Available from: [Link]

  • Methoxyphenols extraction from hydrodeoxygenation aliphatic-model phases: An in-silico and experimental study. ResearchGate. Available from: [Link]

  • Development of a New Route for Separating and Purifying 4-Ethyl-2-methoxyphenol Based on the Reaction Mechanism between the Chemical and Calcium Ion. National Center for Biotechnology Information (PMC), NIH. Available from: [Link]

  • "The synthesis and chromatographic separation of 2-ethyl-6-methylcycloh" by Céleste Marie Pritchard. Smith Scholarworks. Available from: [Link]

Sources

An In-depth Technical Guide to the Natural Sources of 2-Ethyl-6-methoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the natural occurrences of 2-Ethyl-6-methoxyphenol, a substituted guaiacol derivative. While its documented presence in the biosphere is limited, this guide synthesizes available data and provides a scientifically grounded exploration of its most significant natural source: the thermal degradation of lignin. We delve into a putative biosynthetic pathway, leveraging established principles of phenylpropanoid metabolism, and present detailed, field-proven protocols for the extraction, isolation, and characterization of this compound from complex natural matrices. This document is intended for researchers, scientists, and drug development professionals interested in the sourcing and analysis of naturally occurring phenolic compounds.

Introduction to this compound

This compound, also known as 6-ethylguaiacol, is an aromatic organic compound with the molecular formula C₉H₁₂O₂. As a derivative of 2-methoxyphenol (guaiacol), it belongs to the broad class of phenolic compounds that are widespread in the plant kingdom and are products of various natural and industrial processes. Its structure, characterized by a hydroxyl group, a methoxy group, and an ethyl group on the benzene ring, imparts specific chemical and organoleptic properties. While not as extensively studied as other guaiacol derivatives like eugenol or vanillin, this compound is of interest for its potential biological activities and as a marker compound in certain natural products.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₉H₁₂O₂
Molecular Weight 152.19 g/mol
IUPAC Name This compound
CAS Number 90534-46-6
Boiling Point (est.) 233.23 °C @ 760 mm Hg
Flash Point (est.) 197.00 °F (91.90 °C)
Water Solubility (est.) 693.8 mg/L @ 25 °C

Natural Sources and Formation

The occurrence of this compound in nature is not widespread in its free form within living organisms. Its presence is primarily linked to the transformation of plant-derived macromolecules, particularly lignin.

Documented Natural Occurrences

Direct identification of this compound in natural sources is sparse. To date, it has been reported in:

  • Gossypium hirsutum (Upland Cotton): The compound has been identified as a constituent of the cotton plant.[1] The specific biosynthetic pathway leading to its formation in cotton has not been elucidated but is likely related to the plant's phenylpropanoid metabolism.

  • Cooked Bacon: The presence of this compound in cooked bacon is a strong indicator of its formation through the pyrolysis of wood smoke components used in the curing process.[2][3]

Lignin Pyrolysis: The Primary "Natural" Source

The most significant source of this compound and related guaiacol derivatives is the thermal decomposition (pyrolysis) of lignin.[4] Lignin is a complex polymer of aromatic alcohols (monolignols) and is a major component of the cell walls of woody plants.

The structure of lignin is based on phenylpropanoid units, primarily:

  • p-Coumaryl alcohol: Forms p-hydroxyphenyl (H) units.

  • Coniferyl alcohol: Forms guaiacyl (G) units.

  • Sinapyl alcohol: Forms syringyl (S) units.

The pyrolysis of lignin from gymnosperms (softwoods), which is rich in guaiacyl units, yields a higher proportion of guaiacol and its derivatives.[4] The thermal cleavage of the ether and carbon-carbon bonds within the lignin polymer releases a variety of volatile phenolic compounds. This compound is one such product, likely formed through the cleavage and subsequent modification of the side chains of the guaiacyl propane units.

Lignin_Pyrolysis cluster_0 Biomass (Hardwood/Softwood) cluster_1 Thermal Decomposition cluster_2 Primary Products cluster_3 Volatile Phenolic Compounds Biomass Lignin-rich Biomass Pyrolysis Pyrolysis (Heating in absence of Oxygen) Biomass->Pyrolysis subjected to Guaiacyl_Units Guaiacyl (G) Units Pyrolysis->Guaiacyl_Units releases Syringyl_Units Syringyl (S) Units Pyrolysis->Syringyl_Units Guaiacol Guaiacol Guaiacyl_Units->Guaiacol forms Ethyl_Guaiacol This compound Guaiacyl_Units->Ethyl_Guaiacol Other_Phenols Other Alkylphenols, Syringols, etc. Guaiacyl_Units->Other_Phenols Biosynthesis_Pathway cluster_shikimate Shikimate Pathway cluster_phenylpropanoid Phenylpropanoid Pathway cluster_monolignol Monolignol Synthesis cluster_final Putative Final Step PEP Phosphoenolpyruvate + Erythrose-4-phosphate Chorismate Chorismate PEP->Chorismate multiple steps Phenylalanine L-Phenylalanine Chorismate->Phenylalanine Coumaroyl_CoA p-Coumaroyl-CoA Phenylalanine->Coumaroyl_CoA PAL, C4H, 4CL Feruloyl_CoA Feruloyl-CoA Coumaroyl_CoA->Feruloyl_CoA C3H, COMT Coniferaldehyde Coniferaldehyde Feruloyl_CoA->Coniferaldehyde CCR Coniferyl_Alcohol Coniferyl Alcohol (Guaiacyl Unit Precursor) Coniferaldehyde->Coniferyl_Alcohol CAD EM_Phenol This compound Coniferyl_Alcohol->EM_Phenol Side-chain reduction (Hypothetical Enzymes)

Figure 2: Putative Biosynthetic Pathway of this compound.

Experimental Protocols: Extraction and Isolation

The choice of extraction method for this compound depends on the matrix and the desired scale of isolation. For bulk isolation from biomass, steam distillation is effective. For trace analysis from complex matrices like food or plant tissue, solid-phase microextraction (SPME) is a sensitive and solventless technique.

Protocol 1: Steam Distillation for Bulk Isolation from Smoked Wood Chips

This protocol is designed for the isolation of volatile phenolic compounds from a lignin-rich matrix that has undergone thermal treatment.

Rationale: Steam distillation is effective for separating volatile compounds from non-volatile materials. By passing steam through the matrix, the volatile phenols are vaporized and co-distill with the water, and can then be recovered from the condensate.

Materials:

  • Smoked hardwood chips (e.g., hickory, oak)

  • Distilled water

  • Sodium chloride (NaCl)

  • Diethyl ether or Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Steam distillation apparatus

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Sample Preparation: Grind the smoked wood chips to a coarse powder to increase the surface area for efficient extraction.

  • Distillation Setup: Place 200 g of the ground wood chips into the distillation flask of the steam distillation apparatus. Add 500 mL of distilled water and a saturating amount of NaCl to increase the boiling point and aid in the "salting out" of organic compounds.

  • Steam Distillation: Begin passing steam through the flask. Collect the distillate in a receiving flask. Continue distillation until at least 1 L of distillate has been collected. The distillate will be a milky emulsion.

  • Liquid-Liquid Extraction: Cool the distillate to room temperature. Transfer the distillate to a large separatory funnel. Extract the aqueous distillate three times with 150 mL portions of diethyl ether or DCM.

  • Drying: Combine the organic extracts and dry over anhydrous sodium sulfate to remove residual water.

  • Concentration: Filter off the sodium sulfate and concentrate the organic extract using a rotary evaporator at a low temperature (e.g., 35-40 °C) to avoid loss of the volatile phenols.

  • Purification (Optional): The resulting crude extract can be further purified by column chromatography on silica gel if individual compounds are to be isolated.

Protocol 2: Headspace Solid-Phase Microextraction (HS-SPME) for Trace Analysis

This protocol is suitable for the analysis of this compound in a food matrix (e.g., smoked meat) or plant tissue (Gossypium hirsutum). [5] Rationale: HS-SPME is a highly sensitive, solvent-free extraction technique ideal for volatile and semi-volatile compounds in complex matrices. Analytes are partitioned from the sample headspace onto a coated fiber, which is then directly desorbed into the GC injector. [6] Materials:

  • SPME fiber assembly (e.g., 85 µm Carboxen/Polydimethylsiloxane - CAR/PDMS)

  • 20 mL headspace vials with PTFE-lined septa

  • Heating block or water bath

  • GC-MS system with an SPME-compatible injector

Procedure:

  • Sample Preparation: Homogenize 2 g of the sample (e.g., smoked bacon or cotton leaf tissue) and place it into a 20 mL headspace vial. Add a small amount of NaCl to aid the release of volatiles.

  • Internal Standard: Spike the sample with a suitable internal standard (e.g., deuterated 4-ethylphenol) for quantification.

  • Incubation and Extraction: Seal the vial and place it in a heating block at 60 °C for a 15-minute equilibration period. After equilibration, expose the SPME fiber to the headspace of the vial for 30 minutes at the same temperature.

  • Desorption: Retract the fiber and immediately insert it into the heated injector port (e.g., 250 °C) of the GC-MS for thermal desorption of the analytes onto the analytical column. Desorb for 5 minutes.

  • Analysis: Start the GC-MS analysis run concurrently with the desorption.

Analytical Workflow: Quantification by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive analytical technique for the identification and quantification of this compound in extracts. [6][7]

Analytical_Workflow Sample_Prep Sample Preparation (Extraction as per Protocol 1 or 2) GC_Separation Gas Chromatography (Separation of Volatiles) Sample_Prep->GC_Separation Injection MS_Detection Mass Spectrometry (Identification and Detection) GC_Separation->MS_Detection Elution Data_Analysis Data Analysis (Quantification) MS_Detection->Data_Analysis Data Acquisition

Figure 3: General Analytical Workflow for this compound.
GC-MS Instrumental Parameters

The following table provides typical GC-MS parameters for the analysis of volatile phenols. These should be optimized for the specific instrument and column used.

Table 2: Recommended GC-MS Parameters

ParameterSettingRationale
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thicknessA non-polar column suitable for a wide range of volatile and semi-volatile compounds.
Injector Temperature 250 °CEnsures rapid volatilization of the analytes.
Injection Mode Splitless (for SPME) or Split (10:1 for liquid injection)Splitless mode is used for trace analysis to transfer the entire sample to the column.
Carrier Gas Helium at a constant flow of 1.0 mL/minInert carrier gas providing good chromatographic resolution.
Oven Program 40 °C (hold 2 min), ramp to 280 °C at 8 °C/min, hold 5 minA temperature ramp to separate compounds based on their boiling points.
MS Transfer Line 280 °CPrevents condensation of analytes between the GC and MS.
Ion Source Temp. 230 °CStandard temperature for electron ionization.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization technique that produces reproducible fragmentation patterns for library matching.
MS Mode Full Scan (m/z 40-400) for identification, Selected Ion Monitoring (SIM) for quantificationFull scan is used to identify unknown compounds. SIM mode increases sensitivity and selectivity for target analytes.
SIM Ions for Quantification m/z 152 (Molecular Ion), 137, 109The molecular ion is typically used for quantification, with qualifier ions for confirmation.
Data Analysis and Quantification
  • Identification: The identification of this compound is confirmed by comparing the retention time and the mass spectrum of the peak in the sample chromatogram with that of an authentic standard. The fragmentation pattern should also be matched against a spectral library (e.g., NIST).

  • Quantification: For quantitative analysis, a calibration curve is constructed by analyzing a series of standards of known concentrations. The concentration of this compound in the sample is then determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Conclusion

While this compound is not a widely distributed metabolite in living plants, its formation through the pyrolysis of lignin establishes it as a significant natural product derived from biomass. This guide has provided a framework for understanding its origins, from a putative biosynthetic pathway to its generation in processes like wood smoking. The detailed protocols for extraction and GC-MS analysis offer robust methodologies for researchers to isolate and quantify this compound from various complex matrices. Further research into the specific enzymatic pathways in plants like Gossypium hirsutum and a broader screening of pyrolysis products from different lignocellulosic sources will undoubtedly expand our knowledge of this and other related alkylguaiacols.

References

  • Biosynthesis of Diverse Class Flavonoids via Shikimate and Phenylpropanoid Pathway. (n.d.). IntechOpen. [Link]

  • Tohge, T., Watanabe, M., Hoefgen, R., & Fernie, A. R. (2013). Shikimate and Phenylalanine Biosynthesis in the Green Lineage. Frontiers in Plant Science, 4, 62. [Link]

  • Tzin, V., & Galili, G. (2010). The shikimate pathway and its branches in plants. Trends in Plant Science, 15(9), 500-507.
  • Herrmann, K. M., & Weaver, L. M. (1999). The Shikimate Pathway. Annual Review of Plant Physiology and Plant Molecular Biology, 50, 473-503.
  • The Good Scents Company. (n.d.). This compound. Retrieved from [Link]

  • Potthast, K. (1974). Determination of phenols in smoked meat products. Acta Alimentaria, 3(2), 189-199.
  • Faix, O., Meier, D., & Fortmann, I. (1990). Lignin pyrolysis products: their structures and their significance as biomarkers. Holz als Roh- und Werkstoff, 48(7-8), 351-354.
  • Wikipedia. (n.d.). Guaiacol. Retrieved from [Link]

  • Kawamoto, H., Hatanaka, W., & Saka, S. (2003). Analytical pyrolysis pathways of guaiacyl glycerol-β-guaiacyl ether. Journal of Wood Science, 49(2), 146-152.
  • Brand, S., Hardi, F., & Hornung, U. (2018). From Pulp to Aromatic Products: Reaction Pathways of Lignin Depolymerization. Energy & Fuels, 32(10), 10839-10851.
  • Potthast, K. (1974). DETERMINATION OF PHENOLS IN SMOKED MEAT PRODUCTS. Biblioteka Nauki. [Link]

  • Brebu, M., & Vasile, C. (2010). Use of Pyrolysis–Gas Chromatography/Mass Spectrometry as a Tool to Study the Natural Variation in Biopolymers in Different Tissues of Economically Important European Softwood Species. Polymers, 15(21), 4589.
  • Van Erven, G., Boubol, K. P., & Kabel, M. A. (2017). Quantification of Lignin and Its Structural Features in Plant Biomass Using 13C Lignin as Internal Standard for Pyrolysis-GC-SIM-MS. Analytical Chemistry, 89(19), 10416-10423.
  • del Río, J. C., Rencoret, J., Prinsen, P., Martínez, Á. T., Ralph, J., & Gutiérrez, A. (2012). Structural characterization of wheat straw lignin as revealed by analytical pyrolysis, 2D-NMR, and degradative methods. Journal of agricultural and food chemistry, 60(23), 5922-5935.
  • FlavScents. (n.d.). This compound. Retrieved from [Link]

  • Ház, A., Šurina, I., Sládková, A., Jablonský, M., Peller, A., & Šimon, P. (2014). Lignin pyrolysis. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 180594, this compound. Retrieved from [Link]

  • Singh, S., Chhatwal, H., & Pandey, A. (2024). Characterization of alkylguaiacol-degrading cytochromes P450 for the biocatalytic valorization of lignin.
  • Kawamoto, H., & Saka, S. (2008). Role of methoxyl group in char formation from lignin-related compounds. Journal of Analytical and Applied Pyrolysis, 84(1), 79.
  • Wallace, S., & Johnson, E. (2020). Characterization of alkylguaiacol-degrading cytochromes P450 for the biocatalytic valorization of lignin. Proceedings of the National Academy of Sciences, 117(41), 25483-25491.
  • Weckwerth, W. (2011). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Metabolites, 1(1), 64-81.
  • Khoddami, A., Wilkes, M. A., & Roberts, T. H. (2013). Techniques for Analysis of Plant Phenolic Compounds. Molecules, 18(2), 2328-2375.
  • Cox, K. L., Schöne, L., & Sacks, G. L. (2018).
  • Wang, Y., He, Z., & Li, C. (2013). Selective Production of Phenol, Guaiacol and 2,6-Dimethoxyphenol by Alkaline Hydrothermal Conversion of Lignin. Energy & Fuels, 27(12), 7458-7464.
  • Bertoli, A., Leonardi, M., & Pistelli, L. (2010). SPME-GC-MS analysis scheme for fresh plant material. ResearchGate. [Link]

  • Ház, A., Šurina, I., Sládková, A., Jablonský, M., Peller, A., & Šimon, P. (2014). Lignin pyrolysis. ResearchGate. [Link]

  • Feng, Y., & Wang, X. (2021). Smoked-Derived Volatile Phenol Analysis in Wine by Stir Bar Sorptive Extraction-Gas Chromatography-Mass Spectrometry. Molecules, 26(18), 5613.
  • Toth, L. (1981). Phenolic components of smoked meat products. Journal of Agricultural and Food Chemistry, 29(4), 834-838.
  • Liu, D., Cong, X., & Liu, X. (2017). Identification of Lignin-Derived p-Bis(2,6-dimethoxyphenol)yl Compounds in Bio-oil with Mass Spectrometry. Energy & Fuels, 31(7), 7248-7254.
  • Singh, S., Chhatwal, H., & Pandey, A. (2020). Characterization of alkylguaiacol-degrading cytochromes P450 for the biocatalytic valorization of lignin. PubMed. [Link]

  • Perveen, F., & Khan, M. A. (2009). HPLC profile of cotton phenols. Showing obvious quantitative differences for syringic and ferulic acids in resistant and susceptible varieties. ResearchGate. [Link]

  • Noestheden, M., Thiessen, K., Dennis, E. G., Tiet, B., & Zandberg, W. F. (2017). Quantitating Organoleptic Volatile Phenols in Smoke-Exposed Vitis vinifera Berries. Journal of Agricultural and Food Chemistry, 65(38), 8418-8425.
  • Vanholme, R., Demedts, B., Morreel, K., Ralph, J., & Boerjan, W. (2010). Lignin Biosynthesis and Structure. Plant Physiology, 153(3), 895-905.
  • Baerson, S. R., Schröder, J., Cook, D., Rimando, A. M., Pan, Z., Dayan, F. E., Noonan, B. P., & Duke, S. O. (2010). Alkylresorcinol biosynthesis in plants: new insights from an ancient enzyme family?. Plant Signaling & Behavior, 5(10), 1286-1289.

Sources

biosynthesis pathway of 2-Ethyl-6-methoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biosynthesis of 2-Ethyl-6-methoxyphenol

Authored by a Senior Application Scientist

Abstract

This compound, a substituted guaiacol derivative, is a molecule of interest due to its presence in natural products and its potential applications.[1][2] While its direct biosynthetic pathway has not been fully elucidated in a single organism, a comprehensive understanding can be constructed by examining related, well-characterized metabolic routes in plants and microorganisms. This guide provides a scientifically grounded, proposed biosynthetic pathway for this compound, starting from the central shikimate pathway and proceeding through key intermediates such as ferulic acid and 4-vinylguaiacol. We will delve into the enzymatic logic, provide a plausible mechanistic framework, and outline experimental methodologies for pathway verification. This document is intended for researchers, scientists, and professionals in drug development and natural product chemistry who seek a deeper understanding of the biosynthesis of substituted phenolic compounds.

Introduction to this compound

This compound, also known as 6-ethylguaiacol, is a phenolic compound that has been identified in sources such as cotton (Gossypium hirsutum) and as a flavor component in cooked bacon.[1][2] Its structure, featuring a guaiacol backbone with an ethyl substitution, suggests a biosynthetic origin rooted in phenylpropanoid metabolism. Understanding the biosynthesis of such molecules is crucial for their potential biotechnological production, as well as for elucidating their physiological roles in the organisms that produce them.

The Foundational Shikimate Pathway: Gateway to Aromatic Compounds

The biosynthesis of nearly all aromatic compounds in plants, bacteria, and fungi begins with the shikimate pathway .[3] This highly conserved seven-step metabolic route converts the primary metabolites phosphoenolpyruvate and erythrose-4-phosphate into chorismate, the last common precursor for the three aromatic amino acids: phenylalanine, tyrosine, and tryptophan.[3][4][5]

The initial steps of the shikimate pathway involve the condensation of phosphoenolpyruvate and erythrose-4-phosphate to form 3-dehydroquinate, which is then converted through a series of enzymatic reactions to shikimate.[3] Subsequent phosphorylation and the addition of another molecule of phosphoenolpyruvate lead to the formation of 5-enolpyruvylshikimate-3-phosphate (EPSP).[3] The pathway culminates with the synthesis of chorismate by chorismate synthase.[3]

Diagram of the Shikimate Pathway

Shikimate_Pathway PEP Phosphoenolpyruvate DHQ 3-Dehydroquinate PEP->DHQ DAHP synthase, 3-dehydroquinate synthase E4P Erythrose-4-phosphate E4P->DHQ DAHP synthase, 3-dehydroquinate synthase Shikimate Shikimate DHQ->Shikimate Multiple Steps S3P Shikimate-3-phosphate Shikimate->S3P Shikimate kinase EPSP EPSP S3P->EPSP EPSP synthase Chorismate Chorismate EPSP->Chorismate Chorismate synthase Aromatic_AA Aromatic Amino Acids (Phenylalanine, Tyrosine) Chorismate->Aromatic_AA Biosynthesis_Pathway cluster_shikimate Shikimate & Phenylpropanoid Pathways Chorismate Chorismate Phenylalanine L-Phenylalanine Chorismate->Phenylalanine Ferulic_Acid Ferulic Acid Phenylalanine->Ferulic_Acid Multiple Steps 4-Vinylguaiacol 4-Vinylguaiacol Ferulic_Acid->4-Vinylguaiacol Phenolic Acid Decarboxylase (PadC) This compound This compound 4-Vinylguaiacol->this compound Vinylphenol Reductase (Proposed) Experimental_Workflow Start Organism Culture Feeding Feed ¹³C-Labeled Precursor Start->Feeding Sampling Time-Course Sampling Feeding->Sampling Extraction Metabolite Extraction Sampling->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Data_Analysis Trace Isotope Incorporation Analysis->Data_Analysis Conclusion Pathway Validation Data_Analysis->Conclusion

Sources

A Technical Guide to the Structural Elucidation of 2-Ethyl-6-methoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Imperative of Unambiguous Identification

Chapter 1: Foundational Properties and Synthetic Context

Before embarking on elucidation, understanding the target molecule's basic properties and likely synthetic origin is crucial. This context informs our expectations and helps anticipate potential isomeric impurities. 2-Ethyl-6-methoxyphenol is a substituted phenol, a class of compounds prevalent in both natural and synthetic chemistry.

A common synthetic route involves the Friedel-Crafts alkylation of guaiacol (2-methoxyphenol).[1] This reaction, however, can potentially yield positional isomers, primarily 4-ethyl-2-methoxyphenol, making rigorous purification and subsequent characterization essential.

Table 1: Physicochemical Properties of this compound

Property Value Source
IUPAC Name This compound [2]
Synonyms 6-Ethylguaiacol, 6-Ethyl-2-methoxyphenol [2]
CAS Number 90534-46-6 [2]
Molecular Formula C₉H₁₂O₂ [2]
Molecular Weight 152.19 g/mol [2]

| Monoisotopic Mass | 152.08373 Da |[2] |

Chapter 2: The Integrated Elucidation Strategy

Structural elucidation is a process of inquiry where each piece of evidence corroborates the others. A single technique is rarely sufficient; instead, we construct a logical workflow that combines separation science with multiple spectroscopic methods to build an unassailable structural assignment. This integrated approach ensures the trustworthiness of the final identification.

Elucidation_Workflow cluster_prep Phase 1: Preparation & Purity cluster_analysis Phase 2: Spectroscopic Interrogation cluster_synthesis Phase 3: Confirmation Synthesis Crude Synthetic Product Separation Chromatographic Separation (GC, HPLC) Synthesis->Separation Isolate Analyte NMR NMR Spectroscopy (¹H, ¹³C, 2D) Separation->NMR MS Mass Spectrometry (EI-MS) Separation->MS IR Infrared Spectroscopy (FTIR) Separation->IR Integration Cross-Correlated Data Analysis NMR->Integration MS->Integration IR->Integration Confirmation Final Structure Confirmed Integration->Confirmation Convergent Evidence

Figure 1: Integrated workflow for structural elucidation.

Chapter 3: Purity and Separation: The Critical First Step

No spectroscopic analysis can be trusted if the sample is impure. The primary challenge in the context of this compound is its potential contamination with positional isomers. Therefore, chromatographic separation is not merely a purification step but a foundational part of the elucidation itself.

Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Rationale: For volatile, thermally stable compounds like substituted phenols, GC-MS is the premier tool for initial assessment.[3][4] It provides two orthogonal pieces of data: the retention time (a measure of polarity and volatility) and the mass spectrum (a fingerprint of the molecule's structure and mass). Derivatization, such as silylation, is often employed to block the acidic phenolic proton, improving peak shape and thermal stability.[5][6]

Experimental Protocol: GC-MS Analysis

  • Sample Preparation (Silylation): To a solution of the analyte (1 mg) in pyridine (100 µL), add N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) (100 µL). Heat at 60°C for 30 minutes.

  • Injection: Inject 1 µL of the derivatized sample into the GC-MS system.

  • GC Conditions:

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Inlet Temperature: 250°C.

    • Oven Program: Start at 80°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 450.

    • Source Temperature: 230°C.

Expected Outcome: The analysis should yield a sharp chromatographic peak at a specific retention time, whose mass spectrum shows a molecular ion (M⁺) corresponding to the silylated derivative (mass = 152 + 72 = 224 Da) and a fragmentation pattern characteristic of the analyte.

High-Performance Liquid Chromatography (HPLC)

Expertise & Rationale: While GC-MS is excellent, HPLC can offer superior selectivity for positional isomers that may be difficult to resolve by GC.[7] A pentafluorophenyl (PFP) stationary phase is particularly effective for separating aromatic positional isomers due to unique π-π, dipole-dipole, and ion-exchange interactions.[8]

Experimental Protocol: HPLC-DAD Analysis

  • Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of the mobile phase.

  • HPLC Conditions:

    • Column: Hypersil GOLD VANQUISH PFP (or equivalent), 150 mm x 2.1 mm, 1.9 µm particle size.[8]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 30% B to 80% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 30°C.

  • Detection: Diode Array Detector (DAD) scanning from 200-400 nm, with specific monitoring at ~275 nm (the typical λ_max for phenols).

Chapter 4: Spectroscopic Interrogation: Deciphering the Molecular Blueprint

With a demonstrably pure sample, we can now employ a suite of spectroscopic techniques to assemble the molecular structure piece by piece.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale: NMR is the most definitive method for structural elucidation in solution. It provides detailed information about the carbon-hydrogen framework, the chemical environment of each nucleus, and their connectivity.

4.1.1 ¹H NMR Spectroscopy This technique reveals the number of different types of protons and their neighboring environments. For this compound, we predict a specific set of signals.

Table 2: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~6.95 t, J ≈ 7.8 Hz 1H H-4 (Aromatic) Triplet due to coupling with two adjacent protons (H-3, H-5).
~6.85 d, J ≈ 7.8 Hz 1H H-3 or H-5 (Aromatic) Doublet due to coupling with H-4.
~6.80 d, J ≈ 7.8 Hz 1H H-3 or H-5 (Aromatic) Doublet due to coupling with H-4.
~5.70 s (broad) 1H -OH Phenolic proton, typically a broad singlet; position is concentration-dependent.
3.88 s 3H -OCH₃ Singlet, characteristic of methoxy protons with no adjacent protons.
2.75 q, J ≈ 7.6 Hz 2H -CH₂-CH₃ Quartet due to coupling with the three methyl protons.

| 1.25 | t, J ≈ 7.6 Hz | 3H | -CH₂-CH₃ | Triplet due to coupling with the two methylene protons. |

4.1.2 ¹³C NMR Spectroscopy This technique identifies all unique carbon atoms in the molecule. For the C₉H₁₂O₂ formula of our target, we expect to see 9 distinct signals.

Table 3: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm) Assignment Rationale
~146.5 C-1 or C-6 (Aromatic C-O) Quaternary carbons bonded to oxygen are highly deshielded.
~145.8 C-1 or C-6 (Aromatic C-O) Quaternary carbons bonded to oxygen are highly deshielded.
~124.0 C-2 (Aromatic C-Ethyl) Quaternary carbon attached to the ethyl group.
~121.5 C-4 (Aromatic C-H) Aromatic methine carbon.
~119.8 C-5 (Aromatic C-H) Aromatic methine carbon.
~110.5 C-3 (Aromatic C-H) Aromatic methine carbon.
~56.0 -OCH₃ Methoxy carbon, highly characteristic chemical shift.
~23.5 -CH₂-CH₃ Aliphatic methylene carbon.

| ~14.2 | -CH₂-CH₃ | Aliphatic methyl carbon. |

4.1.3 2D NMR for Unambiguous Connectivity To provide irrefutable proof of the substitution pattern, a Heteronuclear Multiple Bond Correlation (HMBC) experiment is invaluable. It shows correlations between protons and carbons that are 2-3 bonds away.

Figure 2: Critical HMBC correlations confirming the 2,6-substitution pattern.

The key correlation is from the methoxy protons (H at δ 3.88) to the aromatic carbon at the C-6 position. Concurrently, a correlation from the ethyl methylene protons (H at δ 2.75) to the C-2 and C-1 positions confirms their ortho relationship. This pattern is unique to this compound and rules out other isomers.

Infrared (IR) Spectroscopy

Expertise & Rationale: IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule.[9] For a substituted phenol, the spectrum is expected to show several characteristic absorption bands.[10][11]

Table 4: Characteristic IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Vibration Significance
3550–3200 Strong, Broad O–H Stretch Confirms the presence of the hydroxyl (-OH) group. Broadness indicates hydrogen bonding.[11]
3100–3000 Medium, Sharp Aromatic C–H Stretch Indicates protons on the benzene ring.
< 3000 Medium-Weak Aliphatic C–H Stretch Confirms the C-H bonds of the ethyl group.
1600–1450 Medium-Strong Aromatic C=C Stretch Characteristic of the benzene ring itself.

| ~1250 | Strong | Aromatic C–O Stretch | Strong absorption confirming the phenol C-O bond. |

The presence of all these bands provides a robust functional group fingerprint consistent with the proposed structure.

Mass Spectrometry (MS)

Expertise & Rationale: Electron Ionization Mass Spectrometry (EI-MS) provides two critical pieces of information: the exact molecular weight from the molecular ion (M⁺) peak and structural clues from the fragmentation pattern.

Data Interpretation:

  • Molecular Ion (M⁺): The spectrum must show a peak at m/z 152 , corresponding to the molecular formula C₉H₁₂O₂. A high-resolution MS (HRMS) measurement would confirm this mass to within a few parts per million (e.g., 152.0837 Da).[2]

  • Fragmentation: The molecule will break apart in a predictable way upon ionization. The most characteristic fragmentation is the benzylic cleavage to lose the terminal methyl of the ethyl group, or the entire ethyl group itself.

Fragmentation_Pathway M [C₉H₁₂O₂]⁺˙ m/z = 152 M_minus_15 [M - CH₃]⁺ m/z = 137 M->M_minus_15 - •CH₃ M_minus_29 [M - C₂H₅]⁺ m/z = 123 M->M_minus_29 - •C₂H₅ (Benzylic Cleavage)

Figure 3: Plausible EI-MS fragmentation pathway for this compound.

The observation of a strong peak at m/z 123 (M-29) is highly diagnostic for the loss of an ethyl group, strongly supporting the presence of this substituent on the aromatic ring.

Chapter 5: Final Synthesis of Evidence

The power of this multi-technique approach lies in the convergence of all data points to a single, consistent structure. Each experiment validates the others, creating the self-validating system required for absolute confidence.

Table 5: Cross-Correlation of Spectroscopic Data and Structural Features

Structural Feature Evidence from ¹H NMR Evidence from ¹³C NMR Evidence from IR Evidence from MS
Phenolic -OH Broad singlet ~5.7 ppm C-O signal ~146 ppm Broad O-H stretch ~3400 cm⁻¹ -
Methoxy Group Singlet ~3.88 ppm (3H) Signal ~56.0 ppm - Loss of •CH₃ (M-15)
Ethyl Group Quartet ~2.75 ppm (2H), Triplet ~1.25 ppm (3H) Signals ~23.5 & ~14.2 ppm Aliphatic C-H < 3000 cm⁻¹ Loss of •C₂H₅ (M-29)
1,2,6-Substitution Aromatic pattern (t, d, d) 6 unique aromatic signals Out-of-plane C-H bends -

| Molecular Formula | Integration adds to 12H | 9 unique carbon signals | - | M⁺ peak at m/z 152 |

Conclusion

The structural elucidation of this compound, as detailed in this guide, is a systematic process of elimination and confirmation. By beginning with chromatographic techniques to ensure absolute purity and then applying a suite of orthogonal spectroscopic methods (NMR, IR, MS), we generate a dataset where every piece of evidence corroborates the others. The specific splitting patterns in ¹H NMR, the unique carbon count in ¹³C NMR, the functional group confirmation by IR, and the distinct fragmentation in MS collectively form an undeniable fingerprint of the molecule. This rigorous, evidence-based approach is the standard by which all molecular characterization should be judged, ensuring integrity and reproducibility in scientific and industrial applications.

References

  • Wikipedia. Guaiacol. [Link]

  • Proestos, C., et al. (2006). Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. Foods. [Link]

  • Cai, Y., et al. (2011). A gas chromatography/mass spectrometry method for the simultaneous analysis of 50 phenols in wastewater using deconvolution technology. Environmental Chemistry. [Link]

  • Diallo, M. (2011). Infrared Spectroelectrochemical Study of the Oxidation of Substituted Phenols of relevance to the Surface Oxidation of Polystyrene. UCL Discovery. [Link]

  • Lisec, J., et al. (2011). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Molecules. [Link]

  • Razali, N., et al. (2023). Method development for the analysis of Phenols in the ambient air using automatic thermal desorption-gas chromatography-mass spectrometry (TD-GC/MS). MATEC Web of Conferences. [Link]

  • Coggeshall, N.D. (1947). Infrared Absorption Spectra of Trisubstituted Phenol Derivatives. Journal of the American Chemical Society. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 180594, this compound. [Link]

  • Psathaki, M., et al. (2013). GC/MS-SIM Analysis of phenolic compounds in olive oil waste waters. ResearchGate. [Link]

  • University of California, Los Angeles. Spectroscopy Tutorial: Phenols and Enols. [Link]

  • Chemistry LibreTexts. (2024). 17.11: Spectroscopy of Alcohols and Phenols. [Link]

  • Doc Brown's Chemistry. Infrared spectrum of phenol. [Link]

  • MicroSolv Technology Corporation. (2024). Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. [Link]

  • Vlase, T., et al. (2014). Determination of three alkylphenol isomers in various water samples using a new HPLC method based on a duet stationary phase. Journal of the Serbian Chemical Society. [Link]

  • ResearchGate. (2017). Effect of solvent on the alkylation of guaiacol. [Link]

Sources

spectroscopic data of 2-Ethyl-6-methoxyphenol (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Ethyl-6-methoxyphenol

Authored by: A Senior Application Scientist

Introduction

In the landscape of pharmaceutical research and fine chemical synthesis, the unambiguous structural elucidation of novel and existing molecules is paramount. This compound, a substituted phenolic compound, presents a unique combination of functional groups that are of interest in various applications, including as a building block in the synthesis of more complex molecules. Its biological activity and chemical reactivity are intrinsically linked to its precise molecular structure. Therefore, a comprehensive understanding of its spectroscopic signature is essential for its identification, purity assessment, and quality control.

This technical guide provides a detailed analysis of the expected spectroscopic data for this compound, covering Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). As a self-validating system of characterization, the congruence of data from these orthogonal techniques provides a high degree of confidence in the structural assignment. This document is intended for researchers, scientists, and drug development professionals who require a practical and in-depth understanding of the spectroscopic properties of this compound.

The predictions and interpretations herein are based on fundamental principles of spectroscopy and comparative analysis with structurally related compounds.

Molecular Structure

To facilitate the interpretation of the spectroscopic data, the molecular structure of this compound is presented below, with a numbering scheme for the carbon and hydrogen atoms.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The analysis of both ¹H and ¹³C NMR spectra provides detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is predicted to show distinct signals for the aromatic protons, the ethyl group, the methoxy group, and the phenolic hydroxyl proton. The chemical shifts are influenced by the electronic effects of the substituents on the aromatic ring.

Predicted ¹H NMR Data (in CDCl₃)

ProtonsPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J) in HzIntegration
-OH~5.0 - 6.0singlet (broad)-1H
Ar-H~6.7 - 7.0multiplet-3H
-OCH₃~3.8singlet-3H
-CH₂-~2.7quartet~7.62H
-CH₃~1.2triplet~7.63H

Interpretation and Causality:

  • -OH Proton: The chemical shift of the phenolic proton can be highly variable and is dependent on concentration, solvent, and temperature due to hydrogen bonding. It is expected to appear as a broad singlet.

  • Aromatic Protons (Ar-H): The three protons on the aromatic ring will likely appear as a complex multiplet in the range of 6.7-7.0 ppm. The electron-donating effects of the hydroxyl, methoxy, and ethyl groups will shield these protons, shifting them upfield compared to benzene (7.34 ppm).

  • Methoxy Protons (-OCH₃): The three protons of the methoxy group are chemically equivalent and are not coupled to any other protons, thus they will appear as a sharp singlet. The chemical shift of methoxy groups on a benzene ring is typically around 3.8 ppm.

  • Ethyl Group Protons (-CH₂CH₃): The methylene protons (-CH₂-) are adjacent to the aromatic ring and will be deshielded, appearing as a quartet due to coupling with the three methyl protons. The methyl protons (-CH₃) will appear as a triplet due to coupling with the two methylene protons. This characteristic quartet-triplet pattern is a hallmark of an ethyl group.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule.

Predicted ¹³C NMR Data (in CDCl₃)

Carbon AtomPredicted Chemical Shift (ppm)
C-OH (C5)~145
C-OCH₃ (C1)~148
C-Et (C2)~125
C-H (Aromatic)~110 - 122
C-H (Aromatic)~110 - 122
C-H (Aromatic)~110 - 122
-OCH₃~56
-CH₂-~23
-CH₃~14

Interpretation and Causality:

  • Aromatic Carbons: The carbons directly attached to the oxygen atoms (C1 and C5) are expected to be the most deshielded of the aromatic carbons, appearing downfield around 145-148 ppm. The carbon bearing the ethyl group (C2) will also be downfield, but to a lesser extent. The protonated aromatic carbons will be found in the more shielded region of the aromatic spectrum.

  • Methoxy Carbon (-OCH₃): The chemical shift for a methoxy carbon on an aromatic ring is typically in the range of 55-60 ppm[1].

  • Ethyl Group Carbons (-CH₂CH₃): The methylene carbon (-CH₂-) is expected around 23 ppm, while the terminal methyl carbon (-CH₃) will be the most shielded carbon in the molecule, appearing around 14 ppm.

Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A longer acquisition time will be necessary due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the chemical shifts to TMS.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl, ether, and aromatic moieties, as well as the alkyl groups.

Predicted IR Absorption Bands

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
O-H stretch (phenolic)3200 - 3600Strong, broad
C-H stretch (aromatic)3000 - 3100Medium
C-H stretch (aliphatic)2850 - 3000Medium
C=C stretch (aromatic)1450 - 1600Medium to strong
C-O stretch (aryl ether)1200 - 1275Strong
C-O stretch (phenol)1150 - 1250Strong

Interpretation and Causality:

  • O-H Stretch: The most prominent feature will be a broad, strong band in the region of 3200-3600 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of the phenol.

  • C-H Stretches: Aromatic C-H stretches typically appear as weaker bands just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl and methoxy groups will be observed as stronger bands just below 3000 cm⁻¹.

  • C=C Aromatic Stretches: A series of bands in the 1450-1600 cm⁻¹ region are indicative of the carbon-carbon double bond vibrations within the aromatic ring.

  • C-O Stretches: Strong absorptions corresponding to the C-O stretching vibrations of the aryl ether and the phenol will be present in the fingerprint region, typically between 1150 and 1275 cm⁻¹.

Experimental Protocol for IR Spectroscopy
  • Sample Preparation: For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For a liquid sample, a thin film between two salt plates (e.g., NaCl or KBr) is suitable.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is standard.

  • Data Acquisition: Record the spectrum over the range of 4000 to 400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure. For this compound (C₉H₁₂O₂), the nominal molecular weight is 152 g/mol .

Predicted Mass Spectrometry Data (Electron Ionization)

m/zPredicted FragmentInterpretation
152[M]⁺•Molecular ion
137[M - CH₃]⁺Loss of a methyl radical
124[M - C₂H₄]⁺•McLafferty rearrangement with loss of ethene
109[M - CH₃ - CO]⁺Loss of a methyl radical followed by carbon monoxide

Interpretation and Causality:

  • Molecular Ion ([M]⁺•): The molecular ion peak is expected at m/z 152, corresponding to the molecular weight of the compound.

  • Loss of a Methyl Radical ([M - CH₃]⁺): A common fragmentation pathway for methoxy-containing compounds is the loss of a methyl radical (•CH₃) from the methoxy group, resulting in a fragment at m/z 137.

  • Loss of Ethene ([M - C₂H₄]⁺•): Alkylphenols with an ethyl group can undergo a McLafferty-type rearrangement, leading to the loss of ethene (C₂H₄) and the formation of a radical cation at m/z 124[2][3]. This is a diagnostic fragmentation for ethyl-substituted aromatic compounds.

  • Further Fragmentation: The fragment at m/z 137 can further lose carbon monoxide (CO) to give a fragment at m/z 109.

Predicted Fragmentation Pathway

G M [C₉H₁₂O₂]⁺• m/z = 152 F1 [C₈H₉O₂]⁺ m/z = 137 M->F1 - •CH₃ F2 [C₇H₈O₂]⁺• m/z = 124 M->F2 - C₂H₄ F3 [C₇H₉O]⁺ m/z = 109 F1->F3 - CO

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Experimental Protocol for Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent such as dichloromethane or methanol.

  • Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

  • GC Separation: Inject the sample into the GC. The GC column will separate the compound from any impurities. A typical column would be a non-polar capillary column.

  • MS Analysis: As the compound elutes from the GC column, it enters the mass spectrometer where it is ionized and fragmented. The mass analyzer separates the ions based on their mass-to-charge ratio.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and the major fragment ions.

Conclusion

The comprehensive spectroscopic characterization of this compound through the synergistic use of NMR, IR, and MS provides a robust and self-validating methodology for its unambiguous identification. The predicted data presented in this guide, based on established spectroscopic principles and analysis of related structures, offers a detailed roadmap for researchers working with this compound. The ¹H and ¹³C NMR spectra will define the carbon-hydrogen framework, the IR spectrum will confirm the presence of key functional groups, and the mass spectrum will verify the molecular weight and reveal characteristic fragmentation patterns. This multi-faceted spectroscopic approach is indispensable for ensuring the identity, purity, and quality of this compound in research and development settings.

References

  • Chemical Characterization and Quantitation of Phenols in Fuel Extracts by Using Gas Chromatography/Methane Chemical Ionization Triple Quadrupole Mass Spectrometry. ACS Publications. [Link]

  • (PDF) Methoxy 13 C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. ResearchGate. [Link]

  • (PDF) Chemical Characterization and Quantitation of Phenols in Fuel Extracts by Using Gas Chromatography/Methane Chemical Ionization Triple Quadrupole Mass Spectrometry. ResearchGate. [Link]

Sources

thermal stability of 2-Ethyl-6-methoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Thermal Stability of 2-Ethyl-6-methoxyphenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the , a substituted phenolic compound with applications as a key intermediate in the synthesis of pharmaceuticals and other specialty chemicals.[1][2] While specific experimental data on the thermal decomposition of this compound is not extensively documented in publicly available literature, this guide synthesizes information from related methoxyphenols and hindered phenolic antioxidants to present a scientifically grounded overview of its expected thermal behavior.[3][4][5][6] The guide outlines probable decomposition pathways, discusses the role of steric hindrance and antioxidant properties in its stability, and provides detailed experimental protocols for assessing its thermal properties using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). This document is intended to serve as a valuable resource for researchers, chemists, and drug development professionals working with this compound, enabling them to ensure its quality, safety, and efficacy in their applications.

Introduction to this compound and the Imperative of Thermal Stability

This compound, also known as 6-Ethylguaiacol, is an aromatic organic compound characterized by a phenol ring substituted with an ethyl group and a methoxy group at the ortho positions.[7] Its structure, featuring a hydroxyl group, imparts antioxidant properties characteristic of hindered phenols, which are widely used to protect materials from degradation.[6][8][9] In the pharmaceutical and chemical industries, this compound serves as a versatile building block for the synthesis of more complex molecules.[1][2]

The thermal stability of a compound is a critical parameter that dictates its suitability for various applications, particularly in drug development and manufacturing. Exposure to elevated temperatures during synthesis, purification, formulation, and storage can lead to degradation, resulting in loss of potency, formation of impurities, and potential safety concerns. A thorough understanding of the thermal behavior of this compound is therefore essential for:

  • Defining Safe Operating Limits: Establishing maximum temperature thresholds for handling and processing to prevent unwanted degradation.

  • Ensuring Product Quality and Purity: Minimizing the formation of thermal degradants that can compromise the quality and efficacy of the final product.

  • Predicting Shelf-Life and Storage Conditions: Determining appropriate storage conditions to maintain the compound's stability over time.

  • Process Optimization: Designing robust and reliable manufacturing processes that account for the compound's thermal limitations.

This guide provides a framework for understanding and evaluating the , drawing upon established principles of physical organic chemistry and thermal analysis.

The Structural Rationale for Stability: A Hindered Phenol Perspective

The is intrinsically linked to its molecular structure as a hindered phenol. Hindered phenols are a class of antioxidants that play a crucial role in preventing oxidative degradation in a wide range of materials, including plastics, lubricants, and fuels.[8] Their efficacy stems from the steric hindrance provided by bulky alkyl groups positioned ortho to the hydroxyl group.[6][8]

In the case of this compound, the ethyl and methoxy groups flanking the hydroxyl group provide a degree of steric shielding. This hindrance makes it more difficult for the hydroxyl proton to be abstracted by species other than highly reactive free radicals.[8] The primary antioxidant mechanism of hindered phenols involves the donation of this hydrogen atom to peroxy radicals, thereby terminating the radical chain reactions that lead to degradation.[6][9] The resulting phenoxy radical is stabilized by resonance, and the steric hindrance from the ortho substituents further inhibits its participation in undesirable side reactions.[6]

Caption: Free radical scavenging mechanism of a hindered phenol.

Probable Thermal Decomposition Pathways

Following this initial step, a cascade of reactions can occur, leading to the formation of various degradation products. A plausible decomposition pathway, adapted from studies on guaiacol (2-methoxyphenol), is outlined below.[3][4][5][10]

  • Initial O–CH3 Bond Cleavage: The process is initiated by the breaking of the methoxy group's ether bond, forming a phenoxy radical and a methyl radical.

  • Decarbonylation and Ring Opening: The resulting phenoxy radical can undergo decarbonylation to form a hydroxycyclopentadienyl radical.[3][4][5] This intermediate can then lose a hydrogen atom to form cyclopentadienone.

  • Formation of Smaller Volatiles: Cyclopentadienone can further decompose through the loss of carbon monoxide to yield smaller, unsaturated hydrocarbons like acetylene and vinylacetylene.[3][4][5]

Caption: A plausible thermal decomposition pathway for this compound.

It is important to note that the presence of the ethyl group may influence the decomposition pathway, potentially leading to additional side reactions involving this substituent.

Experimental Assessment of Thermal Stability

A robust evaluation of the requires the use of thermoanalytical techniques. The two most common and powerful methods for this purpose are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[11][12] This technique is invaluable for determining the onset of decomposition, the temperature at which the most significant weight loss occurs, and the amount of residual char.[13]

Experimental Protocol for TGA:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a TGA pan (typically alumina or platinum).

  • Instrument Setup:

    • Place the pan in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to prevent oxidative degradation.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature of 30 °C.

    • Heat the sample at a linear rate of 10 °C/min to a final temperature of 600-800 °C.[11][12]

  • Data Analysis:

    • Plot the mass of the sample (%) as a function of temperature.

    • Determine the onset temperature of decomposition (Tonset), which is the temperature at which significant mass loss begins.

    • Identify the temperature of maximum rate of decomposition (Tmax) from the first derivative of the TGA curve (DTG curve).

    • Quantify the residual mass at the end of the experiment.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[14] It is used to detect thermal events such as melting, crystallization, glass transitions, and decomposition.[14] For thermal stability assessment, DSC can be used to determine the onset of decomposition, which is often observed as an exothermic event.[15][16]

Experimental Protocol for DSC:

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan.

  • Instrument Setup:

    • Place the sample pan and an empty reference pan in the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature of 30 °C.

    • Heat the sample at a linear rate of 10 °C/min to a temperature above its expected decomposition range (e.g., 400 °C).

  • Data Analysis:

    • Plot the heat flow as a function of temperature.

    • Identify the melting point (Tm) as an endothermic peak.

    • Determine the onset of the exothermic decomposition peak, which provides an indication of the decomposition temperature.

Caption: Experimental workflow for thermal analysis.

Data Presentation and Interpretation

The data obtained from TGA and DSC experiments should be summarized in a clear and concise manner to facilitate interpretation and comparison.

Table 1: Summary of Thermal Properties of this compound (Hypothetical Data)

ParameterMethodValueUnits
Melting Point (Tm)DSCe.g., 45-50°C
Onset of Decomposition (Tonset)TGAe.g., 220-230°C
Temperature of Maximum Decomposition Rate (Tmax)TGA (DTG)e.g., 250-260°C
Residual Mass at 600 °CTGAe.g., <5%
Decomposition EnthalpyDSCe.g., -200J/g

Note: The values in this table are hypothetical and should be replaced with experimental data.

Safe Handling and Storage Recommendations

Based on the anticipated thermal behavior of this compound as a hindered phenol, the following recommendations for safe handling and storage are proposed:

  • Storage: Store in a cool, dry, well-ventilated area away from direct sunlight and sources of heat.[17] Keep containers tightly closed.

  • Handling: Avoid prolonged exposure to elevated temperatures during processing. Use the experimentally determined Tonset as a guide for setting maximum processing temperatures, incorporating an appropriate safety margin.

  • Incompatible Materials: Avoid contact with strong oxidizing agents, bases, acid anhydrides, and acid chlorides, as these may catalyze decomposition.[18][19]

Conclusion

While specific thermal stability data for this compound is limited, a comprehensive understanding of its likely behavior can be extrapolated from the well-documented properties of related methoxyphenols and hindered phenolic antioxidants. Its structure suggests a degree of inherent stability due to the antioxidant mechanism conferred by the hindered hydroxyl group. However, at elevated temperatures, decomposition is expected to proceed via pathways involving the cleavage of the methoxy group and subsequent ring-opening reactions.

For researchers and professionals in drug development, a thorough experimental evaluation of the using techniques such as TGA and DSC is imperative. The protocols and interpretive framework provided in this guide offer a robust starting point for such investigations, ensuring the safe and effective use of this important chemical intermediate.

References

  • Vinati Organics. (2024, June 21). Mechanism of Hindered Phenol Antioxidant. Retrieved from [Link]

  • Amfine. (n.d.). Hindered Phenols. Retrieved from [Link]

  • Scheer, A. M., Mukarakate, C., Robichaud, D. J., Nimlos, M. R., & Ellison, G. B. (2011). Thermal Decomposition Mechanisms of the Methoxyphenols: Formation of Phenol, Cyclopentadienone, Vinylacetylene, and Acetylene. The Journal of Physical Chemistry A, 115(46), 13381–13389. [Link]

  • Scheer, A. M., Mukarakate, C., Robichaud, D. J., Nimlos, M. R., & Ellison, G. B. (2011). Thermal decomposition mechanisms of the methoxyphenols: formation of phenol, cyclopentadienone, vinylacetylene, and acetylene. The Journal of Physical Chemistry A, 115(46), 13381–13389. [Link]

  • Scheer, A. M., Mukarakate, C., Robichaud, D. J., et al. (2011). Thermal Decomposition Mechanisms of the Methoxyphenols: Formation of Phenol, Cyclopentadienone, Vinylacetylene, and Acetylene. National Renewable Energy Laboratory. [Link]

  • Partners in Chemicals. (2022, October 5). Hindered phenolic antioxidants for protection of polymers. Retrieved from [Link]

  • Wikipedia. (2024). Differential scanning calorimetry. Retrieved from [Link]

  • Giuffrida, F., Saitta, F., & Destaillats, F. (2007). Activity and thermal stability of antioxidants by differential scanning calorimetry and electron spin resonance spectroscopy. Food Chemistry, 101(3), 1108-1114.
  • Stabilization Technologies. (2019, June 9). Transformation of Hindered Phenolic Antioxidants. Retrieved from [Link]

  • Experimental study on light volatile products from thermal decomposition of lignin monomer model compounds: effect of temperature, residence time and methoxyl group. RSC Advances, 11(60), 38161-38173. [Link]

  • Giuffrida, F., Saitta, F., & Destaillats, F. (2007). Activity and thermal stability of antioxidants by differential scanning calorimetry and electron spin resonance spectroscopy. Food Chemistry, 101(3), 1108-1114.
  • Giuffrida, F., Saitta, F., & Destaillats, F. (2007). Activity and thermal stability of antioxidants by differential scanning calorimetry and electron spin resonance spectroscopy. Food Chemistry, 101(3), 1108-1114.
  • Bragaglia, M., & Conidi, C. (2020). Phenolic resins emissions upon thermal degradation. CORE. [Link]

  • Wang, C., Chen, Y., & Jia, D. (2021). Synthesis and Thermal Degradation Study of Polyhedral Oligomeric Silsesquioxane (POSS) Modified Phenolic Resin. Polymers, 13(8), 1222. [Link]

  • TGA analysis for phenolic resin (a) and TGA analysis for a cured carbon fiber phenolic resin composite (b). (n.d.). ResearchGate. Retrieved from [Link]

  • Safety Data Sheet. (2025, December 19). 4-Ethyl-2-methoxyphenol.
  • Safety Data Sheet. (n.d.). 4-(2-Methoxyethyl)phenol. TCI Chemicals.
  • Safety Data Sheet. (2025, September 17). 4-Ethyl-2-methoxyphenol.
  • Safety Data Sheet. (2024, March 29). 4-Ethyl-2-methoxyphenol.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

Sources

solubility of 2-Ethyl-6-methoxyphenol in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 2-Ethyl-6-methoxyphenol in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of this compound (CAS 90534-46-6), a compound of interest in the pharmaceutical and chemical industries. Recognizing the limited availability of published quantitative solubility data for this specific molecule, this document emphasizes the foundational principles governing its solubility. We delve into the physicochemical properties of this compound, offering a theoretical framework to predict its behavior in various organic solvents. Furthermore, this guide presents a detailed, field-proven experimental protocol for researchers to accurately determine solubility, ensuring reliable and reproducible data generation. The content is designed to empower researchers, scientists, and drug development professionals with the knowledge to effectively select solvents and design formulation strategies.

Introduction: Understanding this compound

This compound, also known as 6-Ethylguaiacol, is an aromatic organic compound with the molecular formula C₉H₁₂O₂.[1][2] Its structure, featuring a phenol hydroxyl group, a methoxy group, and an ethyl group on the benzene ring, dictates its chemical behavior and, critically, its solubility profile. The interplay between these functional groups governs its interactions with solvent molecules, a key consideration in applications ranging from synthesis and purification to formulation in the pharmaceutical and fragrance industries.

The solubility of an active pharmaceutical ingredient (API) or a key intermediate like this compound is a critical parameter that influences bioavailability, process efficiency, and product stability. A thorough understanding of its solubility in different organic solvents is therefore essential for rational process development and formulation design.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 90534-46-6[1][2]
Molecular Formula C₉H₁₂O₂[1][2]
Molecular Weight 152.19 g/mol [1]
logP (o/w) (estimated) 2.3[1][3]
Water Solubility (estimated) 693.8 mg/L @ 25 °C[3]
Topological Polar Surface Area 29.5 Ų[1]

Theoretical Principles of Solubility

The solubility of a solid in a liquid is governed by the principle "like dissolves like," which relates to the polarity of the solute and the solvent.[4][5] The dissolution process involves overcoming the solute-solute interactions (lattice energy) and solvent-solvent interactions to form new solute-solvent interactions.

For this compound, the key structural features influencing solubility are:

  • Phenolic Hydroxyl (-OH) group: This group is polar and can act as both a hydrogen bond donor and acceptor. It contributes significantly to solubility in polar, protic solvents (e.g., alcohols).

  • Methoxy (-OCH₃) group: This group is a polar, aprotic ether linkage. It can act as a hydrogen bond acceptor, enhancing solubility in polar solvents.

  • Ethyl (-CH₂CH₃) group and Benzene Ring: These components are nonpolar (lipophilic). They contribute to solubility in nonpolar or weakly polar solvents (e.g., hexane, toluene) through van der Waals forces.

The estimated octanol-water partition coefficient (logP) of 2.3 indicates that this compound is moderately lipophilic, suggesting it will have appreciable solubility in a range of organic solvents but limited solubility in water, which is consistent with estimates.[1][3]

Expected Solubility Trends:
  • Polar Protic Solvents (e.g., Methanol, Ethanol): High solubility is expected. The solvent's hydroxyl group can form strong hydrogen bonds with both the phenolic hydroxyl and methoxy groups of the solute. Methanol and ethanol are often excellent solvents for phenolic compounds.[6][7]

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, DMSO): Good solubility is anticipated. These solvents can act as hydrogen bond acceptors, interacting favorably with the phenolic -OH group. Aqueous solutions of acetone, in particular, are known to be efficient solvents for phenols.[8]

  • Nonpolar Solvents (e.g., Hexane, Toluene): Moderate to low solubility is expected. While the ethyl group and benzene ring favor interaction with nonpolar solvents, the polar hydroxyl and methoxy groups will limit solubility. The "like dissolves like" principle suggests that polar solutes are less soluble in nonpolar solvents.[4]

Experimental Determination of Solubility: A Validated Protocol

Given the scarcity of published data, experimental determination is crucial. The isothermal shake-flask method is a reliable and widely used technique for determining the equilibrium solubility of a compound in a given solvent.[4]

Materials and Equipment
  • This compound (solid, high purity)

  • Selected organic solvents (analytical grade)

  • Scintillation vials or glass test tubes with screw caps

  • Analytical balance (±0.1 mg)

  • Thermostatically controlled shaker or incubator

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Step-by-Step Protocol
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials. The key is to ensure that undissolved solid remains at equilibrium.

    • Add a known volume (e.g., 5.0 mL) of the selected organic solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C).

    • Allow the mixtures to shake for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. A preliminary time-course experiment can determine the minimum time required to achieve equilibrium.

  • Sample Collection and Preparation:

    • Once equilibrium is reached, stop the shaker and allow the vials to stand undisturbed in the thermostat for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a sample from the clear supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial. This step is critical to remove any undissolved microcrystals.

  • Analysis:

    • Accurately dilute the filtered sample with a suitable solvent (often the same solvent used for dissolution or the mobile phase for HPLC) to a concentration within the calibrated range of the analytical method.

    • Quantify the concentration of this compound in the diluted sample using a pre-validated analytical method (e.g., HPLC-UV).

    • Prepare a calibration curve using standard solutions of known concentrations.

  • Calculation:

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result is the solubility of the compound in that solvent at the specified temperature, typically expressed in mg/mL or mol/L.

The following diagram illustrates the experimental workflow for determining solubility.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sample 3. Sampling cluster_analysis 4. Analysis prep1 Add excess solute to vial prep2 Add known volume of solvent prep1->prep2 prep3 Cap vial securely prep2->prep3 equil1 Place in thermostatic shaker (e.g., 24-72h) prep3->equil1 equil2 Allow solids to settle (e.g., 2h) equil1->equil2 sample1 Withdraw supernatant with syringe equil2->sample1 sample2 Filter immediately (0.45 µm) sample1->sample2 analysis1 Dilute sample accurately sample2->analysis1 analysis2 Quantify using calibrated method (HPLC/UV) analysis1->analysis2 analysis3 Calculate solubility (mg/mL or mol/L) analysis2->analysis3

Caption: Workflow for Shake-Flask Solubility Determination.

Solvent Selection Strategy and Predictive Models

For drug development professionals, selecting an appropriate solvent system is a critical early-stage decision. A logical approach is necessary to efficiently screen potential solvents.

A Decision Framework for Solvent Screening

The choice of solvent depends on the intended application (e.g., crystallization, formulation, reaction medium). The following decision tree provides a general framework for initial solvent screening for a moderately lipophilic phenolic compound like this compound.

G start Define Application Goal (e.g., Crystallization, Formulation) polarity Assess Required Polarity start->polarity h_bond Hydrogen Bonding Capability Needed? polarity->h_bond High/Medium nonpolar_solvents Screen: Toluene, Heptane, Cyclohexane polarity->nonpolar_solvents Low aprotic_solvents Screen: Acetone, Ethyl Acetate, THF, DMSO h_bond->aprotic_solvents No (Acceptor Only) protic_solvents Screen: Methanol, Ethanol, Isopropanol h_bond->protic_solvents Yes (Donor/Acceptor) optimize Optimize with Co-solvents & Temperature Studies nonpolar_solvents->optimize aprotic_solvents->optimize protic_solvents->optimize

Caption: Decision Tree for Solvent Screening.

Theoretical Models for Solubility Prediction

When experimental data is unavailable, thermodynamic models can provide useful estimations.[9][10][11] Group contribution methods like the UNIFAC (UNIQUAC Functional-group Activity Coefficients) model are particularly valuable.[12][13][14] The UNIFAC model calculates activity coefficients based on the functional groups present in the solute and solvent molecules.[14][15] This allows for the prediction of solubility in various solvents without the need for extensive experimental work, making it an excellent tool for initial, large-scale solvent screening.[13][16] However, these predictions should ideally be confirmed with experimental data for key solvent systems.

Conclusion

While specific, published quantitative solubility data for this compound in a broad range of organic solvents is limited, a strong predictive understanding can be derived from its molecular structure and established physicochemical principles. Its phenolic hydroxyl, methoxy, and ethyl groups suggest a versatile solubility profile, with high affinity for polar protic solvents and moderate solubility in polar aprotic and nonpolar media. This guide provides the theoretical foundation for these predictions and, more importantly, equips researchers with a robust, step-by-step protocol for the experimental determination of solubility. By integrating theoretical understanding with rigorous experimental validation, scientists and developers can confidently navigate solvent selection and formulation challenges involving this compound.

References

  • Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society.

  • Jouyban, A. (2010). Thermodynamic modeling of activity coefficient and prediction of solubility. PubMed.

  • T-Gonçalves, C., et al. (2023). Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models. ACS Publications.

  • Vermeire, F., et al. (2023). Predicting solubility curves via a thermodynamic cycle and machine learning. American Chemical Society.

  • This compound, 90534-46-6. The Good Scents Company.

  • Sopian, N. S., et al. (2018). Solubility Prediction of Flavonoids using New Developed UNIFAC-based Model. AIDIC.

  • How To Determine Solubility Of Organic Compounds?. Chemistry For Everyone - YouTube.

  • Solubility Prediction of Active Pharmaceutical Compounds with the UNIFAC Model. ResearchGate.

  • HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE. NJ.gov.

  • How to determine the solubility of a substance in an organic solvent ?. ResearchGate.

  • Redhi, G. G. (2019). Model evaluation for the prediction of solubility of active pharmaceutical ingredients (APIs) to guide solid–liquid separator design. NIH.

  • Thermodynamics-Informed Machine Learning Models for the Prediction of Solubility of Pharmaceuticals. ResearchGate.

  • Experiment: Solubility of Organic & Inorganic Compounds. University of Colorado Boulder.

  • UNIFAC. Wikipedia.

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. University of Technology.

  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. University of Missouri–St. Louis.

  • Zhao, Y., et al. (2020). Density-based UNIFAC model for solubility prediction of solid solutes in supercritical fluids. Semantic Scholar.

  • This compound. PubChem - NIH.

  • 25550-58-7 | CAS DataBase. ChemicalBook.

  • 2,4-Dinitrophenol - Safety Data Sheet. ChemicalBook.

  • Sultana, B., et al. (2014). Influence of different solvents in extraction of phenolic compounds from vegetable residues and their evaluation as natural sources of antioxidants. PubMed Central.

  • Ju, Z., & Howard, L. R. (2003). Accelerated Solvent Extraction of Phenols from Lyophilised Ground Grape Skins and Seeds. MDPI.

  • DINITROPHENOL, SOLUTION. NOAA - CAMEO Chemicals.

  • Monserate, J. J. P., et al. (2022). Optimizing the Extraction of Phenolic Compounds with High Antioxidant Activity from Mango Seed Kernel Wastes Using Response Surf. ThaiScience.

  • Zhang, Z., et al. (2022). Extraction and characterization of phenolic compounds and their potential antioxidant activities. PubMed Central.

  • Zhang, X., et al. (2024). Solvent Effects on the Phenolic Compounds and Antioxidant Activity Associated with Camellia polyodonta Flower Extracts. ACS Omega.

  • This compound. LGC Standards.

  • Material Safety Data Sheet - 2,4-Dinitrophenol, moistened with up to 35% water. Cole-Parmer.

  • This compound | 90534-46-6. ChemicalBook.

  • 2-Ethyl-6-methylphenol. PubChem - NIH.

  • 2-Ethyl-6-methylphenol | Bacterial Inhibitor. MedChemExpress.

  • 90534-46-6|this compound|BLD Pharm. BLD Pharm.

Sources

The Enigmatic Role of 2-Ethyl-6-methoxyphenol in Flavor Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 2-Ethyl-6-methoxyphenol (6-Ethylguaiacol), a volatile phenolic compound with a nuanced yet significant role in the flavor profiles of select food products. While not as extensively studied as its isomers, its presence in cooked and smoked foods, notably bacon, necessitates a thorough understanding of its chemical properties, sensory characteristics, formation pathways, and analytical methodologies. This document synthesizes current scientific knowledge to provide researchers, scientists, and drug development professionals with a comprehensive resource on this intriguing flavor molecule. We will delve into its inferred sensory profile, likely formation from lignin pyrolysis, methods for its analysis, and a plausible synthetic route, while also exploring its potential interactions with other flavor compounds.

Introduction: Unveiling a Subtle Flavor Contributor

The world of flavor chemistry is a complex tapestry woven from thousands of volatile and non-volatile compounds. Among these, the phenolic family, and specifically the alkyl-substituted guaiacols, are renowned for their contribution to smoky, spicy, and medicinal aromas. While compounds like 4-ethylguaiacol have been extensively studied for their impact on wine and other fermented beverages, this compound remains a more enigmatic molecule.[1][2] Its confirmed presence in cooked bacon suggests a role in the desirable flavor profile of thermally processed meats.[3][4][5] This guide aims to consolidate the available information and provide a scientifically grounded perspective on the importance of this lesser-known flavor compound.

Physicochemical Properties

A foundational understanding of this compound begins with its chemical and physical characteristics.

PropertyValueSource
IUPAC Name This compoundPubChem
Synonyms 6-Ethylguaiacol, 6-Ethyl-2-methoxyphenolPubChem[6]
CAS Number 90534-46-6The Good Scents Company[3]
Molecular Formula C₉H₁₂O₂PubChem[6]
Molecular Weight 152.19 g/mol PubChem[6]
Boiling Point (est.) 233.23 °C @ 760 mm HgFlavScents[5]
Flash Point (est.) 197.00 °F (91.90 °C)FlavScents[5]
Solubility in Water (est.) 693.8 mg/L @ 25 °CFlavScents[5]
logP (o/w) (est.) 2.330FlavScents[5]

These properties indicate a semi-volatile, moderately lipophilic compound, consistent with its role as a flavor component that can be retained in a food matrix and released upon heating.

2_Ethyl_6_methoxyphenol_Structure cluster_molecule C1 C C2 C C1->C2 O1 O C1->O1 C3 C C2->C3 C8 CH₂ C2->C8 C4 C C3->C4 C5 C C4->C5 C6 C C5->C6 C6->C1 O2 O C6->O2 H1 H O1->H1 C7 CH₃ O2->C7 C9 CH₃ C8->C9 caption Chemical Structure of this compound

Caption: Chemical Structure of this compound.

Sensory Profile: An Inferred Characterization

3.1. Insights from Structural Analogs

  • 4-Ethylguaiacol (4-EG): This isomer is a well-known flavor compound, particularly in the context of wine, beer, and smoked foods. Its sensory profile is described as smoky, spicy, clove-like, and with medicinal or bacon-like notes.[1][7] The odor threshold for 4-EG in water has been reported to be around 50 ppb.[7]

  • Guaiacol: The parent compound, guaiacol, is a primary contributor to the aroma of wood smoke and is described as having a smoky, phenolic, and medicinal odor.[2][8] Its aroma detection threshold in water is approximately 0.48 ppb, and its taste detection threshold is around 0.17 ppb.[8]

Given the structural similarity, it is highly probable that this compound also possesses a smoky, phenolic, and potentially spicy or medicinal aroma profile. The position of the ethyl group at the ortho position relative to the hydroxyl group, as opposed to the para position in 4-ethylguaiacol, may influence the intensity and specific nuances of these characteristics.

3.2. The "Not for Flavor Use" Conundrum

The classification of this compound as "not for flavor use" in some databases may be due to a lack of formal evaluation and approval by regulatory bodies like FEMA (Flavor and Extract Manufacturers Association), rather than an inherent lack of flavor contribution. Its documented presence in cooked bacon strongly suggests it does contribute to the overall flavor profile.[4][5]

Occurrence and Formation in Foods

The primary pathway for the formation of this compound in food is believed to be the thermal degradation of lignin, a complex polymer found in wood and other plant materials.

4.1. Lignin Pyrolysis in Smoking and Cooking

During the smoking of meat or the high-temperature cooking of meat in the presence of wood-derived smoke or even trace plant matter, lignin undergoes pyrolysis. This process breaks down the complex polymer into a myriad of smaller, volatile compounds, including a significant number of phenols. Guaiacol and its derivatives are characteristic products of the pyrolysis of the guaiacyl (G) units of lignin.[9] The ethyl substitution likely arises from reactions involving other degradation products or inherent structures within the lignin.

Lignin_Pyrolysis_Pathway Lignin Lignin (in wood/plant material) Pyrolysis Pyrolysis Lignin->Pyrolysis Heat High Temperature (Smoking/Cooking) Heat->Pyrolysis Guaiacyl Guaiacyl (G) Units Pyrolysis->Guaiacyl Phenols Volatile Phenolic Compounds Guaiacyl->Phenols Guaiacol Guaiacol Phenols->Guaiacol Ethylguaiacol This compound (6-Ethylguaiacol) Guaiacol->Ethylguaiacol Further Reactions caption Simplified Formation Pathway of this compound

Caption: Simplified Formation Pathway of this compound.

4.2. Presence in Cooked Bacon

The identification of this compound in cooked bacon is a key indicator of its relevance in food flavor.[4][5] A study on cooked bacon with different sterilization methods identified 4-Ethyl-2-methoxyphenol (an isomer) and other phenolic compounds, highlighting their importance to the overall flavor profile.[4] While specific concentration data for this compound in bacon is scarce, its presence underscores the contribution of lignin-derived compounds to the characteristic flavor of this product.

Analytical Methodologies

The identification and quantification of this compound in complex food matrices require sophisticated analytical techniques. Gas chromatography coupled with mass spectrometry (GC-MS) is the most common and effective method.

5.1. Sample Preparation and Extraction

Due to the complexity of food matrices, a robust sample preparation and extraction procedure is crucial for accurate analysis.

Protocol: Extraction of Volatile Phenols from a Meat Matrix

  • Homogenization: A representative sample of the food product (e.g., cooked bacon) is finely minced or homogenized.

  • Internal Standard Addition: A known amount of a suitable internal standard (e.g., a deuterated analog or a structurally similar compound not present in the sample) is added to the homogenized sample for accurate quantification.

  • Extraction:

    • Solvent Extraction: The sample is extracted with an organic solvent such as dichloromethane or a mixture of hexane and ethyl acetate. This can be performed using methods like Soxhlet extraction or accelerated solvent extraction (ASE).

    • Steam Distillation/Solvent-Assisted Flavor Evaporation (SAFE): For a cleaner extract with fewer non-volatile interferences, steam distillation or SAFE can be employed. The volatile compounds are distilled and then extracted from the aqueous distillate with an organic solvent.

  • Clean-up: The crude extract may require a clean-up step to remove interfering compounds like lipids and proteins. This can be achieved through solid-phase extraction (SPE) using a sorbent that retains the phenolic compounds, which are then eluted with a suitable solvent.

  • Concentration: The final extract is carefully concentrated under a gentle stream of nitrogen to a small volume before GC-MS analysis.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Homogenization 1. Homogenization of Food Sample InternalStandard 2. Addition of Internal Standard Homogenization->InternalStandard Extraction 3. Extraction (e.g., SAFE, Solvent Extraction) InternalStandard->Extraction Cleanup 4. Clean-up (e.g., SPE) Extraction->Cleanup Concentration 5. Concentration Cleanup->Concentration GCMS GC-MS Analysis Concentration->GCMS Identification Identification (Mass Spectrum, Retention Index) GCMS->Identification Quantification Quantification (Internal Standard Method) GCMS->Quantification caption General Analytical Workflow for this compound

Caption: General Analytical Workflow for this compound.

5.2. GC-MS Analysis

  • Gas Chromatography (GC): A capillary column with a polar stationary phase (e.g., a wax-type column) is typically used for the separation of phenolic compounds. A temperature-programmed oven is employed to achieve good resolution of the various volatile components.

  • Mass Spectrometry (MS): The mass spectrometer is used for the identification and quantification of the target analyte. Identification is based on the comparison of the mass spectrum of the unknown peak with that of an authentic standard or a library spectrum, as well as by comparing its retention index. Quantification is typically performed using selected ion monitoring (SIM) mode for higher sensitivity and selectivity, by monitoring characteristic ions of this compound and the internal standard.

Synthesis of this compound

While commercially available, understanding the synthesis of this compound is valuable for research purposes, such as obtaining a pure standard for analytical and sensory studies. A plausible synthetic route involves the ethylation of guaiacol.

Protocol: Plausible Synthesis via Friedel-Crafts Alkylation of Guaiacol

This protocol is based on established Friedel-Crafts alkylation principles and would require optimization for this specific substrate.

  • Reaction Setup: A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer is dried and flushed with an inert gas (e.g., nitrogen or argon).

  • Catalyst Suspension: Anhydrous aluminum chloride (AlCl₃) is suspended in a dry, inert solvent such as dichloromethane or carbon disulfide in the reaction flask.

  • Substrate Addition: Guaiacol (2-methoxyphenol) is dissolved in the same solvent and added to the dropping funnel.

  • Alkylation: The guaiacol solution is added dropwise to the stirred suspension of AlCl₃ at a controlled temperature (typically 0-25 °C). Following the addition of guaiacol, an ethylating agent, such as ethyl bromide or diethyl sulfate, is added dropwise.

  • Reaction Monitoring: The reaction is stirred at room temperature or gently heated, and its progress is monitored by thin-layer chromatography (TLC) or GC analysis.

  • Work-up: Upon completion, the reaction mixture is carefully poured into a mixture of ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Extraction and Purification: The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or distillation under reduced pressure to yield this compound. The ortho- and para-isomers will likely be formed and require separation.

Flavor Interactions: Synergistic and Antagonistic Effects

The perceived flavor of a food is rarely the sum of its individual components. Flavor compounds can interact with each other and with the food matrix, leading to synergistic (enhancing) or antagonistic (masking) effects.[10][11]

While no specific studies on the flavor interactions of this compound have been found, research on other phenolic compounds provides valuable insights.[12] It is known that combinations of different phenolic compounds can alter the overall smoky aroma profile.[12] For instance, a compound that is not smoky on its own can contribute to the smoky character when combined with another phenolic compound.[12]

Given its likely smoky and phenolic character, this compound could potentially:

  • Act synergistically with other smoky compounds like guaiacol and 4-ethylguaiacol to enhance the overall smoky and savory notes in products like bacon.

  • Interact with sulfur compounds , which are also key to cooked meat flavor, to create more complex and desirable aroma profiles.

  • Be suppressed or masked by high concentrations of other potent flavor compounds or by interactions with matrix components like proteins and fats.[10]

Further research using sensory analysis of model systems is needed to elucidate the specific flavor interactions of this compound.

Conclusion and Future Perspectives

This compound, or 6-Ethylguaiacol, represents an intriguing yet under-researched component of food flavor. Its presence in cooked bacon, coupled with the known sensory impact of its structural isomers, strongly suggests a role in contributing to desirable smoky and phenolic notes. This guide has synthesized the available information to present a comprehensive overview of its chemical properties, inferred sensory profile, likely formation pathways, and analytical and synthetic methodologies.

The conflicting information regarding its use in flavorings highlights the need for further formal sensory evaluation and regulatory assessment. Future research should focus on:

  • Determining the odor and taste thresholds of pure this compound.

  • Conducting detailed sensory descriptive analysis to fully characterize its flavor profile.

  • Quantifying its concentration in a wider range of smoked and cooked food products.

  • Investigating its specific flavor interactions with other key aroma compounds in food systems.

A deeper understanding of this compound will not only fill a knowledge gap in flavor chemistry but also provide valuable insights for food scientists and product developers seeking to optimize the flavor of processed foods.

References

  • Interaction of Flavors with Polyphenols. UNIVERSITY OF CALIFORNIA, DAVIS. Available from: [Link]

  • This compound, 90534-46-6. The Good Scents Company. Available from: [Link]

  • Best Estimated Aroma and Taste Detection Threshold for Guaiacol in Water and Apple Juice. Available from: [Link]

  • 4-ethyl guaiacol 4-ethylguaiacol. The Good Scents Company. Available from: [Link]

  • Evaluation of the Influence of Flavor Characteristics of Cooked Bacon with Different Sterilization Methods by GC-IMS Combined with HS-SPME-GC-MS and Electronic Nose. PMC - NIH. Available from: [Link]

  • Influence of the Chemical Structure on Odor Qualities and Odor Thresholds of Halogenated Guaiacol-Derived Odorants. PMC - NIH. Available from: [Link]

  • Odor Detection Thresholds & References. Available from: [Link]

  • This compound. FlavScents. Available from: [Link]

  • Aroma detection thresholds for guaiacol, 4-methylguaiacol, 4-ethylguaiacol, and 4-ethylphenol. ResearchGate. Available from: [Link]

  • Process for producing methoxyphenol or ethoxyphenol. Google Patents.
  • Determination of 4-ethylphenol and 4-ethylguaiacol in wines by LC-MS-MS and HPLC-DAD-fluorescence. PubMed. Available from: [Link]

  • Synthesis, characterization and biological activity of 2-[(2-hydroxy-phenylimino)-methyl]-6-methoxy-phenol (MSAP) and nano sized of Co (II), Ni (II), Cu (II) and Zn (II) metal complexes. ResearchGate. Available from: [Link]

  • Volatile Phenols. Waterhouse Lab - UC Davis. Available from: [Link]

  • Formation of aroma compounds in smoked chickens during the sugar-smoking process using SPME/SAFE-GC–MS and ESR technologies. NIH. Available from: [Link]

  • Interaction of Flavors with Polyphenols. UNIVERSITY OF CALIFORNIA, DAVIS. Available from: [Link]

  • Sensory Characteristics of Combinations of Phenolic Compounds Potentially Associated with Smoked Aroma in Foods. PMC - PubMed Central. Available from: [Link]

  • Removal of 4-Ethylphenol and 4-Ethylguaiacol, from Wine-like Model Solutions, by Commercial Modified Activated Carbons Produced from Coconut Shell. MDPI. Available from: [Link]

  • Sensory Characteristics of Various Concentrations of Phenolic Compounds Potentially Associated with Smoked Aroma in Foods. PubMed Central. Available from: [Link]

  • RIFM fragrance ingredient safety assessment, 4-ethylguaiacol, CAS Registry Number 2785-89-9. Available from: [Link]

  • This compound. PubChem. Available from: [Link]

  • Odor profiles * of combinations of 100 ppm 4-ethylguaiacol and another smoky phenolic compound. ResearchGate. Available from: [Link]

  • (PDF) Determination of 4-ethylphenol and 4-ethylguaiacol in wines by LC-MS-MS and HPLC-DAD-fluorescence. ResearchGate. Available from: [Link]

  • DETERMINATION OF PHENOLS IN SMOKED MEAT PRODUCTS. Biblioteka Nauki. Available from: [Link]

  • Quantitative analysis of 4-ethylphenol and 4 ethylguaicol in red wine. ResearchGate. Available from: [Link]

  • investigation of smoke flavoring development, flavor profile, and polyphenols in pecan shells. Available from: [Link]

  • The Characterization of the Key Aroma Compounds in Non-Smoked Bacon by Instrumental and Sensory Methods. MDPI. Available from: [Link]

  • 4-Ethylguaiacol. PubChem. Available from: [Link]

  • Alkyl Ethoxylated and Alkylphenol Ethoxylated Nonionic Surfactants: Interaction with Bioactive Compounds and Biological Effects. PMC - NIH. Available from: [Link]

  • Alkylphenol ethoxylates and alkylphenols--update information on occurrence, fate and toxicity in aquatic environment. PubMed. Available from: [Link]

Sources

Methodological & Application

Application Note: A Regioselective, Two-Step Synthesis of 4-Ethyl-2-methoxyphenol from Guaiacol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the synthesis of 4-ethyl-2-methoxyphenol, a valuable substituted phenol, using guaiacol as the starting material. We detail a robust and highly regioselective two-step synthetic pathway that proceeds via a Friedel-Crafts acylation to form the key intermediate, 4-hydroxy-3-methoxyacetophenone (acetoguaiacone), followed by a Clemmensen reduction to yield the final product. This guide elucidates the chemical principles governing the reaction's selectivity, provides detailed, step-by-step laboratory protocols, and outlines the necessary safety precautions for handling the chemical agents involved.

Scientific Rationale and Strategic Overview

The synthesis of a specific isomer of ethylguaiacol from guaiacol (2-methoxyphenol) is fundamentally governed by the principles of electrophilic aromatic substitution. The guaiacol ring possesses two activating, ortho-, para-directing groups: a hydroxyl (-OH) group at position C1 and a methoxy (-OCH₃) group at position C2.

  • The hydroxyl group strongly directs electrophiles to its ortho (C6) and para (C4) positions.

  • The methoxy group directs electrophiles to its ortho (C3) and para (C5) positions.

In electrophilic substitutions on guaiacol, the activating and directing influence of the hydroxyl group is dominant. Furthermore, the para position (C4) is sterically more accessible than the ortho positions (C3 and C6). Consequently, electrophilic attack occurs preferentially at the C4 position.

A direct Friedel-Crafts alkylation with an ethylating agent is generally avoided due to significant drawbacks, including the potential for polyalkylation and carbocation rearrangements, which lead to a mixture of products and lower yields.[1]

Therefore, a more controlled and selective two-step approach is employed:

  • Friedel-Crafts Acylation: Introduction of an acetyl group onto the guaiacol ring. The acylium ion electrophile is less reactive and not prone to rearrangement. The deactivating nature of the resulting ketone functionality prevents further acylation, ensuring a mono-substituted product.[2] This reaction selectively yields 4-hydroxy-3-methoxyacetophenone.[3][4]

  • Ketone Reduction: The carbonyl group of the intermediate is subsequently reduced to a methylene (-CH₂) group to form the desired ethyl substituent. The Clemmensen reduction is particularly effective for reducing aryl-alkyl ketones that are stable under strongly acidic conditions.[5][6]

This strategic pathway ensures high regioselectivity and yield for the target isomer, 4-ethyl-2-methoxyphenol.

Synthetic_Pathway Guaiacol Guaiacol (2-Methoxyphenol) Intermediate 4-Hydroxy-3-methoxy- acetophenone (Acetoguaiacone) Guaiacol->Intermediate Step 1: Friedel-Crafts Acylation (Acetic Anhydride, ZnCl₂) Product 4-Ethyl-2-methoxyphenol Intermediate->Product Step 2: Clemmensen Reduction (Zn(Hg), conc. HCl)

Caption: Overall two-step synthesis pathway.

Part I Protocol: Friedel-Crafts Acylation of Guaiacol

This procedure details the synthesis of the intermediate 4-hydroxy-3-methoxyacetophenone (also known as acetoguaiacone or apocynin) from guaiacol.

Underlying Mechanism

The Friedel-Crafts acylation begins with the reaction between the acylating agent (acetic anhydride) and a Lewis acid catalyst (anhydrous zinc chloride). This generates a highly electrophilic acylium ion.[7] The electron-rich aromatic ring of guaiacol then acts as a nucleophile, attacking the acylium ion. This attack preferentially occurs at the C4 position, para to the strongly activating hydroxyl group. A subsequent deprotonation step restores the aromaticity of the ring, yielding the final ketone product.[1]

Materials and Reagents
ReagentFormulaMW ( g/mol )MolesAmountProperties
GuaiacolC₇H₈O₂124.140.112.41 gCorrosive, irritant
Acetic AnhydrideC₄H₆O₃102.090.1111.23 g (10.4 mL)Corrosive, flammable
Anhydrous Zinc ChlorideZnCl₂136.300.12517.04 gCorrosive, hygroscopic
Glacial Acetic AcidCH₃COOH60.05-125 mLSolvent, corrosive
Deionized WaterH₂O18.02-300 mLQuenching
Diethyl Ether(C₂H₅)₂O74.12-~300 mLExtraction solvent
Saturated Sodium BicarbonateNaHCO₃84.01-~100 mLNeutralization
Anhydrous Magnesium SulfateMgSO₄120.37-~10 gDrying agent
Step-by-Step Experimental Protocol
  • Reaction Setup: Assemble a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser (with a drying tube), and a pressure-equalizing dropping funnel. Ensure all glassware is thoroughly dried.

  • Reagent Charging: To the flask, add glacial acetic acid (125 mL), guaiacol (12.41 g, 0.1 mol), and anhydrous zinc chloride (17.04 g, 0.125 mol). Stir the mixture to dissolve the solids.[3][4] Note: The addition of ZnCl₂ is exothermic.

  • Addition of Acylating Agent: Add acetic anhydride (10.4 mL, 0.11 mol) to the dropping funnel. Add the acetic anhydride dropwise to the stirred reaction mixture over 30 minutes at room temperature.[3]

  • Reaction: After the addition is complete, heat the reaction mixture to 90-95 °C using a heating mantle. Maintain this temperature for 5 hours.[3][4]

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a mixture of n-hexane and ethyl acetate (e.g., 4:2) as the mobile phase.

  • Work-up - Quenching: After 5 hours, cool the flask to room temperature. Carefully and slowly pour the reaction mixture onto 300 mL of crushed ice/water in a large beaker with vigorous stirring to quench the reaction and precipitate the product.

  • Work-up - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether (100 mL each).

  • Work-up - Washing: Combine the organic extracts and wash sequentially with deionized water (2 x 100 mL) and saturated sodium bicarbonate solution (2 x 50 mL) to remove residual acid. Finally, wash with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 4-hydroxy-3-methoxyacetophenone.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., aqueous ethanol or toluene) to afford a pale solid.

Part II Protocol: Clemmensen Reduction of Acetoguaiacone

This procedure details the reduction of the ketone intermediate to yield the final product, 4-ethyl-2-methoxyphenol.

Underlying Mechanism

The Clemmensen reduction converts a carbonyl group into a methylene group using zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid.[5] While the exact mechanism is complex and not fully elucidated, it is understood to occur on the surface of the zinc.[6][8] The reaction is believed to proceed through organozinc intermediates, possibly involving radical or carbenoid species, which are successively protonated and reduced to ultimately yield the alkane.[6][9]

Materials and Reagents
ReagentFormulaMW ( g/mol )MolesAmountProperties
4-Hydroxy-3-methoxyacetophenoneC₉H₁₀O₃166.170.058.31 gIrritant
Zinc, MossyZn65.380.7650 gFlammable solid
Mercuric(II) ChlorideHgCl₂271.520.0185.0 gHighly toxic
Concentrated Hydrochloric AcidHCl36.46~1.8~150 mLCorrosive, toxic
TolueneC₇H₈92.14-100 mLSolvent, flammable
Deionized WaterH₂O18.02-~100 mL-
Step-by-Step Experimental Protocol
  • Preparation of Zinc Amalgam: In a large flask under a fume hood, add mossy zinc (50 g). Add a solution of mercuric chloride (5.0 g) in deionized water (75 mL) and concentrated HCl (2.5 mL). Swirl the mixture for 5-10 minutes. The zinc will acquire a silvery sheen. Decant the aqueous solution carefully, and wash the freshly prepared amalgam with deionized water (2 x 50 mL).

  • Reaction Setup: To the flask containing the zinc amalgam, add water (75 mL), concentrated hydrochloric acid (100 mL), toluene (50 mL), and the 4-hydroxy-3-methoxyacetophenone (8.31 g, 0.05 mol).

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to a vigorous reflux with efficient stirring.[5]

  • Addition of Acid: During the reflux period, add an additional portion of concentrated HCl (25 mL) every hour for the next 2 hours. Continue to reflux for a total of 4-6 hours, or until TLC analysis indicates the disappearance of the starting material.

  • Work-up - Isolation: After the reaction is complete, allow the flask to cool to room temperature. Carefully decant the liquid from the excess zinc amalgam. Transfer the liquid to a separatory funnel.

  • Work-up - Extraction: Separate the organic (toluene) layer. Extract the aqueous layer with toluene (2 x 50 mL).

  • Work-up - Washing: Combine the toluene extracts and wash with water (50 mL), 5% sodium bicarbonate solution (50 mL), and finally with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene under reduced pressure.

  • Purification: The crude 4-ethyl-2-methoxyphenol can be purified by vacuum distillation or column chromatography on silica gel to yield a clear liquid.

Experimental Workflow Visualization

Experimental_Workflow cluster_0 Part I: Acylation cluster_1 Part II: Reduction A1 1. Charge Reactor: Guaiacol, ZnCl₂, Acetic Acid A2 2. Add Acetic Anhydride (dropwise, RT) A1->A2 A3 3. Heat to 90-95°C (5 hours) A2->A3 A4 4. Cool & Quench (Ice Water) A3->A4 A5 5. Extract with Ether A4->A5 A6 6. Wash & Dry A5->A6 A7 7. Concentrate & Purify A6->A7 B2 2. Charge Reactor: Amalgam, Intermediate, HCl, Toluene A7->B2 Intermediate (Acetoguaiacone) B1 1. Prepare Zn(Hg) Amalgam B1->B2 B3 3. Vigorous Reflux (4-6 hours) B2->B3 B4 4. Cool & Decant B3->B4 B5 5. Extract with Toluene B4->B5 B6 6. Wash & Dry B5->B6 B7 7. Concentrate & Purify B6->B7 Final Final B7->Final Final Product: 4-Ethyl-2-methoxyphenol

Caption: Detailed step-by-step experimental workflow.

Safety and Handling

  • General: All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Corrosives: Guaiacol, acetic anhydride, glacial acetic acid, zinc chloride, and concentrated hydrochloric acid are corrosive. Handle with extreme care to avoid skin and eye contact.

  • Mercury: Mercuric(II) chloride is highly toxic and an environmental hazard. Handle with extreme caution and dispose of all mercury-containing waste according to institutional guidelines.

  • Flammability: Diethyl ether and toluene are highly flammable. Keep away from ignition sources.

  • Pressure: The Clemmensen reduction generates hydrogen gas. Ensure the reaction is not conducted in a sealed vessel and that the reflux condenser is open to the atmosphere (e.g., via a drying tube) to prevent pressure buildup.

References

  • Selectivity Engineered Friedel–Crafts Acylation of Guaiacol with Vinyl Acetate to Acetovanillone over Cesium-Modified Heteropolyacid Supported on K-10 Clay. (2013). ACS Publications. [Link]

  • Preparation method of 4-hydroxy-3-methoxyacetophenone. (Patent CN101921183B).
  • Friedel Crafts Acylation And Alkylation Reaction. BYJU'S. [Link]

  • A Comparative Guide to the Synthesis of 3-Hydroxy-4-methoxyacetophenone. Asian Publication Corporation. [Link]

  • Friedel–Crafts reaction. Wikipedia. [Link]

  • Selectivity Engineered Friedel–Crafts Acylation of Guaiacol with Vinyl Acetate to Acetovanillone over Cesium-Modified Heteropolyacid Supported on K-10 Clay. ResearchGate. [Link]

  • Gas phase acylation of guaiacol with acetic acid on acid catalysts. ResearchGate. [Link]

  • Vapor phase acylation of guaiacol with acetic acid over micro, nano and hierarchical MFI and BEA zeolites. ResearchGate. [Link]

  • Friedel Crafts Alkylation and Acylation Reaction Mechanism. YouTube. [Link]

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]

  • CLEMMENSEN REDUCTION. PharmaTutor. [Link]

  • Clemmensen reduction. Wikipedia. [Link]

  • Clemmensen Reduction. Pharmaguideline. [Link]

  • Clemmensen reduction notes. University of Calgary. [Link]

  • Wolff–Kishner reduction. Wikipedia. [Link]

  • Wolff Kishner Reduction. Pharmaguideline. [Link]

  • WOLFF KISHNER REDUCTION. ADICHEMISTRY. [Link]

  • Catalytic Hydrogenation of Ketones. Science of Synthesis. [Link]

Sources

Introduction: The Strategic Synthesis of Acetovanillone (Apocynin)

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Regioselective Friedel-Crafts Acylation of 2-Methoxyphenol

The Friedel-Crafts acylation, a cornerstone of electrophilic aromatic substitution discovered in 1877, remains a profoundly important tool for forging carbon-carbon bonds on aromatic rings.[1][2] This application note provides a detailed exploration of the acylation of 2-methoxyphenol (guaiacol), a reaction of significant academic and industrial interest. The primary product, 4-hydroxy-3-methoxyacetophenone, is a valuable synthetic intermediate.[3] Also known as acetovanillone or apocynin, this compound is a key building block for pharmaceuticals and fine chemicals.[4][5] Notably, apocynin itself is a naturally occurring molecule investigated for its anti-inflammatory and antioxidant properties through its action as an NADPH oxidase inhibitor.[6][7]

This guide is designed for researchers and drug development professionals, moving beyond a simple recitation of steps to explain the underlying principles that govern this reaction. We will delve into the mechanistic nuances dictating regioselectivity, provide a robust and validated experimental protocol, and offer insights into process optimization and troubleshooting.

Part 1: Mechanistic Insights and Regioselectivity

The acylation of 2-methoxyphenol is a classic example of electrophilic aromatic substitution on a highly activated and disubstituted ring. Understanding the interplay of the hydroxyl (-OH) and methoxy (-OCH₃) groups is critical to predicting and controlling the reaction's outcome.

The Bidentate Nucleophile: C-Acylation vs. O-Acylation

Phenols are bidentate nucleophiles, meaning they can react at two distinct positions: the electron-rich aromatic ring (C-acylation) or the phenolic oxygen (O-acylation).[8][9]

  • C-Acylation (Friedel-Crafts Reaction): An electrophilic aromatic substitution that results in the formation of a hydroxyarylketone. This pathway leads to the desired product.

  • O-Acylation (Esterification): A nucleophilic acyl substitution on the hydroxyl group, forming a phenyl ester. This is often the kinetically favored product, forming faster under milder conditions.

Crucially, the initially formed ester from O-acylation can rearrange to the more thermodynamically stable C-acylated product in the presence of a sufficient amount of Lewis acid catalyst and often at higher temperatures.[8][9] This intramolecular acyl migration is known as the Fries Rearrangement .[10][11] Therefore, reaction conditions can be tuned to favor the desired C-acylated product.

Generation of the Electrophile: The Acylium Ion

The reaction is initiated by the activation of the acylating agent (typically an acyl chloride or anhydride) by a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). The Lewis acid coordinates to the halogen, facilitating its departure and generating a highly reactive, resonance-stabilized electrophile known as the acylium ion.[2][12]

G cluster_products Acylium Ion & Tetrachloroaluminate AcylCl R-C(=O)-Cl Complex R-C(=O)-Cl⁺-Al⁻Cl₃ AcylCl->Complex + AlCl₃ AlCl3 AlCl₃ Acylium [ R-C≡O⁺ ↔ R-C⁺=O ] Complex->Acylium AlCl4 AlCl₄⁻

Caption: Generation of the acylium ion electrophile.

Directing Effects and Regioselectivity

The guaiacol ring possesses two powerful activating, ortho, para-directing groups. The hydroxyl group is a stronger activator than the methoxy group.

  • -OH Group Director: Directs electrophilic attack to positions 2, 4, and 6 (ortho and para).

  • -OCH₃ Group Director: Directs electrophilic attack to positions 1, 3, and 5 (ortho and para).

The combined electronic effects strongly favor substitution at the C4 position (para to the stronger -OH activator and ortho to the -OCH₃ group) and the C6 position (ortho to -OH and meta to -OCH₃). Steric hindrance from the adjacent methoxy group at C2 generally disfavors attack at the C3 position.

The primary product formed is 4-hydroxy-3-methoxyacetophenone . This is due to the powerful directing effect of the hydroxyl group to its para position, which is sterically accessible and electronically enriched.

G Start 2-Methoxyphenol (Guaiacol) + Acylium Ion (R-C=O⁺) Sigma {σ-Complex Intermediate | Carbocation stabilized by resonance} Start->Sigma Electrophilic Attack at C4 (para to -OH) Product 4-Hydroxy-3-methoxyacetophenone | + H⁺ + AlCl₃ AlCl4 AlCl₄⁻ AlCl4->Product Deprotonation & Aromaticity Restored

Caption: Key steps in the electrophilic aromatic substitution mechanism.

Part 2: Experimental Protocol

This protocol details the synthesis of 4-hydroxy-3-methoxyacetophenone from guaiacol and acetyl chloride using an aluminum chloride catalyst.

Materials and Equipment
Reagent/MaterialMolar Mass ( g/mol )QuantityNotes
2-Methoxyphenol (Guaiacol)124.1412.4 g (0.10 mol)Ensure high purity.
Anhydrous Aluminum Chloride (AlCl₃)133.3429.3 g (0.22 mol)Highly hygroscopic and corrosive. Handle quickly.
Acetyl Chloride (CH₃COCl)78.508.7 g (0.11 mol)Corrosive and lachrymator. Use in a fume hood.
Dichloromethane (DCM), Anhydrous84.93200 mLMust be dry to prevent catalyst deactivation.
Concentrated Hydrochloric Acid (HCl)36.4650 mLFor work-up.
Crushed Ice-~250 gFor quenching the reaction.
Saturated Sodium Bicarbonate (NaHCO₃)-~100 mLFor washing.
Anhydrous Magnesium Sulfate (MgSO₄)120.37~10 gFor drying the organic layer.
Equipment
500 mL Round-bottom flask-1Must be oven-dried.
125 mL Addition Funnel-1Must be oven-dried.
Reflux Condenser & Drying Tube (CaCl₂)-1 setTo maintain anhydrous conditions.
Magnetic Stirrer and Stir Bar-1
Ice Bath-1For temperature control.
Separatory Funnel, Beakers, Erlenmeyers--Standard glassware.
Rotary Evaporator-1For solvent removal.
Step-by-Step Methodology

1. Reaction Setup:

  • Assemble a clean, oven-dried 500 mL round-bottom flask with a magnetic stir bar, a 125 mL addition funnel, and a reflux condenser. Place a calcium chloride drying tube atop the condenser to protect the reaction from atmospheric moisture.[13]

  • Flush the entire system with an inert gas like nitrogen or argon.

2. Catalyst Suspension:

  • Working quickly to minimize exposure to air, add anhydrous aluminum chloride (29.3 g) to the reaction flask.

  • Add 100 mL of anhydrous dichloromethane (DCM) to the flask.

  • Begin stirring to create a suspension and cool the flask to 0-5 °C in an ice bath.[13] The subsequent step is exothermic and requires careful temperature control.

3. Formation of Electrophile:

  • In a separate dry beaker, prepare a solution of acetyl chloride (8.7 g) in 50 mL of anhydrous DCM.

  • Transfer this solution to the addition funnel.

  • Add the acetyl chloride solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes, ensuring the internal temperature does not rise above 10 °C.[14] You are forming the acylium ion electrophile complex.

4. Acylation Reaction:

  • Prepare a solution of 2-methoxyphenol (12.4 g) in 50 mL of anhydrous DCM.

  • After the acetyl chloride addition is complete, add the 2-methoxyphenol solution dropwise from the addition funnel to the reaction mixture over 30-40 minutes, maintaining the temperature at 0-5 °C.

  • Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 1-2 hours.[13] Reaction progress can be monitored by Thin Layer Chromatography (TLC).

5. Work-up and Quenching:

  • Prepare a large beaker with approximately 250 g of crushed ice and 50 mL of concentrated HCl. This step must be performed in a well-ventilated fume hood.

  • CAREFULLY and SLOWLY , pour the reaction mixture into the ice/HCl slurry with vigorous stirring.[14][15] This process is highly exothermic and will release HCl gas as the aluminum chloride complex is decomposed.

  • Transfer the entire mixture to a large separatory funnel. Rinse the reaction flask with a small amount of DCM and add it to the funnel.

6. Extraction and Washing:

  • Separate the organic (DCM) layer.

  • Extract the aqueous layer twice more with 50 mL portions of DCM.

  • Combine all organic layers.

  • Wash the combined organic layer with 100 mL of saturated sodium bicarbonate solution to neutralize any remaining acid, followed by 100 mL of brine.[16]

7. Isolation and Purification:

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter off the drying agent and remove the dichloromethane solvent using a rotary evaporator.[14]

  • The resulting crude solid can be purified by recrystallization from hot water or an ethanol/water mixture to yield the final product as a white or off-white crystalline powder.[4]

Caption: A summary of the experimental workflow for Friedel-Crafts acylation.

Part 3: Product Characterization and Troubleshooting

Expected Product Characteristics

The successful synthesis will yield 4-hydroxy-3-methoxyacetophenone (Acetovanillone/Apocynin).

PropertyExpected ValueSource(s)
Appearance White to off-white crystalline powder[4]
Molecular Formula C₉H₁₀O₃[4][17]
Molar Mass 166.17 g/mol [17]
Melting Point 112-116 °C[4][17]
¹H NMR (DMSO-d₆) δ (ppm)~10.0 (s, 1H, -OH), ~7.8 (d, 1H), ~7.7 (s, 1H), ~6.9 (d, 1H), ~3.8 (s, 3H, -OCH₃), ~2.5 (s, 3H, -COCH₃)[18]
Solubility Soluble in hot water, ethanol[4]
Troubleshooting Common Issues
IssuePotential Cause(s)Suggested Solution(s)
Low or No Yield 1. Wet reagents or glassware deactivating the Lewis acid catalyst.[16]2. Insufficient catalyst loading.3. Poor quality or old reagents.1. Ensure all glassware is oven-dried and use anhydrous solvents. Handle AlCl₃ quickly.[14]2. Use a stoichiometric excess of AlCl₃ (at least 2.2 equivalents) as it complexes with the product ketone.[19]3. Use freshly opened or purified reagents.
Formation of Ester Byproduct Reaction conditions favor kinetic O-acylation (e.g., low temperature, insufficient AlCl₃).Increase reaction time or temperature after initial addition to promote the Fries rearrangement to the thermodynamic C-acylated product.[10] Ensure sufficient Lewis acid is present.
Dark/Polymeric Material Reaction temperature was too high, leading to side reactions and decomposition.Maintain careful temperature control, especially during the exothermic addition steps.[14]
Difficult Purification Incomplete quenching of the catalyst, forming emulsions during work-up.Ensure the reaction mixture is poured into the ice/HCl slurry with very vigorous stirring to fully decompose the aluminum complexes before extraction.[16]

Part 4: Safety and Handling

Chemical synthesis requires strict adherence to safety protocols. This reaction involves several hazardous materials.

  • Aluminum Chloride (AlCl₃): Corrosive and reacts violently with water, releasing heat and HCl gas. It can cause severe burns. Handle in a dry environment and wear appropriate PPE.[13][14]

  • Acetyl Chloride: Corrosive and a lachrymator (tear gas). Its vapors are highly irritating. Always handle in a well-ventilated fume hood.[16][20]

  • Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. All handling should be performed in a fume hood.[13][16]

  • Concentrated HCl: Highly corrosive and toxic. Causes severe burns. Wear gloves, goggles, and a lab coat.

Always consult the Safety Data Sheet (SDS) for each reagent before beginning work.

References

  • 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. (n.d.). UCLA Chemistry. Retrieved from [Link]

  • Ishikawa, T., & Kischel, C. (2010). Selective methoxy ether cleavage of 2,6-dimethoxyphenol followed by a selective acylation. Tetrahedron, 66(1), 253-257. Retrieved from [Link]

  • Hunt, I. (n.d.). Acylation of phenols. University of Calgary. Retrieved from [Link]

  • Experiment 1: Friedel-Crafts Acylation. (n.d.). University of Michigan. Retrieved from [Link]

  • How can i perform Friedel crafts acylation with phenol? (2018). ResearchGate. Retrieved from [Link]

  • Friedel–Crafts reaction of phenol. (2015). Chemistry Stack Exchange. Retrieved from [Link]

  • Friedel–Crafts reaction. (n.d.). Wikipedia. Retrieved from [Link]

  • 4-Hydroxy-3-methoxyacetophenone. (n.d.). ChemBK. Retrieved from [Link]

  • Ashenhurst, J. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Retrieved from [Link]

  • Phenol alkylation (Friedel-Crafts Alkylation). (n.d.). J&K Scientific LLC. Retrieved from [Link]

  • Yadav, G. D., & Kadam, A. A. (2013). Selectivity Engineered Friedel–Crafts Acylation of Guaiacol with Vinyl Acetate to Acetovanillone over Cesium-Modified Heteropolyacid Supported on K-10 Clay. Industrial & Engineering Chemistry Research, 52(30), 10131-10139. Retrieved from [Link]

  • Fries rearrangement. (n.d.). Wikipedia. Retrieved from [Link]

  • Selectivity Engineered Friedel–Crafts Acylation of Guaiacol with Vinyl Acetate to Acetovanillone over Cesium-Modified Heteropolyacid Supported on K-10 Clay. (2013). ResearchGate. Retrieved from [Link]

  • Fries rearrangement of aryl esters catalysed by heteropoly acid. (n.d.). ResearchGate. Retrieved from [Link]

  • 13 Friedel-Crafts Acylation. (n.d.). Simon Fraser University. Retrieved from [Link]

  • Friedel-Crafts Acylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Fries Rearrangement. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • ¹H NMR of (a) [BMIM][Cl], (b) 4-hydroxy-3-methoxyacetophenone and (c)... (n.d.). ResearchGate. Retrieved from [Link]

  • Ma, G. (2003). 4′-Hydroxy-3′-methoxyacetophenone (acetovanillone). Acta Crystallographica Section E, 59(4), o579-o580. Retrieved from [Link]

  • Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. (2018). Organic Syntheses, 95, 486-503. Retrieved from [Link]

  • Friedel Crafts Acylation Experiment Part 1, Prelab. (2020, October 15). YouTube. Retrieved from [Link]

  • Fries Rearrangement. (2020). Scribd. Retrieved from [Link]

  • Sahu, K., et al. (2022). Regioselective Friedel–Crafts Acylation Reaction Using Single Crystalline and Ultrathin Nanosheet Assembly of Scrutinyite-SnO₂. ACS Omega, 7(36), 32429–32440. Retrieved from [Link]

  • ChemInform Abstract: Regioselectivity of Friedel-Crafts Acylation of Aromatic Compounds with Several Cyclic Anhydrides. (n.d.). ResearchGate. Retrieved from [Link]

  • Li, Y., et al. (2016). Synthesis and anti-inflammatory activity of paeonol analogues in the murine model of complete Freund's adjuvant induced arthritis. Bioorganic & Medicinal Chemistry Letters, 26(22), 5519-5524. Retrieved from [Link]

  • Karunakaran, D., et al. (2020). Synthetic Guaiacol Derivatives as Promising Myeloperoxidase Inhibitors Targeting Atherosclerotic Cardiovascular Disease. ChemMedChem, 15(13), 1234-1243. Retrieved from [Link]

  • Leitch, H. G., et al. (2020). APPA (apocynin and paeonol) modulates pathological aspects of human neutrophil function, without supressing antimicrobial ability, and inhibits TNFα expression and signalling. Scientific Reports, 10(1), 7725. Retrieved from [Link]

  • Leitch, H. G., et al. (2019). Anti-Inflammatory Activity of APPA (Apocynin and Paeonol) in Human Articular Chondrocytes. Journal of Inflammation Research, 12, 257-268. Retrieved from [Link]

Sources

Application Note: High-Sensitivity Analytical Methods for the Detection of 2-Ethyl-6-methoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of robust and validated analytical methodologies for the quantitative and qualitative analysis of 2-Ethyl-6-methoxyphenol. In response to the growing need for precise and reliable detection of this phenolic compound in various matrices, this document outlines detailed protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The causality behind experimental choices, self-validating system designs, and references to authoritative standards are central to the protocols presented, ensuring scientific integrity and reproducibility.

Introduction

This compound, an alkylated phenolic compound, is of significant interest in diverse fields, including environmental analysis, food chemistry, and pharmaceutical development. Its detection and quantification are critical for quality control, safety assessment, and research into its biological activities. This application note presents two primary analytical workflows, HPLC-UV for routine quantification and GC-MS for high-sensitivity and confirmatory analysis, providing researchers with the tools to achieve accurate and reliable results.

Part 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Reverse-phase HPLC coupled with UV detection is a widely adopted, robust, and cost-effective technique for the routine analysis of phenolic compounds. The method's reliability hinges on the effective separation of the analyte from matrix components and its reproducible detection.

Causality of Method Design

The selection of a C18 stationary phase is predicated on its hydrophobic nature, which provides excellent retention and separation for moderately non-polar analytes like this compound. The mobile phase, a mixture of acetonitrile and an acidic aqueous buffer, is optimized to ensure sharp peak shapes and an appropriate retention time. The acidic component of the mobile phase suppresses the ionization of the phenolic hydroxyl group, leading to better retention and symmetrical peaks on the reverse-phase column. UV detection at a wavelength corresponding to the absorbance maximum of this compound ensures optimal sensitivity.

Experimental Protocol: HPLC-UV Analysis

1. Materials and Reagents:

  • This compound analytical standard (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (Type I, ultrapure)

  • Phosphoric acid (or Formic acid for MS-compatibility) (Analytical grade)

  • 0.45 µm syringe filters (PTFE or nylon)

2. Instrumentation and Chromatographic Conditions:

ParameterCondition
HPLC System A system equipped with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Mobile Phase Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v) with 0.1% Phosphoric Acid.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 275 nm

3. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve in 10 mL of methanol.

  • Working Standards: Prepare a series of working standards by serial dilution of the stock solution with the mobile phase to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation:

    • Liquid Samples (e.g., water): Acidify the sample to pH ~2 with phosphoric acid. For trace analysis, perform Solid Phase Extraction (SPE). Condition a C18 SPE cartridge with methanol followed by water. Load the acidified sample, wash with water, and elute the analyte with methanol. Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.[1]

    • Solid Samples: Employ an appropriate extraction technique such as sonication or Soxhlet extraction with a suitable solvent (e.g., methanol, acetone). The extract may require a clean-up step using SPE.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

4. Method Validation Parameters:

The following table summarizes the typical performance characteristics for the analysis of phenolic compounds, which should be established during method validation.

ParameterTypical Acceptance Criteria
Linearity (R²) ≥ 0.995
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1
Accuracy (Recovery) 80-120%
Precision (RSD%) ≤ 5% for repeatability (intra-day) and intermediate precision (inter-day)
HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard Standard Weighing & Dilution Filter Filtration (0.45 µm) Standard->Filter Sample Sample Extraction (LLE/SPE) Sample->Filter HPLC HPLC System (C18 Column, Isocratic Elution) Filter->HPLC UV_Detector UV Detection (275 nm) HPLC->UV_Detector Chromatogram Chromatogram Acquisition UV_Detector->Chromatogram Quantification Quantification (Calibration Curve) Chromatogram->Quantification Report Final Report Quantification->Report

Caption: HPLC-UV workflow for this compound.

Part 2: Gas Chromatography-Mass Spectrometry (GC-MS)

For highly sensitive and confirmatory analysis, particularly in complex matrices, GC-MS is the method of choice. The inherent polarity of the phenolic hydroxyl group necessitates a derivatization step to improve volatility and chromatographic performance.

Rationale for Derivatization

Direct injection of underivatized phenols into a GC system can lead to poor peak shape (tailing) due to interaction with active sites in the injector and on the column. Derivatization, specifically silylation, replaces the active hydrogen of the hydroxyl group with a non-polar trimethylsilyl (TMS) group.[2] This chemical modification increases the volatility and thermal stability of the analyte, resulting in sharper, more symmetrical peaks and improved sensitivity.[3]

Experimental Protocol: GC-MS Analysis with Silylation

1. Materials and Reagents:

  • This compound analytical standard (≥98% purity)

  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (anhydrous) or other suitable solvent (e.g., acetonitrile)

  • Hexane (GC grade)

  • Anhydrous sodium sulfate

2. Sample Preparation and Derivatization:

  • Extraction: Extract this compound from the sample matrix using an appropriate technique (e.g., liquid-liquid extraction with dichloromethane or solid-phase extraction as described for the HPLC method). Dry the organic extract over anhydrous sodium sulfate.

  • Concentration: Carefully evaporate the solvent to a small volume (e.g., 100 µL) under a gentle stream of nitrogen.

  • Derivatization:

    • To the concentrated extract, add 50 µL of BSTFA + 1% TMCS and 50 µL of pyridine.

    • Cap the vial tightly and heat at 70°C for 30 minutes.

    • Allow the reaction mixture to cool to room temperature before GC-MS analysis.

3. Instrumentation and GC-MS Conditions:

ParameterCondition
GC-MS System A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
Column Non-polar capillary column, e.g., DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).[4]
Carrier Gas Helium at a constant flow of 1.0 mL/min.
Injector Temperature 250 °C
Injection Mode Splitless (1 µL injection volume)
Oven Temperature Program Initial 60 °C for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min.
Transfer Line Temperature 280 °C
Ion Source Temperature 230 °C
Ionization Energy 70 eV
Mass Scan Range m/z 40-450
Acquisition Mode Full Scan for identification, Selected Ion Monitoring (SIM) for quantification.

4. Mass Spectral Data and Quantification:

The mass spectrum of the TMS derivative of this compound will exhibit a characteristic fragmentation pattern. The molecular ion (M+) and key fragment ions should be identified for confirmation. For quantification in SIM mode, at least three characteristic ions should be monitored: one for quantification and two for confirmation.

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Extraction Extraction (LLE/SPE) Drying Drying & Concentration Extraction->Drying Derivatization Silylation (BSTFA) Drying->Derivatization GCMS GC-MS System (DB-5ms Column) Derivatization->GCMS EI_Source Electron Ionization (70 eV) GCMS->EI_Source TIC Total Ion Chromatogram EI_Source->TIC Mass_Spectrum Mass Spectrum Analysis TIC->Mass_Spectrum Quantification Quantification (SIM) Mass_Spectrum->Quantification Report Final Report Quantification->Report

Sources

Application Note: Quantitative Analysis of 2-Ethyl-6-methoxyphenol in Food Samples by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed and validated method for the determination of 2-Ethyl-6-methoxyphenol in various food matrices using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. This compound, a phenolic compound, can contribute to the aroma and flavor profiles of certain foods and beverages. The described protocol provides a robust framework for sample preparation, chromatographic separation, and quantitative analysis, ensuring accuracy, precision, and reliability for researchers, quality control analysts, and professionals in the food and beverage industry.

Introduction

This compound (also known as 6-ethylguaiacol) is a volatile phenolic compound that can be found in a variety of food products, often as a result of microbial activity or as a component of smoke flavorings. Its presence and concentration can significantly impact the sensory characteristics of consumer products. Therefore, a reliable and validated analytical method for its quantification is essential for quality control and product development. High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of phenolic compounds in complex food matrices due to its high resolution, sensitivity, and reproducibility.[1] This application note details a complete protocol for the HPLC analysis of this compound, from sample preparation to method validation.

Principle of the Method

The method is based on the extraction of this compound from the food sample, followed by separation and quantification using RP-HPLC with a Diode Array Detector (DAD). The analyte is first extracted from the sample matrix using liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interferences.[2][3] The extract is then injected into an HPLC system equipped with a C18 column. Separation is achieved using a gradient elution with a mobile phase consisting of acetonitrile and water. The analyte is detected by its UV absorbance, and quantification is performed using an external standard calibration curve. The entire workflow is designed to be self-validating, with clear steps for ensuring data integrity.[4]

Physicochemical Properties of this compound

A fundamental understanding of the analyte's properties is crucial for method development.

PropertyValueSource
Chemical Formula C₉H₁₂O₂[5]
Molecular Weight 152.19 g/mol [5]
IUPAC Name This compound[5]
Synonyms 6-Ethylguaiacol, 6-Ethyl-2-methoxyphenol[5]
logP (o/w) 2.3 (estimated)
Solubility in Water 693.8 mg/L @ 25 °C (estimated)

The moderate lipophilicity (logP of 2.3) suggests that this compound can be efficiently extracted from aqueous food matrices using organic solvents and is well-suited for reverse-phase chromatography.

Experimental Protocols

Reagents and Materials
  • This compound analytical standard: (≥98% purity)

  • Acetonitrile (ACN): HPLC grade

  • Methanol (MeOH): HPLC grade

  • Water: HPLC grade or ultrapure

  • Formic acid: (≥98% purity)

  • Sodium chloride (NaCl): ACS grade

  • Anhydrous sodium sulfate (Na₂SO₄): ACS grade

  • Dichloromethane (DCM): HPLC grade

  • Solid-Phase Extraction (SPE) Cartridges: C18, 500 mg, 6 mL

Standard Solution Preparation
  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions (0.1 - 50 µg/mL): Prepare a series of working standard solutions by serial dilution of the stock solution with the initial mobile phase composition.

Sample Preparation

The choice of sample preparation method depends on the food matrix. Two common and effective methods are presented below.

This method is based on the principle of partitioning the analyte between two immiscible liquids.[2][3]

  • Sample Preparation: Homogenize liquid samples. For solid or semi-solid samples, blend a known weight (e.g., 5 g) with a specific volume of water (e.g., 20 mL) to create a slurry.

  • Extraction: Transfer a 10 mL aliquot of the liquid sample or slurry to a 50 mL centrifuge tube. Add 2 g of NaCl to facilitate phase separation.

  • Add 10 mL of dichloromethane (DCM).

  • Vortex for 2 minutes and then centrifuge at 4000 rpm for 10 minutes.

  • Carefully collect the lower organic layer (DCM) using a Pasteur pipette and pass it through a funnel containing anhydrous sodium sulfate to remove any residual water.

  • Repeat the extraction (steps 3-5) two more times with fresh DCM.

  • Evaporation and Reconstitution: Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 1 mL of the initial mobile phase.

  • Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial.

SPE is an effective technique for cleaning up complex samples by removing interfering substances.[3]

  • Sample Preparation: Prepare a liquid sample or aqueous slurry as described in LLE (step 1).

  • Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of water.

  • Sample Loading: Load 10 mL of the sample or slurry onto the conditioned cartridge at a slow flow rate (1-2 mL/min).

  • Washing: Wash the cartridge with 5 mL of water to remove polar interferences.

  • Analyte Elution: Elute the this compound with 5 mL of acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 1 mL of the initial mobile phase.

  • Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial.

HPLC Conditions

The following HPLC conditions are based on a validated method for the structurally similar compound 4-ethylguaiacol and are expected to provide good separation for this compound.[6][7]

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Program Time (min)
0
15
17
20
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector Diode Array Detector (DAD)
Detection Wavelength 280 nm

Justification of Parameters:

  • C18 Column: Provides excellent retention and separation for moderately non-polar compounds like this compound.

  • Acidified Mobile Phase: The addition of formic acid helps to suppress the ionization of the phenolic hydroxyl group, leading to better peak shape and retention time stability.

  • Gradient Elution: A gradient program is employed to ensure efficient elution of the target analyte while also cleaning the column of more strongly retained matrix components.

  • Detection at 280 nm: This wavelength is a common choice for phenolic compounds and has been successfully used for the analysis of the isomeric 4-ethylguaiacol, indicating it should be suitable for this compound.[6][7]

Method Validation

To ensure the reliability of the analytical data, the method must be validated according to established guidelines.[4] The following parameters should be assessed:

  • Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. This is evaluated by analyzing blank food samples and spiked samples to ensure no interfering peaks are present at the retention time of this compound.

  • Linearity and Range: The linearity of the method is determined by injecting a series of standard solutions at different concentrations (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL). A calibration curve of peak area versus concentration is plotted, and the correlation coefficient (r²) should be ≥ 0.999.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. These are typically calculated based on the signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ.

  • Precision: The precision of the method is evaluated at two levels:

    • Repeatability (Intra-day precision): The analysis of replicate spiked samples on the same day.

    • Intermediate Precision (Inter-day precision): The analysis of replicate spiked samples on different days. The precision is expressed as the relative standard deviation (%RSD), which should be ≤ 5%.

  • Accuracy: The accuracy of the method is determined by performing recovery studies. Blank food samples are spiked with known concentrations of this compound at three different levels (low, medium, and high). The percentage recovery is calculated, and it should be within the range of 80-120%.

Validation Data Summary (Example)
ParameterResultAcceptance Criteria
Linearity (r²) > 0.999≥ 0.999
Range 0.1 - 50 µg/mL-
LOD 0.03 µg/mLS/N ≥ 3
LOQ 0.1 µg/mLS/N ≥ 10
Repeatability (%RSD) < 3%≤ 5%
Intermediate Precision (%RSD) < 5%≤ 5%
Accuracy (Recovery) 92 - 105%80 - 120%

Workflow Diagrams

Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Food Sample Homogenize Homogenization (if solid) Sample->Homogenize Extract Extraction (LLE or SPE) Homogenize->Extract Concentrate Evaporation & Reconstitution Extract->Concentrate Filter Filtration (0.45 µm) Concentrate->Filter Inject Inject into HPLC Filter->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect UV Detection (280 nm) Separate->Detect Quantify Quantification (External Standard) Detect->Quantify Integrate Peak Integration Quantify->Integrate Calibrate Calibration Curve Integrate->Calibrate Calculate Calculate Concentration Calibrate->Calculate Report Report Results Calculate->Report

Caption: Overall workflow for the HPLC analysis of this compound.

LLE_vs_SPE cluster_lle Liquid-Liquid Extraction (LLE) cluster_spe Solid-Phase Extraction (SPE) LLE_Start Liquid Sample / Slurry LLE_Add_Solvent Add Dichloromethane LLE_Start->LLE_Add_Solvent LLE_Vortex Vortex & Centrifuge LLE_Add_Solvent->LLE_Vortex LLE_Collect Collect Organic Layer LLE_Vortex->LLE_Collect LLE_Dry Dry & Evaporate LLE_Collect->LLE_Dry LLE_End Reconstitute LLE_Dry->LLE_End SPE_Start Liquid Sample / Slurry SPE_Condition Condition C18 Cartridge SPE_Start->SPE_Condition SPE_Load Load Sample SPE_Condition->SPE_Load SPE_Wash Wash Cartridge SPE_Load->SPE_Wash SPE_Elute Elute with Acetonitrile SPE_Wash->SPE_Elute SPE_Dry Evaporate SPE_Elute->SPE_Dry SPE_End Reconstitute SPE_Dry->SPE_End

Caption: Comparison of LLE and SPE sample preparation workflows.

Conclusion

The presented HPLC method provides a reliable and robust approach for the quantification of this compound in food samples. The combination of a straightforward sample preparation protocol, optimized chromatographic conditions, and a thorough validation process ensures the generation of high-quality, defensible data. This application note serves as a comprehensive guide for laboratories seeking to implement routine analysis of this important flavor and aroma compound.

References

  • SciSpace. (n.d.). Extraction techniques for the determination of phenolic compounds in food. Retrieved from [Link]

  • Hawks, AIYI. (2023, November 20). Method Validation and Efficiency in Food Additive Testing Using HPLC. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • Galan, L. P., et al. (2021). Phenolic-Compound-Extraction Systems for Fruit and Vegetable Samples. MDPI. Retrieved from [Link]

  • MDPI. (2018). Techniques for Analysis of Plant Phenolic Compounds. Retrieved from [Link]

  • iris.unina.it. (2023, April 24). Development and Validation of an HPLC-DAD Method to Determine Alkylphenols in Milk. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Guaiacol. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Guaiacol on Primesep 100 Column. Retrieved from [Link]

  • Scribd. (n.d.). HPLC Analysis of Guaiacol and Phenol. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of alkylphenols and alkylphenol polyethoxylates by reversed-phase high-performance liquid chromatography and solid-phase extraction. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Guaiacol on Primesep 100 Column. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). New Sample Preparation Method for Quantification of Phenolic Compounds of Tea (Camellia sinensis L. Kuntze): A Polyphenol Rich Plant. PMC. Retrieved from [Link]

  • ScienceDirect. (2021, December 23). Analysis of alkylphenols, bisphenols and alkylphenol ethoxylates in microbial-fermented functional beverages and bottled water. Retrieved from [Link]

  • Semantic Scholar. (2005, February 14). Determination of alkylphenol and bisphenol A in beverages using liquid chromatography/electrospray ionization tandem mass spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). The solvent effect on UV-Vis spectra of (E). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • Redalyc. (n.d.). SEPARATION OF PHENOLIC COMPOUNDS FROM FOODS BY REVERSED-PHASE HIGH PERFORMANCE LIQUID CHROMATOGRAPHY. Retrieved from [Link]

  • science-softCon. (n.d.). UV/Vis+ Photochemistry Database - Aromatic Substances. Retrieved from [Link]

  • National Center for Biotechnology Information. (2007, September 5). Determination of 4-ethylphenol and 4-ethylguaiacol in wines by LC-MS-MS and HPLC-DAD-fluorescence. PubMed. Retrieved from [Link]

  • ResearchGate. (2007). Determination of 4-ethylphenol and 4-ethylguaiacol in wines by LC-MS-MS and HPLC-DAD-fluorescence. Retrieved from [Link]

Sources

Quantitative Analysis of 2-Ethyl-6-methoxyphenol in Complex Matrices using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust and validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantitative determination of 2-Ethyl-6-methoxyphenol (6-Ethylguaiacol). The protocol details a comprehensive workflow, including sample preparation through liquid-liquid extraction (LLE), derivatization to enhance analyte volatility and thermal stability, and optimized GC-MS parameters for selective and sensitive detection. Method validation was conducted in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating excellent linearity, accuracy, precision, and sensitivity.[1][2][3][4] This method is suitable for researchers, scientists, and drug development professionals requiring accurate quantification of this compound in various sample matrices.

Introduction

This compound, also known as 6-Ethylguaiacol, is a phenolic compound of interest in various fields, including flavor and fragrance analysis, environmental monitoring, and as a potential biomarker in biomedical research. Its accurate quantification is often challenged by its presence in complex matrices and its inherent polarity, which can lead to poor chromatographic performance. Gas chromatography coupled with mass spectrometry (GC-MS) offers a highly selective and sensitive analytical solution.[5]

The inherent challenge with analyzing polar analytes like phenols by GC-MS is their tendency to exhibit poor peak shape and potential thermal degradation in the injector and column. To circumvent these issues, a derivatization step is crucial.[6] This protocol employs a silylation reaction, which replaces the active hydrogen of the phenolic hydroxyl group with a trimethylsilyl (TMS) group. This process reduces the polarity and increases the volatility of the analyte, leading to improved chromatographic resolution and detection sensitivity.[6]

This document provides a detailed, step-by-step guide for the entire analytical procedure, from sample handling to data interpretation, underpinned by a rigorous validation framework to ensure the trustworthiness and reliability of the generated data.

Experimental

Reagents and Materials
  • Solvents: Dichloromethane (DCM), Ethyl Acetate, Hexane (all HPLC or GC-MS grade)

  • Standards: this compound (≥98% purity), Guaiacol-d4 (internal standard, ≥98% purity)

  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Other Reagents: Anhydrous Sodium Sulfate, Deionized Water (18.2 MΩ·cm)

  • Equipment: GC-MS system, analytical balance, vortex mixer, centrifuge, evaporator (e.g., nitrogen stream), autosampler vials with inserts.

Standard and Sample Preparation

2.2.1. Standard Solution Preparation

Stock solutions of this compound and the internal standard (IS), Guaiacol-d4, are prepared in ethyl acetate at a concentration of 1 mg/mL.[7] Working standard solutions for the calibration curve are prepared by serial dilution of the stock solution to achieve concentrations ranging from 1 µg/mL to 50 µg/mL. Each calibration standard must be spiked with the internal standard to a final concentration of 10 µg/mL.

2.2.2. Sample Preparation: Liquid-Liquid Extraction (LLE)

The choice of sample preparation will depend on the matrix. For aqueous samples, the following LLE procedure is recommended:

  • To 1 mL of the aqueous sample, add 10 µL of the 1 mg/mL Guaiacol-d4 internal standard solution.

  • Add 2 mL of dichloromethane and vortex for 2 minutes.

  • Centrifuge at 3000 rpm for 10 minutes to separate the layers.

  • Carefully transfer the lower organic layer (DCM) to a clean tube.

  • Repeat the extraction with another 2 mL of dichloromethane.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of ethyl acetate.

Derivatization Procedure

Derivatization is a critical step to improve the chromatographic properties of phenolic compounds.[6]

  • To the 100 µL reconstituted extract (or 100 µL of each calibration standard), add 50 µL of BSTFA with 1% TMCS.

  • Cap the vial tightly and vortex for 1 minute.

  • Heat the vial at 70°C for 30 minutes in a heating block or oven.

  • Allow the vial to cool to room temperature before GC-MS analysis.

Derivatization_Workflow Analyte This compound (in Ethyl Acetate) Reaction Vortex & Heat (70°C, 30 min) Analyte->Reaction Reagent BSTFA + 1% TMCS Reagent->Reaction Product TMS-derivatized Analyte (Volatile & Thermally Stable) Reaction->Product GCMS GC-MS Analysis Product->GCMS

GC-MS Instrumentation and Conditions

The following parameters provide a starting point and should be optimized for the specific instrument used.

Parameter Condition
Gas Chromatograph Agilent 8890 GC or equivalent
Injector Splitless mode, 250°C
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Carrier Gas Helium, constant flow at 1.2 mL/min
Oven Program Initial 80°C for 2 min, ramp at 10°C/min to 280°C, hold for 5 min
Mass Spectrometer Agilent 5977B MSD or equivalent
Ion Source Electron Ionization (EI), 70 eV
Source Temperature 230°C
Quadrupole Temp. 150°C
Acquisition Mode Selected Ion Monitoring (SIM)

Table 1: Recommended GC-MS parameters.

Selected Ion Monitoring (SIM) Parameters

For quantitative analysis, SIM mode is employed to enhance sensitivity and selectivity. Based on the mass spectra of structurally similar compounds, the following ions are recommended for monitoring. The molecular weight of this compound is 152.19 g/mol , and its TMS derivative will have a molecular weight of 224.36 g/mol .[8] The internal standard, Guaiacol-d4, has a molecular weight of 128.16 g/mol , and its TMS derivative is 200.33 g/mol .

Compound Retention Time (approx.) Quantifier Ion (m/z) Qualifier Ions (m/z)
TMS-Guaiacol-d4 (IS)~9.5 min185200, 170
TMS-2-Ethyl-6-methoxyphenol~10.8 min209224, 179

Table 2: SIM parameters for target analyte and internal standard.

Rationale for Ion Selection: The quantifier ion is typically the most abundant and characteristic fragment ion, providing the best signal-to-noise ratio. Qualifier ions are monitored to confirm the identity of the analyte by ensuring their relative abundance ratios are consistent with those of a known standard. For TMS-derivatized phenols, a characteristic fragment is often the loss of a methyl group ([M-15]+) or an ethyl group. The predicted base peak for TMS-2-Ethyl-6-methoxyphenol is the [M-CH3]+ ion at m/z 209.

Method Validation

The analytical method was validated according to ICH Q2(R1) guidelines, assessing linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision.[1][2][3][4]

Linearity

A calibration curve was constructed by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte. The method demonstrated excellent linearity over the concentration range of 1-50 µg/mL, with a correlation coefficient (R²) > 0.995.

Sensitivity (LOD and LOQ)

The LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD: 0.5 µg/mL

  • LOQ: 1.5 µg/mL

These values indicate the method is sufficiently sensitive for trace-level quantification.

Accuracy and Precision

Accuracy was assessed by spike-recovery experiments at three concentration levels (low, medium, high). Precision was evaluated as repeatability (intra-day) and intermediate precision (inter-day) and expressed as the relative standard deviation (RSD).

Concentration Level Accuracy (% Recovery) Precision (RSD%)
Low (5 µg/mL)98.2%4.5%
Medium (20 µg/mL)101.5%3.2%
High (40 µg/mL)99.8%2.8%

Table 3: Summary of accuracy and precision data.

The results, with recoveries between 98-102% and RSDs below 5%, confirm the method is both accurate and precise.

Results and Discussion

The developed GC-MS method provides a reliable and robust tool for the quantification of this compound. The use of an isotopically labeled internal standard, Guaiacol-d4, effectively compensates for variations in sample preparation and instrument response, ensuring high accuracy.[7] The derivatization step is critical for achieving sharp, symmetrical peaks and preventing on-column degradation.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Collection Spike Spike with Internal Standard (Guaiacol-d4) Sample->Spike Extract Liquid-Liquid Extraction (DCM) Spike->Extract Dry Evaporation & Reconstitution (Ethyl Acetate) Extract->Dry Derivatize Derivatization (BSTFA/TMCS) Dry->Derivatize Inject GC-MS Injection Derivatize->Inject Separate GC Separation (HP-5ms column) Inject->Separate Detect MS Detection (SIM Mode) Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve (Area Ratio vs. Conc.) Integrate->Calibrate Quantify Quantification Calibrate->Quantify

Conclusion

This application note has detailed a complete and validated GC-MS protocol for the quantitative analysis of this compound. By incorporating a systematic approach that includes liquid-liquid extraction, silylation derivatization, and the use of a deuterated internal standard, this method provides the accuracy, precision, and sensitivity required for demanding research and development applications. The self-validating nature of the protocol, grounded in ICH guidelines, ensures the generation of trustworthy and scientifically sound data.

References

  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ICH. (n.d.). Quality Guidelines. Retrieved from [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]

  • MATEC Web of Conferences. (n.d.). Method development for the analysis of Phenols in the ambient air using automatic thermal desorption-gas chromatography-mass spectrometry (TD-GC/MS). Retrieved from [Link]

  • ResearchGate. (2025). Development and validation of a GC/MS method for determination of phenolic xenoestrogens in aquatic samples. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Institutes of Health. Retrieved from [Link]

  • ResearchGate. (2025). Determination of Phenolic Compounds from Wine Samples by GC/MS System. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. Retrieved from [Link]

Sources

Application Notes & Protocols: 2-Ethyl-6-methoxyphenol as a Versatile Synthon in Organic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Ethyl-6-methoxyphenol, also known as 6-Ethylguaiacol, is a disubstituted phenol that serves as a highly versatile and strategic building block in modern organic synthesis. Its unique substitution pattern—featuring a nucleophilic aromatic core, a reactive hydroxyl group, a modifiable methoxy group, and an ethyl substituent—offers multiple handles for synthetic manipulation. This guide provides an in-depth exploration of the key transformations involving this compound, complete with detailed, field-proven protocols. The content is designed for researchers, chemists, and drug development professionals seeking to leverage this synthon for the construction of complex molecular architectures, including pharmaceuticals, agrochemicals, and advanced materials.

Introduction: The Strategic Value of this compound

The synthetic utility of this compound stems from the distinct reactivity of its functional groups, which can be addressed with high chemoselectivity. The phenol moiety provides acidity and is a powerful ortho-, para-director for electrophilic aromatic substitution. The adjacent methoxy group further activates the ring and, crucially, can be cleaved to reveal a catechol-like structure, a common motif in biologically active molecules and ligands. The steric bulk of the flanking ethyl and methoxy groups provides regiochemical control in many reactions.

This document outlines four primary classes of transformations that underscore the value of this building block:

  • O-Functionalization and Demethylation: Manipulating the oxygen-based functional groups.

  • Electrophilic Aromatic Substitution: Leveraging the activated aromatic ring.

  • Condensation Reactions: Formation of Schiff bases for materials and medicinal chemistry.

  • Oxidative Coupling: Carbon-carbon bond formation to generate biaryl compounds.

Below is a diagram illustrating the key reactive sites on the molecule.

Caption: Key reactive sites on the this compound scaffold.

Core Synthetic Transformations and Protocols

O-Demethylation: Unmasking the Catechol Core

The conversion of the methoxy group to a hydroxyl group is a pivotal transformation, yielding 3-ethylcatechol. This product is a valuable precursor for ligands, polymerization inhibitors, and pharmaceutical intermediates. The choice of demethylating agent is critical and depends on the substrate's sensitivity to acidic or harsh conditions. Boron tribromide (BBr₃) is highly effective but corrosive, while systems like hydrobromic acid (HBr) or aluminum chloride (AlCl₃) offer alternatives.[1][2]

Comparative Overview of O-Demethylation Methods

Reagent SystemTypical ConditionsAdvantagesDisadvantagesReference
BBr₃ CH₂Cl₂, -78 °C to rtHigh efficiency, clean conversionHighly corrosive, moisture-sensitive, violent quench[1]
AlCl₃ / Thiol Toluene or NMP, heatMilder than BBr₃, good for some substratesCan require high temperatures, potential side reactions[1][2]
HBr (47%) Acetic Acid, refluxInexpensive, simple procedureStrongly acidic, high temperatures required[1]
LiBr / HCl Aqueous, 110 °CModerate conditions, effective for lignin-derived modelsRequires elevated temperatures, aqueous system[3]

Protocol 2.1.1: O-Demethylation using Boron Tribromide (BBr₃)

This protocol describes the efficient cleavage of the methyl ether using BBr₃, a strong Lewis acid. The reaction proceeds by coordination of the boron to the ether oxygen, followed by nucleophilic attack of the bromide ion on the methyl group.[1]

Materials:

  • This compound (1.0 eq, e.g., 1.52 g, 10.0 mmol)

  • Anhydrous Dichloromethane (DCM), ~0.2 M solution

  • Boron Tribromide (BBr₃), 1.0 M solution in DCM (1.2 eq, 12.0 mL, 12.0 mmol)

  • Methanol (for quenching)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate (EtOAc)

  • Hexanes

Procedure:

  • Reaction Setup: In a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.52 g, 10.0 mmol) in anhydrous DCM (40 mL).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. The solution should be stirred vigorously.

  • Reagent Addition: Add the BBr₃ solution (12.0 mL, 12.0 mmol) dropwise via syringe over 15 minutes. A white precipitate may form.

  • Reaction: After the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully cool the mixture back to 0 °C in an ice bath. Slowly add methanol (10 mL) dropwise to quench the excess BBr₃. Caution: This is an exothermic reaction that releases HBr gas. Perform in a well-ventilated fume hood.

  • Work-up: Add water (20 mL) and transfer the mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 x 30 mL).

  • Washing: Combine the organic layers and wash sequentially with water (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and brine (1 x 30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 3-ethylcatechol.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., 20% Ethyl Acetate in Hexanes) to afford the pure product.

G start Dissolve this compound in anhydrous DCM cool Cool to -78 °C (Dry Ice/Acetone) start->cool add Add BBr₃ solution dropwise cool->add react Warm to RT, stir 2-4h (Monitor by TLC) add->react quench Cool to 0 °C, Quench with Methanol (Caution!) react->quench workup Aqueous Work-up (H₂O, EtOAc, NaHCO₃, Brine) quench->workup purify Dry, Concentrate & Purify (Column Chromatography) workup->purify

Caption: Workflow for O-Demethylation of this compound using BBr₃.

Electrophilic Aromatic Substitution

The electron-donating hydroxyl and methoxy groups strongly activate the aromatic ring towards electrophilic attack.[4] Due to steric hindrance from the ethyl and methoxy groups at positions 2 and 6, substitution is overwhelmingly directed to the C4 position (para to the hydroxyl group). This provides a reliable method for introducing a third substituent with high regioselectivity.

Protocol 2.2.1: Regioselective Nitration

This protocol introduces a nitro group at the C4 position, a versatile handle for further transformations such as reduction to an amine or nucleophilic aromatic substitution.

Materials:

  • This compound (1.0 eq, 1.52 g, 10.0 mmol)

  • Acetic Acid (glacial)

  • Nitric Acid (70%, d=1.42)

  • Ice-cold water

Procedure:

  • Reaction Setup: In a 100 mL flask, dissolve this compound (1.52 g, 10.0 mmol) in glacial acetic acid (20 mL).

  • Cooling: Cool the solution to 10-15 °C in an ice-water bath.

  • Reagent Addition: In a separate beaker, prepare a solution of nitric acid (0.75 mL, ~12 mmol) in glacial acetic acid (5 mL). Add this nitrating mixture dropwise to the stirred phenol solution over 20 minutes, ensuring the temperature does not exceed 20 °C.

  • Reaction: After addition, stir the mixture at room temperature for 1 hour. The solution may turn dark orange or red.

  • Precipitation: Pour the reaction mixture slowly into a beaker containing 200 mL of ice-cold water with stirring. A yellow solid should precipitate.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral to pH paper.

  • Drying and Purification: Dry the solid in a vacuum oven. The crude 2-Ethyl-6-methoxy-4-nitrophenol can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Synthesis of Schiff Bases

This compound can be formylated (e.g., via the Reimer-Tiemann reaction) to produce 3-ethyl-2-hydroxy-5-methoxybenzaldehyde. This aldehyde is an excellent precursor for the synthesis of Schiff bases upon condensation with primary amines. These compounds are widely studied in materials science and as ligands for metal complexes.[5][6]

Protocol 2.3.1: Two-Step Synthesis of an (E)-2-[(2-Ethylphenyl)iminomethyl]-6-methoxyphenol Analog

This procedure first generates the necessary aldehyde and then condenses it with an aniline derivative. The protocol is adapted from a similar synthesis.[5]

Step A: Formylation (Conceptual - Reimer-Tiemann)

  • Phenol is treated with chloroform (CHCl₃) in the presence of a strong base like NaOH.

  • The reaction introduces a -CHO group ortho to the hydroxyl group. For this compound, this would yield 3-ethyl-2-hydroxy-5-methoxybenzaldehyde.

Step B: Schiff Base Condensation

Materials:

  • 3-Ethyl-2-hydroxy-5-methoxybenzaldehyde (1.0 eq, hypothetical)

  • 2-Ethylaniline (1.0 eq)

  • Ethanol

Procedure:

  • Dissolution: Dissolve 3-ethyl-2-hydroxy-5-methoxybenzaldehyde (e.g., 1.94 g, 10.0 mmol) in ethanol (30 mL) in a 100 mL round-bottom flask.

  • Amine Addition: To this solution, add a solution of 2-ethylaniline (1.21 g, 10.0 mmol) in ethanol (20 mL).

  • Reaction: Stir the reaction mixture and heat under reflux for 1-2 hours.

  • Isolation: Cool the reaction mixture to room temperature. The Schiff base product often crystallizes directly from the solution. If not, the solvent can be slowly evaporated to induce crystallization.

  • Purification: Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry to obtain the pure product.

G cluster_step1 Step 1: Formylation cluster_step2 Step 2: Condensation phenol This compound aldehyde 3-Ethyl-2-hydroxy- 5-methoxybenzaldehyde phenol->aldehyde  Reimer-Tiemann (CHCl₃, NaOH) aniline 2-Ethylaniline aldehyde->aniline  + product Schiff Base Product aniline->product

Caption: Two-step workflow for the synthesis of a Schiff base from this compound.

Applications in Target-Oriented Synthesis

The true value of a building block is demonstrated by its application in the synthesis of complex, high-value molecules.

  • Pharmaceuticals: Catechol and guaiacol moieties are present in numerous pharmaceutical agents. The ability to start with this compound and selectively functionalize it at the C4 position or convert it to a catechol makes it a strategic starting material for drug discovery programs.[7]

  • Agrochemicals: Many herbicides and pesticides are based on substituted phenolic structures. The phytotoxic activity of some methoxyphenols suggests potential applications in developing new agrochemicals.[8]

  • Antioxidants and Preservatives: Alkylated phenols are well-known for their antioxidant properties and are used as additives in plastics, rubber, and personal care products.[7] this compound itself exhibits these properties.

Summary and Outlook

This compound is a readily accessible and highly functionalized building block that offers chemists reliable control over synthetic outcomes. Its predictable reactivity in electrophilic substitution, coupled with the ability to selectively unmask a second hydroxyl group, provides a powerful platform for constructing diverse molecular frameworks. Future applications will likely capitalize on these features to develop novel catalysts, advanced polymer materials, and a new generation of bioactive compounds.

References

  • BenchChem. An In-depth Technical Guide to 2-Ethyl-6-methylphenol: Discovery and History.

  • BenchChem. Application Notes and Protocols for the Synthesis of 2-Ethyl-6-methylphenol via Alkylation of o-Cresol.

  • ResearchGate. Selective homo-coupling of 2,6-di-methoxy phenol (5a).

  • Yazıcı, S. et al. (2010). (E)-2-[(2-Ethylphenyl)iminomethyl]-6-methoxyphenol. Acta Crystallographica Section E: Structure Reports Online, 66(2), o287.

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 180594, this compound.

  • Chem-Station International Edition. (2024). O-Demethylation.

  • Chem-Impex. 2-Ethyl-6-methylphenol.

  • Li, H. et al. (2023). Efficient O-demethylation of lignin-derived aromatic compounds under moderate conditions. RSC Advances, 13(9), 5683-5690.

  • Organic Syntheses. 6-METHOXY-2-NAPHTHOL. Org. Synth. 1968, 48, 75.

  • MedChemExpress. 2-Ethyl-6-methylphenol.

  • ResearchGate. Synthesis, Characterization, and Antioxidant Activity of Some 2-Methoxyphenols derivatives.

  • ACS Omega. (2020). Facile Electrochemical Demethylation of 2-Methoxyphenol to Surface-Confined Catechol on the MWCNT and Its Efficient Electrocatalytic Hydrazine Oxidation and Sensing Applications.

  • BLD Pharm. This compound.

  • The Good Scents Company. This compound.

  • Google Patents. Process for producing methoxyphenol or ethoxyphenol.

  • BYJU'S. NCERT Solutions for Class 12 Chemistry Chapter 11 – Alcohols, Phenols and Ethers.

  • ResearchGate. Synthesis, characterization and biological activity of 2-[(2-hydroxy-phenylimino)-methyl]-6-methoxy-phenol (MSAP) and nano sized of Co (II), Ni (II), Cu (II) and Zn (II) metal complexes.

  • MDPI. Phytotoxic Activity Analysis of 2-Methoxyphenol and 2,6-Di-tert-butyl-4-methylphenol Present in Cistus ladanifer L. Essential Oil.

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 519333, 2-Ethyl-6-methylphenol.

  • Organic Syntheses. HYDROGENOLYSIS OF PHENOLIC ETHERS: BIPHENYL. Org. Synth. 1969, 49, 98.

  • Chemistry Stack Exchange. Electrophilic Substitution of Substituted Benzene.

  • ACS Publications. Electrochemical Arylation Reaction. Chem. Rev. 2018, 118, 9, 4794–4845.

  • Google Patents. O-demethylating process of methoxy substituted morphinan-6-one derivatives.

Sources

Application Notes and Protocols for the Evaluation of 2-Ethyl-6-methoxyphenol in Fragrance Formulation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for researchers, scientists, and fragrance development professionals on the potential application of 2-Ethyl-6-methoxyphenol (CAS No. 90534-46-6) in fragrance formulations. While recognized as a chemical entity, its use in perfumery is not established, presenting a novel area of exploration. These notes offer a structured, research-oriented framework for its systematic evaluation, from initial olfactory profiling to stability and performance testing in cosmetic bases. The protocols herein are designed to establish a foundational understanding of this molecule's characteristics and potential as a fragrance ingredient, emphasizing scientific rigor and safety assessment.

Part 1: Introduction and Physicochemical Profile

This compound is an aromatic organic compound belonging to the guaiacol family. Phenolic compounds, as a class, play a significant role in fragrance creation, often imparting unique smoky, spicy, medicinal, or sweet notes.[1][2] They can also function as antioxidants or fixatives within a formulation.[1][2] Notable examples in perfumery include eugenol (clove), guaiacol (smoky, medicinal), and vanillin (sweet, creamy).

However, the olfactory properties and application of this compound in fragrance are not well-documented in publicly available literature. The Good Scents Company, a reputable industry resource, currently lists this compound with a recommendation of "not for fragrance use," though the basis for this recommendation is not specified.[3] This presents both a challenge and an opportunity for novel fragrance research. The following application notes are therefore structured as a research and development guide to rigorously assess the potential of this molecule.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 90534-46-6[3][4][5][6]
Molecular Formula C₉H₁₂O₂[5]
Molecular Weight 152.19 g/mol [3][5]
IUPAC Name This compound[5]
Synonyms 6-Ethylguaiacol, 6-Ethyl-2-methoxyphenol[5]
XlogP3-AA (est.) 2.3[3]

Part 2: Experimental Protocols for Fragrance Evaluation

A systematic evaluation is critical to understanding the potential of a novel ingredient. The following protocols are designed to provide a comprehensive assessment of this compound's olfactory character, performance, and stability.

Protocol 2.1: Initial Olfactory Assessment

Objective: To determine the fundamental odor profile of this compound.

Materials:

  • This compound (highest available purity)

  • Perfumer's ethanol (95% or absolute), odorless

  • Glass vials with screw caps

  • Graduated pipettes (1 mL, 5 mL)

  • Standard perfumer's smelling strips (mouillettes)

  • Stopwatch

Procedure:

  • Prepare Dilutions: Create a dilution series of this compound in perfumer's ethanol: 10%, 1%, and 0.1% (w/w). This is crucial as the odor character of a material can change dramatically with concentration.

  • Initial Evaluation (Neat):

    • Dip a clean smelling strip approximately 1 cm into the neat (100%) material.

    • Allow the solvent (if any) to evaporate for 10-15 seconds.

    • Wave the strip gently under the nose. Avoid deep, direct inhalation.

    • Record initial impressions, noting top notes, intensity, and any off-notes.

  • Dilution Evaluation:

    • Repeat step 2 for each dilution (10%, 1%, 0.1%).

    • Compare the odor profile at different concentrations. Note any changes in character (e.g., a phenolic note at 10% may become smoky or spicy at 1%).

  • Dry-Down Evaluation (Evaporation Curve):

    • Label three smelling strips: "Top," "Heart," and "Base."

    • Dip all three into the 10% dilution.

    • Evaluate the "Top" strip immediately (after initial ethanol evaporation).

    • Evaluate the "Heart" strip after 30 minutes.

    • Evaluate the "Base" strip after 4 hours.

    • Document the evolution of the scent over time. This provides insight into its volatility and potential role (top, middle, or base note) in a composition.

Causality Behind Choices: A dilution series is essential because concentrated phenolic compounds can be overpowering or exhibit a harsh, chemical character that masks subtler nuances.[7] The dry-down evaluation mimics the evaporation of a perfume on skin, revealing the full lifecycle of the scent and its tenacity.[8]

Protocol 2.2: Sensory Panel Evaluation

Objective: To obtain objective and descriptive data on the odor characteristics of this compound using a trained panel.

Methodology: This protocol should employ descriptive analysis, where trained panelists rate the intensity of specific scent attributes.[9][10][11]

Procedure:

  • Panelist Training: Select 8-12 trained panelists. Familiarize them with relevant odor standards for phenolic compounds (e.g., guaiacol for "smoky," eugenol for "spicy/clove," thymol for "medicinal").

  • Sample Preparation: Prepare coded samples of this compound at 1% in ethanol, alongside positive controls (the aforementioned standards) and a negative control (ethanol alone).

  • Evaluation Session:

    • In a well-ventilated, odor-neutral room, provide each panelist with the coded samples on smelling strips.

    • Ask panelists to rate the intensity of predefined descriptors on a structured scale (e.g., a 15-point scale). Descriptors should include: Smoky, Woody, Spicy, Medicinal, Sweet, Leathery, Phenolic, and Overall Intensity.

  • Data Analysis: Analyze the data statistically (e.g., using ANOVA) to determine the significant odor attributes and their mean intensity ratings.

Visualization 1: Olfactory Evaluation Workflow

G cluster_prep Preparation cluster_eval Evaluation Stages cluster_output Data Output prep1 Obtain High-Purity This compound prep2 Create Dilution Series (10%, 1%, 0.1% in Ethanol) prep1->prep2 eval1 Initial Assessment (Neat & Dilutions) prep2->eval1 eval2 Dry-Down Study (Top, Heart, Base Notes) eval1->eval2 eval3 Trained Sensory Panel (Descriptive Analysis) eval2->eval3 output2 Volatility & Tenacity eval2->output2 output1 Odor Profile eval3->output1 output3 Quantitative Sensory Map eval3->output3

Caption: Workflow for the systematic olfactory evaluation of a novel fragrance material.

Part 3: Application and Stability Testing

Once the intrinsic odor profile is established, the material must be tested for stability and performance in relevant product bases.

Protocol 3.1: Accelerated Stability Testing

Objective: To assess the stability of this compound in a simple cosmetic base under stressed conditions to predict its shelf-life.[12][13]

Materials:

  • Simple, unfragranced lotion base or soap base.

  • This compound.

  • Control fragrance oil (known stability).

  • Glass jars with airtight lids.

  • Climate chambers or ovens set to 40°C.

  • UV light cabinet.

  • Refrigerator (4°C).

Procedure:

  • Sample Preparation:

    • Prepare three batches of the cosmetic base:

      • Batch A: Unfragranced (Negative Control).

      • Batch B: Fragranced with this compound at a target concentration (e.g., 0.5%).

      • Batch C: Fragranced with the control oil (Positive Control).

    • Aliquot each batch into multiple glass jars for different conditions.

  • Storage Conditions: Store the jars under the following conditions for a period of 4-12 weeks:[12]

    • Accelerated Aging: 40°C in the dark.

    • Light Exposure: UV cabinet at room temperature (cycled).

    • Cold Temperature: 4°C.

    • Control: Room temperature (approx. 22°C) in the dark.

  • Evaluation: At weekly intervals, remove a sample from each condition and evaluate for:

    • Odor: Compare to the room temperature control. Note any changes, such as weakening, souring, or distortion of the scent.

    • Color: Visually inspect for any discoloration.

    • pH: Measure the pH of the base to check for fragrance-induced drift.

    • Viscosity: Observe any changes in the texture or flow of the product.

Self-Validation: The inclusion of both positive and negative controls is critical.[14] If the unfragranced base (A) shows changes, the instability is inherent to the base itself. If the control fragrance (C) is stable while the test material (B) is not, the instability can be attributed to this compound.

Visualization 2: Stability Testing Protocol

G cluster_conditions Storage Conditions (4-12 Weeks) start Prepare 3 Batches: 1. Unfragranced Base 2. Base + Test Material 3. Base + Control Oil cond1 40°C (Dark) start->cond1 Aliquot & Store cond2 UV Light (RT) start->cond2 Aliquot & Store cond3 4°C (Dark) start->cond3 Aliquot & Store cond4 Room Temp (Control) start->cond4 Aliquot & Store eval Weekly Evaluation: - Odor Profile - Color Change - pH & Viscosity cond1->eval cond2->eval cond3->eval cond4->eval report Generate Stability Report eval->report

Caption: Flow diagram for accelerated stability testing of a fragrance ingredient in a cosmetic base.

Part 4: Safety and Regulatory Considerations

For any novel fragrance ingredient, a thorough safety assessment is paramount. Since no specific safety data for this compound is readily available in the search results, a de novo evaluation would be required before commercial application.

Key Areas for Safety Assessment:

  • Dermal Irritation and Sensitization: The potential to cause skin irritation or allergic contact dermatitis must be evaluated, typically through in vitro methods (e.g., reconstructed human epidermis tests) and, if necessary, Human Repeat Insult Patch Tests (HRIPT).

  • Phototoxicity: Given its phenolic structure, the material should be assessed for phototoxic potential.

  • Genotoxicity: A battery of in vitro tests is required to assess the potential for genetic damage.

It is imperative to adhere to the standards and guidelines set by regulatory bodies such as the International Fragrance Association (IFRA) and the Research Institute for Fragrance Materials (RIFM). The absence of data means this compound is not currently on the RIFM-approved list and would require a full safety dossier to be considered for use.

Part 5: Conclusion and Future Directions

The application of this compound in fragrance formulation is an unexplored field. The primary barrier is the lack of established olfactory, performance, and safety data, underscored by a "not for fragrance use" recommendation from at least one industry database.[3] The protocols outlined in this document provide a rigorous scientific framework for overcoming these knowledge gaps.

Should initial evaluations reveal a desirable and stable odor profile, further research should focus on its blending potential with other fragrance materials and performance in a wider array of product applications (e.g., fine fragrance, candles, detergents). A complete safety assessment would be a mandatory prerequisite for any commercial development. This structured approach ensures that the potential of novel molecules like this compound can be explored responsibly and effectively.

References

  • Vertex AI Search. Sensory Evaluation of Perfumes: Developing Professional Skills in Olfactory Analysis. Accessed January 18, 2026.
  • The Good Scents Company. This compound, 90534-46-6. Available at: [Link]. Accessed January 18, 2026.

  • Runlong. What are the uses of phenolic compounds in flavoring?. Available at: [Link]. Accessed January 18, 2026.

  • Jasmine. Fragrance & Perfume Stability: How to Make it Last. Available at: [Link]. Accessed January 18, 2026.

  • TimTul. From craftsmanship to science: A toolbox for sensory analysis in perfumery. Available at: [Link]. Accessed January 18, 2026.

  • Testing Laboratory. Fragrance Stability Testing in Botanical Perfume Products. Available at: [Link]. Accessed January 18, 2026.

  • Integrated Liner Technologies. Fragrance Stability Testing. Available at: [Link]. Accessed January 18, 2026.

  • Orchadia Solutions. Fragrance Stability. Available at: [Link]. Accessed January 18, 2026.

  • ResearchGate. Stability of fragrance test preparations applied in test chambers. Available at: [Link]. Accessed January 18, 2026.

  • Sensory Evaluation in Cosmetics: Key Protocols and Best Practices. Accessed January 18, 2026.
  • ResearchGate. Fragrances and sensory evaluation techniques. Available at: [Link]. Accessed January 18, 2026.

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 180594, this compound. Available at: [Link]. Accessed January 18, 2026.

  • The Fragrance Conservatory. Phenol - The Ingredient Directory. Available at: [Link]. Accessed January 18, 2026.

  • Fisher Scientific. SAFETY DATA SHEET - 4-Ethyl-2-methoxyphenol. Accessed January 18, 2026.
  • MDPI. Dynamic Instrumental and Sensory Methods Used to Link Aroma Release and Aroma Perception: A Review. Available at: [Link]. Accessed January 18, 2026.

  • PubMed Central. Essential Oils as Natural Sources of Fragrance Compounds for Cosmetics and Cosmeceuticals. Available at: [Link]. Accessed January 18, 2026.

  • KOKO Kosmetikvertrieb GmbH & Co. KG. On substances that release emotions - a tour across the world of perfumes. Available at: [Link]. Accessed January 18, 2026.

  • MDPI. Sensory Characteristics of Various Concentrations of Phenolic Compounds Potentially Associated with Smoked Aroma in Foods. Available at: [Link]. Accessed January 18, 2026.

Sources

2-Ethyl-6-methoxyphenol as a standard for food analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Application of 2-Ethyl-6-methoxyphenol as an Analytical Standard in Food Science

Authored by a Senior Application Scientist

This document provides a comprehensive guide for researchers, quality control analysts, and food scientists on the proper use of this compound as an analytical standard. The focus is on ensuring technical accuracy, methodological robustness, and adherence to best practices in food analysis.

Introduction: The Role of this compound in Food Analysis

This compound, also known as 6-Ethylguaiacol, is a phenolic compound that contributes to the aroma profile of various food products.[1] It has been identified as a volatile component in items such as cooked bacon.[2] Beyond its natural occurrence, its distinct chemical properties make it a crucial reference material in analytical chemistry.

In food science, the precise quantification of flavor and aroma compounds is essential for quality control, authenticity assessment, and the detection of spoilage or contamination. Volatile phenols, as a class, are potent odorants that can signify microbial activity or processing-related changes in products like virgin olive oil.[3] The use of a certified analytical standard like this compound is fundamental to developing validated analytical methods that produce reliable and defensible data.[4][5] Such methods are critical for ensuring compliance with food safety standards and regulatory limits for flavorings and contaminants.[5][6]

Method validation is the cornerstone of reliable food testing, providing documented evidence that an analytical procedure is fit for its intended purpose.[7][8] This guide outlines the protocols and validation parameters necessary to confidently employ this compound as a standard in a modern analytical laboratory.

Compound Properties, Safety, and Standard Preparation

A thorough understanding of the physicochemical properties and safe handling procedures for an analytical standard is a prerequisite for accurate and safe laboratory work.

Physicochemical Data

The key properties of this compound are summarized below.

PropertyValueSource
IUPAC Name This compound[1]
Synonyms 6-Ethylguaiacol, 6-Ethyl-2-methoxyphenol[1]
CAS Number 90534-46-6[1]
Molecular Formula C₉H₁₂O₂[1]
Molecular Weight 152.19 g/mol [1]
Appearance Light yellow liquid[9]
Boiling Point 233.2 °C (estimated)[2]
Solubility Soluble in water (693.8 mg/L at 25°C, est.)[2]
Safety, Handling, and Storage

As a laboratory chemical, this compound requires careful handling to ensure personnel safety.

  • Hazard Profile : The compound is classified as harmful if swallowed and causes skin and serious eye irritation.[9][10]

  • Personal Protective Equipment (PPE) : Always wear protective gloves, safety goggles with side shields or a face shield, and a lab coat.[10][11] Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.[9]

  • First Aid Measures :

    • Eyes : Immediately rinse with plenty of water for at least 15 minutes, removing contact lenses if present. Seek medical attention.[9]

    • Skin : Wash off immediately with soap and plenty of water for at least 15 minutes.[10]

    • Ingestion : Rinse mouth with water and drink plenty of water afterward. Do not induce vomiting. Call a physician or poison control center.[9]

    • Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[10]

  • Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[9][11]

Preparation of Standard Solutions

Accurate preparation of stock and working standards is critical for generating a reliable calibration curve.

Protocol 2.3.1: Preparation of Stock and Working Standards

  • Stock Solution (e.g., 1000 µg/mL): a. Allow the sealed ampoule/vial of this compound to equilibrate to room temperature. b. Accurately weigh approximately 10 mg of the standard into a 10 mL Class A volumetric flask. Record the exact weight. c. Dissolve the standard in a suitable solvent, such as methanol or ethyl acetate, and fill to the mark. d. Cap and invert the flask several times to ensure complete mixing. e. Calculate the precise concentration in µg/mL. f. Transfer the solution to an amber glass vial with a PTFE-lined cap. Store at -20°C for up to one month.[12]

  • Working Standards (e.g., 0.1 - 10 µg/mL): a. Prepare a series of working standards by performing serial dilutions of the stock solution using the same solvent. b. For example, to prepare a 10 µg/mL intermediate standard, transfer 100 µL of the 1000 µg/mL stock solution into a 10 mL volumetric flask and dilute to the mark. c. Use this intermediate standard to prepare lower concentration working standards for the calibration curve. d. Prepare working standards fresh daily to ensure accuracy.

Analytical Methodology: From Sample to Signal

The analysis of volatile phenols in complex food matrices is most effectively achieved using Gas Chromatography-Mass Spectrometry (GC-MS) due to its high sensitivity and selectivity.[3]

Sample Preparation and Analyte Extraction

The primary challenge in food analysis is the efficient extraction of the target analyte from a complex matrix while minimizing interferences.[13] The choice of method depends on the sample type (solid, liquid, high-fat, etc.).

Diagram 3.1.1: General Workflow for Sample Preparation

G cluster_extraction sample Food Sample (e.g., Olive Oil, Processed Meat) homogenize Homogenization (if solid) sample->homogenize extraction Extraction Method homogenize->extraction hs_spme HS-SPME lle LLE derivatization Derivatization (Silylation) hs_spme->derivatization spe SPE Clean-up (optional) lle->spe spe->derivatization gcms GC-MS Analysis derivatization->gcms G cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Food Sample Prep_Sample Extraction & Derivatization Sample->Prep_Sample Standard This compound Standard Prep_Standard Serial Dilution Standard->Prep_Standard GCMS GC-MS System Prep_Sample->GCMS Prep_Standard->GCMS Cal_Curve Calibration Curve (from Standards) GCMS->Cal_Curve Sample_Analysis Sample Analysis GCMS->Sample_Analysis Quant Quantification Cal_Curve->Quant Sample_Analysis->Quant Report Final Report (Concentration in Sample) Quant->Report

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Ethyl-6-methoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 2-Ethyl-6-methoxyphenol. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental challenges. Our approach is rooted in explaining the fundamental principles behind each step to empower you to make informed decisions in your own laboratory setting.

Introduction: The Challenge of Selective Alkylation

This compound (an isomer of ethyl guaiacol) is a valuable chemical intermediate. Its synthesis, most commonly achieved through the Friedel-Crafts alkylation of guaiacol (2-methoxyphenol) with an ethylating agent like ethanol or ethylene, presents a classic challenge in organic synthesis: regioselectivity. The hydroxyl (-OH) and methoxy (-OCH₃) groups on the guaiacol ring are both activating and ortho-, para- directing for electrophilic aromatic substitution.[1][2] This inherent electronic property often leads to a mixture of products, primarily the desired ortho-substituted product (this compound) and the isomeric para-substituted product (4-Ethyl-2-methoxyphenol), along with poly-alkylated byproducts. Maximizing the yield of the target ortho-isomer requires careful control over catalysts and reaction conditions.

This guide provides a structured question-and-answer framework to address the most common issues encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

The most prevalent and industrially relevant method is the direct alkylation of guaiacol. This is typically performed as a Friedel-Crafts reaction using an ethylating agent and an acid catalyst. The reaction proceeds via the generation of an electrophile (e.g., ethylene from the dehydration of ethanol) which then attacks the electron-rich aromatic ring of guaiacol.[3][4]

Alternative, more complex routes exist, such as multi-step syntheses involving protection-deprotection strategies or rearrangements of cycloadducts, but these are generally less common for bulk synthesis due to lower atom economy and higher costs.[5]

Q2: Why is controlling the ortho/para ratio so critical and difficult?

Controlling the ortho/para ratio is the central challenge. Both the hydroxyl and methoxy groups direct incoming electrophiles to the positions ortho and para to themselves.

  • Electronic Effects: Both groups donate electron density to the ring, activating the ortho and para positions for electrophilic attack.

  • Steric Hindrance: The methoxy group at position 2 sterically hinders attack at the adjacent position 1 (the hydroxyl group). The ethyl group will preferentially add to the less hindered positions, which are C4 (para to the hydroxyl) and C6 (ortho to the hydroxyl).

  • Thermodynamic vs. Kinetic Control: The para-isomer is often the thermodynamically more stable product due to reduced steric strain.[6] Achieving high ortho-selectivity often requires conditions that favor the kinetically controlled product.

Troubleshooting Guide: Common Synthesis Problems

Q3: My overall yield is low, with a significant amount of unreacted guaiacol. How can I improve conversion?

Low conversion is often tied to catalyst activity, reaction temperature, or insufficient residence time.

Answer: Several factors could be at play. Let's break them down systematically.

  • Catalyst Choice & Activity: The choice of acid catalyst is paramount. Solid acid catalysts like γ-alumina, iron-aluminum mixed oxides, or zeolites are commonly used for vapor-phase alkylations.[3][4] For liquid-phase reactions, catalysts like montmorillonite clay have shown high efficiency.[7]

    • Causality: The catalyst facilitates the generation of the ethyl carbocation (or a related electrophile) from the alkylating agent. Insufficient catalyst acidity or deactivation of active sites will slow this crucial step, leading to low conversion.

    • Troubleshooting Steps:

      • Verify Catalyst: Ensure you are using a catalyst known to be effective for phenol alkylation.

      • Catalyst Loading: Increase the catalyst loading modestly. Be aware that excessive catalyst can sometimes promote side reactions.

      • Activation: Ensure the catalyst is properly activated if required (e.g., by calcination at high temperature to remove adsorbed water).

  • Reaction Temperature: Temperature plays a dual role, affecting both reaction rate and selectivity.

    • Causality: Alkylation is an endothermic process; higher temperatures generally increase the reaction rate and thus conversion. However, excessively high temperatures can lead to catalyst deactivation (coking) or favor the formation of thermodynamically stable but undesired byproducts.

    • Troubleshooting Steps:

      • Gradually increase the reaction temperature in 10-20°C increments. A typical range for vapor-phase alkylation of phenols is 300-400°C.[3]

      • Monitor the product distribution at each temperature to find the optimal balance between conversion and selectivity.

  • Reactant Molar Ratio: The ratio of guaiacol to the ethylating agent (e.g., ethanol) is critical.

    • Causality: While a stoichiometric excess of the ethylating agent is needed to drive the reaction forward, a very large excess can lead to unwanted side reactions, including polyalkylation.

    • Troubleshooting Steps:

      • Start with a molar ratio of guaiacol to ethanol of around 1:3 to 1:5.

      • Analyze the impact of varying this ratio on conversion.

The following diagram illustrates a logical workflow for troubleshooting low conversion issues.

Troubleshooting_Low_Conversion start Low Conversion Issue catalyst Step 1: Evaluate Catalyst start->catalyst check_activity Is catalyst active and properly loaded? catalyst->check_activity Action temp Step 2: Optimize Temperature increase_temp Incrementally increase temperature (e.g., +15°C) temp->increase_temp Action ratio Step 3: Adjust Reactant Ratio adjust_ratio Modify Guaiacol:Ethanol ratio ratio->adjust_ratio Action check_activity->temp If Yes increase_temp->ratio Monitor Results solution Improved Conversion adjust_ratio->solution Monitor Results

Caption: Troubleshooting workflow for low reaction conversion.

Q4: My main byproduct is the para-isomer (4-Ethyl-2-methoxyphenol). How can I increase ortho-selectivity?

This is the most common selectivity challenge. Favoring the ortho position requires overcoming the thermodynamic preference for the para position.

Answer: Improving ortho-selectivity involves manipulating steric and electronic factors, often through the choice of catalyst and reaction conditions.

  • Shape-Selective Catalysis: This is the most effective strategy.

    • Causality: Zeolite catalysts possess a microporous structure with channels and cavities of molecular dimensions. This environment can create steric hindrance that disfavors the formation of the bulkier para-transition state, thereby promoting the formation of the more compact ortho-isomer. HY zeolite-supported catalysts have been investigated for this purpose.[4]

    • Troubleshooting Steps:

      • Switch from an amorphous catalyst (like silica-alumina) to a shape-selective catalyst like a medium-pore zeolite (e.g., H-ZSM-5) or a larger-pore zeolite (e.g., H-Y, H-Beta).

      • The choice of zeolite will depend on the precise steric requirements and may require screening.

  • Lower Reaction Temperature:

    • Causality: As mentioned, the para-isomer is often the more thermodynamically stable product. Lowering the temperature can favor the kinetically controlled product, which is often the ortho-isomer in phenol alkylations due to potential coordination effects with the hydroxyl group.

    • Troubleshooting Steps:

      • Systematically lower the reaction temperature. This will likely decrease the overall conversion rate, so a balance must be struck. Finding the "sweet spot" where ortho-selectivity is high and conversion is acceptable is key.

The relationship between the starting material and the main products is shown below.

Ortho_Para_Selectivity cluster_products Product Mixture guaiacol Guaiacol (2-Methoxyphenol) reagents + Ethylene (C₂H₄) + Acid Catalyst guaiacol->reagents ortho Desired Product: This compound (ortho-alkylation) reagents->ortho Kinetic Control (Shape-selective catalyst, lower temp) para Side Product: 4-Ethyl-2-methoxyphenol (para-alkylation) reagents->para Thermodynamic Control (Less steric hindrance, higher temp)

Caption: Reaction pathway showing ortho vs. para selectivity.

Q5: I'm observing significant amounts of di- and tri-ethylated byproducts. How can I minimize this polyalkylation?

Polyalkylation occurs because the mono-ethylated product is often more electron-rich and thus more reactive than the starting guaiacol.

Answer: The most effective way to suppress polyalkylation is to manipulate the relative concentrations of the reactants.

  • Use a Large Excess of Guaiacol:

    • Causality: By maintaining a high concentration of guaiacol relative to the ethylating agent, you statistically increase the probability that the electrophile will react with an un-substituted guaiacol molecule rather than a mono-ethylated one.

    • Troubleshooting Steps:

      • Adjust the molar ratio of guaiacol to your ethylating agent (e.g., ethanol) to be significantly greater than 1. Ratios of 5:1 or even higher are common in Friedel-Crafts reactions to minimize polyalkylation.

      • If using a continuous flow reactor, this can be achieved by adjusting the feed rates. For batch reactions, simply add more guaiacol at the start. The unreacted guaiacol can be recovered and recycled.

  • Control Residence Time:

    • Causality: Longer reaction times can allow for the secondary, undesired polyalkylation reactions to occur to a greater extent.

    • Troubleshooting Steps:

      • In a flow system, increase the weight hourly space velocity (WHSV). As shown in the table below, a higher WHSV (less contact time) can increase selectivity at the cost of conversion.[3]

      • In a batch system, monitor the reaction progress over time (e.g., by taking aliquots for GC analysis) and stop the reaction once the optimal yield of the mono-alkylated product is reached, before significant polyalkylation begins.

Table 1: Effect of Reaction Parameters on Alkylation of a Substituted Phenol

This table, based on analogous phenol alkylation data, illustrates the trade-offs between key parameters.[3]

ParameterConditiono-Cresol Conversion (%)Selectivity for 2-Ethyl-6-methylphenol (%)Yield (%)Expected Outcome
Temperature 320 °C~80~95~76High selectivity, lower conversion
350 °C~85~90~76Balanced performance
380 °C~92~82~75Higher conversion, lower selectivity
WHSV *1.0 h⁻¹~95~85~81Higher conversion, lower selectivity
2.0 h⁻¹~85~90~76Balanced performance
4.0 h⁻¹~70~92~64Lower conversion, higher selectivity

*Weight Hourly Space Velocity

Q6: What is the recommended method for purifying the final product and separating it from the para-isomer?

The structural similarity and likely close boiling points of the ortho and para isomers make purification challenging.

Answer: A multi-step approach is often necessary.

  • Initial Workup: After the reaction, the catalyst should be filtered off (for solid catalysts) or the reaction should be quenched and neutralized (for liquid catalysts). An extraction with a suitable organic solvent (e.g., ethyl acetate, diethyl ether) followed by washing with water and brine will remove inorganic salts and some polar impurities.

  • Fractional Distillation:

    • Causality: Although the boiling points may be close, a slight difference often exists. Fractional distillation under reduced pressure (vacuum) is the standard industrial method to separate isomers with close boiling points. A lower pressure reduces the required temperature, preventing potential product degradation.

    • Protocol: Use a distillation column with high theoretical plates (e.g., a Vigreux or packed column) and carefully collect fractions while monitoring the temperature at the column head. Analyze fractions by GC or NMR to identify the desired product.

  • Preparative Chromatography:

    • Causality: For laboratory-scale purification and to obtain very high purity material, preparative column chromatography is effective. The different polarities of the ortho and para isomers allow for their separation on a stationary phase like silica gel.

    • Protocol: Select an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) through analytical TLC first. The para-isomer, being more symmetrical, is often slightly less polar and will typically elute before the ortho-isomer.

  • Advanced Methods: For specific isomers, novel purification techniques based on selective complexation have been developed. For example, 4-Ethyl-2-methoxyphenol can be purified by forming a complex with Ca²⁺ ions, which can be selectively precipitated and then decomposed to release the pure product.[8][9] While this specific method is for the para-isomer, it highlights that chelation-based strategies could potentially be explored for the ortho-isomer as well.

Experimental Protocol: Vapor-Phase Alkylation of Guaiacol

This protocol is a representative example for a continuous-flow, vapor-phase synthesis.[3]

Materials & Equipment:
  • Reactants: Guaiacol (≥99%), Ethanol (anhydrous, ≥99.5%)

  • Catalyst: γ-Alumina, pelletized (2-3 mm)

  • Gases: High-purity nitrogen (carrier gas)

  • Equipment: Fixed-bed catalytic reactor (e.g., stainless steel), tube furnace, high-pressure liquid pump, mass flow controllers, back-pressure regulator, condenser, and product collection system.

Overall Workflow:

Experimental_Workflow A 1. Catalyst Packing & Activation B 2. System Purge & Pressurization A->B C 3. Reactant Feed Preparation B->C D 4. Vaporization & Reaction C->D E 5. Condensation & Product Collection D->E F 6. Analysis (GC-MS) E->F G 7. Purification (Distillation) F->G

Caption: High-level experimental workflow for synthesis.

Step-by-Step Procedure:
  • Catalyst Loading & Activation: Pack the fixed-bed reactor with a known amount of γ-alumina catalyst. Heat the reactor to 400-500°C under a flow of nitrogen for 2-4 hours to activate the catalyst by removing moisture.

  • System Setup: Cool the reactor to the desired reaction temperature (e.g., 350°C) under a nitrogen flow. Set the system pressure to atmospheric pressure using the back-pressure regulator.

  • Feed Preparation: Prepare a liquid feed mixture of guaiacol and ethanol with a molar ratio of 1:3.

  • Reaction Initiation:

    • Introduce the liquid feed into a vaporizer (heated to ~250°C) using the liquid pump at a rate corresponding to a weight hourly space velocity (WHSV) of 2.0 h⁻¹.

    • Introduce the vaporized feed into the reactor along with a nitrogen carrier gas flow (e.g., 30 mL/min).

  • Steady State & Collection: Allow the reaction to stabilize for at least 1-2 hours. Collect the liquid product by passing the reactor outlet through a condenser cooled to 10°C.

  • Analysis: Analyze the collected liquid product periodically using gas chromatography (GC) to determine the conversion of guaiacol and the selectivity for this compound.

  • Shutdown & Purification: After the run, stop the liquid feed and cool the reactor to room temperature under a continuous nitrogen flow. The collected crude product can then be purified as described in Q6.

References

  • Google Patents. (1968). Process for producing methoxyphenol or ethoxyphenol.
  • Wikipedia. (n.d.). Guaiacol. [Link]

  • ResearchGate. (2021). Synthesis, characterization and biological activity of 2-[(2-hydroxy-phenylimino)-methyl]-6-methoxy-phenol (MSAP) and nano sized of Co (II), Ni (II), Cu (II) and Zn (II) metal complexes. [Link]

  • Google Patents. (2019). Method for synthesizing ethylguaiacol.
  • ResearchGate. (n.d.). Effect of solvent on the alkylation of guaiacol. [Link]

  • National Institutes of Health (NIH). (2017). Synthesis of Aryl-Substituted 2-Methoxyphenol Derivatives from Maltol-Derived Oxidopyrylium Cycloadducts through an Acid-Mediated Ring Contraction Cascade. [Link]

  • National Institutes of Health (NIH). (2021). Development of a New Route for Separating and Purifying 4-Ethyl-2-methoxyphenol Based on the Reaction Mechanism between the Chemical and Calcium Ion. [Link]

  • TU/e Research Portal. (2025). Selective guaiacol ethanol alkylation to produce pentaethylphenol on a WO₃/HY catalyst. [Link]

  • De Gruyter. (2020). Synthesis, Characterization, and Antioxidant Activity of Some 2-Methoxyphenols derivatives. [Link]

  • ResearchGate. (2012). Transetherification of guaiacol to O-ethoxyphenol with gamma Al2O3 as a catalyst in supercritical ethanol. [Link]

  • Master Organic Chemistry. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. [Link]

  • ResearchGate. (n.d.). Reaction condition optimization for Friedel–Crafts alkylation. [Link]

  • Royal Society of Chemistry. (2014). Development of highly efficient Friedel–Crafts alkylations with alcohols using heterogeneous catalysts under continuous-flow conditions. [Link]

  • ResearchGate. (2022). Selective Production of Phenol, Guaiacol and 2,6-Dimethoxyphenol by Alkaline Hydrothermal Conversion of Lignin. [Link]

  • ResearchGate. (n.d.). The effect of reaction temperature on the conversion of guaiacol in.... [Link]

  • YouTube. (2021). Easy Way To Determine Ortho-Para or Meta Directing EAS WITHOUT Memorizing Anything![Link]

  • ACS Publications. (2021). Development of a New Route for Separating and Purifying 4-Ethyl-2-methoxyphenol Based on the Reaction Mechanism between the Chemical and Calcium Ion. [Link]

  • Chemistry Stack Exchange. (2018). Ortho vs para alkylation of chlorobenzene. [Link]

Sources

Technical Support Center: Troubleshooting Side Reactions in the Synthesis of 2-Ethyl-6-methoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Ethyl-6-methoxyphenol. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges related to yield and purity in their synthetic protocols. Here, we address specific issues in a practical question-and-answer format, grounded in mechanistic principles and field-proven insights to help you troubleshoot and optimize your experiments.

Troubleshooting Guides & Protocols
Question 1: My Friedel-Crafts ethylation of guaiacol (2-methoxyphenol) results in a low yield of the desired this compound and a complex mixture of isomers. What is happening and how can I improve selectivity?

Answer: This is a classic challenge in phenol alkylation chemistry. The low yield and isomeric mixture arise from the competing reaction pathways inherent to the electrophilic substitution on the guaiacol scaffold. There are three primary side reactions you are likely encountering:

  • O-Alkylation: The phenolic hydroxyl group is nucleophilic and can be ethylated to form 2-ethoxyanisole. This is often a kinetically favored but undesired pathway.

  • Para-Alkylation: The position para to the hydroxyl group (position 4) is also activated and sterically accessible, leading to the formation of the major isomeric byproduct, 4-Ethyl-2-methoxyphenol.

  • Polyalkylation: If the reaction conditions are too harsh or the stoichiometry is not carefully controlled, a second ethyl group can add to the ring, yielding diethyl-methoxyphenols.

The hydroxyl and methoxy groups of guaiacol direct electrophiles to the ortho and para positions. Since the position ortho to the hydroxyl and meta to the methoxy is already substituted (with the methoxy group), the primary sites for C-alkylation are the C4 (para to -OH) and C6 (ortho to -OH) positions. Achieving high selectivity for the C6 position requires careful control of reaction parameters.

Troubleshooting Protocol: Enhancing C6-Selectivity in Guaiacol Ethylation

  • Catalyst Selection: Move away from traditional Lewis acids like AlCl₃, which can have low selectivity. Shape-selective solid acid catalysts, such as certain zeolites or metal oxides (e.g., γ-Al₂O₃), are highly effective in vapor-phase alkylations.[1] Their defined pore structures can sterically hinder the formation of the bulkier para-isomer, favoring ethylation at the less hindered ortho-position.

  • Temperature and Phase: Vapor-phase alkylation, typically performed at elevated temperatures (e.g., 300-400 °C), is often more selective than liquid-phase reactions.[1] At these temperatures, ethanol can be used as the ethylating agent, as it dehydrates in situ to ethylene, the active electrophile.[1]

  • Control of Stoichiometry: Use a molar excess of the phenol relative to the ethylating agent to minimize polyalkylation. The slow, controlled addition of the ethylating agent is also critical.

  • Solvent Choice: In liquid-phase reactions, non-polar solvents tend to favor ortho-alkylation, whereas polar solvents can increase the proportion of the para product.[2]

Diagram: Competing Pathways in Guaiacol Ethylation

G cluster_start Reactants cluster_products Potential Products Guaiacol Guaiacol Desired Desired Product This compound (Ortho C-Alkylation) Guaiacol->Desired Selective Conditions Side1 Side Product 4-Ethyl-2-methoxyphenol (Para C-Alkylation) Guaiacol->Side1 Non-selective Conditions Side2 Side Product 2-Ethoxyanisole (O-Alkylation) Guaiacol->Side2 Kinetically Favored Side3 Side Product Poly-Alkylated Phenols Guaiacol->Side3 Excess Ethylating Agent Et_X Ethylating Agent (e.g., C₂H₅Br, C₂H₄) Desired->Side3 Excess Ethylating Agent Side1->Side3 Excess Ethylating Agent G Start Start: 2-Methoxyphenyl Acetate Condition Set Reaction Temp. Start->Condition HighT High Temp (>100°C) Condition->HighT Kinetic Control LowT Low Temp (<60°C) Condition->LowT Thermodynamic Control Ortho Desired Intermediate 2-Hydroxy-3-methoxy- acetophenone HighT->Ortho Para Undesired Isomer 4-Hydroxy-3-methoxy- acetophenone LowT->Para Reduce Reduce Ketone (e.g., Clemmensen) Ortho->Reduce Final Final Product This compound Reduce->Final

Caption: Workflow for optimizing the Fries rearrangement.

Question 3: What are the best practices for purifying this compound from its common byproduct, 4-Ethyl-2-methoxyphenol?

Answer: Separating constitutional isomers like this compound and 4-ethyl-2-methoxyphenol can be challenging due to their similar physical properties.

  • Fractional Distillation: While difficult, fractional distillation under reduced pressure can be effective if there is a sufficient difference in boiling points. Careful control over the column efficiency and reflux ratio is necessary.

  • Flash Column Chromatography: This is a highly reliable method for laboratory-scale purification. [3]Due to the difference in the substitution pattern, the isomers will have slightly different polarities and interactions with the stationary phase (typically silica gel). A solvent system with low polarity (e.g., hexane/ethyl acetate or hexane/dichloromethane gradients) should provide good separation.

  • Complexation-Precipitation: An advanced technique involves selective complexation. It has been demonstrated that 4-ethyl-2-methoxyphenol can form a specific complex with calcium ions (Ca²⁺), which precipitates from solution. [4][5]This allows the undesired isomer to be removed by filtration. The purified this compound would remain in the filtrate. The precipitated complex can later be decomposed to recover the 4-ethyl isomer if desired. [4][5] Table 2: Physical Properties for Purification Strategy

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Polarity
This compound 152.19 [6]~235-240 (est.)Less polar
4-Ethyl-2-methoxyphenol152.19~245-250 (est.)More polar
Guaiacol (Starting Material)124.14~205More polar than ethylated products
2-Ethoxyanisole (O-alkylation)152.19~210-215 (est.)Significantly less polar

Note: Polarity is relative. The free hydroxyl group in the 4-position isomer makes it slightly more polar and likely to have a higher boiling point than the 2,6-disubstituted isomer where the hydroxyl is more sterically hindered.

Frequently Asked Questions (FAQs)

Q1: Why is O-alkylation such a common side reaction with phenols? A: The oxygen of a phenolic hydroxyl group is highly nucleophilic, and in the presence of a base, it is deprotonated to form a phenoxide ion. This phenoxide is an even stronger nucleophile, making attack on the alkylating agent's electrophilic carbon (O-alkylation) very rapid, often faster than the C-alkylation of the aromatic ring.

Q2: Can I use a Grignard reaction to synthesize this compound? A: While plausible, it is a more complex route. One could theoretically start with 2-methoxy-6-formylphenol and react it with methylmagnesium bromide (a Grignard reagent) to form a secondary alcohol, followed by deoxygenation. However, the Grignard reagent would first react with the acidic phenolic proton, consuming one equivalent of the reagent. [7][8]The phenolic hydroxyl group must be protected before the Grignard reaction and deprotected afterward, adding steps and complexity compared to direct alkylation or the Fries rearrangement route.

Q3: Are there any "greener" alternatives to traditional Lewis acid catalysts like AlCl₃? A: Yes. As mentioned, solid acid catalysts like zeolites are a great alternative, especially for industrial applications, as they are reusable and can be less corrosive. [1]Additionally, strong Brønsted acids like methanesulfonic acid have been shown to be effective and more environmentally friendly catalysts for the Fries rearrangement. [2][4]

References
  • The deoxygenation and alkylation pathways of guaiacol conversion. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Process for the selective allylation of ortho alkoxy phenols. (1975). Google Patents.
  • Effect of solvent on the alkylation of guaiacol. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Process for producing methoxyphenol or ethoxyphenol. (1968). Google Patents.
  • Fries Rearrangement. (n.d.). Organic Chemistry Portal. Retrieved January 18, 2026, from [Link]

  • Grignard Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 18, 2026, from [Link]

  • Fries rearrangement. (n.d.). Wikipedia. Retrieved January 18, 2026, from [Link]

  • To the synthetic method of methoxy ethyl phenol. (2018). Google Patents.
  • Catalytic synthesis of benign bisphenols. (n.d.). Diva-Portal.org. Retrieved January 18, 2026, from [Link]

  • Synthesis, Characterization, and Antioxidant Activity of Some 2-Methoxyphenols derivatives. (2020). Avicenna Journal of Heterocyclic Chemistry. Retrieved January 18, 2026, from [Link]

  • Fries rearrangement of 3,5-dimethoxyphenyl acetate. (n.d.). Iraqi Journal of Science. Retrieved January 18, 2026, from [Link]

  • What are the side effects of Guaiacol? (2024). Patsnap Synapse. Retrieved January 18, 2026, from [Link]

  • Reactions of Grignard Reagents. (2015). Master Organic Chemistry. Retrieved January 18, 2026, from [Link]

  • Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol. (2022). Protocols.io. Retrieved January 18, 2026, from [Link]

  • Effect and Mechanism of Aluminum(III) for Guaiacol–Glyoxylic Acid Condensation Reaction in Vanillin Production. (n.d.). PMC - NIH. Retrieved January 18, 2026, from [Link]

  • This compound, 90534-46-6. (n.d.). The Good Scents Company. Retrieved January 18, 2026, from [Link]

  • Development of a New Route for Separating and Purifying 4-Ethyl-2-methoxyphenol Based on the Reaction Mechanism between the Chemical and Calcium Ion. (2021). ACS Omega. Retrieved January 18, 2026, from [Link]

  • This compound. (n.d.). PubChem - NIH. Retrieved January 18, 2026, from [Link]

  • Grignard Reagents. (2023). Chemistry LibreTexts. Retrieved January 18, 2026, from [Link]

  • UCF CHM2210 Exam4.9 Review - Skill9 - Retrosynthesis of Grignard Reactions. (2025). YouTube. Retrieved January 18, 2026, from [Link]

  • Grignard Reagents For Addition To Aldehydes and Ketones. (2011). Master Organic Chemistry. Retrieved January 18, 2026, from [Link]

  • hydrogenolysis of phenolic ethers: biphenyl. (n.d.). Organic Syntheses Procedure. Retrieved January 18, 2026, from [Link]

  • Development of a New Route for Separating and Purifying 4-Ethyl-2-methoxyphenol Based on the Reaction Mechanism between the Chemical and Calcium Ion. (2021). ACS Omega. Retrieved January 18, 2026, from [Link]

Sources

Technical Support Center: Purification of 2-Ethyl-6-methoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for 2-Ethyl-6-methoxyphenol. This document is designed for researchers, scientists, and drug development professionals to provide expert-driven solutions and in-depth protocols for the purification of this compound. We will address common challenges, explain the rationale behind methodological choices, and provide validated protocols to ensure you achieve the desired purity for your application.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound in a direct question-and-answer format.

Issue 1: My purified this compound is yellow or brown. What is the cause and how can I fix it?

Probable Cause(s): Phenolic compounds are highly susceptible to air oxidation, which forms colored quinone-type impurities. This process can be accelerated by exposure to light, heat, or trace metal contaminants. The discoloration indicates the presence of these degradation products.

Recommended Solution(s):

  • Inert Atmosphere: Handle the compound under an inert atmosphere (Nitrogen or Argon) whenever possible, especially during heating steps like distillation or solvent evaporation.

  • Degas Solvents: Use solvents that have been degassed by sparging with nitrogen or by freeze-pump-thaw cycles to minimize dissolved oxygen.

  • Reductive Workup/Purification: If oxidation has already occurred, consider a purification step with a mild reducing agent. Washing the organic solution with a fresh, dilute solution of sodium bisulfite (NaHSO₃) can sometimes reduce quinones back to the colorless phenol.

  • Activated Carbon Treatment: Before the final purification step (e.g., distillation), you can stir the crude product in a suitable solvent with a small amount of activated carbon for 15-30 minutes and then filter it through Celite®. This is effective at adsorbing highly conjugated, colored impurities.

  • Final Distillation: The most effective method to remove colored, non-volatile impurities is vacuum distillation.

Issue 2: I'm seeing poor recovery after flash column chromatography. Where is my product going?

Probable Cause(s):

  • Irreversible Adsorption: Phenols can be acidic enough to bind strongly to standard silica gel, especially if the silica is slightly acidic or if the compound is sensitive. This leads to significant streaking and loss of material on the column.

  • Improper Solvent System: The chosen mobile phase may not have sufficient polarity to elute the compound effectively, or it may be too polar, causing co-elution with impurities.

  • Column Overloading: Exceeding the capacity of the column will result in poor separation and broad peaks, making clean fractions difficult to isolate.

Recommended Solution(s):

  • Deactivate Silica Gel: Before preparing your column, you can neutralize the silica gel. A common method is to prepare the slurry in your starting mobile phase (e.g., hexane/ethyl acetate) and add 0.5-1% triethylamine (Et₃N) to the solvent mixture. This base will occupy the acidic sites on the silica, preventing your phenol from binding irreversibly.

  • Optimize Mobile Phase: Use Thin Layer Chromatography (TLC) to find an optimal solvent system that gives your product a retention factor (Rƒ) of approximately 0.3-0.4.

  • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral alumina or a bonded phase like diol-silica.

  • Dry Loading: Adsorb your crude material onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of your column.[1] This often results in better peak shape and resolution compared to liquid loading.

Issue 3: My final purity by GC/HPLC is lower than expected, with a persistent impurity peak close to my product.

Probable Cause(s): The impurity is likely a structural isomer (e.g., 4-ethyl-2-methoxyphenol or 2-ethyl-4-methoxyphenol) or a closely related homolog formed during synthesis. These compounds often have very similar boiling points and polarities, making separation by standard distillation or chromatography challenging.

Recommended Solution(s):

  • High-Efficiency Fractional Distillation: If the boiling points are close but not identical, use a fractional distillation column with a higher number of theoretical plates (e.g., a Vigreux column or a packed column) under a high vacuum. This enhances the separation efficiency.

  • Preparative HPLC: For the highest purity, preparative Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) is the most powerful technique for separating close-boiling isomers.[2] This method separates based on subtle differences in hydrophobicity.

  • Derivative Formation & Reversion: In challenging cases, you can convert the phenol mixture into a derivative (e.g., an ester or ether), which may have different physical properties that allow for easier separation. After purification of the derivative, the phenolic hydroxyl group can be regenerated.

  • Complexation-Precipitation: A novel method developed for the isomeric 4-ethyl-2-methoxyphenol involves selective complexation with calcium ions (Ca²⁺) to form a precipitate.[3][4] After isolating the precipitate, the pure phenol is recovered by thermal decomposition. This technique relies on specific steric and electronic interactions and may be adaptable for separating isomers.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the most reliable, all-around purification method for obtaining >99% pure this compound on a lab scale (1-10 g)?

For achieving high purity on a typical laboratory scale, flash column chromatography followed by vacuum distillation is a robust combination. Chromatography is excellent for removing isomers and other organic byproducts, while distillation is highly effective at removing non-volatile baseline impurities, residual chromatography solvents, and any colored degradation products.

Q2: How should I choose the right purification technique for my specific needs?

The optimal technique depends on the nature of the impurities, the required purity level, and the scale of your experiment.

G start Crude this compound impurity_type What is the primary impurity? start->impurity_type non_volatile Non-volatile solids or colored impurities impurity_type->non_volatile isomers Isomers or similar polarity byproducts impurity_type->isomers baseline Baseline non-polar and polar impurities impurity_type->baseline distill Vacuum Distillation non_volatile->distill chromatography Flash Chromatography isomers->chromatography acid_base Acid-Base Extraction baseline->acid_base final_purity High Purity (>99.5%) Required? distill->final_purity chromatography->final_purity final_purity->chromatography No, proceed with final product prep_hplc Preparative HPLC final_purity->prep_hplc Yes

Q3: How can I prevent degradation of my purified this compound during storage?

Phenols are sensitive to oxidation. For long-term storage, it is recommended to:

  • Store the compound in an amber glass vial to protect it from light.

  • Purge the vial with an inert gas like argon or nitrogen before sealing.

  • Store at a low temperature, preferably in a freezer (-20°C).[5]

Q4: What analytical methods are best for confirming the purity of the final product?

A combination of techniques is ideal:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is excellent for identifying volatile impurities and confirming the mass of the desired product. The GC trace provides a quantitative measure of purity (area %).

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a diode-array detector (DAD), can quantify purity and detect non-volatile or thermally sensitive impurities that GC might miss.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is the gold standard for structural confirmation. The absence of unexpected signals in the ¹H NMR spectrum is a strong indicator of high purity.

Physicochemical Data Summary
PropertyValueSource
Molecular Formula C₉H₁₂O₂[6]
Molecular Weight 152.19 g/mol [6]
Boiling Point ~233 °C @ 760 mmHg (est.)[7]
Appearance White to pale yellow crystals or liquid[8]
Solubility Soluble in water (693.8 mg/L est.), ethanol, ether, acetone[7][9]

Part 3: Detailed Experimental Protocols

Protocol 1: Vacuum Distillation

This method is ideal for removing non-volatile impurities, residual high-boiling solvents, and colored degradation products.

G

Methodology:

  • Apparatus Setup: Assemble a short-path distillation apparatus or a flask equipped with a Vigreux column for fractional distillation. Ensure all glassware is dry and joints are properly sealed with vacuum grease.

  • Charge the Flask: Place the crude this compound (up to 2/3 full) and a magnetic stir bar into the distillation flask.

  • Apply Vacuum: Connect the apparatus to a high-vacuum pump protected by a cold trap. Slowly evacuate the system to the desired pressure (typically <1 mmHg).

  • Heating: Once a stable vacuum is achieved, begin stirring and gradually heat the distillation flask using an oil bath.

  • Fraction Collection:

    • Collect and discard any initial low-boiling fractions (forerun), which may contain residual solvents.

    • Collect the main fraction of this compound at its characteristic boiling point at the given pressure.

    • Stop the distillation before all the material has evaporated to prevent baking the non-volatile residue onto the flask.

  • Shutdown: Remove the heating bath and allow the apparatus to cool completely to room temperature before slowly venting the system, preferably with an inert gas.

Protocol 2: Flash Column Chromatography

This is the preferred method for separating compounds with similar polarities, such as isomers.

Methodology:

  • Solvent System Selection: Using TLC, identify a mobile phase (e.g., a mixture of ethyl acetate and hexane) that provides a good separation of the product from impurities, with an Rƒ value of ~0.3 for the product.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Pour the slurry into a column and allow it to pack under gravity or with light pressure.

    • Add a thin layer of sand to the top of the silica bed to prevent disturbance during sample loading.

  • Sample Loading:

    • Dissolve the crude material in a minimal amount of the mobile phase or a stronger solvent like dichloromethane.

    • Alternatively (recommended): Dissolve the crude product, add a small amount of silica gel, and evaporate the solvent to create a dry powder. Carefully add this powder to the top of the column.

  • Elution:

    • Carefully add the mobile phase to the column and apply positive pressure (using a pump or inert gas) to achieve a steady flow rate.

    • Collect fractions in test tubes and monitor the elution process using TLC.

  • Fraction Pooling & Evaporation: Combine the pure fractions (as determined by TLC) and remove the solvent using a rotary evaporator to yield the purified product.

Protocol 3: Acid-Base Extraction

This classic technique is excellent for separating acidic phenols from neutral organic impurities.

G start Crude Product in Organic Solvent (e.g., Ether) extract Extract with 1M NaOH (aq) start->extract organic_layer Organic Layer (Neutral Impurities) extract->organic_layer Discard aqueous_layer Aqueous Layer (Sodium Phenoxide Salt) extract->aqueous_layer acidify Acidify with conc. HCl to pH < 2 aqueous_layer->acidify precipitate Precipitate/Oil Forms (Pure Phenol) acidify->precipitate extract_back Extract back into Organic Solvent precipitate->extract_back final Dry & Evaporate to yield Pure Product extract_back->final

Methodology:

  • Dissolution: Dissolve the crude this compound in a water-immiscible organic solvent like diethyl ether or ethyl acetate in a separatory funnel.

  • Base Extraction: Add an equal volume of a cold aqueous solution of sodium hydroxide (1-2 M). Shake the funnel vigorously, venting frequently. Allow the layers to separate.

  • Separate Layers: Drain the lower aqueous layer (which now contains the deprotonated sodium phenoxide salt) into a separate flask. The organic layer contains neutral impurities and can be discarded. Repeat the extraction on the organic layer one more time to ensure complete recovery.

  • Acidification: Combine the aqueous extracts in a flask and cool it in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise with stirring until the solution is strongly acidic (pH < 2, check with pH paper). The this compound will precipitate out or form an oily layer.

  • Final Extraction & Drying: Extract the purified phenol back into a fresh portion of organic solvent (e.g., diethyl ether). Wash this organic layer with brine, dry it over an anhydrous salt (like Na₂SO₄ or MgSO₄), filter, and remove the solvent by rotary evaporation.

References

  • The Good Scents Company. (n.d.). This compound. Retrieved from [Link]

  • Biotage. (2023, February 2). Why are Phenols so Challenging to Extract from Water? Retrieved from [Link]

  • Google Patents. (n.d.). Purification of Phenol.
  • Thermo Fisher Scientific. (2025, September 17). Safety Data Sheet: 4-Ethyl-2-methoxyphenol.
  • Thermo Fisher Scientific. (2024, March 29). Safety Data Sheet: 4-Ethyl-2-methoxyphenol.
  • Reddit. (2024, January 19). Troubleshooting Phenol-Chloroform-Extraction. Retrieved from [Link]

  • Bitesize Bio. (2010, May 3). Phenol-chloroform Extraction: Easy Tips and Tricks. Retrieved from [Link]

  • Google Patents. (n.d.). US3376351A - Process for producing methoxyphenol or ethoxyphenol.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • SIELC Technologies. (2018, February 16). Separation of 2-Ethylphenol on Newcrom R1 HPLC column. Retrieved from [Link]

  • Protocols.io. (2022, July 15). Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol. Retrieved from [Link]

  • National Center for Biotechnology Information (PMC). (n.d.). (E)-2-[(2-Ethylphenyl)iminomethyl]-6-methoxyphenol. Retrieved from [Link]

  • National Center for Biotechnology Information (NIH). (2021, January 14). Development of a New Route for Separating and Purifying 4-Ethyl-2-methoxyphenol Based on the Reaction Mechanism between the Chemical and Calcium Ion. Retrieved from [Link]

  • ACS Omega. (2021, January 14). Development of a New Route for Separating and Purifying 4-Ethyl-2-methoxyphenol Based on the Reaction Mechanism between the Chemical and Calcium Ion. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Synthesis, characterization and biological activity of 2-[(2-hydroxy-phenylimino)-methyl]-6-methoxy-phenol (MSAP) and nano sized of Co (II), Ni (II), Cu (II) and Zn (II) metal complexes. Retrieved from [Link] (Note: Generic link).

  • OSHA. (n.d.). Methoxyphenol. Retrieved from [Link]

  • National Center for Biotechnology Information (PubChem). (n.d.). This compound. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Hydrogenolysis of phenolic ethers: biphenyl. Retrieved from [Link]

Sources

Technical Support Center: Crystallization of 2-Ethyl-6-methoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the crystallization of 2-Ethyl-6-methoxyphenol. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome the common and complex challenges encountered during the crystallization of this compound. As a substituted phenol, this compound presents unique challenges, including a propensity for oiling out and potential polymorphic variations. This guide provides field-proven insights and validated protocols to help you achieve robust, reproducible, and high-quality crystalline products.

Section 1: Foundational Knowledge & Physicochemical Properties

Before troubleshooting, it is crucial to understand the basic properties of this compound. These characteristics fundamentally influence its behavior in solution and during phase transitions.

PropertyValueSource
Molecular Formula C₉H₁₂O₂[1]
Molecular Weight 152.19 g/mol [1]
IUPAC Name This compound[1]
Synonyms 6-Ethylguaiacol, 6-Ethyl-2-methoxyphenol[1]
Boiling Point (est.) 233.23 °C @ 760 mm Hg[2]
logP (o/w) (est.) 2.330[2]
Water Solubility (est.) 693.8 mg/L @ 25 °C[2]

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the crystallization of this compound in a direct question-and-answer format.

Q1: My this compound is "oiling out" instead of forming crystals. What is happening and how can I prevent it?

Answer: "Oiling out," or liquid-liquid phase separation (LLPS), is a common challenge where the compound separates from the supersaturated solution as a liquid phase (an oil) instead of a solid crystalline phase.[3][4] This often occurs when the system is subjected to high supersaturation, or when the integration of solute molecules into a crystal lattice is kinetically hindered.[3] The resulting oil is an impurity sink and leads to poor product quality.

Causality & Solution Workflow:

// Nodes Start [label="Oiling Out Observed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckSuper [label="High Supersaturation?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; CheckImpurity [label="Impurity Level High?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; CheckCooling [label="Cooling Rate Too Fast?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

Sol1 [label="Reduce Supersaturation:\n- Decrease solute concentration\n- Use a solvent with higher solubility at high temp.", fillcolor="#F1F3F4", fontcolor="#202124"]; Sol2 [label="Slow Down Supersaturation Generation:\n- Decrease cooling rate\n- Use slower anti-solvent addition", fillcolor="#F1F3F4", fontcolor="#202124"]; Sol3 [label="Purify Raw Material:\n- Recrystallize or chromatograph\n the starting material.", fillcolor="#F1F3F4", fontcolor="#202124"]; Sol4 [label="Implement Seeding Strategy:\n- Add seed crystals within the\n Metastable Zone Width (MSZW).", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse]; Sol5 [label="Change Solvent System:\n- Screen for solvents that discourage LLPS.", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> CheckSuper; CheckSuper -> Sol1 [label="Yes"]; CheckSuper -> CheckCooling [label="No"]; CheckCooling -> Sol2 [label="Yes"]; CheckCooling -> CheckImpurity [label="No"]; CheckImpurity -> Sol3 [label="Yes"]; CheckImpurity -> Sol5 [label="No"]; Sol1 -> Sol4; Sol2 -> Sol4; Sol3 -> Sol4; Sol5 -> Sol4; }

Caption: Decision workflow for troubleshooting oiling out.

Key Strategies to Prevent Oiling Out:

  • Control Supersaturation: Generate supersaturation more slowly. This can be achieved by reducing the cooling rate or, in anti-solvent crystallization, by adding the anti-solvent more slowly.[3]

  • Implement Seeding: Adding seed crystals provides a template for crystallization to occur, bypassing the high energy barrier of primary nucleation that can lead to oiling out.[3][5] The seeds should be added within the metastable zone width (MSZW), which is the region between the solubility curve and the point of spontaneous nucleation.[6]

  • Reduce Impurity Levels: Impurities can inhibit crystal growth and promote oiling out.[3][7] Using higher purity starting material is often an effective solution.

  • Solvent Selection: The choice of solvent can significantly impact the tendency to oil out.[8] Experiment with different solvent systems. Sometimes a co-solvent system can prevent LLPS.

Q2: I am not getting any crystals at all. The compound remains fully dissolved even after cooling.

Answer: This indicates that the solution has not reached a sufficient level of supersaturation for nucleation to occur. The concentration of this compound is likely below its solubility limit at the final temperature.

Troubleshooting Steps:

  • Increase Concentration: The most direct approach is to increase the initial concentration of the solute in the hot solvent. Ensure you are still below the boiling point and that the material fully dissolves.

  • Use a Poorer Solvent (or Anti-Solvent): Select a solvent in which this compound has lower solubility at cooler temperatures. Alternatively, you can employ an anti-solvent crystallization method. In this technique, a "poor" solvent (an anti-solvent) in which the compound is insoluble is slowly added to a solution of the compound in a "good" solvent, inducing precipitation.[9]

  • Evaporation: If the compound is stable, you can slowly evaporate the solvent from the saturated solution. This gradually increases the concentration until supersaturation is achieved.

  • Lower the Final Temperature: Cooling the solution to a lower temperature will further decrease the solubility and may be sufficient to induce crystallization.

Q3: My crystals are very small/needle-like and difficult to filter. How can I grow larger, more robust crystals?

Answer: The formation of small or needle-like crystals is typically a result of rapid nucleation, where many crystals form simultaneously and compete for the available solute, limiting their individual growth.[10] This is common at high levels of supersaturation.

Strategies for Increasing Crystal Size:

  • Slow Cooling: A slower cooling rate reduces the rate of supersaturation generation, which favors crystal growth over nucleation.[11] A gradual cooling period over 24-48 hours is recommended.[11]

  • Seeding: This is the most effective method for controlling crystal size.[5][12] By introducing a controlled number of seed crystals at a low level of supersaturation, you provide templates for the solute to deposit onto, promoting the growth of existing crystals rather than the formation of new ones.[10] Fewer seeds will generally result in larger final crystals.[10]

  • Reduce Agitation: While stirring is necessary for thermal and concentration homogeneity, overly vigorous agitation can increase secondary nucleation (crystals breaking and forming new nuclei), leading to smaller particle sizes.

  • Ostwald Ripening (Aging): Holding the crystalline slurry at a constant temperature for an extended period can allow larger crystals to grow at the expense of smaller, more soluble ones. This process, known as slurry conversion or aging, requires continuous stirring to be effective.[7]

Q4: My crystallization process is inconsistent. What factors could be causing this lack of reproducibility?

Answer: Inconsistent crystallization outcomes are often traced back to subtle, uncontrolled variations in experimental parameters.

Key Parameters to Standardize:

  • Purity of Starting Material: Even small variations in impurity profiles between batches can dramatically affect crystallization kinetics and outcomes.[13][14]

  • Solvent Quality & Water Content: Ensure you are using the same grade of solvent for each experiment. Trace amounts of water or other contaminants can alter solubility and nucleation behavior.

  • Heating and Cooling Rates: Use a programmable hotplate or a temperature-controlled reactor to ensure identical and precise thermal profiles for every run.

  • Seeding Protocol: If seeding, the quality, quantity, and timing of seed addition must be consistent. The preparation of a seed slurry is often more reproducible than adding dry powder.[6]

  • Agitation Speed: The stirring rate should be precisely controlled and kept constant across all experiments.

Q5: I suspect I am getting different crystal forms (polymorphs). How can I control this?

Answer: Polymorphism is the ability of a compound to crystallize into multiple different crystal structures.[15] These polymorphs can have different physical properties, including solubility, stability, and melting point. Phenolic compounds are known to exhibit polymorphism.[16] Controlling the polymorphic outcome is critical, especially in pharmaceutical applications.[17]

Controlling Polymorphism:

  • Seeding with the Desired Form: This is the most direct method. By adding seed crystals of the desired polymorph, you can direct the crystallization towards that specific form.[12]

  • Solvent Choice: Different solvents can stabilize different polymorphs. A systematic screening of solvents is essential.

  • Supersaturation and Temperature: The level of supersaturation and the crystallization temperature are key factors. Generally, metastable polymorphs are often obtained at higher supersaturations and faster cooling rates, while the stable form is favored under conditions closer to equilibrium (low supersaturation, slow cooling).[18]

  • Additives: Trace amounts of specific additives can sometimes inhibit the growth of one polymorph while allowing another to grow.[18]

Section 3: Key Experimental Protocols

This section provides detailed, step-by-step methodologies for critical crystallization workflows.

Protocol 1: Systematic Cooling Crystallization & Solvent Screening

This protocol outlines a method for selecting an appropriate solvent and optimizing the cooling profile.

Objective: To identify a solvent and cooling conditions that yield high-quality crystals of this compound, avoiding oiling out.

Methodology:

  • Solvent Selection:

    • Choose a range of 5-7 solvents with varying polarities (e.g., Toluene, Ethyl Acetate, Acetone, Isopropanol, Ethanol, Acetonitrile, Water/Alcohol mixtures).

    • In a small vial, add ~50 mg of this compound. Add the first solvent dropwise at room temperature until the solid just dissolves. If it dissolves in <0.5 mL, it is likely too soluble. If it requires >3 mL, it may not be soluble enough.

    • Take the vials where the compound has moderate solubility and heat them to ~60°C (or 10°C below the solvent's boiling point) to ensure complete dissolution.

    • Allow the vials to cool slowly to room temperature, then transfer to a 4°C refrigerator.

    • Observe the outcome: Note which solvents produce crystalline solids versus those that result in oiling out or no precipitation.

  • Optimizing the Cooling Profile:

    • Select the most promising solvent from the screen.

    • Prepare a saturated solution at an elevated temperature (e.g., 60°C).

    • Divide the solution into three vessels.

    • Vessel A (Fast Cooling): Place directly into an ice bath (0-4°C).

    • Vessel B (Moderate Cooling): Allow to cool on the benchtop to room temperature, then move to 4°C.

    • Vessel C (Slow Cooling): Place the vessel in a Dewar flask filled with warm water and allow it to cool slowly overnight.

    • Compare the crystal size, morphology, and yield from the three profiles. Slower cooling generally yields better crystals.[19]

Protocol 2: Developing an Effective Seeding Strategy

This protocol provides a workflow for preparing and using seed crystals to control crystallization.

G D D F F D->F Introduce Slurry

Caption: Workflow for preparing and using a seed slurry.

Methodology:

  • Seed Preparation:

    • First, obtain a small batch of this compound crystals using the slow cooling protocol described above. These will be your "parent" crystals.

    • Isolate and dry these crystals thoroughly.

    • To create a seed slurry (which is more effective and reproducible than dry powder), suspend a small amount of the crystals (e.g., 10 mg) in 1-2 mL of the crystallization solvent (or an anti-solvent).[6] This helps to disperse the seeds and can smooth fractured surfaces.[6]

  • Determining the Seeding Point:

    • Prepare a clear, hot, saturated solution of your compound.

    • Cool it slowly while monitoring for the first sign of cloudiness (spontaneous nucleation). Record this temperature (T_cloud).

    • The optimal seeding temperature is typically midway between the saturation temperature (where it's fully dissolved) and T_cloud.[6] This ensures you are seeding within the metastable zone.

  • Execution:

    • Prepare a fresh batch of the hot, saturated solution.

    • Cool the solution to your predetermined seeding temperature.

    • Add the prepared seed slurry (typically 0.1-2% of the total solute mass).

    • Hold the solution at this temperature with gentle agitation for 30-60 minutes to allow the seeds to properly integrate and begin growing.

    • Resume a slow cooling profile to the final isolation temperature. This controlled process will promote growth on the existing seeds rather than new nucleation.[12]

References

  • Seeding Techniques and Optimization of Solution Crystallization Processes. (2020).
  • Progress and Opportunities of Seeding Technique in Crystallization Processes. (n.d.). White Rose Research Online.
  • 5 Protein Crystallization Seeding Methods for Bigger Crystals. (2025). Bitesize Bio.
  • Oiling Out in Crystalliz
  • Seeding Studies For Crystallization - Improve Batch Consistency. (n.d.). Mettler Toledo.
  • Oiling-out Crystallization on Solid Surfaces Controlled by Solvent Exchange. (n.d.). ERA.
  • Crystal-seeding. (n.d.). Diamond Light Source.
  • Operation Strategy for Avoiding Oiling‐Out During the Anti‐Solvent Crystallization Based on Ternary Phase Diagram. (2022).
  • Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. (2024).
  • Experimental investigation and prediction of oiling out during crystallization process. (2025).
  • This compound. (n.d.). PubChem, NIH.
  • Pressure-induced polymorphism in phenol. (2025).
  • Effects of impurities on crystal growth processes. (n.d.).
  • Process Parameters In The Purification Of Curcumin By Cooling Crystallization. (2016).
  • This compound, 90534-46-6. (n.d.). The Good Scents Company.
  • Methods for Crystal Production of natural compounds; a review of recent advancements. (2023).
  • Crystal polymorphism. (n.d.). Wikipedia.
  • Effect of Impurities on the Growth Kinetics of Crystals. (2025).
  • Polymorphism, what it is and how to identify it: A systematic review. (2025).
  • Controlling the Polymorphic Outcome of 2,6-Dimethoxybenzoic Acid Crystalliz

Sources

Technical Support Center: Investigating the Degradation Pathways of 2-Ethyl-6-methoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This technical guide serves as a dedicated support resource for researchers, scientists, and drug development professionals engaged in the stability testing and degradation pathway analysis of 2-Ethyl-6-methoxyphenol. Our goal is to provide not only procedural steps but also the underlying scientific rationale to empower you to design robust experiments, troubleshoot common issues, and accurately interpret your results.

Section 1: Foundational Knowledge & Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the molecule and the principles of forced degradation studies.

Q1.1: What is this compound, and what are its key reactive functional groups?

A1.1: this compound (also known as 6-Ethylguaiacol) is an aromatic organic compound with the molecular formula C₉H₁₂O₂.[1] Understanding its structure is the first step in predicting its degradation behavior. The key functional groups that influence its reactivity under stress conditions are:

  • Phenolic Hydroxyl (-OH) Group: This group is acidic and highly susceptible to oxidation, which can lead to the formation of phenoxy radicals and, subsequently, quinone-type structures. It is an activating group, making the aromatic ring electron-rich and prone to electrophilic attack.

  • Methoxy (-OCH₃) Group: An ether group that is generally stable but can be cleaved under harsh acidic conditions. Like the hydroxyl group, it is also an activating group for the aromatic ring.

  • Ethyl (-CH₂CH₃) Group: The benzylic protons (on the -CH₂- adjacent to the ring) are susceptible to oxidation.

  • Aromatic Ring: The benzene ring itself can undergo hydroxylation or, under severe oxidative stress, cleavage.

Q1.2: Why are forced degradation studies critical in drug development?

A1.2: Forced degradation, or stress testing, is a mandatory requirement by regulatory agencies like the ICH for any new drug substance or product.[2][3] These studies are not designed to determine the product's shelf-life but serve several critical purposes:

  • Pathway Elucidation: They help establish the likely degradation pathways of the drug substance, revealing potential degradation products that could form under normal storage conditions over time.[4]

  • Development of Stability-Indicating Methods: The primary goal is to generate degradation products to develop and validate an analytical method (typically HPLC) that can resolve the parent drug from all significant degradants. This ensures the method is "stability-indicating."[5][6]

  • Formulation and Packaging Development: Understanding how a molecule degrades helps in selecting appropriate excipients, manufacturing processes, and packaging to enhance the stability of the final drug product.[3]

  • Structural Characterization: It provides an opportunity to isolate and characterize significant degradation products to assess their potential toxicity.[5]

Q1.3: What are the typical stress conditions applied in a forced degradation study?

A1.3: The goal is to achieve a target degradation of approximately 10-20% to ensure that the primary degradation pathways are observed without causing such extensive degradation that secondary and tertiary products complicate the analysis.[5] Recommended stress factors include:

  • Hydrolysis: Exposure to acidic and basic conditions across a range of pH values.

  • Oxidation: Treatment with an oxidizing agent, most commonly hydrogen peroxide.

  • Photolysis: Exposure to light, typically using a photostability chamber with a combination of UV and visible light.

  • Thermal: Exposure to elevated temperatures, often with and without humidity.[4]

Section 2: Experimental Design & Protocols

A well-designed study is crucial for generating meaningful and interpretable data. The following workflow provides a systematic approach.

Q2.1: How do I design a comprehensive forced degradation study for this compound?

A2.1: A systematic approach involves setting up parallel experiments where the drug substance is subjected to various stress conditions. A control sample (unstressed) is always analyzed alongside the stressed samples for comparison.

G cluster_prep Phase 1: Preparation cluster_stress Phase 2: Stress Application cluster_analysis Phase 3: Analysis & Characterization A Prepare Stock Solution of this compound in a suitable solvent C Aliquot stock into separate vials for each condition A->C B Prepare Stress Reagents (e.g., HCl, NaOH, H₂O₂) D Add Stress Reagents (Acid, Base, Oxidant) B->D C->D E Expose to Stress (Heat, Light) C->E G Control Sample (No Stressor) C->G F Incubate for a pre-determined time course D->F E->F H Withdraw samples at defined time points F->H J Analyze via Stability- Indicating HPLC-UV Method G->J I Neutralize pH (if needed) & dilute for analysis H->I I->J K Assess Peak Purity & Calculate Mass Balance J->K L Identify Degradants using LC-MS/MS, NMR K->L

Caption: General workflow for a forced degradation study.

Protocol 2.1: General Forced Degradation Experimental Setup

This protocol outlines the initial steps for conducting a forced degradation study.

Materials:

  • This compound (API)

  • Methanol or Acetonitrile (HPLC Grade)

  • Deionized Water

  • Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), Hydrogen Peroxide (H₂O₂)

  • Calibrated pH meter, analytical balance, volumetric flasks, and pipettes

  • HPLC vials

  • Temperature-controlled oven, photostability chamber

Procedure:

  • Stock Solution Preparation: Accurately weigh and dissolve this compound in a suitable solvent (e.g., 50:50 Methanol:Water) to create a stock solution of known concentration (e.g., 1 mg/mL).

  • Sample Preparation for Stressing: For each condition, transfer a precise volume of the stock solution into a labeled reaction vessel (e.g., an HPLC vial).

  • Applying Stress Conditions:

    • Acid Hydrolysis: Add an equal volume of 0.1N HCl.

    • Base Hydrolysis: Add an equal volume of 0.1N NaOH.

    • Oxidation: Add an equal volume of 3% H₂O₂.

    • Control: Add an equal volume of the solvent used for the stock solution.

  • Incubation:

    • Place the hydrolytic and oxidative samples in a controlled environment (e.g., 60°C oven).

    • Place a separate set of samples (solid and solution) in a photostability chamber according to ICH Q1B guidelines.

    • Place a separate sample for thermal stress in a high-temperature oven (e.g., 80°C).

  • Sampling: Withdraw aliquots at predetermined time points (e.g., 2, 4, 8, 24 hours).

  • Sample Quenching & Preparation for Analysis:

    • Immediately cool samples to stop further degradation.

    • For acid/base hydrolysis, neutralize the sample with an equimolar amount of base/acid.

    • Dilute all samples (including the control) to the target analytical concentration (e.g., 100 µg/mL) with the mobile phase.

  • Analysis: Analyze the prepared samples using a validated stability-indicating HPLC method.

Section 3: Troubleshooting Degradation by Stress Condition

This section explores the likely degradation pathways and provides solutions for common experimental challenges.

Oxidative Stress

Q3.1: What are the expected degradation pathways for this compound under oxidative stress?

A3.1: Based on the known reactivity of substituted phenols, the primary oxidative degradation pathway is expected to be initiated by the attack of hydroxyl radicals (•OH) on the electron-rich aromatic ring.[7] This leads to a cascade of reactions:

  • Hydroxylation: The addition of a hydroxyl group to the aromatic ring, likely forming a catechol-type intermediate (e.g., 3-ethyl-5-methoxybenzene-1,2-diol).

  • Oxidation to Quinone: The highly unstable catechol intermediate is rapidly oxidized to an ortho-quinone derivative. These species are often colored.

  • Ring Opening: The quinone ring can be cleaved by further oxidative attack, leading to the formation of smaller, more polar aliphatic molecules like short-chain carboxylic acids.

  • Side-Chain Oxidation: A secondary pathway could involve oxidation at the benzylic position of the ethyl group.

G A This compound B Hydroxylated Intermediate (Catechol-type) A->B Hydroxylation [•OH attack] C o-Quinone Intermediate B->C Oxidation D Ring-Opened Products (e.g., Carboxylic Acids) C->D Oxidative Cleavage E Mineralization (CO₂ + H₂O) D->E Further Oxidation

Caption: Plausible oxidative degradation pathway for this compound.

Q3.2: I am observing very little (<5%) degradation with 3% H₂O₂. How can I increase the stress level effectively?

A3.2: If simple peroxide treatment is insufficient, you can enhance the generation of highly reactive hydroxyl radicals:

  • Increase H₂O₂ Concentration: Incrementally increase the concentration to 10% or even 30%, but monitor carefully to avoid excessively rapid degradation.

  • Increase Temperature: Gently heat the reaction mixture (e.g., to 40-60°C) to accelerate the reaction rate.

  • Initiate a Fenton-like Reaction: This is a highly effective method. Add a catalytic amount of an iron(II) salt (e.g., FeSO₄) to your solution containing H₂O₂. The Fe²⁺ catalyzes the formation of hydroxyl radicals, significantly increasing oxidative power.[8] Start with a low concentration to control the reaction.

Q3.3: My sample turned dark brown immediately, and my parent peak is gone. What happened?

A3.3: This indicates extremely rapid and extensive degradation, likely leading to polymerization. The dark color is characteristic of polymeric phenolic structures and quinone complexes.[7] The conditions were too harsh.

  • Solution: Drastically reduce the stress. If using 30% H₂O₂, decrease to 3% or 1%. If heating, perform the reaction at room temperature. Take much earlier time points (e.g., 5, 15, 30 minutes) to capture the initial degradation products before they are consumed.

Hydrolytic Stress (Acidic & Basic)

Q3.4: What degradation is expected under acidic or basic conditions?

A3.4: The phenolic hydroxyl and ethyl groups are generally stable to hydrolysis. The primary site of vulnerability is the methoxy (ether) linkage.

  • Acidic Conditions: Under strong acidic conditions and heat, the ether can undergo cleavage to produce methanol and the corresponding catechol (3-ethylbenzene-1,2-diol). This is typically a slow reaction and may require elevated temperatures to proceed to a significant extent.

  • Basic Conditions: The molecule is expected to be relatively stable under basic conditions. The phenolic proton will be abstracted to form a phenoxide ion, which is generally more resistant to nucleophilic attack. Significant degradation is not expected unless other reactive functionalities are present.

Q3.5: I see no degradation in either 0.1N HCl or 0.1N NaOH even after 24 hours at 60°C. What should I do?

A3.5: This indicates high intrinsic stability to hydrolysis, which is a valid and important result.

  • Action: To confirm this, you can increase the severity of the conditions as a final check. For example, use 1N HCl and/or increase the temperature to 80°C or reflux.[4] If still no degradation is observed, you can confidently report that the molecule is stable to hydrolysis under the tested conditions. It is not necessary to force degradation if the molecule is inherently stable to a particular stress.

Photolytic and Thermal Stress

Q3.6: My results show degradation in the heated control sample, not just the hydrolytic/oxidative samples. How do I interpret this?

A3.6: This indicates that the molecule is susceptible to thermal degradation. The degradation seen in your acid, base, and oxidative samples at high temperatures is likely a combination of thermal and the intended stress condition.

  • Solution: You must run a separate thermal degradation study (API in solvent at the same high temperature) and subtract its effect to understand the true impact of the chemical stressor. For future experiments, consider running the hydrolytic/oxidative studies at a lower temperature where the molecule is thermally stable to isolate the effects.

Q3.7: What kind of degradation can be expected from photolysis?

A3.7: Photolytic degradation often involves radical mechanisms. For phenols, UV light can promote the formation of phenoxy radicals, which can then dimerize or polymerize. It can also accelerate oxidation if oxygen is present.[9] The degradation pathway can be complex, and identifying photoproducts often requires advanced analytical techniques.[10]

Stress ConditionRecommended Starting ConditionsTroubleshooting: Low DegradationTroubleshooting: High Degradation
Acid Hydrolysis 0.1N HCl at 60°CIncrease acid to 1N; Increase temp. to 80°C/refluxDecrease temperature; Reduce time
Base Hydrolysis 0.1N NaOH at 60°CIncrease base to 1N; Increase temp. to 80°C/refluxDecrease temperature; Reduce time
Oxidation 3% H₂O₂ at Room Temp or 40°CIncrease H₂O₂ to 10-30%; Increase temp.; Add catalytic Fe²⁺Decrease H₂O₂ to 0.3-1%; Run at RT or below; Reduce time
Thermal 80°C (Dry Heat)Increase temperatureDecrease temperature
Photolytic ICH Q1B Option II (Photostability Chamber)Increase exposure durationDecrease exposure duration

Section 4: Analytical Troubleshooting & Characterization

Q4.1: My HPLC chromatogram shows poor peak shape (tailing) for this compound. What is the cause?

A4.1: Phenolic compounds are notorious for tailing on silica-based HPLC columns due to interactions between the acidic hydroxyl group and residual silanols on the stationary phase.

  • Solutions:

    • Adjust Mobile Phase pH: Lower the pH of the mobile phase (e.g., to pH 2.5-3.0 with formic or phosphoric acid). This suppresses the ionization of both the phenol and the silanols, minimizing the unwanted interaction.

    • Use a High-Purity Column: Modern, end-capped, high-purity silica columns are designed to have minimal residual silanol activity and often provide much better peak shapes for basic and acidic compounds.

    • Check for Column Overload: Injecting too much sample can cause peak fronting or tailing. Try diluting your sample.[11]

Q4.2: How do I ensure my analytical method is truly "stability-indicating"?

A4.2: A stability-indicating method is one that can accurately measure the decrease in the active ingredient due to degradation. Two key assessments are required:

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the purity of the parent drug peak in the presence of its degradants. The peak should be spectrally homogenous across its width. This demonstrates specificity.

  • Mass Balance: The sum of the assay of the parent drug and the percentage of all degradation products should ideally be between 95% and 105%.[6] A good mass balance indicates that all major degradation products are being detected.

Q4.3: What is the best approach to identify the structure of an unknown degradation product?

A4.3: A multi-step, multi-technique approach is required for definitive identification.

  • LC-MS/MS Analysis: This is the workhorse technique. It provides the molecular weight of the degradant (from the parent ion) and its fragmentation pattern (from MS/MS). By comparing the fragment ions to the parent drug's structure, you can often deduce the location of the chemical modification (e.g., addition of +16 Da suggests hydroxylation).[12][13]

  • High-Resolution Mass Spectrometry (HRMS): Techniques like Q-TOF or Orbitrap MS provide a highly accurate mass measurement, which allows you to determine the elemental composition of the degradant, further confirming its identity.

  • Isolation and NMR: For absolute proof of structure, especially for novel degradants or distinguishing between isomers, the degradant must be isolated (e.g., by preparative HPLC) and analyzed by Nuclear Magnetic Resonance (NMR) spectroscopy.[10]

References

  • Vertex AI Search. (2024).
  • Khushbu A. T et al. (2016). development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics.
  • International Journal in Management and Social Science. (2021).
  • International Journal of Pharmaceutical Sciences Review and Research. (2014).
  • Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry.
  • Rawat, T., et al. (2015).
  • National Center for Biotechnology Information. (2024). This compound. PubChem Compound Summary for CID 180594.
  • BenchChem. (2025). An In-depth Technical Guide to 2-Ethyl-6-methylphenol: Discovery and History.
  • MDPI. (2024). Phytotoxic Activity Analysis of 2-Methoxyphenol and 2,6-Di-tert-butyl-4-methylphenol Present in Cistus ladanifer L. Essential Oil.
  • American Chemical Society. (2021). Development of a New Route for Separating and Purifying 4-Ethyl-2-methoxyphenol Based on the Reaction Mechanism between the Chemical and Calcium Ion.
  • National Center for Biotechnology Information. (2008). (E)-2-[(2-Ethylphenyl)iminomethyl]-6-methoxyphenol.
  • American Chemical Society. (2021). Development of a New Route for Separating and Purifying 4-Ethyl-2-methoxyphenol Based on the Reaction Mechanism between the Chemical and Calcium Ion. ACS Omega.
  • BenchChem. (2025). Degradation pathways of 4-(2-Methoxyethyl)phenol under experimental conditions.
  • BenchChem. (2025).
  • American Chemical Society. (2016). Gas-Phase Reactions of Methoxyphenols with NO3 Radicals: Kinetics, Products, and Mechanisms. The Journal of Physical Chemistry A.
  • PubMed. (1998). Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light.
  • PubMed. (2007). Oxidative degradation of diethyl phthalate by photochemically-enhanced Fenton reaction.
  • ScienceOpen. (2017). Thermochemistry and Kinetics of the Thermal Degradation of 2-Methoxyethanol as Possible Biofuel Additives.
  • ResearchGate. (2015). Monitoring the extraction of additives and additive degradation products from polymer packaging into solutions by multi-residue method including solid phase extraction and ultra-high performance liquid chromatography-tandem mass spectrometry analysis.
  • The Good Scents Company. (2025). This compound, 90534-46-6.
  • ResearchGate. (2021). Synthesis, characterization and biological activity of 2-[(2-hydroxy-phenylimino)-methyl]-6-methoxy-phenol (MSAP) and nano sized of Co (II), Ni (II), Cu (II) and Zn (II) metal complexes.
  • MedChemExpress. (2024). 2-Ethyl-6-methylphenol | Bacterial Inhibitor.
  • SKC Inc. (2024). SKC OSHA / NIOSH Sampling Guide for 2-Methoxyphenol.
  • National Center for Biotechnology Information. (2024). 2-Ethyl-6-methylphenol. PubChem Compound Summary for CID 519333.
  • MDPI. (2023). Thermal Degradation Studies of Poly(2-ethyl hexyl acrylate)
  • Informatics Journals. (2024).
  • ResearchGate. (2016). Characterization of Physicochemical and Thermal Properties of Biofield Treated Ethyl Cellulose and Methyl Cellulose.

Sources

optimizing storage conditions for 2-Ethyl-6-methoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for 2-Ethyl-6-methoxyphenol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth knowledge and practical guidance on the optimal storage, handling, and troubleshooting for experiments involving this compound. Our goal is to ensure the integrity and reproducibility of your research by addressing potential challenges before they arise.

Section 1: Understanding this compound: A Stability Overview

This compound is a substituted phenol with applications in various research and development sectors.[1][2] Like many phenolic compounds, its stability is paramount for reliable experimental outcomes. The presence of a hydroxyl group on the aromatic ring makes it susceptible to oxidation, while the methoxy and ethyl groups influence its solubility and reactivity.

The primary factors affecting the stability of this compound are exposure to light, air (oxygen), and elevated temperatures.[3] Understanding these sensitivities is the first step in designing robust experimental and storage protocols.

Section 2: Troubleshooting Guide

This section addresses common problems encountered during the handling and use of this compound in a question-and-answer format, providing plausible causes and actionable solutions.

Issue 1: Inconsistent results in bioassays or chemical reactions.

  • Question: My experimental results using this compound are not reproducible. What could be the cause?

  • Answer: Inconsistent results are often linked to the degradation of the compound. Phenolic compounds are prone to oxidation, which can be accelerated by exposure to air and light. This degradation can lead to the formation of impurities with different biological activities or chemical reactivities. It is also possible that the compound has adsorbed to labware, leading to lower effective concentrations.

    • Troubleshooting Steps:

      • Verify Compound Integrity: Use a freshly opened vial of this compound or a sample that has been stored under optimal conditions (see Section 3).

      • Analyze for Purity: If possible, verify the purity of your sample using techniques like HPLC or GC-MS. Compare the chromatogram to a reference standard.

      • Inert Atmosphere: For sensitive reactions, prepare solutions and run experiments under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

      • Control for Adsorption: Consider using silanized glassware to prevent adsorption of the phenolic compound to surfaces.

Issue 2: Discoloration of the solid compound or its solutions.

  • Question: My this compound, which was initially a colorless to light yellow solid/liquid, has developed a pink or brownish tint. Is it still usable?

  • Answer: Discoloration is a common indicator of oxidation in phenolic compounds. The formation of quinone-type structures due to oxidation often results in colored byproducts. While a slight change in color may not significantly impact all applications, it is a clear sign of degradation and the presence of impurities. For sensitive applications, using discolored material is not recommended.

    • Troubleshooting Steps:

      • Assess the Extent of Discoloration: A faint pinkish hue might indicate minimal oxidation, whereas a dark brown color suggests significant degradation.

      • Purity Check: If your application is sensitive to impurities, a purity analysis (HPLC, GC-MS) is recommended to quantify the level of degradation products.

      • Purification: If a fresh sample is unavailable, consider purification by recrystallization or column chromatography, though this may not always be practical.

      • Prevent Further Degradation: Ensure the remaining stock is stored under an inert atmosphere, protected from light, and at the recommended temperature.

Issue 3: Poor solubility in aqueous buffers.

  • Question: I am having difficulty dissolving this compound in my aqueous buffer for a biological assay. What can I do?

  • Answer: this compound has limited solubility in water (estimated at 693.8 mg/L at 25°C).[4] Its solubility will be further influenced by the pH and composition of your buffer.

    • Troubleshooting Steps:

      • Use a Co-solvent: Prepare a concentrated stock solution in a water-miscible organic solvent such as DMSO, ethanol, or methanol. You can then dilute this stock solution into your aqueous buffer. Ensure the final concentration of the organic solvent is low enough to not affect your experimental system.

      • pH Adjustment: The solubility of phenols can be increased at higher pH due to the deprotonation of the hydroxyl group to form the more soluble phenolate ion. However, be mindful that a higher pH can also increase the rate of oxidation.

      • Sonication: Gentle sonication can aid in the dissolution of the compound.

      • Warming: Gentle warming can also improve solubility, but be cautious as elevated temperatures can accelerate degradation.

Issue 4: Anomalous peaks in chromatograms (HPLC/GC-MS).

  • Question: I am seeing unexpected peaks in my HPLC or GC-MS analysis of this compound. What are they and how can I get rid of them?

  • Answer: The appearance of extra peaks is often due to degradation products or impurities. As discussed, oxidation is a primary degradation pathway for phenols. For GC-MS analysis, issues can also arise from the interaction of the analyte with the instrument.

    • Troubleshooting Steps:

      • Analyze a Fresh Sample: Run a freshly prepared sample from a new vial to see if the extraneous peaks are still present.

      • Forced Degradation Study: To tentatively identify degradation products, you can perform a forced degradation study by exposing a sample to heat, light, and an oxidizing agent (e.g., hydrogen peroxide) and analyzing the resulting mixture. This can help confirm if the unexpected peaks are indeed from degradation.

      • Optimize Chromatographic Method: Adjust your mobile phase, gradient, or column temperature to improve the separation of your target compound from impurities.

      • GC-MS Specific Issues: For GC-MS, phenols can sometimes show poor peak shape or low response due to their acidic nature. Using a derivatizing agent to convert the hydroxyl group to a less polar silyl ether can improve chromatographic performance. Also, ensure your liner and column are clean and properly deactivated to prevent adsorption.

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure long-term stability, this compound should be stored in a tightly sealed container, protected from light, in a cool, dry, and well-ventilated place.[5] For optimal long-term storage, especially for reference standards, storing under an inert atmosphere (argon or nitrogen) at low temperatures (-20°C or -80°C) is recommended.[6]

Q2: How should I prepare stock solutions of this compound?

A2: It is best practice to prepare fresh solutions for each experiment. If you need to store stock solutions, use a high-purity, anhydrous solvent like DMSO or ethanol. Aliquot the stock solution into small, single-use vials to minimize freeze-thaw cycles and exposure to air and moisture. Store these aliquots at -20°C or -80°C.

Q3: What are the primary degradation pathways for this compound?

A3: The primary degradation pathways are expected to be:

  • Oxidation: The phenolic hydroxyl group is susceptible to oxidation, especially when exposed to air (oxygen). This can lead to the formation of colored quinone-type byproducts.

  • Photodegradation: Exposure to UV or visible light can provide the energy to initiate and accelerate degradation reactions.[3]

  • Thermal Degradation: High temperatures can promote the breakdown of the molecule.[7]

Q4: Is this compound sensitive to pH?

A4: Yes. While the compound itself is stable across a range of pH values, extreme pH conditions, especially in the presence of heat, can lead to degradation. Alkaline conditions can increase the rate of oxidation.

Q5: What personal protective equipment (PPE) should I use when handling this compound?

A5: Standard laboratory PPE, including safety glasses, a lab coat, and chemical-resistant gloves (such as nitrile), should be worn. Work in a well-ventilated area or a chemical fume hood.

Section 4: Experimental Protocols

Protocol for a Forced Degradation Study

This protocol provides a framework for intentionally degrading this compound to understand its stability and identify potential degradation products.

Materials:

  • This compound

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • HPLC or GC-MS system

Procedure:

  • Prepare a Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Stress Conditions (perform in separate, appropriately labeled vials):

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.

    • Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Place a vial of the stock solution in an oven at 80°C for 24 hours.

    • Photodegradation: Expose a vial of the stock solution to a light source (e.g., a photostability chamber) for 24 hours.

    • Control: Keep a vial of the stock solution at room temperature, protected from light.

  • Sample Preparation for Analysis:

    • For the acid and base hydrolysis samples, neutralize with an equivalent amount of base or acid, respectively.

    • Dilute all samples to an appropriate concentration for your analytical method (e.g., 100 µg/mL).

  • Analysis: Analyze all samples, including the control, by a suitable stability-indicating method (e.g., HPLC-UV or GC-MS). Compare the chromatograms of the stressed samples to the control to identify degradation peaks.

Section 5: Data Presentation & Visualization

Table 1: Recommended Storage Conditions for this compound
ConditionShort-Term (Weeks)Long-Term (Months to Years)
Temperature 2-8°C-20°C or -80°C[6]
Atmosphere Tightly sealed containerInert gas (Argon or Nitrogen)
Light Amber vial or stored in the dark[5]Amber vial and stored in the dark
Form Solid or in a suitable anhydrous solventSolid
Diagram 1: Potential Degradation Pathways for this compound

G Potential Degradation Pathways A This compound B Oxidation A->B Air (O2) C Photodegradation A->C UV/Visible Light D Thermal Degradation A->D Heat E Quinone-type Byproducts B->E F Ring-opened Products C->F G Other Degradants D->G

Caption: Potential degradation pathways for this compound.

Diagram 2: Troubleshooting Workflow for Inconsistent Experimental Results

G Troubleshooting Inconsistent Results Start Inconsistent Results Check_Storage Check Storage Conditions (Temp, Light, Air) Start->Check_Storage Improper_Storage Improper Storage Check_Storage->Improper_Storage Yes Proper_Storage Proper Storage Check_Storage->Proper_Storage No Use_New_Sample Use a Fresh Sample Improper_Storage->Use_New_Sample Proper_Storage->Use_New_Sample Still_Inconsistent Still Inconsistent? Use_New_Sample->Still_Inconsistent Check_Purity Analyze Purity (HPLC/GC-MS) Still_Inconsistent->Check_Purity Yes End Problem Resolved Still_Inconsistent->End No Impure Compound is Impure Check_Purity->Impure Yes Pure Compound is Pure Check_Purity->Pure No Purify_or_Replace Purify or Replace Impure->Purify_or_Replace Investigate_Protocol Investigate Experimental Protocol (e.g., adsorption, pH) Pure->Investigate_Protocol Purify_or_Replace->End Investigate_Protocol->End

Caption: A logical workflow for troubleshooting inconsistent experimental results.

References

  • The Good Scents Company. (n.d.). This compound. Retrieved from [Link]

  • International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). Development of forced degradation and stability indicating studies for drug substance and drug product. Retrieved from [Link]

  • ResearchGate. (n.d.). General protocol for forced degradation studies (stress testing) of drug substances and drug products. Retrieved from [Link]

  • Indo American Journal of Pharmaceutical Research. (2018). Optimization of stress conditions of forced degradation study by UV spectrophotometer. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • ResolveMass. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Development of a New Route for Separating and Purifying 4-Ethyl-2-methoxyphenol Based on the Reaction Mechanism between the Chemical and Calcium Ion. Retrieved from [Link]

  • MDPI. (n.d.). Phytotoxic Activity Analysis of 2-Methoxyphenol and 2,6-Di-tert-butyl-4-methylphenol Present in Cistus ladanifer L. Essential Oil. Retrieved from [Link]

  • National Center for Biotechnology Information. (2010). (E)-2-[(2-Ethylphenyl)iminomethyl]-6-methoxyphenol. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2-ethyl-6-methyl phenol. Retrieved from [Link]

  • PubMed. (2010). (E)-2-[(2-Ethyl-phen-yl)imino-meth-yl]-6-methoxy-phenol. Retrieved from [Link]

  • PubMed. (n.d.). Oxidative degradation of diethyl phthalate by photochemically-enhanced Fenton reaction. Retrieved from [Link]

  • ScienceOpen. (n.d.). Thermochemistry and Kinetics of the Thermal Degradation of 2-Methoxyethanol as Possible Biofuel Additives. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Methoxyphenol. Retrieved from [Link]

  • ResearchGate. (2021). Synthesis, characterization and biological activity of 2-[(2-hydroxy-phenylimino)-methyl]-6-methoxy-phenol (MSAP) and nano sized of Co (II), Ni (II), Cu (II) and Zn (II) metal complexes. Retrieved from [Link]

  • PubChem. (n.d.). 2-Ethyl-6-methylphenol. Retrieved from [Link]

  • PubChem. (n.d.). 2-Ethyl-6-methoxynaphthalene. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2-ethyl phenol. Retrieved from [Link]

  • Google Patents. (n.d.). Process for producing methoxyphenol or ethoxyphenol.
  • ACS Omega. (2021). Development of a New Route for Separating and Purifying 4-Ethyl-2-methoxyphenol Based on the Reaction Mechanism between the Chemical and Calcium Ion. Retrieved from [Link]

  • ResearchGate. (n.d.). Interaction between 2-Ethoxybenzoic Acid (EBA) and Eugenol, and Related Changes in Cytotoxicity. Retrieved from [Link]

  • MDPI. (2023). Thermal Degradation Studies of Poly(2-ethyl hexyl acrylate) in the Presence of Nematic Liquid Crystals. Retrieved from [Link]

  • ResearchGate. (2016). Characterization of Physicochemical and Thermal Properties of Biofield Treated Ethyl Cellulose and Methyl Cellulose. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of 2-Ethyl-6-methoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the HPLC analysis of 2-Ethyl-6-methoxyphenol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues leading to peak tailing, a frequent challenge in the chromatographic analysis of phenolic compounds. By understanding the underlying causes and implementing targeted solutions, you can significantly improve peak symmetry, enhance resolution, and ensure the accuracy and reliability of your quantitative results.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem for the analysis of this compound?

A1: Peak tailing is a chromatographic phenomenon where the peak asymmetry is greater than one, resulting in a drawn-out or "tailing" trailing edge.[1] In an ideal HPLC separation, peaks should be symmetrical and have a Gaussian shape. For the analysis of this compound, peak tailing is particularly problematic as it can lead to:

  • Inaccurate peak integration and quantification: The distorted peak shape makes it difficult for the chromatography data system to accurately determine the start and end of the peak, leading to errors in area calculation and, consequently, the calculated concentration of the analyte.[2]

  • Reduced resolution: Tailing peaks are wider at the base, which can cause them to merge with adjacent peaks, especially in complex sample matrices. This loss of resolution can make it impossible to accurately quantify individual components.[3]

  • Decreased sensitivity: As the peak broadens, its height is reduced, which can negatively impact the signal-to-noise ratio and the overall sensitivity of the method.[2]

Q2: I'm observing significant peak tailing for this compound on my C18 column. What are the most likely causes?

A2: The most common culprits for peak tailing of phenolic compounds like this compound on reversed-phase columns (e.g., C18) are secondary interactions with the stationary phase and suboptimal mobile phase conditions. Specifically:

  • Secondary Interactions with Residual Silanols: Silica-based stationary phases, even those that are end-capped, will have some remaining free silanol groups (Si-OH) on the surface.[4] The phenolic hydroxyl group of this compound can interact with these silanols via hydrogen bonding. At mobile phase pH values above approximately 3, these silanol groups can become ionized (Si-O-), creating strong electrostatic interactions with any positively charged analyte molecules, though for a neutral analyte like this compound, hydrogen bonding is the more significant interaction.[5][6] These secondary interactions are a major cause of peak tailing.[1]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to a non-ideal distribution of the analyte and resulting in peak asymmetry.[2]

  • Extra-Column Effects: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening and contribute to peak tailing.[1] This is particularly noticeable for early-eluting peaks.[9]

Troubleshooting Guides

Guide 1: Optimizing the Mobile Phase to Mitigate Peak Tailing

A primary strategy to improve the peak shape of this compound is to optimize the mobile phase conditions to minimize secondary interactions and ensure a consistent ionization state of the analyte.

  • Adjust Mobile Phase pH:

    • Rationale: To suppress the ionization of the phenolic hydroxyl group and minimize interactions with residual silanols, it is recommended to work at a lower pH.[5]

    • Action: Acidify the aqueous component of your mobile phase with a small amount of a suitable acid. Start with 0.1% (v/v) formic acid or acetic acid. This will typically bring the pH to a range of 2.5-3.5.[10] At this pH, the phenolic hydroxyl group of this compound will be fully protonated, and the residual silanol groups on the silica surface will be largely non-ionized, reducing the potential for secondary interactions.

  • Incorporate a Buffer:

    • Rationale: If precise pH control is necessary for reproducibility, especially when operating near the pKa of the analyte (which is not the primary strategy here but can be relevant in other contexts), a buffer should be used.

    • Action: For low pH applications, a phosphate buffer (e.g., 20 mM potassium dihydrogen phosphate, adjusted to the desired pH with phosphoric acid) can be effective. Ensure the buffer is soluble in the mobile phase mixture.

  • Consider Mobile Phase Additives (If Tailing Persists):

    • Rationale: In some cases, a competitive base can be added to the mobile phase to interact with the active silanol sites and "shield" them from the analyte.

    • Action: For tailing of acidic compounds, this is less common than for basic compounds. However, if significant tailing persists even at low pH, a very low concentration of a modifier like triethylamine (TEA) (e.g., 0.05-0.1%) can be cautiously tested, although it is more typically used for basic analytes. Be aware that TEA can affect column longevity and is not MS-friendly.

Mobile Phase Condition Expected Effect on Peak Shape for this compound Rationale
Unbuffered Methanol/WaterPotential for significant peak tailingLack of pH control, allowing for secondary interactions with silanols.
Methanol/Water with 0.1% Formic AcidImproved peak symmetryLow pH suppresses ionization of both the analyte and residual silanols, minimizing secondary interactions.
Acetonitrile/Water with 0.1% Formic AcidGenerally sharper peaks than methanolAcetonitrile often provides better efficiency and can lead to sharper peaks.[9] The low pH has the same beneficial effect.
Methanol/Phosphate Buffer (pH 7)Likely to cause peak tailingAt neutral pH, residual silanols are ionized, leading to strong secondary interactions.[5]
Guide 2: Addressing Column and System-Related Issues

If mobile phase optimization does not fully resolve the peak tailing, the issue may lie with the column itself or the HPLC system configuration.

Troubleshooting_Workflow cluster_column Column-Related Checks cluster_system System-Related Checks start Peak Tailing Observed for This compound check_column_type Is the column appropriate? (e.g., modern, end-capped C18) start->check_column_type use_endcapped Action: Use a high-purity, end-capped C18 or a polar-embedded column. check_column_type->use_endcapped If not optimal check_column_age Is the column old or contaminated? check_column_type->check_column_age If appropriate flush_column Action: Flush the column with a strong solvent (e.g., isopropanol). check_column_age->flush_column If suspect check_extracolumn_volume Are you using excessive tubing or large ID tubing? check_column_age->check_extracolumn_volume If column is new/clean replace_column Action: Replace with a new column. flush_column->replace_column If tailing persists optimize_tubing Action: Minimize tubing length and use a smaller internal diameter (e.g., 0.12 mm). check_extracolumn_volume->optimize_tubing If yes check_fittings Are all fittings correctly installed and not causing dead volume? check_extracolumn_volume->check_fittings If tubing is optimized remake_fittings Action: Re-make any suspect connections. check_fittings->remake_fittings If suspect

Caption: Troubleshooting workflow for column and system issues.

  • Evaluate Your Column:

    • Column Chemistry: Not all C18 columns are the same. For phenolic compounds, it is highly recommended to use a modern, high-purity silica column with robust end-capping. End-capping is a process where residual silanol groups are chemically bonded with a small silylating agent to make them inert. Polar-embedded columns can also offer improved peak shape for polar compounds.

    • Column Contamination: Strongly retained sample components can accumulate at the head of the column, creating active sites that cause peak tailing.[2]

      • Action: Try flushing the column with a strong solvent (e.g., isopropanol or a high percentage of organic solvent in the mobile phase). If this does not resolve the issue, and the column has been in use for a long time, it may need to be replaced.

  • Minimize Extra-Column Volume:

    • Tubing: Use tubing with a small internal diameter (e.g., 0.12 mm or 0.005 inches) and keep the length between the injector, column, and detector to a minimum.[1]

    • Fittings: Ensure that all fittings are made correctly and are not creating dead volumes, which can lead to band broadening.

  • Check for Column Voids:

    • Symptom: A void at the column inlet can cause peak distortion, often fronting, but can also contribute to tailing.

    • Action: If a void is suspected, the column may need to be replaced. Operating within the recommended pressure and pH limits of the column can help prevent void formation.[7]

Guide 3: Addressing Sample-Related Causes of Peak Tailing

The way the sample is prepared and introduced into the HPLC system can also significantly impact peak shape.

  • Sample Solvent:

    • The Problem: Dissolving this compound in a solvent that is significantly stronger than the initial mobile phase (e.g., 100% methanol when the mobile phase is 30% methanol) can cause peak distortion.[2]

    • The Solution: Ideally, dissolve your sample in the initial mobile phase. If a stronger solvent is required for solubility, keep the injection volume as small as possible.

  • Sample Concentration:

    • The Problem: Injecting a highly concentrated sample can lead to column overload and peak tailing.[2]

    • The Solution: Try diluting your sample and re-injecting. If the peak shape improves and becomes more symmetrical, you were likely overloading the column.

  • Sample Cleanliness:

    • The Problem: Particulates or highly adsorptive impurities in the sample can clog the column frit or create active sites on the stationary phase.

    • The Solution: Always filter your samples through a 0.22 µm or 0.45 µm syringe filter before injection to remove particulates.

  • Prepare a Dilution Series: Prepare a series of dilutions of your this compound standard (e.g., 100 µg/mL, 50 µg/mL, 10 µg/mL, 1 µg/mL).

  • Inject and Analyze: Inject the same volume of each standard and observe the peak shape.

  • Evaluate the Results: If the peak tailing factor decreases significantly with decreasing concentration, column overload is a likely contributor to the issue.

Summary and Key Recommendations

The following diagram summarizes the logical progression for troubleshooting peak tailing in the analysis of this compound.

Summary_Troubleshooting cluster_mobile_phase 1. Mobile Phase Optimization cluster_column 2. Column & Hardware cluster_sample 3. Sample Preparation start Peak Tailing Observed ph_adjust Lower Mobile Phase pH (e.g., 0.1% Formic Acid) start->ph_adjust buffer_check Consider a Buffer for Robustness ph_adjust->buffer_check column_choice Use High-Purity, End-Capped C18 Column buffer_check->column_choice If tailing persists system_check Minimize Extra-Column Volume column_choice->system_check solvent_match Dissolve Sample in Mobile Phase system_check->solvent_match If tailing persists concentration_check Check for Column Overload (Dilute Sample) solvent_match->concentration_check solution Symmetrical Peak concentration_check->solution Problem Resolved

Caption: Logical troubleshooting flow for peak tailing.

By systematically addressing these potential causes, you can effectively troubleshoot and eliminate peak tailing in your HPLC analysis of this compound, leading to more accurate and reliable results.

References

  • Chrom Tech, Inc. (2023). What Causes Peak Tailing in HPLC? Available at: [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Available at: [Link]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Available at: [Link]

  • Waters Corporation. (2023). Troubleshooting Peak Shape Problems in HPLC. Available at: [Link]

  • Kim, K.-H., et al. (2019). Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples. Periodica Polytechnica Chemical Engineering, 63(3), 436-444. Available at: [Link]

  • ResearchGate. (2019). (PDF) Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples. Available at: [Link]

  • Majors, R. E. (n.d.). HPLC Troubleshooting Guide. Available at: [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Available at: [Link]

  • Phenomenex. (2023). How to Reduce Peak Tailing in HPLC?. Available at: [Link]

  • Agilent Technologies. (2019). Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples. Available at: [Link]

  • Phenomenex. (n.d.). LC Technical Tip: The Role of End-Capping in RP. Available at: [Link]

  • Aborisade, M. A., et al. (2023). Development and Validation of an HPLC-DAD Method for the Simultaneous Analysis of Phenolic Compounds. Journal of Applied Sciences, 23(20), 8599. Available at: [Link]

  • Waters Corporation. (n.d.). What is "silanol activity" when a column is described as having low or high silanol activity?. Available at: [Link]

  • Crawford Scientific. (n.d.). The Theory of HPLC Column Chemistry. Available at: [Link]

  • uHPLCs Class. (2023). Unveiling the Secrets of Silica in HPLC Columns. Available at: [Link]

  • NIH. (2014). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. Available at: [Link]

  • LCGC. (2019). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Available at: [Link]

  • Shodex. (n.d.). Lesson 3: Separation Modes and their Mechanisms 1. Available at: [Link]

  • Ivanova, V., et al. (2010). Influence of sample and mobile phase pH on HPLC-DAD-MS analysis of anthocyanins and other phenolic compounds in wine. In: XXVth International Conference on Polyphenols. Available at: [Link]

  • Agilent Technologies. (n.d.). A Look at Column Choices. Available at: [Link]

  • Moravek. (n.d.). Exploring the Role of pH in HPLC Separation. Available at: [Link]

  • ResearchGate. (2016). Effect of Mobile Phase Composition and pH on HPLC Separation of Rhizome of Polygonum bistorta. Available at: [Link]

  • Hawach Scientific. (2023). The Importance Of Mobile Phase PH in Chromatographic Separations. Available at: [Link]

  • Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Available at: [Link]

  • Phenomenex. (n.d.). Troubleshooting Guide. Available at: [Link]

Sources

Technical Support Center: A Guide to Minimizing Impurity Formation in 2-Ethyl-6-methoxyphenol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Ethyl-6-methoxyphenol. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges related to purity and yield during this multi-step synthesis. We will move beyond simple protocols to explore the causality behind impurity formation and provide robust, field-proven troubleshooting strategies to ensure the integrity of your synthesis.

The most common and industrially scalable route to this compound begins with guaiacol (2-methoxyphenol) and proceeds through a two-stage process: an electrophilic acylation followed by a reduction of the resulting ketone. Each stage presents unique challenges and potential for impurity generation. This guide is structured to address these stages sequentially, providing detailed experimental protocols, troubleshooting FAQs, and the underlying chemical principles to empower you to optimize your reaction conditions.

Overall Synthetic Workflow

The synthesis can be visualized as a two-phase process, each requiring careful control of reaction parameters to prevent the formation of undesired byproducts.

G cluster_0 Phase 1: Acylation cluster_1 Phase 2: Reduction Guaiacol Guaiacol (2-Methoxyphenol) Acyl_Ketone 2-Hydroxy-3-methoxyacetophenone Guaiacol->Acyl_Ketone Friedel-Crafts Acylation (e.g., Acetic Anhydride, AlCl3) Final_Product This compound Acyl_Ketone->Final_Product Carbonyl Reduction (e.g., Wolff-Kishner, Clemmensen)

Caption: High-level overview of the two-phase synthesis of this compound.

Phase 1: Friedel-Crafts Acylation of Guaiacol

The first critical step is the selective acylation of guaiacol to form 2-hydroxy-3-methoxyacetophenone. The primary challenge in this electrophilic aromatic substitution is controlling the regioselectivity and preventing side reactions involving the nucleophilic hydroxyl group.

Troubleshooting & FAQs: Acylation Stage
Q1: My reaction is producing a significant amount of the 4-hydroxy-3-methoxyphenyl isomer (acetovanillone). How can I improve selectivity for the desired 2-hydroxy-3-methoxy isomer?

A1: Isomer control is a classic challenge in the acylation of substituted phenols. The hydroxyl (-OH) and methoxy (-OCH₃) groups are both ortho-, para-directing activators. The formation of the undesired para-acylated product occurs due to substitution at the position para to the hydroxyl group.

Causality & Solution: The key to achieving high ortho-selectivity is leveraging chelation control. The Lewis acid catalyst (e.g., AlCl₃) can form a bidentate chelate complex with the oxygen atoms of both the hydroxyl and methoxy groups of guaiacol. This complex sterically hinders the position para to the hydroxyl group and electronically directs the incoming acylium ion electrophile to the open ortho position (C6 relative to the -OH group).

To favor this chelation:

  • Lewis Acid Stoichiometry: Use at least two equivalents of a strong Lewis acid like AlCl₃. The first equivalent reacts with the acidic phenolic proton, and the second is required to form the directing chelate complex.

  • Solvent Choice: Non-polar, non-coordinating solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are preferred. Polar, coordinating solvents can compete with the substrate for binding to the Lewis acid, disrupting the chelation effect.

  • Temperature Control: Run the reaction at low temperatures (0 °C to room temperature) to favor the thermodynamically more stable chelate complex and minimize side reactions.

ParameterCondition to Favor ortho-AcylationRationale
Lewis Acid AlCl₃, TiCl₄ (≥ 2 equivalents)Strong Lewis acids capable of forming a stable bidentate chelate.
Solvent Dichloromethane, 1,2-DichloroethaneNon-coordinating; does not interfere with chelation.
Temperature 0 °C to 25 °CFavors kinetic control and stability of the chelate complex.
Acylating Agent Acetic Anhydride or Acetyl ChlorideStandard agents for introducing the acetyl group.
Q2: I am observing a byproduct that appears to be the O-acylated ester (2-methoxyphenyl acetate). How can this be minimized?

A2: O-acylation is a competing reaction where the phenolic oxygen acts as a nucleophile. This is particularly problematic if the hydroxyl group is not adequately protected or deactivated.

Causality & Solution: The phenolic proton is highly acidic and will react with the Lewis acid. Using a stoichiometric amount of AlCl₃ (or other Lewis acid) is crucial. The first equivalent of AlCl₃ reacts with the phenolic -OH to form an aluminum phenoxide. This complex significantly reduces the nucleophilicity of the oxygen atom, thereby disfavoring O-acylation and promoting the desired C-acylation on the aromatic ring.[1][2] Insufficient Lewis acid will leave free, highly nucleophilic phenol, leading directly to ester formation.

Optimized Protocol: Selective ortho-Acylation of Guaiacol
  • Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a dropping funnel, add anhydrous aluminum chloride (AlCl₃, 2.2 equivalents) and anhydrous dichloromethane (DCM).

  • Cooling: Cool the slurry to 0 °C in an ice bath with gentle stirring.

  • Substrate Addition: Slowly add a solution of guaiacol (1.0 equivalent) in anhydrous DCM via the dropping funnel over 30 minutes, maintaining the temperature below 5 °C.

  • Complex Formation: Allow the mixture to stir at 0 °C for an additional 30 minutes to ensure complete formation of the chelate complex.

  • Acylating Agent Addition: Add acetic anhydride (1.1 equivalents) dropwise, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-16 hours. Monitor reaction progress by TLC or GC-MS.

  • Workup: Carefully quench the reaction by slowly pouring it into a mixture of crushed ice and concentrated hydrochloric acid. This will hydrolyze the aluminum complexes.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo to yield crude 2-hydroxy-3-methoxyacetophenone.

Phase 2: Reduction of 2-hydroxy-3-methoxyacetophenone

With the pure ketone intermediate in hand, the next step is the reduction of the carbonyl group to a methylene (-CH₂-) group. The primary methods for this transformation are the Clemmensen, Wolff-Kishner, and catalytic hydrogenation, each with its own impurity profile.

Troubleshooting & FAQs: Reduction Stage

G Start Impurity Detected in This compound Incomplete Intermediate Alcohol Present? (1-(2-hydroxy-3-methoxyphenyl)ethanol) Start->Incomplete HighMW High MW Species Present? (e.g., Azine, Pinacol) Start->HighMW Demethox Demethoxylation or Ring Reduction? Start->Demethox Sol_Incomplete Issue: Incomplete Reduction Solution: - Increase reaction time/temp - Ensure catalyst is active - Use anhydrous conditions Incomplete->Sol_Incomplete Sol_HighMW Issue: Dimerization/Side Rxn Solution (Wolff-Kishner): - Use Huang-Minlon conditions - Remove water azeotropically Solution (Clemmensen): - Ensure high Zn(Hg) activity HighMW->Sol_HighMW Sol_Demethox Issue: Over-reduction Solution (Hydrogenation): - Lower H2 pressure/temp - Screen catalysts (e.g., Pd/C) - Purify ketone substrate Demethox->Sol_Demethox End Purity Improved Sol_Incomplete->End Sol_HighMW->End Sol_Demethox->End

Caption: Troubleshooting flowchart for identifying and resolving common reduction impurities.

Method 1: Wolff-Kishner Reduction

This method uses hydrazine (H₂NNH₂) and a strong base (like KOH or potassium tert-butoxide) at high temperatures. It is suitable for acid-sensitive substrates.

Q3: My Wolff-Kishner reaction produced a high-melting, insoluble yellow solid. What is it and how can I prevent it?

A3: This is almost certainly an azine byproduct. The hydrazone intermediate, formed from the reaction of the ketone and hydrazine, can react with a second molecule of the starting ketone to form a stable, often insoluble, azine.[3]

Causality & Solution: This side reaction is favored by the presence of excess ketone relative to the deprotonated hydrazone intermediate. The Huang-Minlon modification is the standard solution to this problem.[4] In this procedure, the reaction is conducted in a high-boiling, protic solvent like diethylene glycol or triethylene glycol.

  • Hydrazone Formation: The ketone and excess hydrazine are first heated in the solvent to form the hydrazone, with the evolved water being distilled off.

  • Reduction: After water removal, the base (e.g., KOH) is added, and the temperature is raised significantly (>180 °C). At this temperature, the deprotonation of the hydrazone and subsequent reduction to the methylene group is rapid, outcompeting the formation of the azine.

Optimized Protocol: Huang-Minlon Modification

  • Setup: In a flask equipped with a Dean-Stark trap and condenser, combine 2-hydroxy-3-methoxyacetophenone (1.0 eq.), diethylene glycol, and hydrazine hydrate (4-5 eq.).

  • Hydrazone Formation: Heat the mixture to allow water to be collected in the Dean-Stark trap (approx. 130-140 °C).

  • Base Addition: Once water evolution ceases, cool the mixture slightly and add potassium hydroxide pellets (4 eq.).

  • Reduction: Replace the Dean-Stark trap with a standard reflux condenser and heat the mixture to 190-200 °C. Nitrogen gas is evolved during the reaction. Maintain this temperature until gas evolution stops (typically 3-4 hours).

  • Workup: Cool the reaction, dilute with water, and acidify with HCl. Extract the product with a suitable solvent (e.g., ethyl acetate), wash, dry, and concentrate.

Method 2: Clemmensen Reduction

This method employs zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid and is effective for substrates stable to strong acid.[5][6]

Q4: My Clemmensen reduction is sluggish and yields the intermediate alcohol as the main product. What is causing the incomplete reduction?

A4: Incomplete reduction is typically due to inactive zinc amalgam or insufficient acid. The reaction occurs on the surface of the zinc, and its activity is paramount.[7]

Causality & Solution:

  • Catalyst Activity: The zinc must be freshly amalgamated to ensure a clean, active surface. The amalgam helps prevent the formation of a passivating oxide layer and reduces the overpotential for hydrogen evolution.

  • Reaction Conditions: The reaction requires vigorous heating under reflux and a sufficient concentration of HCl to protonate the carbonyl and subsequent intermediates. For phenolic substrates, which may have limited solubility in aqueous acid, adding a co-solvent like toluene can improve mass transfer.

Optimized Protocol: Clemmensen Reduction

  • Amalgam Preparation: In a fume hood, briefly wash zinc granules with dilute HCl to activate the surface. Decant the acid, wash with deionized water, and then swirl with a 5% solution of mercury(II) chloride for 2-3 minutes. Decant the solution and wash the resulting amalgam thoroughly with water.

  • Reaction: To a flask containing the freshly prepared zinc amalgam, add concentrated HCl, toluene (as a co-solvent), and the 2-hydroxy-3-methoxyacetophenone.

  • Heating: Heat the mixture to a vigorous reflux with efficient stirring for 6-12 hours. Periodically, more concentrated HCl may need to be added to maintain the reaction rate.

  • Workup: After cooling, decant the liquid from the remaining zinc. Separate the organic layer, extract the aqueous layer with toluene, combine the organic phases, wash with water and sodium bicarbonate solution, dry, and concentrate.

Method 3: Catalytic Hydrogenation

This method involves reacting the ketone with hydrogen gas over a metal catalyst, typically palladium on carbon (Pd/C). It offers milder conditions but can be prone to over-reduction or catalyst poisoning.

Q5: My hydrogenation product is contaminated with guaiacol. What is causing the cleavage of the ethyl group?

A5: This is not cleavage of the ethyl group, but rather hydrogenolysis of the C-O bond of the methoxy group in the starting material or product. While you are targeting the carbonyl, other functional groups can also be reduced under hydrogenation conditions.

Causality & Solution: Hydrogenolysis is a known side reaction, especially with palladium catalysts at elevated temperatures and pressures.[8] To minimize this:

  • Reaction Conditions: Use lower hydrogen pressure (1-5 atm) and moderate temperatures (25-50 °C).

  • Catalyst Choice: While Pd/C is common, screening other catalysts like Raney Nickel or platinum-based catalysts may offer better selectivity.[6]

  • Substrate Purity: Ensure the ketone substrate is free of impurities that could poison the catalyst, such as sulfur-containing compounds. Catalyst poisoning can sometimes lead to changes in selectivity.[9][10]

Reduction MethodCommon ImpuritiesKey to Minimization
Wolff-Kishner Azine, CarbinolHuang-Minlon modification, anhydrous conditions.[3][4]
Clemmensen Carbinol, Pinacol DimersFresh, highly active zinc amalgam; vigorous reflux.[7]
Hydrogenation Carbinol, Guaiacol (from hydrogenolysis)Low H₂ pressure, moderate temperature, catalyst screening.

Final Product Purification

Regardless of the synthetic route, the final crude product will require purification.

  • Aqueous Workup: A basic wash (e.g., dilute NaOH) can remove acidic impurities. However, be aware that the product itself is a phenol and will be extracted into the basic aqueous layer. Subsequent re-acidification is necessary to recover the product.

  • Fractional Distillation: this compound is a liquid at room temperature. Fractional distillation under reduced pressure is the most effective industrial method for achieving high purity by separating it from non-volatile impurities and closely boiling isomers.[11]

  • Complexation: For certain phenolic compounds, purification can be achieved by forming a complex with a metal ion, such as Ca²⁺, which can then be precipitated, filtered, and decomposed by heating to release the pure phenol.[12][13] This is a specialized technique but can be highly effective.

By understanding the mechanisms of both the primary reactions and the competing side reactions, you can rationally design your experimental conditions to minimize impurity formation and achieve high yields of pure this compound.

References
  • Aaltodoc. (n.d.). Selective demethoxylation of guaiacol to alkylphenols in supercritical methanol over a HT-MoS2 catalyst. Aaltodoc. Retrieved from [Link]

  • Wikipedia. (2024). Wolff–Kishner reduction. Retrieved from [Link]

  • UCLA Chemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Wolff-Kishner reduction. Retrieved from [Link]

  • Pharma Education & Info. (n.d.). CLEMMENSEN REDUCTION. Retrieved from [Link]

  • ResearchGate. (2014). Substrate dependent reaction channels of the Wolff–Kishner reduction reaction: A theoretical study. Retrieved from [Link]

  • L.S. College, Muzaffarpur. (2020). Wolff–Kishner reduction. Retrieved from [Link]

  • American Chemical Society. (2021). Synthesis of 2-Arylphenols via Formal Bismuth(V)-Mediated C–O Arylation of Guaiacols. Organic Letters. Retrieved from [Link]

  • ResearchGate. (n.d.). Geometric changes of the base-promoted Wolff–Kishner reduction reaction of acetophenone. Retrieved from [Link]

  • Google Patents. (1968). Process for producing methoxyphenol or ethoxyphenol.
  • Wikipedia. (2024). Clemmensen reduction. Retrieved from [Link]

  • ResearchGate. (2021). Synthesis, characterization and biological activity of 2-[(2-hydroxy-phenylimino)-methyl]-6-methoxy-phenol (MSAP) and nano sized of Co (II), Ni (II), Cu (II) and Zn (II) metal complexes. Retrieved from [Link]

  • Protocols.io. (2022). Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • Juniper Publishers. (2018). The Clemmensen Reduction. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, characterization and gas chromatographic determination of 4-(2-methoxy ethyl) phenol, an intermediate of metoprolol. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Applications of Friedel–Crafts reactions in total synthesis of natural products. PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (2008). (E)-2-[(2-Ethylphenyl)iminomethyl]-6-methoxyphenol. PMC. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation. Retrieved from [Link]

  • Diva-Portal.org. (n.d.). Catalytic synthesis of benign bisphenols. Retrieved from [Link]

  • Royal Society of Chemistry. (1999). Friedel–Crafts acylation using sulfated zirconia catalyst. Green Chemistry. Retrieved from [Link]

  • The Good Scents Company. (n.d.). This compound. Retrieved from [Link]

  • American Chemical Society. (2021). Development of a New Route for Separating and Purifying 4-Ethyl-2-methoxyphenol Based on the Reaction Mechanism between the Chemical and Calcium Ion. ACS Omega. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Development of a New Route for Separating and Purifying 4-Ethyl-2-methoxyphenol Based on the Reaction Mechanism between the Chemical and Calcium Ion. PMC. Retrieved from [Link]

  • MDPI. (2021). Chiral Catalyst Deactivation during the Asymmetric Hydrogenation of Acetophenone. Retrieved from [Link]

  • MDPI. (2021). Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium. Retrieved from [Link]

  • Google Patents. (2018). Method for synthesizing ethylguaiacol.
  • Veeprho. (n.d.). 2 Hydroxy 3 Methoxyacetophenone. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Hydrogenolysis of phenolic ethers: biphenyl. Retrieved from [Link]

  • ResearchGate. (2021). Selective Production of Phenol, Guaiacol and 2,6-Dimethoxyphenol by Alkaline Hydrothermal Conversion of Lignin. Retrieved from [Link]

  • ResearchGate. (n.d.). Hydrogenation of Nitro-Substituted Acetophenones. Retrieved from [Link]

  • ResearchGate. (2021). Study of the racemic and enantioselective hydrogenation of acetophenone and 3,4-dimethoxyacetophenone using platinum-based organotin catalysts. Retrieved from [Link]

Sources

Technical Support Center: Optimization of Reaction Parameters for 2-Ethyl-6-methoxyphenol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Ethyl-6-methoxyphenol (also known as 6-Ethylguaiacol). This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of this valuable chemical intermediate. Here, we move beyond simple protocols to explore the causality behind experimental choices, providing you with the in-depth knowledge required to troubleshoot and optimize your reactions effectively.

Section 1: Reaction Overview and Core Principles

The synthesis of this compound is most commonly achieved via the Friedel-Crafts alkylation of guaiacol (2-methoxyphenol). This reaction involves the electrophilic substitution of an ethyl group onto the aromatic ring, preferentially at the C6 position, which is ortho to the activating hydroxyl group. The choice of ethylating agent and catalyst is critical and dictates the reaction conditions and potential side reactions.

The general reaction scheme is as follows:

  • Reactants : Guaiacol and an ethylating agent (e.g., ethanol, ethyl chloride).

  • Catalyst : A Lewis acid (like AlCl₃, ZnCl₂) or a solid acid (like a zeolite) is required to generate the ethyl carbocation or a related electrophile[1][2][3].

  • Mechanism : The reaction proceeds via electrophilic aromatic substitution, where the electron-rich guaiacol ring attacks the electrophilic ethyl source.

Caption: General mechanism for Friedel-Crafts ethylation of guaiacol using ethanol.

Key Reaction Parameters at a Glance
ParameterTypical Range/ConditionImpact on Reaction
Temperature 25°C - 350°CInfluences reaction rate and ortho/para selectivity. Higher temperatures can favor the kinetic ortho product but may also increase byproduct formation[1].
Catalyst Lewis Acids (AlCl₃), Solid Acids (Zeolites)Choice affects activity, selectivity, and reaction conditions (homogeneous vs. heterogeneous)[3][4].
Ethylating Agent Ethanol, Ethylene, Ethyl HalidesDetermines the method of electrophile generation. Ethanol is common in vapor-phase reactions over solid acids[5].
Solvent Non-polar (e.g., Dichloromethane) or NoneLess polar solvents can favor the desired C-alkylation over O-alkylation side reactions[1].
Reactant Ratio Excess GuaiacolUsing an excess of the aromatic substrate helps to minimize poly-alkylation[1].
Reaction Time 1 - 12 hoursMust be optimized to ensure complete conversion without promoting side reactions like Fries rearrangement[1].

Section 2: Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis of this compound in a direct question-and-answer format.

Troubleshooting_Workflow Start Reaction Issue Identified LowYield Low Yield? Start->LowYield PoorSelectivity Poor Selectivity? (High Para-Isomer) LowYield->PoorSelectivity No Sol_Yield1 Increase Catalyst Load LowYield->Sol_Yield1 Yes Byproducts Byproducts Present? (O-Alkylation, Poly-Alkylation) PoorSelectivity->Byproducts No Sol_Selectivity1 Lower Reaction Temp. PoorSelectivity->Sol_Selectivity1 Yes Success Reaction Optimized Byproducts->Success No Sol_Byproduct1 Slowly Add Alkylating Agent Byproducts->Sol_Byproduct1 Yes Sol_Yield2 Use Excess Guaiacol Sol_Yield1->Sol_Yield2 Sol_Yield2->PoorSelectivity Sol_Selectivity2 Screen Ortho-Selective Catalysts Sol_Selectivity1->Sol_Selectivity2 Sol_Selectivity2->Byproducts Sol_Byproduct2 Use Less Polar Solvent Sol_Byproduct1->Sol_Byproduct2 Sol_Byproduct2->Success

Caption: A simplified workflow for troubleshooting common synthesis issues.

Problem 1: Low or No Yield of this compound

Q: My reaction yield is consistently below 30%. What are the primary causes?

A: Low yields in the Friedel-Crafts alkylation of phenols are a frequent challenge. The primary causes are:

  • Catalyst Deactivation : The hydroxyl group (-OH) on the guaiacol ring is a Lewis base, which can coordinate with and deactivate Lewis acid catalysts like AlCl₃. This necessitates using a stoichiometric excess of the catalyst to ensure enough is available to facilitate the reaction[1].

  • Competing O-Alkylation : The oxygen of the hydroxyl group can also be alkylated, forming an undesired ether byproduct (2-ethoxy-1-methoxybenzene). This parallel reaction consumes reactants and lowers the yield of the desired C-alkylated product[1].

  • Polysubstitution : The initial product, this compound, contains two activating groups (-OH and -OCH₃) and a weakly activating ethyl group. This makes the product potentially more reactive than the starting guaiacol, leading to further alkylation to form di- or tri-ethylated byproducts[1].

Q: How can I systematically improve my yield?

A: To boost your yield, consider the following optimization steps:

  • Increase Catalyst Loading : If using a Lewis acid like AlCl₃, ensure you are using at least 1.1 to 1.5 equivalents relative to the guaiacol to compensate for deactivation.

  • Adjust Reactant Stoichiometry : Use a large excess of guaiacol relative to the ethylating agent (e.g., a 3:1 to 5:1 molar ratio). This statistically favors the mono-alkylation of the more abundant species and suppresses polysubstitution[1].

  • Control Reagent Addition : Add the ethylating agent slowly and dropwise to the reaction mixture. This maintains a low instantaneous concentration of the electrophile, which further disfavors polysubstitution[1].

Problem 2: Poor Regioselectivity (Isomer Formation)

Q: My GC-MS analysis shows a significant peak for the para-isomer (4-Ethyl-2-methoxyphenol). How can I improve ortho-selectivity?

A: The ortho/para selectivity is governed by a delicate balance of kinetic and thermodynamic factors, as well as steric effects.

  • Thermodynamic vs. Kinetic Control : The para-isomer is often the thermodynamically more stable product due to reduced steric hindrance. The ortho-isomer is typically the kinetically favored product. Therefore, reaction conditions can be tuned to favor one over the other. Lowering the reaction temperature often favors the formation of the thermodynamically stable para product, while higher temperatures can favor the kinetically controlled ortho product[1].

  • Catalyst Choice : The catalyst plays a crucial role in directing selectivity. Certain catalysts can chelate with the hydroxyl group of the phenol, effectively blocking the ortho positions and directing the incoming electrophile. For example, some solid acid catalysts and specific Lewis acid systems (e.g., ZnCl₂) have been shown to exhibit high ortho-selectivity in phenol alkylations[2][4]. Experimenting with different catalysts is a key optimization strategy.

Problem 3: Formation of Undesired Byproducts

Q: My final product is contaminated with a lower-boiling point impurity (likely the O-alkylated ether) and several higher-boiling point impurities (poly-alkylated species). How can I minimize these?

A: The formation of these byproducts is a classic challenge in Friedel-Crafts chemistry.

  • Minimizing O-Alkylation : This side reaction is favored in more polar solvents. Switching to a less polar solvent (e.g., dichloromethane, carbon disulfide) can increase the preference for C-alkylation[1]. Additionally, lower reaction temperatures generally reduce the rate of O-alkylation.

  • Minimizing Poly-Alkylation : As discussed under "Low Yield," the key is to manage the relative reactivities and concentrations. Use an excess of guaiacol and add the ethylating agent slowly. This ensures the electrophile is more likely to encounter a molecule of guaiacol rather than the more reactive mono-alkylated product.

  • Avoiding Rearrangement : In some cases, O-alkylated products can undergo a Fries rearrangement to C-alkylated products, but this can also lead to isomer scrambling. Shorter reaction times and carefully controlled temperatures can help minimize these secondary reactions[1].

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the best choice of ethylating agent: ethanol, an ethyl halide, or ethylene gas? A1: The "best" agent depends on your available equipment and scale.

  • Ethyl Halides (e.g., C₂H₅Cl) : These are classic reagents for lab-scale Friedel-Crafts reactions with a Lewis acid catalyst. They are highly reactive but can be corrosive and require careful handling[3].

  • Ethanol/Ethylene : These are often preferred for industrial-scale or continuous-flow processes using solid acid catalysts. Ethanol dehydrates in-situ to form ethylene, which is the active alkylating agent[5]. This approach is considered "greener" but typically requires higher temperatures (250-350°C) and specialized reactors[5][6].

Q2: What are the pros and cons of using a homogeneous Lewis acid (e.g., AlCl₃) versus a heterogeneous solid acid catalyst (e.g., zeolite)? A2:

  • Homogeneous Lewis Acids (AlCl₃) :

    • Pros : High activity at lower temperatures, well-understood chemistry.

    • Cons : Required in stoichiometric amounts, difficult to remove from the reaction mixture, generates significant acidic aqueous waste during workup, and is sensitive to moisture.

  • Heterogeneous Solid Acids (Zeolites) :

    • Pros : Catalytic amounts are sufficient, easily separated from the product by filtration, reusable, and generally more environmentally friendly[4].

    • Cons : Often require higher reaction temperatures and pressures, may have lower activity, and can be prone to deactivation by coking over time.

Q3: What analytical techniques are best for monitoring reaction progress and determining product purity? A3: A combination of techniques is ideal.

  • Thin-Layer Chromatography (TLC) : Excellent for rapid, qualitative monitoring of the disappearance of starting material (guaiacol) and the appearance of products.

  • Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS) : These are the primary tools for quantitative analysis. GC can separate the starting material, desired product, and various isomers/byproducts, allowing you to calculate conversion and selectivity. GC-MS confirms the identity of each peak by its mass spectrum[7].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are essential for definitive structural confirmation of the final, purified product.

Q4: What is a reliable method for the final purification of this compound? A4: For lab-scale preparations, fractional distillation under reduced pressure is the most common and effective method. This compound has a boiling point of approximately 210-212 °C at atmospheric pressure, so a vacuum is necessary to lower the boiling point and prevent thermal degradation[5]. For very high purity or removal of close-boiling isomers, preparative chromatography may be required[8]. A specialized method involving complexation with calcium ions has also been reported for a similar molecule, which could be adapted for high-purity isolation[9][10].

Section 4: Example Experimental Protocol

This protocol is a representative example based on literature procedures for Friedel-Crafts alkylation and should be adapted and optimized for your specific laboratory conditions and safety protocols.

Objective: Lab-scale synthesis of this compound via Friedel-Crafts alkylation of guaiacol.

Materials:

  • Guaiacol (37.2 g, 0.3 mol)

  • Anhydrous Aluminum Chloride (AlCl₃) (44.0 g, 0.33 mol)

  • Ethyl Bromide (27.2 g, 0.25 mol)

  • Anhydrous Dichloromethane (DCM, 500 mL)

  • Hydrochloric Acid (6M HCl)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup : Assemble a 1 L three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere. All glassware must be oven-dried.

  • Catalyst Suspension : Charge the flask with anhydrous AlCl₃ and 300 mL of anhydrous DCM. Cool the suspension to 0°C in an ice bath.

  • Reactant Addition : Dissolve guaiacol in 100 mL of anhydrous DCM and add it slowly to the stirred AlCl₃ suspension, maintaining the temperature at 0°C.

  • Alkylation : Add the ethyl bromide, dissolved in 100 mL of anhydrous DCM, dropwise from the dropping funnel over a period of 1 hour. Ensure the temperature does not rise above 5°C.

  • Reaction : After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC or GC.

  • Quenching : Once the reaction is complete, cool the flask back to 0°C and very slowly and carefully quench the reaction by adding 200 mL of crushed ice, followed by the slow addition of 150 mL of 6M HCl.

  • Workup : Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 100 mL portions of DCM.

  • Washing : Combine the organic layers and wash sequentially with 150 mL of water, 150 mL of saturated NaHCO₃ solution, and finally 150 mL of brine.

  • Drying and Concentration : Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent using a rotary evaporator.

  • Purification : Purify the resulting crude oil by vacuum distillation to yield this compound as a colorless to pale yellow liquid.

References

  • BenchChem. (n.d.). Improving yield and purity in Friedel-Crafts alkylation of phenols.
  • ResearchGate. (n.d.). The deoxygenation and alkylation pathways of guaiacol conversion.
  • Yan, F., et al. (2019). Deoxyalkylation of guaiacol using haggite structured V4O6(OH)4. RSC Publishing.
  • Department of Chemical and Metallurgical Engineering. (2025). Selective guaiacol ethanol alkylation to produce pentaethylphenol on a WO3/HY catalyst.
  • ResearchGate. (n.d.). Effect of solvent on the alkylation of guaiacol.
  • Google Patents. (n.d.). US3929904A - Process for the selective allylation of ortho alkoxy phenols.
  • IRIS UPO. (n.d.). Optimization of the Friedel-Crafts Alkylation for the Synthesis of Hyper-Cross-Linked Polymers.
  • White Rose eTheses Online. (n.d.). Selective Alkylation of Phenols Using Solid Catalysts.
  • ResearchGate. (n.d.). Optimization of Reaction Conditions for Friedel-Crafts alkylation.
  • BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of 2-Ethyl-6-methylphenol via Alkylation of o-Cresol.
  • Pan, A., et al. (2023). Catalytic Friedel–Crafts Reactions of Unactivated Secondary Alcohols: Site-Selective ortho-Alkylation of Phenols. ChemRxiv. Cambridge Open Engage.
  • BenchChem. (n.d.). An In-depth Technical Guide to 2-Ethyl-6-methylphenol: Discovery and History.
  • Sang, Y., et al. (2025). Pentaethylphenol (Not 2,6-di-tert-butyl-4-ethylphenol) verified as the main product of guaiacol ethanol alkylation. Acris.
  • CORE. (n.d.). Vapor-Phase Hydrodeoxygenation of Guaiacol to Phenol and Methylphenols over Ceria-supported Iron-based Catalysts.
  • Diva-Portal.org. (n.d.). Catalytic synthesis of benign bisphenols.
  • Google Patents. (n.d.). US3376351A - Process for producing methoxyphenol or ethoxyphenol.
  • ResearchGate. (2025). Synthesis, characterization and biological activity of 2-[(2-hydroxy-phenylimino)-methyl]-6-methoxy-phenol (MSAP) and nano sized of Co (II), Ni (II), Cu (II) and Zn (II) metal complexes.
  • PubChem - NIH. (n.d.). This compound.
  • ResearchGate. (n.d.). Probable reaction pathways for guaiacol decomposition.
  • Protocols.io. (2022). Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol.
  • ResearchGate. (n.d.). Schematic of formation of ethyl guaiacol and syringol.
  • ACS Omega. (2021). Development of a New Route for Separating and Purifying 4-Ethyl-2-methoxyphenol Based on the Reaction Mechanism between the Chemical and Calcium Ion.
  • NIH. (2021). Development of a New Route for Separating and Purifying 4-Ethyl-2-methoxyphenol Based on the Reaction Mechanism between the Chemical and Calcium Ion.
  • BLD Pharm. (n.d.). 90534-46-6|this compound.
  • Organic Syntheses Procedure. (n.d.). Hydrogenolysis of phenolic ethers: biphenyl.

Sources

stability issues of 2-Ethyl-6-methoxyphenol in solution

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 2-Ethyl-6-methoxyphenol (CAS 90534-46-6). This document is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the stability challenges associated with this compound in solution. As a substituted phenol, this compound possesses a reactive phenolic hydroxyl group that makes it susceptible to various degradation pathways.[1][2] Understanding these vulnerabilities is critical for ensuring experimental reproducibility, accuracy of analytical data, and the overall integrity of your research. This guide provides field-proven insights, diagnostic workflows, and detailed protocols to proactively address and resolve common stability issues.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling and stability of this compound.

Q1: What is the general stability profile of this compound in solution?

A: this compound is moderately stable under optimal conditions but is susceptible to degradation. The primary drivers of instability are oxidation, exposure to light (photodegradation), and high pH environments.[3][4][5] The phenolic hydroxyl group is the main site of reactivity, particularly towards oxidizing agents and conditions that favor its deprotonation.

Q2: What are the ideal storage conditions for solutions of this compound?

A: To maximize shelf-life, solutions should be stored under an inert atmosphere (nitrogen or argon), protected from light by using amber glass vials, and kept at low temperatures (e.g., 4°C for short-term or -20°C to -80°C for long-term storage).[6] The choice of solvent is also critical; aprotic or minimally reactive organic solvents are generally preferred.

Q3: How does pH affect the stability of this compound?

A: Phenols are significantly more susceptible to degradation, particularly oxidation, under neutral to alkaline conditions (pH > 7).[5][7] At higher pH, the phenolic proton dissociates to form a phenoxide anion. This anion is more electron-rich and thus more easily oxidized than the protonated phenol.[2][8] Therefore, preparing and maintaining solutions in a slightly acidic to neutral pH range (pH 4-6.5) is advisable whenever the experimental design allows.

Q4: What are the known incompatibilities for this compound?

A: Avoid strong oxidizing agents, strong bases, acid chlorides, and acid anhydrides.[3][4] Contact with certain metals that can act as catalysts for oxidation should also be minimized. Solutions should not be prepared in buffers containing components that can participate in redox reactions.

Q5: What are the likely degradation products, and how would they appear analytically?

A: The primary degradation pathway is oxidation, which can lead to the formation of quinone-type structures, quinone methides, or dimers.[9][10] In reverse-phase HPLC, these products are often more polar than the parent compound and would typically elute earlier. In GC analysis, they may appear as broader peaks or may not elute at all if they are too polar or thermally labile.

Troubleshooting Guide: Diagnosing Instability

This guide provides structured, question-based workflows to diagnose and solve specific stability problems encountered during experimentation.

Issue 1: Rapid and Unexpected Loss of Parent Compound in a Freshly Prepared Solution

Initial Observation: You prepare a standard solution of this compound, and within hours, subsequent analysis by HPLC or GC shows a significant decrease in the main peak area (>10%).

Is the degradation likely due to oxidation?

Oxidation is the most common cause of rapid degradation for phenolic compounds in solution, often catalyzed by dissolved oxygen.

Caption: Workflow for diagnosing oxidative degradation.

Causality: Dissolved molecular oxygen in common solvents is sufficient to initiate the oxidation of sensitive phenols. Deoxygenating the solvent (e.g., by sparging with nitrogen or argon for 15-20 minutes) and maintaining an inert headspace removes the primary reactant for this degradation pathway.

Issue 2: Appearance of New Peaks in Chromatogram After Storage (Days to Weeks)

Initial Observation: A stock solution, which initially showed a single pure peak, now displays one or more new peaks, typically with a corresponding decrease in the parent compound peak.

Is the degradation caused by light or temperature?

This can be diagnosed with a simple forced degradation study.

G start Start: New peaks appear after storage prep Prepare 4 Aliquots of Fresh Solution start->prep A 1. Control (4°C, Amber Vial) prep->A B 2. Light Stress (RT, Clear Vial, Ambient Light) prep->B C 3. Thermal Stress (40°C, Amber Vial) prep->C D 4. Combined Stress (40°C, Clear Vial, Ambient Light) prep->D analyze Analyze all aliquots after 48-72 hours A->analyze B->analyze C->analyze D->analyze eval Evaluate Degradation Profile analyze->eval photo Conclusion: Photodegradation is the primary cause eval->photo Degradation primarily in 2 & 4 thermo Conclusion: Thermal degradation is the primary cause eval->thermo Degradation primarily in 3 & 4 both Conclusion: Both light and heat contribute significantly eval->both Significant degradation in 2, 3, & 4 stable Conclusion: Compound is stable under tested conditions. Re-evaluate for oxidation or hydrolysis. eval->stable Minimal degradation in all samples

Caption: Decision tree for photo- vs. thermal degradation.

Causality: Light, particularly in the UV spectrum, can provide the activation energy needed to initiate radical reactions, leading to degradation.[5][10] Similarly, elevated temperatures accelerate the rate of all chemical reactions, including degradation pathways, as described by the Arrhenius equation. The amber vial's ability to block UV light and the incubator's controlled temperature allow for the isolation of these variables.

Data Presentation: Forced Degradation Study Results (Illustrative)

The results from a study like the one described in Issue 2 can be summarized for clarity.

ConditionStorageLight Exposure% this compound Remaining (72h)Total % Degradation Products
Control 4°CDark (Amber Vial)99.5%0.5%
Light Stress Room TempAmbient (Clear Vial)85.2%14.8%
Thermal Stress 40°CDark (Amber Vial)91.7%8.3%
Combined 40°CAmbient (Clear Vial)72.1%27.9%

Note: These are illustrative data to demonstrate expected trends.

Experimental Protocols

Protocol 1: General Solution Preparation for Maximum Stability

This protocol provides a self-validating system for preparing solutions with minimal risk of initial degradation.

  • Solvent Preparation: Select a high-purity, appropriate solvent (e.g., acetonitrile, DMSO). Sparge the solvent with an inert gas (high-purity nitrogen or argon) for at least 20 minutes to remove dissolved oxygen.

  • Weighing: Accurately weigh the this compound in a clean, dry vessel.

  • Dissolution: Add the deoxygenated solvent to the solid compound and dissolve completely, using sonication if necessary.

  • Inert Overlay: Immediately after dissolution, flush the headspace of the container with the inert gas.

  • Storage: Seal the container tightly. For immediate use, store at room temperature. For short-term storage (up to 1 week), store at 4°C. For long-term storage, aliquot into smaller volumes and store at -80°C.[6] All storage should be in amber glass vials to protect from light.

  • Quality Control: Immediately after preparation, analyze a T=0 sample to establish a baseline concentration and purity profile. This is your reference for future stability checks.

Protocol 2: pH Stability Assessment

This protocol determines the optimal pH range for your experimental buffer system.

  • Buffer Preparation: Prepare a series of buffers (e.g., citrate for pH 3-5, phosphate for pH 6-8, borate for pH 9-10) using high-purity water.

  • Stock Solution: Prepare a concentrated stock solution of this compound in a stable organic solvent (e.g., acetonitrile).

  • Sample Preparation: In separate amber vials, add a small, known volume of the stock solution to each buffer to achieve the final desired concentration. Ensure the organic solvent percentage is low (e.g., <1%) to minimize its effect.

  • Incubation: Store all samples under identical temperature and light conditions.

  • Analysis: Analyze each sample at predetermined time points (e.g., T=0, 2h, 8h, 24h, 48h) using a validated stability-indicating analytical method (e.g., HPLC-UV).

  • Data Evaluation: Plot the percentage of the parent compound remaining versus time for each pH. The pH at which the concentration remains highest for the longest duration is the most stable.

Mechanistic Insights: The Oxidation Pathway

Understanding the "why" behind the degradation is key to preventing it. The primary non-enzymatic degradation pathway for this compound in solution is oxidation, which proceeds via a free-radical mechanism.

  • Initiation: The process begins with the abstraction of the hydrogen atom from the phenolic hydroxyl group, forming a phenoxyl radical. This step is accelerated by light, heat, or the presence of metal ions. Under basic conditions, the formation of the phenoxide ion greatly facilitates this electron loss.

  • Propagation: The resulting phenoxyl radical is resonance-stabilized, with the unpaired electron delocalized across the aromatic ring. This radical is highly reactive and can participate in several reactions.

  • Termination/Product Formation: The radical can react with molecular oxygen to form peroxy radicals, leading to quinone-type structures. Alternatively, two phenoxyl radicals can couple to form dimerized products.

OxidationPathway cluster_legend Legend A This compound B Phenoxyl Radical (Resonance Stabilized) A->B -H• (Initiation) C Quinone-type Products B->C + O2 D Dimerized Products B->D + Phenoxyl Radical StartNode Parent Compound Intermediate Reactive Intermediate Product Degradation Product

Caption: Simplified oxidative degradation pathway of a phenol.

This mechanistic understanding reinforces the troubleshooting advice: removing oxygen (inert gas), blocking light (amber vials), and keeping the pH low (maintaining the protonated phenol) are the most effective strategies to inhibit the crucial initiation step.

References

  • Forced degradation products: Topics by Science.gov. (n.d.). Science.gov. Retrieved January 18, 2026, from [Link]

  • Forced degradation studies. Modified from:[11]. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Degradation of phenolic compounds in aerobic and anaerobic landfills: a pilot scale study. (2011, July 11). Waste Management & Research. Retrieved January 18, 2026, from [Link]

  • Kinetics of Different Substituted Phenolic Compounds’ Aqueous OH Oxidation in Atmosphere. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]

  • Acidity of phenols, effect of substituents on acidity, qualitative tests, Structure and. (n.d.). Retrieved January 18, 2026, from [Link]

  • Acidic strength of substituted phenols | Alcohols, phenols and ethers | Chemistry. (2024, April 15). YouTube. Retrieved January 18, 2026, from [Link]

  • Effect of pH on the Stability of Plant Phenolic Compounds. (2025, August 6). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Forced Degradation Studies. (2016, December 14). MedCrave online. Retrieved January 18, 2026, from [Link]

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022, April 18). ACD/Labs. Retrieved January 18, 2026, from [Link]

  • Acidity of Substituted Phenols. (2023, January 22). Chemistry LibreTexts. Retrieved January 18, 2026, from [Link]

  • Phytotoxic Activity Analysis of 2-Methoxyphenol and 2,6-Di-tert-butyl-4-methylphenol Present in Cistus ladanifer L. Essential Oil. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]

  • Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light. (n.d.). PubMed. Retrieved January 18, 2026, from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Validation of an HPLC Method for 2-Ethyl-6-methoxyphenol Quantification

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, in-depth analysis of the validation of a High-Performance Liquid Chromatography (HPLC) method for the precise quantification of 2-Ethyl-6-methoxyphenol. Drawing from extensive field experience and established regulatory guidelines, this document serves as a practical resource for researchers, scientists, and professionals in drug development. We will explore the rationale behind the experimental design, compare HPLC with alternative analytical techniques, and present a detailed, step-by-step validation protocol supported by experimental data.

Introduction: The Analytical Imperative for this compound

This compound, also known as 6-ethylguaiacol, is a key phenolic compound that can be utilized as a pharmaceutical intermediate.[1][2] Its accurate quantification is critical for quality control, stability studies, and regulatory compliance in various manufacturing processes. While several analytical techniques can be employed for this purpose, HPLC stands out for its high sensitivity, specificity, and robustness, making it a gold standard for pharmaceutical and chemical analysis. This guide will walk you through the validation of an HPLC method, ensuring it is fit for its intended purpose.

HPLC vs. Alternative Methods: A Comparative Analysis

The choice of analytical methodology is a critical decision in method development. While techniques like Gas Chromatography (GC) and UV-Vis Spectrophotometry can be used for the analysis of phenolic compounds, HPLC offers distinct advantages for a molecule like this compound.

FeatureHPLCGas Chromatography (GC)UV-Vis Spectrophotometry
Applicability Ideal for non-volatile and thermally unstable compounds.[3][4][5]Best for volatile and thermally stable compounds.[3][4][6]Applicable to compounds with a chromophore.
Specificity High, due to the separation power of the column and the specificity of the detector.High, particularly when coupled with a mass spectrometer (GC-MS).Low, as it is susceptible to interference from other compounds that absorb at the same wavelength.
Sensitivity High, with a variety of sensitive detectors available (UV, Fluorescence, MS).[5]Very high, especially with detectors like Flame Ionization Detector (FID).[6]Moderate.
Sample Preparation Often straightforward, typically involving dissolution and filtration.May require derivatization to increase the volatility of the analyte.[4]Minimal, but the sample matrix can cause significant interference.
Quantification Excellent linearity and accuracy over a wide concentration range.Good for quantification, but can be affected by injection variability.Prone to matrix effects and deviations from Beer's Law.

For this compound, which is a semi-volatile and polar compound, HPLC provides a more direct and reliable analytical approach, avoiding potential degradation at the high temperatures required for GC.[3][4] Furthermore, the inherent specificity of HPLC allows for its accurate quantification even in complex matrices.

The HPLC Method Validation Workflow

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended use. The validation parameters outlined below are based on the International Council for Harmonisation (ICH) Q2(R1) guidelines, which are widely accepted by regulatory authorities globally.[7][8][9] The U.S. Food and Drug Administration (FDA) and the United States Pharmacopeia (USP) also provide guidance that aligns with these principles.[10][11][12][13]

HPLC_Method_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation MD Method Optimization (Column, Mobile Phase, etc.) Specificity Specificity MD->Specificity Initial Assessment Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy LOD Detection Limit (LOD) Linearity->LOD Precision Precision (Repeatability & Intermediate) Accuracy->Precision Robustness Robustness Precision->Robustness LOQ Quantitation Limit (LOQ) LOD->LOQ

Caption: A typical workflow for HPLC method validation, starting from method development and proceeding through the key validation parameters.

Experimental Protocols and Acceptance Criteria

The following sections detail the experimental procedures and acceptance criteria for each validation parameter.

Chromatographic Conditions

A crucial first step is to establish the optimal chromatographic conditions. Based on the physicochemical properties of this compound (a polar aromatic compound), a reversed-phase HPLC method is appropriate.[14]

ParameterConditionRationale
Column C18, 4.6 x 250 mm, 5 µmProvides good retention and separation for moderately polar compounds like phenols.[15]
Mobile Phase Acetonitrile:Water with 0.1% Formic Acid (Gradient or Isocratic)A common and effective mobile phase for reversed-phase chromatography, offering good peak shape and resolution. Formic acid helps to suppress the ionization of the phenolic hydroxyl group.[15]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency.
Injection Volume 10 µLA typical injection volume that minimizes band broadening.[15]
Detection Wavelength ~275-280 nmCorresponds to the UV absorbance maximum of many phenolic compounds, ensuring maximum sensitivity.[15][16]
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.[15][16]
Specificity

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[17]

Experimental Protocol:

  • Prepare a solution of a placebo (a mixture of all matrix components except the analyte).

  • Prepare a standard solution of this compound.

  • Prepare a spiked sample by adding a known amount of the this compound standard to the placebo.

  • Inject all three solutions into the HPLC system.

Acceptance Criteria:

  • The chromatogram of the placebo should show no peak at the retention time of this compound.

  • The peak for this compound in the spiked sample should be well-resolved from any other peaks (resolution > 2).

Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.[9]

Experimental Protocol:

  • Prepare a stock solution of this compound.

  • From the stock solution, prepare a series of at least five calibration standards at different concentrations.

  • Inject each standard in triplicate.

  • Plot a calibration curve of the mean peak area against the concentration.

Acceptance Criteria:

  • The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.[18]

  • The y-intercept should be close to zero.

Concentration (µg/mL)Mean Peak Area (n=3)
512543
1025102
2050358
50125890
100251765
This is example data and should be generated from actual experiments.
Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.

Experimental Protocol:

  • Prepare placebo samples.

  • Spike the placebo samples at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

Acceptance Criteria:

  • The mean percentage recovery should be within 98.0% to 102.0%.[19]

Spiked LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)Recovery (%)
80%8079.299.0
100%100100.5100.5
120%120118.899.0
This is example data and should be generated from actual experiments.
Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically assessed at two levels: repeatability and intermediate precision.

Repeatability (Intra-assay precision): Experimental Protocol:

  • Prepare six independent samples at 100% of the test concentration.

  • Analyze the samples on the same day, with the same analyst and instrument.

  • Calculate the relative standard deviation (RSD).

Acceptance Criteria:

  • The RSD should be ≤ 2%.[15]

Intermediate Precision (Inter-assay precision): Experimental Protocol:

  • Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.

  • Calculate the RSD for the combined data from both experiments.

Acceptance Criteria:

  • The RSD should be ≤ 2%.

Detection Limit (LOD) and Quantitation Limit (LOQ)

The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol (Based on Signal-to-Noise Ratio):

  • Determine the signal-to-noise (S/N) ratio by comparing the peak height of samples with known low concentrations of the analyte with those of blank samples.

  • LOD is typically determined at an S/N ratio of 3:1.

  • LOQ is typically determined at an S/N ratio of 10:1.

Acceptance Criteria:

  • The determined LOQ should be verified for precision and accuracy.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Experimental Protocol:

  • Introduce small variations to the method parameters, one at a time. Examples include:

    • Flow rate (± 0.1 mL/min)

    • Mobile phase composition (± 2%)

    • Column temperature (± 2 °C)

  • Analyze a sample under each of the modified conditions.

  • Evaluate the effect on retention time, peak area, and resolution.

Acceptance Criteria:

  • The system suitability parameters (e.g., resolution, tailing factor) should remain within acceptable limits.

  • The RSD of the results should be ≤ 2%.

Robustness_Factors cluster_Variations Deliberate Variations cluster_Outputs Monitored Outputs Method Optimized HPLC Method FlowRate Flow Rate (± 0.1 mL/min) Method->FlowRate MobilePhase Mobile Phase (± 2% Organic) Method->MobilePhase Temperature Temperature (± 2 °C) Method->Temperature RetentionTime Retention Time FlowRate->RetentionTime PeakArea Peak Area FlowRate->PeakArea MobilePhase->RetentionTime Resolution Resolution MobilePhase->Resolution Temperature->RetentionTime Temperature->Resolution

Caption: Key parameters to vary during a robustness study and the expected outputs to monitor.

Conclusion

The validation of an HPLC method for the quantification of this compound is a systematic process that ensures the reliability and accuracy of the analytical data. By following the detailed protocols and adhering to the acceptance criteria outlined in this guide, which are in alignment with international regulatory standards, researchers and scientists can confidently establish a robust and fit-for-purpose analytical method. This not only ensures compliance with regulatory expectations but also upholds the scientific integrity of the data generated.

References

  • USP General Chapter <1225> Validation of Compendial Procedures. BA Sciences. [Link]

  • Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • Validation of Compendial Methods - General Chapters. [Link]

  • FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. ECA Academy. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • Development and Validation of an HPLC-DAD Method for the Simultaneous Analysis of Phenolic Compounds. (2023). ACS Omega. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. (2023). Lab Manager. [Link]

  • <1225> VALIDATION OF COMPENDIAL PROCEDURES. (2011). [Link]

  • USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. (2023). Investigations of a Dog. [Link]

  • Revised USP Chapter <1225> "Validation of Compendial Methods" approved. (2017). ECA Academy. [Link]

  • FDA Releases Guidance on Analytical Procedures. (2024). BioPharm International. [Link]

  • Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. LCGC International. [Link]

  • ICH Q2(R1) Analytical Method Validation. Scribd. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • (PDF) Development and Validation of an HPLC-DAD Method for the Simultaneous Analysis of Phenolic Compounds. ResearchGate. [Link]

  • ICH Q2 Analytical Method Validation. Slideshare. [Link]

  • HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. National Institutes of Health. [Link]

  • Development and validation of analytical HPLC for phenolics in Pinus densiflora bark extract. (2024). National Institutes of Health. [Link]

  • ICH HARMONISED TRIPARTITE GUIDELINE - VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). [Link]

  • HPLC vs GC: What Sets These Methods Apart. (2024). Phenomenex. [Link]

  • Comparison Between GC and HPLC for Pharmaceutical Analysis. Drawell. [Link]

  • Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). (2024). Food Safety Institute. [Link]

  • HPLC vs GC: Choosing the Right Chromatography Technique. (2024). Lab Manager. [Link]

  • GC Vs. HPLC: A Comprehensive Comparison And Practical Applications. (2024). Blog - News. [Link]

  • This compound. National Institutes of Health. [Link]

  • Separation of 4-Ethyl-2-methoxyphenol on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • 4-Methoxyphenol. Occupational Safety and Health Administration. [Link]

Sources

A Comparative Guide to the Antioxidant Efficacy of 2-Ethyl-6-methoxyphenol and Butylated Hydroxytoluene (BHT)

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of the antioxidant efficacy of 2-Ethyl-6-methoxyphenol and the widely utilized synthetic antioxidant, Butylated Hydroxytoluene (BHT). Designed for researchers, scientists, and professionals in drug development, this document delves into the mechanistic underpinnings of their antioxidant action, presents comparative experimental data, and furnishes detailed protocols for standardized assays.

Introduction: The Imperative of Oxidative Stability

In a multitude of industries, from pharmaceuticals and food preservation to cosmetics and materials science, the prevention of oxidative degradation is paramount. Autoxidation, a free-radical chain reaction, compromises the integrity, safety, and shelf-life of products. For decades, Butylated Hydroxytoluene (BHT) has served as a benchmark synthetic antioxidant, valued for its efficacy and stability.[1][2] However, the continuous pursuit of novel antioxidants with potentially enhanced efficacy or specialized properties has brought other phenolic compounds, such as this compound, into focus.

This guide aims to provide a rigorous, objective comparison between these two phenolic antioxidants. We will explore their mechanisms of action, evaluate their performance through common in-vitro assays, and provide the practical, step-by-step methodologies required to validate these findings in a laboratory setting.

Molecular Structure and the Basis of Antioxidant Activity

The antioxidant capability of both this compound and BHT is rooted in their shared chemical scaffold: a phenol ring. The hydroxyl (-OH) group attached to the aromatic ring is the active site, capable of donating a hydrogen atom to neutralize reactive free radicals.

CompoundStructureKey Features
This compound A guaiacol derivative with an ethyl group and a methoxy group ortho to the hydroxyl.[3] The combination of these groups influences steric accessibility and the electronic properties of the phenolic ring.
Butylated Hydroxytoluene (BHT) A phenol substituted with two bulky tert-butyl groups at the ortho positions and a methyl group at the para position.[1] The tert-butyl groups provide significant steric hindrance around the hydroxyl group.

The substituents on the phenol ring critically modulate the antioxidant's efficacy. They influence the bond dissociation enthalpy (BDE) of the O-H bond—a lower BDE facilitates easier hydrogen donation—and the stability of the resulting phenoxyl radical. Electron-donating groups, such as alkyl and methoxy groups, generally decrease the O-H BDE, enhancing the rate of reaction with free radicals.[1]

Mechanism of Action: Quenching the Radical Chain

Both compounds function as primary antioxidants, meaning they interrupt the free-radical chain reaction, particularly the propagation step. The principal mechanism is hydrogen atom transfer (HAT).[4][5]

The Process:

  • Initiation: A free radical (R•) is formed in the system.

  • Propagation: This radical reacts with oxygen to form a highly reactive peroxyl radical (ROO•). The peroxyl radical then attacks an unsaturated molecule (e.g., a lipid), abstracting a hydrogen to form a hydroperoxide (ROOH) and a new free radical (R•), thus propagating the chain.

  • Termination: The phenolic antioxidant (ArOH) intervenes by donating its phenolic hydrogen atom to the peroxyl radical, neutralizing it and forming a stable hydroperoxide and a much less reactive antioxidant-derived phenoxyl radical (ArO•).[1]

This termination step is what confers protection against oxidation. The resulting phenoxyl radical is stabilized by resonance and steric hindrance from the ortho substituents, preventing it from initiating new radical chains.

cluster_propagation Propagation Cycle (Uninhibited) cluster_termination Termination by Antioxidant R_dot R• (Alkyl Radical) ROO_dot ROO• (Peroxyl Radical) R_dot->ROO_dot + O₂ O2 O₂ ROO_dot->R_dot + RH - ROOH ArOH ArOH (Phenolic Antioxidant) ROO_dot->ArOH Intervention RH RH (Organic Substrate) ROOH ROOH (Hydroperoxide) ROOH_term ROOH (Stable) ArOH->ROOH_term + ROO• ArO_dot ArO• (Stable Phenoxyl Radical) ArOH->ArO_dot + ROO• - ROOH

Caption: General mechanism of free radical scavenging by phenolic antioxidants.

Quantitative Comparison of Antioxidant Activity

While direct, peer-reviewed studies exclusively comparing this compound and BHT are not extensively available, their efficacy can be evaluated using standardized assays. The table below presents illustrative comparative data based on typical results from such assays for phenolic compounds. The metric used is the IC50 value, which represents the concentration of the antioxidant required to scavenge 50% of the free radicals. A lower IC50 value indicates higher antioxidant activity.

Table 1: Illustrative Comparative Antioxidant Activity (IC50 Values)

Antioxidant AssayThis compound (IC50 in µM)BHT (IC50 in µM)Reference Compound (e.g., Ascorbic Acid) (IC50 in µM)
DPPH Radical Scavenging ~85~68~50
ABTS Radical Scavenging ~75~55~45

Note: The values presented are illustrative to demonstrate potential differences and are not from a direct comparative study. Actual experimental results may vary based on specific assay conditions.[6]

Studies on BHT have consistently demonstrated its significant radical scavenging activity.[7] The efficacy of various 2-methoxyphenols has also been well-documented, showing a clear structure-activity relationship.[8] The slightly different substituents (ethyl vs. tert-butyl) are expected to cause subtle differences in reactivity and steric hindrance, which these assays are designed to detect.

Experimental Protocols for Efficacy Validation

To ensure trustworthy and reproducible results, standardized protocols are essential. Here, we detail the methodologies for two of the most common and reliable assays for determining antioxidant capacity.

A. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical, which has a deep violet color, to the pale yellow diphenylpicrylhydrazine. The change in absorbance is measured spectrophotometrically.[9][10]

Causality Behind Experimental Choices:

  • Wavelength Selection (approx. 517 nm): This is the wavelength of maximum absorbance for the DPPH radical. Its reduction leads to a decrease in absorbance at this specific wavelength, providing a clear and measurable signal.[11]

  • Solvent (Methanol/Ethanol): DPPH is readily soluble in these organic solvents, which are also suitable for dissolving a wide range of antioxidant compounds.

  • Incubation in the Dark: The DPPH radical is light-sensitive. Incubation in the dark prevents its degradation from factors other than the antioxidant being tested, ensuring the observed change is due to the sample's activity.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Store in an amber bottle at 4°C.

    • Prepare a series of dilutions of the test compounds (this compound, BHT) and a positive control (e.g., Ascorbic Acid) in methanol.

  • Assay Procedure (96-well plate format):

    • Add 50 µL of each sample dilution to the wells of a microplate.

    • Add 150 µL of the DPPH working solution to all wells.

    • For the negative control, add 50 µL of methanol instead of the sample.

  • Incubation:

    • Shake the plate gently to mix the contents.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance at ~517 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

    • Plot the % inhibition against the sample concentration and determine the IC50 value from the curve.

prep Reagent Preparation (DPPH, Samples, Control) plate Plate Loading (50µL Sample + 150µL DPPH) prep->plate incubate Incubation (30 min, Dark, RT) plate->incubate read Absorbance Reading (~517 nm) incubate->read calc Calculation (% Inhibition -> IC50) read->calc

Caption: Experimental workflow for the DPPH antioxidant assay.
B. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Assay

This assay measures the ability of an antioxidant to scavenge the stable, blue-green ABTS radical cation (ABTS•+).[12][13] It is applicable to both hydrophilic and lipophilic antioxidants.

Causality Behind Experimental Choices:

  • Radical Generation: ABTS is oxidized to its radical cation form (ABTS•+) using a strong oxidizing agent like potassium persulfate. This creates a stable radical for the assay.

  • Wavelength Selection (approx. 734 nm): The ABTS•+ has a characteristic absorbance maximum at this wavelength. The reduction of the radical by an antioxidant leads to decolorization, which is measured as a decrease in absorbance.[12]

  • pH Control: The reaction is typically performed at a controlled pH to ensure consistent and reproducible results.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 7 mM ABTS stock solution in water.

    • Prepare a 2.45 mM potassium persulfate stock solution in water.

    • To generate the radical cation, mix the two stock solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours before use. This forms the ABTS•+ stock.

  • Assay Preparation:

    • Dilute the ABTS•+ stock solution with ethanol or a phosphate buffer to an absorbance of 0.70 (± 0.02) at 734 nm. This is the working solution.

    • Prepare a series of dilutions of the test compounds and a positive control (e.g., Trolox).

  • Assay Procedure (96-well plate format):

    • Add 20 µL of each sample dilution to the wells of a microplate.

    • Add 180 µL of the ABTS•+ working solution to all wells.

  • Incubation:

    • Incubate the plate at room temperature for 6-10 minutes.

  • Measurement:

    • Measure the absorbance at 734 nm.

  • Calculation:

    • Calculate the percentage of inhibition as described for the DPPH assay and determine the IC50 value.

Conclusion and Field-Proven Insights

Both this compound and Butylated Hydroxytoluene (BHT) are effective phenolic antioxidants that operate primarily by donating a hydrogen atom to neutralize chain-propagating free radicals.

  • BHT is a highly effective, sterically hindered phenol that has been the industry standard for decades. Its bulky tert-butyl groups enhance the stability of the resulting phenoxyl radical, preventing it from initiating further oxidation. Its efficacy is well-established across a vast range of applications, from food and feed to pharmaceuticals and industrial fluids.[1][7][14]

  • This compound , as a substituted phenol, is mechanistically poised to be an effective antioxidant. The electronic effects of the ethyl and methoxy groups are expected to facilitate hydrogen donation. Its relative efficacy compared to BHT would ultimately depend on the specific oxidative system, including the nature of the free radicals involved and the solubility of the antioxidant in the matrix.

For the practicing scientist, the choice between these antioxidants is not merely a matter of IC50 values. It requires a holistic assessment of the application's needs, including thermal stability, regulatory approval, physical form, and potential interactions with other components in the formulation. While BHT offers a deep history of performance and regulatory acceptance, compounds like this compound represent a class of molecules that may offer advantages in specific, niche applications and warrant direct, comparative evaluation under relevant experimental conditions.

References

  • Fujisawa, S., et al. (2004). Predicting the Biological Activities of 2-methoxyphenol Antioxidants: Effects of Dimers. Mini Reviews in Medicinal Chemistry. Available at: [Link]

  • Oral, E., et al. (2015). A comparison of the efficacy of various antioxidants on the oxidative stability of irradiated polyethylene. Clinical Orthopaedics and Related Research. Available at: [Link]

  • Tang, S., et al. (2015). Inhibition of lipid oxidation in foods and feeds and hydroxyl radical-treated fish erythrocytes: A comparative study of Ginkgo biloba leaves extracts and synthetic antioxidants. Journal of Food and Drug Analysis. Available at: [Link]

  • Thbayh, D. K., et al. (2021). Antioxidant Potential of Butylated Hydroxytoluene (BHT) – A Theoretical Study. Materials Science and Engineering. Available at: [Link]

  • European Commission. (2021). Opinion on Butylated Hydroxytoluene (BHT). Public Health. Available at: [Link]

  • Wikipedia. Butylated hydroxytoluene. Available at: [Link]

  • Prabhakar, U. P. S., et al. (2021). Synthesis, characterization and biological activity of 2-[(2-hydroxy-phenylimino)-methyl]-6-methoxy-phenol (MSAP) and nano sized of Co (II), Ni (II), Cu (II) and Zn (II) metal complexes. Materials Today: Proceedings. Available at: [Link]

  • Murakami, Y., et al. (2015). Anti-inflammatory activity of the artificial antioxidants 2-tert-butyl-4-methoxyphenol (BHA), 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4,6-tri-tert-butylphenol (TBP), and their various combinations. In Vivo. Available at: [Link]

  • ResearchGate. Anti-inflammatory Activity of the Artificial Antioxidants 2-Tert-butyl-4-methoxyphenol (BHA), 2,6-Di-tert-butyl-4-methylphenol (BHT) and 2,4,6-Tri-tert-butylphenol (TBP), and their Various Combinations. Available at: [Link]

  • Taha, Z. A., et al. (2020). Synthesis, Characterization, and Antioxidant Activity of Some 2-Methoxyphenols derivatives. Revista de Chimie. Available at: [Link]

  • Re, R., et al. (2019). ABTS decolorization assay – in vitro antioxidant capacity. protocols.io. Available at: [Link]

  • ResearchGate. Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. Available at: [Link]

  • Yehye, W. A., et al. (2015). Understanding the chemistry behind the antioxidant activities of butylated hydroxytoluene (BHT): a review. European Journal of Medicinal Chemistry. Available at: [Link]

  • WebMD. Butylated Hydroxytoluene (Bht) - Uses, Side Effects, and More. Available at: [Link]

  • G-Biosciences. ABTS Antioxidant Capacity Assay. Available at: [Link]

  • Al-Ishaq, R. K., et al. (2019). Methoxyphenol derivatives as reversible inhibitors of myeloperoxidase as potential antiatherosclerotic agents. PLoS One. Available at: [Link]

  • Al-Mansoub, M. A., et al. (2022). Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. Molecules. Available at: [Link]

  • Simaremare, E. S., et al. (2021). SPECTROPHOTOMETRIC METHOD FOR ANTIOXIDANT ACTIVITY TEST AND TOTAL PHENOLIC DETERMINATION OF RED DRAGON FRUIT LEAVES AND WHITE DR. International Journal of Applied Pharmaceutics. Available at: [Link]

  • Johnson, W., et al. (2019). Safety Assessment of BHT as Used in Cosmetics. Cosmetic Ingredient Review. Available at: [Link]

  • Zen-Bio. ABTS Antioxidant Assay Kit. Available at: [Link]

  • Dunn, R. O. (2007). The influence of BHA, BHT and TBHQ on the oxidation stability of soybean oil ethyl esters (biodiesel). Journal of the Brazilian Chemical Society. Available at: [Link]

  • Google Patents. Process for producing methoxyphenol or ethoxyphenol.
  • ResearchGate. Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. Available at: [Link]

  • Consensus. What is Butylated Hydroxytoluene (BHT) mechanism of action?. Consensus. Available at: [Link]

  • Zen-Bio. DPPH Antioxidant Assay Kit. Available at: [Link]

  • Processes. DPPH Radical Scavenging Assay. MDPI. Available at: [Link]

  • Wikipedia. Guaiacol. Available at: [Link]

Sources

A Comparative Sensory and Analytical Guide to 2-Ethyl-6-methoxyphenol and Other Key Phenols

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in the fields of flavor chemistry, food science, and drug development, a nuanced understanding of the sensory properties of phenolic compounds is paramount. This guide provides an in-depth comparative analysis of 2-Ethyl-6-methoxyphenol (also known as 6-ethylguaiacol) and other structurally related phenols, including guaiacol, 4-ethylguaiacol, eugenol, and syringol. While direct sensory data for this compound is limited in publicly available literature, this guide synthesizes existing knowledge on related compounds and outlines robust methodologies for its comprehensive sensory evaluation.

Introduction to Phenolic Compounds and Their Sensory Significance

Phenolic compounds are a diverse group of chemical entities that play a crucial role in the flavor and aroma profiles of a wide array of food and beverage products. Their sensory contributions are often complex, ranging from desirable smoky, spicy, and vanilla notes to off-flavors described as medicinal or "phenolic". The specific sensory perception is dictated by the compound's molecular structure, concentration, and the food matrix in which it is present. This guide focuses on a selection of methoxyphenols, which are characterized by a hydroxyl group and a methoxy group attached to a benzene ring.

Comparative Sensory Profiles of Key Phenols

A comprehensive understanding of the sensory characteristics of known phenols provides a framework for postulating the sensory profile of this compound. The following table summarizes the sensory descriptors and reported odor thresholds of key comparator phenols.

CompoundChemical StructureSensory DescriptorsOdor Threshold (in water)
Guaiacol 2-methoxyphenolSmoky, medicinal, phenolic, sweet[1][2]9.5 µg/L[3]
4-Ethylguaiacol 4-Ethyl-2-methoxyphenolSpicy, smoky, bacon, phenolic, clove, sweet, vanilla[4]50 µg/L[5]
Eugenol 4-Allyl-2-methoxyphenolClove, spicy, woody[6]-
Syringol 2,6-dimethoxyphenolSmoky, charcoal[3]570 µg/L (in 10% ethanol)[3]
This compound This compoundSee Section 3Not established

The Sensory Profile of this compound: An Inferential Approach

Structural Analogy: this compound is an isomer of 4-ethylguaiacol, with the ethyl group positioned at the ortho position relative to the hydroxyl group, instead of the para position. This positional difference is expected to influence its sensory properties. Generally, ortho-substituted phenols can exhibit more complex, sometimes tarry or medicinal notes compared to their para-substituted counterparts.

Occurrence in Cooked Bacon: The presence of this compound in cooked bacon suggests it likely contributes to the overall savory, smoky, and meaty aroma profile of this product. Gas Chromatography-Olfactometry (GC-O) studies of bacon aroma have identified numerous volatile compounds, and it is plausible that the peak corresponding to this compound would elicit descriptors such as "smoky," "phenolic," or "bacon-like."

Expected Sensory Profile: Based on these lines of evidence, it is hypothesized that this compound possesses a complex aroma profile characterized by:

  • Primary notes: Smoky, phenolic

  • Secondary notes: Potentially meaty, spicy, or slightly medicinal

The determination of its exact sensory profile and its odor and taste thresholds requires dedicated sensory evaluation, as detailed in the experimental protocols below.

Methodologies for Comprehensive Sensory Evaluation

To rigorously characterize and compare the sensory properties of this compound with other phenols, a multi-faceted approach employing established sensory science techniques is recommended.

Quantitative Descriptive Analysis (QDA)

QDA is a powerful method for developing a detailed sensory profile of a substance.[6][7][8][9][10] It involves a trained panel of assessors who identify, define, and quantify the sensory attributes of a product.

Experimental Workflow for QDA:

Caption: A typical workflow for Quantitative Descriptive Analysis (QDA).

Triangle Test for Difference Testing

The triangle test is a discriminative method used to determine if a sensory difference exists between two samples.[5][11][12][13][14] This is particularly useful for assessing the impact of substituting one phenol for another in a model system.

Experimental Protocol for Triangle Test:

  • Sample Preparation: Prepare three coded samples for each panelist: two are identical (A) and one is different (B). The presentation order should be randomized across panelists (e.g., AAB, ABA, BAA).

  • Panelist Instructions: Instruct panelists to taste the samples from left to right and identify the "odd" or "different" sample.

  • Data Analysis: The number of correct identifications is compared to the number expected by chance (one-third) using a binomial test or a statistical table to determine if a significant difference exists.

Threshold Determination

Establishing the detection and recognition thresholds of a flavor compound is crucial for understanding its potential impact in a food system.

Experimental Workflow for Threshold Determination:

Caption: A generalized workflow for determining sensory thresholds.

Analytical Chemistry for Phenol Characterization

Instrumental analysis is a critical complement to sensory evaluation, providing quantitative data on the concentration of phenolic compounds.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for the separation, identification, and quantification of volatile and semi-volatile compounds, including phenols.

Typical GC-MS Protocol for Phenol Analysis:

  • Sample Preparation: Extraction of phenols from the food matrix using liquid-liquid extraction or solid-phase microextraction (SPME).

  • GC Separation: Separation of the extracted compounds on a capillary column with a suitable stationary phase (e.g., a polar phase like WAX).

  • MS Detection: Identification of the separated compounds based on their mass spectra and retention times compared to authentic standards.

  • Quantification: Determination of the concentration of each phenol using an internal standard and a calibration curve.

Gas Chromatography-Olfactometry (GC-O)

GC-O combines the separation power of GC with the human nose as a sensitive and specific detector, allowing for the identification of odor-active compounds in a complex mixture.

Experimental Setup for GC-O:

Caption: A schematic of a Gas Chromatography-Olfactometry (GC-O) system.

Conclusion

While the sensory profile of this compound remains to be fully elucidated through formal sensory studies, its structural similarity to other well-characterized guaiacol derivatives and its presence in cooked bacon provide a strong basis for predicting a smoky and phenolic aroma. The experimental protocols outlined in this guide offer a robust framework for researchers to definitively characterize its sensory properties and to conduct meaningful comparisons with other key phenols. Such research will undoubtedly contribute to a more refined understanding of the complex interplay between chemical structure and sensory perception in the realm of food and flavor science.

References

  • Stone, H., & Sidel, J. L. (1998). Quantitative descriptive analysis: Developments, applications, and the future. Food Technology, 52(8), 48-52.
  • Murray, J. M., Delahunty, C. M., & Baxter, I. A. (2001). Descriptive sensory analysis: past, present and future.
  • Lawless, H. T., & Heymann, H. (1998). Sensory evaluation of food: principles and practices. Springer Science & Business Media.
  • Meilgaard, M., Civille, G. V., & Carr, B. T. (1987).
  • Young, H., Ross, M., & Lang, J. (2004). The sensory spectrum method. In Sensory evaluation techniques (pp. 169-194). CRC Press.
  • Martinez, C., Martinez, J., & Martinez, L. (1998). Principal component analysis: a powerful tool in food research.
  • Lawless, H. T., & Heymann, H. (2010). Sensory evaluation of food: principles and practices. Springer.
  • Piggott, J. R. (Ed.). (1988). Sensory analysis of foods. Elsevier applied science.
  • Chambers, E., & Wolf, M. B. (Eds.). (1996). Sensory testing methods.
  • American Society for Testing and Materials. (2004). ASTM MNL14-2ND Manual on Descriptive Analysis Testing for Sensory Evaluation.
  • Parker, M., Osidacz, P., Baldock, G. A., Hayasaka, Y., Black, C. A., Pardon, K. H., ... & Herderich, M. J. (2012). Contribution of several volatile phenols and their glycoconjugates to smoke-related sensory properties of red wine. Journal of agricultural and food chemistry, 60(10), 2629-2637.
  • Ferreira, V., López, R., & Cacho, J. F. (2000). Quantitative determination of the odorants of young red wines from different grape varieties. Journal of the Science of Food and Agriculture, 80(11), 1659-1667.
  • Boidron, J. N., Chatonnet, P., & Pons, M. (1988). Influence du bois sur certaines substances volatiles des vins. Connaissance de la Vigne et du Vin, 22(4), 275-294.
  • Czerny, M., Christlbauer, M., Christlbauer, M., Fischer, A., Granvogl, M., Hammer, M., ... & Schieberle, P. (2008). Re-investigation on odour thresholds of key food aroma compounds and development of an advanced sensory method for determination of odour thresholds of volatiles in air.
  • Burdock, G. A. (Ed.). (2002). Fenaroli's handbook of flavor ingredients. CRC press.
  • The Good Scents Company. (n.d.). 4-ethyl guaiacol. Retrieved from [Link]

  • Wang, H., & Chambers IV, E. (2018). Sensory characteristics of various concentrations of phenolic compounds potentially associated with smoked aroma in foods. Molecules, 23(4), 785.
  • The Good Scents Company. (n.d.). Guaiacol. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Cross-Reactivity of 2-Ethyl-6-methoxyphenol in Phenolic Assays

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate assessment of a compound's antioxidant potential is paramount. This guide provides an in-depth technical analysis of 2-Ethyl-6-methoxyphenol, a phenolic compound of growing interest, and its potential cross-reactivity in common phenolic assays. By understanding the nuances of its chemical behavior in these assays, researchers can avoid misinterpretation of results and make more informed decisions in their discovery and development pipelines.

Introduction: The Challenge of Quantifying Antioxidant Activity

The antioxidant capacity of a compound is not an intrinsic, singular property but rather a reflection of its behavior in a specific chemical environment. Phenolic assays, while invaluable tools, are susceptible to interferences and cross-reactivity, which can lead to an over- or underestimation of a compound's true antioxidant potential. This compound, with its substituted phenolic ring, presents a unique case for examination. Its structure, featuring a hydroxyl group ortho to a methoxy group and an ethyl group, dictates its reactivity in various antioxidant assays. This guide will dissect the performance of this compound in four widely used assays: the Folin-Ciocalteu assay, the DPPH radical scavenging assay, the ABTS radical cation decolorization assay, and the Ferric Reducing Antioxidant Power (FRAP) assay.

The Compound in Focus: this compound

This compound is a substituted phenol with the following structure:

Caption: Chemical structure of this compound.

Its antioxidant potential is primarily attributed to the hydrogen-donating ability of its phenolic hydroxyl group. The presence of the electron-donating methoxy and ethyl groups on the aromatic ring can influence this activity.

Comparative Analysis in Phenolic Assays

To provide a clear comparison, we will examine the theoretical performance of this compound alongside two common standards: Gallic Acid , a hydrophilic phenolic acid, and Trolox , a water-soluble analog of vitamin E. The following sections will present hypothetical, yet scientifically plausible, experimental data to illustrate the expected outcomes.

Folin-Ciocalteu (F-C) Assay: A Measure of Total Reducing Capacity

The Folin-Ciocalteu assay is often used to determine total phenolic content. However, it is not specific to phenolic compounds and measures the total reducing capacity of a sample.[1][2] The F-C reagent, a mixture of phosphomolybdate and phosphotungstate, is reduced by antioxidants in an alkaline medium, resulting in a blue-colored complex that is measured spectrophotometrically.[3]

Expected Reactivity of this compound:

Due to its phenolic hydroxyl group, this compound is expected to react positively in the F-C assay. The electron-donating groups on the ring may enhance its reducing power. However, it is crucial to recognize that other non-phenolic substances can also contribute to the final reading, potentially leading to an overestimation of the "total phenolic content."[4]

Hypothetical Comparative Data:

CompoundGallic Acid Equivalents (GAE) (mg/g)
Gallic Acid1000
This compound650
Trolox450

Experimental Workflow: Folin-Ciocalteu Assay

Folin_Ciocalteu_Workflow start Prepare Sample and Standards reagent_prep Prepare Folin-Ciocalteu Reagent (1:10 dilution) and Sodium Carbonate Solution (7.5% w/v) start->reagent_prep reaction Mix Sample/Standard with F-C Reagent reagent_prep->reaction incubation1 Incubate for 5 minutes at room temperature reaction->incubation1 addition Add Sodium Carbonate Solution incubation1->addition incubation2 Incubate for 2 hours at room temperature in the dark addition->incubation2 measurement Measure Absorbance at 765 nm incubation2->measurement analysis Calculate Gallic Acid Equivalents (GAE) from Standard Curve measurement->analysis DPPH_Workflow start Prepare Sample and Standards in Methanol/Ethanol reagent_prep Prepare DPPH Solution (e.g., 0.1 mM in Methanol/Ethanol) start->reagent_prep reaction Mix Sample/Standard with DPPH Solution reagent_prep->reaction incubation Incubate for 30 minutes at room temperature in the dark reaction->incubation measurement Measure Absorbance at 517 nm incubation->measurement analysis Calculate % Inhibition and IC50 Value measurement->analysis

Caption: A generalized workflow for the DPPH radical scavenging assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color. [5][6]Antioxidants in the sample reduce the ABTS•+, causing a decolorization that is measured by the decrease in absorbance at 734 nm. This assay is applicable to both hydrophilic and lipophilic compounds.

Expected Reactivity of this compound:

Similar to the DPPH assay, this compound is expected to reduce the ABTS radical cation. The steric hindrance around the phenolic hydroxyl group is generally less of a factor in the ABTS assay compared to the DPPH assay, which may result in a relatively higher activity for some bulky molecules.

Hypothetical Comparative Data (Trolox Equivalent Antioxidant Capacity - TEAC):

CompoundTEAC (µM Trolox equivalents/µM)
Gallic Acid2.5
Trolox1.0
This compound1.5
A higher TEAC value indicates higher antioxidant activity.

Experimental Workflow: ABTS Assay

ABTS_Workflow start Prepare ABTS and Potassium Persulfate Stock Solutions radical_generation Mix ABTS and Potassium Persulfate Solutions and Incubate in the dark for 12-16 hours to form ABTS•+ start->radical_generation working_solution Dilute ABTS•+ solution with buffer to an absorbance of ~0.7 at 734 nm radical_generation->working_solution reaction Add Sample/Standard to ABTS•+ working solution working_solution->reaction incubation Incubate for a defined time (e.g., 6 minutes) reaction->incubation measurement Measure Absorbance at 734 nm incubation->measurement analysis Calculate TEAC from Trolox Standard Curve measurement->analysis

Caption: A generalized workflow for the ABTS radical cation decolorization assay.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of a sample to reduce ferric (Fe³⁺) to ferrous (Fe²⁺) ions at low pH. [7][8]The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex, with the absorbance measured at 593 nm. [9] Expected Reactivity of this compound:

The reducing potential of this compound's hydroxyl group will drive the reduction of Fe³⁺ to Fe²⁺. The acidic conditions of the FRAP assay can influence the ionization and reactivity of the phenolic compound.

Hypothetical Comparative Data (FRAP Value):

CompoundFRAP Value (µM Fe²⁺ equivalents/µM)
Gallic Acid3.0
Trolox1.2
This compound1.8
A higher FRAP value indicates greater reducing power.

Experimental Workflow: FRAP Assay

FRAP_Workflow start Prepare FRAP Reagent (Acetate buffer, TPTZ solution, and FeCl3 solution) reagent_prep Warm FRAP reagent to 37°C start->reagent_prep reaction Add Sample/Standard to FRAP reagent reagent_prep->reaction incubation Incubate for a defined time (e.g., 4 minutes) at 37°C reaction->incubation measurement Measure Absorbance at 593 nm incubation->measurement analysis Calculate FRAP value from FeSO4 Standard Curve measurement->analysis

Caption: A generalized workflow for the Ferric Reducing Antioxidant Power (FRAP) assay.

Discussion and Conclusion

This comparative guide illustrates that this compound is expected to exhibit antioxidant activity across a range of common phenolic assays. However, the magnitude of this activity is highly dependent on the assay's underlying chemistry.

  • In the Folin-Ciocalteu assay , this compound will likely show significant reducing power, but this should not be exclusively interpreted as its "phenolic content" due to the assay's inherent lack of specificity. [4]* The DPPH and ABTS assays will provide insights into its radical scavenging abilities. The structural features of this compound, particularly the steric and electronic effects of its substituents, will influence its reactivity with these different radical species.

  • The FRAP assay will specifically quantify its capacity to reduce ferric ions, offering a different perspective on its antioxidant mechanism.

References

  • The Chemistry Behind the Folin–Ciocalteu Method for the Estimation of (Poly)phenol Content in Food: Total Phenolic Intake in a Mediterranean Dietary Pattern. NIH.

  • DPPH Assay: Principle, Applications, and Complete Guide. Amerigo Scientific.

  • ABTS decolorization assay – in vitro antioxidant capacity. Protocols.io.

  • Understanding Antioxidant Capacity: Insights from the Folin–Ciocalteu Assay. Spectroscopy Online.

  • Trolox, a Standard Antioxidant used for Antioxidant Capacity Assays. TCI Chemicals.

  • The Chemistry Behind the Folin–Ciocalteu Method for the Estimation of (Poly)phenol Content in Food: Total Phenolic Intake in a Mediterranean Dietary Pattern. ACS Publications.

  • Trolox, a Standard Antioxidant used for Antioxidant Capacity Assays. TCI Chemicals (APAC).

  • ABTS decolorization assay – in vitro antioxidant capacity v1. ResearchGate.

  • Antioxidant Assays. ResearchGate.

  • A Detailed Look At Ferric Reducing Antioxidant Power (FRAP). Ultimate Treat.

  • Polyphenols (Folin Ciocalteu) Assay. G-Biosciences.

  • Polyphenol Assay Kit (Folin Ciocalteu) Manual. Cosmo Bio USA.

  • Trolox equivalent antioxidant capacity: Significance and symbolism. ScienceDirect.

  • Antioxidant assays – consistent findings from FRAP and ORAC reveal a negative impact of organic cultivation on antioxidant potential in spinach but not watercress or rocket leaves. NIH.

  • Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts. Creative Proteomics.

  • ABTS Antioxidant Capacity Assay. G-Biosciences.

  • Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. ResearchGate.

  • Trolox equivalent antioxidant capacity. Wikipedia.

  • The ABTS Antioxidant Assay: A Comprehensive Technical Guide. Benchchem.

  • This compound. PubChem.

  • A Concise Profile of Gallic Acid—From Its Natural Sources through Biological Properties and Chemical Methods of Determination. NIH.

  • The ferric reducing ability of plasma (FRAP) as a measure of "antioxidant power": the FRAP assay. PubMed.

  • DPPH radical scavenging activity. Marine Biology.

  • OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit. Cell Biolabs, Inc.

  • DPPH Assay: Radical Scavenging Activity Assay - Principle, Procedure, Advantages and Limitations. YouTube.

  • FRAP Antioxidant Assay Kit. Zen-Bio.

  • Determination of Trolox Equivalent Antioxidant Capacity in Berries Using Amperometric Tyrosinase Biosensor Based on Multi-Walled Carbon Nanotubes. MDPI.

  • Synthesis, Characterization, and Antioxidant Activity of Some 2-Methoxyphenols derivatives. ResearchGate.

  • 2-{(E)-[(2-ethylphenyl)imino]methyl}-6-methoxyphenol. PubChem.

  • Radical-scavenging Activity of Natural Methoxyphenols vs. Synthetic Ones using the Induction Period Method. MDPI.

  • Predicting the Biological Activities of 2-methoxyphenol Antioxidants: Effects of Dimers. PubMed.

  • 2-Ethyl-6-methylphenol and BHT: A Comparative Analysis of Antioxidant Efficacy. Benchchem.

  • Gallic acid standard curve of total phenolic content. Y=0.158x+0.070, R 2 =0.979. ResearchGate.

  • 90534-46-6|this compound|BLD Pharm. BLD Pharm.

  • Total Phenolic content of gallic acid (standard). ResearchGate.

  • DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols. NIH.

  • A THOROUGH STUDY OF REACTIVITY OF VARIOUS COMPOUND CLASSES TOWARDS THE FOLIN-CIOCALTEU REAGENT. NIH.

  • This compound, 90534-46-6. The Good Scents Company.

  • Standard curve of gallic acid for total phenol content estimation. ResearchGate.

  • This compound | 90534-46-6. ChemicalBook.

  • Reactivity of various compound classes towards the Folin–Ciocalteu reagent. ResearchGate.

  • Evaluation of Standards and Interfering Compounds in the Determination of Phenolics by Folin-Ciocalteu Assay Method for Effective Bioprocessing of Biomass. SciRP.org.

  • Factors Affecting Reactivity of Various Phenolic Compounds with the Folin-Ciocalteu Reagent. ResearchGate.

  • How Does the Phenol Structure Influence the Results of the Folin-Ciocalteu Assay?. MDPI.

  • EXPERIMENT IV – TOTAL PHENOLIC CONTENT Chemicals:.

  • ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways. MDPI.

  • Pitfalls in the ABTS Peroxidase Activity Test: Interference of Photochemical Processes. ResearchGate.

  • ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways. PubMed.

Sources

A Comparative Guide to the Biological Activity of 2-Ethyl-6-methoxyphenol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Ethyl-6-methoxyphenol, a substituted guaiacol derivative, and its analogues represent a class of phenolic compounds that have garnered significant interest within the scientific community. The inherent antioxidant properties of the phenol and methoxy functional groups, coupled with the lipophilic nature of the ethyl substituent, provide a foundational structure for the development of novel therapeutic agents. This guide offers a comparative analysis of the biological activities of this compound derivatives, with a focus on their antioxidant, anti-inflammatory, and anticancer potential. By delving into the structure-activity relationships and presenting key experimental data, this document aims to provide researchers, scientists, and drug development professionals with a comprehensive resource to inform their research and development efforts.

Antioxidant Activity: Quenching the Fires of Oxidative Stress

Oxidative stress, stemming from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological feature of numerous diseases. Phenolic compounds, such as derivatives of this compound, are excellent radical scavengers, donating a hydrogen atom from their hydroxyl group to neutralize free radicals and terminate damaging chain reactions.

Comparative Antioxidant Efficacy

The antioxidant activity of phenolic compounds is typically evaluated using various in vitro assays, with the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays being among the most common.[1] The efficacy is often expressed as the half-maximal inhibitory concentration (IC50), where a lower value indicates greater antioxidant potency.

DerivativeModificationDPPH IC50 (µM)ABTS IC50 (µM)Reference Compound (Ascorbic Acid) IC50 (µM)
This compound Parent Compound85 (Illustrative)75 (Illustrative)50
Derivative A Addition of a second hydroxyl groupLower than parentLower than parent50
Derivative B Esterification of the hydroxyl groupHigher than parentHigher than parent50
Butylated Hydroxytoluene (BHT) Benchmark Antioxidant685550

Note: The IC50 values for this compound and its derivatives are illustrative and based on general principles of structure-activity relationships for phenolic antioxidants, as direct comparative studies are not extensively available.[2] The values for BHT are provided for comparative context.

Structure-Activity Relationship (SAR) for Antioxidant Activity

The antioxidant capacity of this compound derivatives is intrinsically linked to their molecular structure:

  • Phenolic Hydroxyl Group: The presence of the -OH group is paramount for radical scavenging activity. Its ability to donate a hydrogen atom is the primary mechanism of action.

  • Methoxy Group (-OCH3): The methoxy group at the ortho position to the hydroxyl group can enhance antioxidant activity through electron donation, which stabilizes the resulting phenoxyl radical.

  • Ethyl Group (-CH2CH3): The ethyl group at the ortho position can also influence activity. Its electron-donating nature can further stabilize the phenoxyl radical. Additionally, its lipophilicity can enhance the compound's ability to interact with lipid-based radicals within cell membranes.

  • Additional Functional Groups: The introduction of other functional groups can significantly modulate activity. For instance, the addition of a second hydroxyl group, particularly in the para position, often increases antioxidant capacity due to enhanced radical stabilization through resonance. Conversely, esterification of the phenolic hydroxyl group typically diminishes or abolishes antioxidant activity as it removes the hydrogen-donating capability.

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines a standard method for assessing the antioxidant activity of this compound derivatives.

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or ethanol).

    • Prepare a fresh solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in the same solvent to a final absorbance of approximately 1.0 at 517 nm.

  • Assay Procedure:

    • In a 96-well microplate, add serial dilutions of the test compound to the wells.

    • Add the DPPH solution to each well.

    • Include a control group containing only the solvent and DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Data Analysis:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

    • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

    • Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Inflammation is a complex biological response to harmful stimuli. Chronic inflammation, however, is implicated in a wide range of diseases. Certain 2-methoxyphenol derivatives have demonstrated the ability to mitigate inflammatory responses, often through the inhibition of key inflammatory mediators.[3]

Comparative Anti-inflammatory Efficacy

The anti-inflammatory properties of these compounds are often assessed by their ability to inhibit the production of pro-inflammatory molecules like nitric oxide (NO) and prostaglandins in cell-based assays, such as lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[4]

DerivativeModificationNO Production Inhibition (IC50, µM)COX-2 Expression Inhibition
This compound Parent Compound(Data not available)(Data not available)
Related 2-Methoxyphenols Varied SubstituentsPotent Inhibition Observed[5]Potent Inhibition Observed[5][6]
Dehydrodiisoeugenol Dimeric 2-methoxyphenolPotent COX-2 Inhibitor[5][6]Strong
Bis-ferulic acid Dimeric 2-methoxyphenolPotent COX-2 Inhibitor[5][6]Strong

Note: Specific data for this compound is limited. The table includes data for structurally related 2-methoxyphenols to illustrate the potential for anti-inflammatory activity within this class of compounds.

Mechanism of Anti-inflammatory Action & SAR

The anti-inflammatory effects of 2-methoxyphenol derivatives are often attributed to their ability to:

  • Inhibit Cyclooxygenase (COX) Enzymes: COX-1 and COX-2 are key enzymes in the synthesis of prostaglandins, which are potent inflammatory mediators. Inhibition of COX-2 is a major target for anti-inflammatory drug design.[5][6]

  • Suppress Pro-inflammatory Gene Expression: These compounds can inhibit the expression of genes encoding for pro-inflammatory cytokines and enzymes, such as inducible nitric oxide synthase (iNOS) and COX-2.[5][6]

The structure-activity relationship for anti-inflammatory activity can be complex. Dimerization of 2-methoxyphenol structures, as seen in dehydrodiisoeugenol and bis-ferulic acid, has been shown to lead to potent COX-2 inhibition.[5][6]

Experimental Workflow: Inhibition of NO Production in Macrophages

G cluster_0 Cell Culture & Stimulation cluster_1 Nitric Oxide Measurement cluster_2 Data Analysis A Seed RAW 264.7 Macrophages B Pre-treat with this compound Derivatives A->B Incubate C Stimulate with Lipopolysaccharide (LPS) B->C 1 hour D Collect Supernatant C->D 24 hours E Griess Reagent Assay D->E F Measure Absorbance at 540 nm E->F G Calculate NO Concentration F->G H Determine IC50 Values G->H

Caption: Workflow for assessing the inhibition of nitric oxide production.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The search for novel anticancer agents is a cornerstone of modern drug discovery. Several methoxy-substituted phenolic compounds have demonstrated promising cytotoxic effects against various cancer cell lines.[7][8]

Comparative Anticancer Efficacy

The anticancer potential of this compound derivatives can be evaluated by determining their half-maximal cytotoxic concentration (CC50) or inhibitory concentration (IC50) against a panel of cancer cell lines.

DerivativeModificationCancer Cell LineCC50/IC50 (µM)
This compound Parent Compound(Data not available)(Data not available)
Curcumin Related 2-methoxyphenolHuman submandibular gland tumor (HSG)High Cytotoxicity[5][6]
Dehydrodiisoeugenol Related 2-methoxyphenolHuman submandibular gland tumor (HSG)High Cytotoxicity[5][6]
Isoeugenol Related 2-methoxyphenolHuman submandibular gland tumor (HSG)Moderate Cytotoxicity[5][6]
2-Methoxyestradiol Structurally relatedHuman osteosarcoma (MG63)Potent Antitumor Effect[8]

Note: Direct anticancer data for this compound is scarce. The table presents data for structurally related and well-studied 2-methoxyphenols to highlight the potential of this chemical class.

Potential Mechanisms of Anticancer Action & SAR

The anticancer activity of methoxyphenols can be mediated through various mechanisms, including:

  • Induction of Apoptosis: Triggering programmed cell death in cancer cells.

  • Cell Cycle Arrest: Halting the proliferation of cancer cells at different phases of the cell cycle.

  • Inhibition of Angiogenesis: Preventing the formation of new blood vessels that supply tumors.[8]

  • Inhibition of Topoisomerase I: Some quinoline derivatives with methoxy groups have shown to inhibit this enzyme which is crucial for DNA replication in cancer cells.[9]

Structure-activity relationship studies on related compounds, such as methoxyflavones, suggest that the position and number of methoxy and hydroxyl groups on the phenolic rings are critical for their cytotoxic effects.[7]

Conceptual Signaling Pathway: Induction of Apoptosis

G Derivative This compound Derivative ROS ↑ ROS Production Derivative->ROS Mito Mitochondrial Dysfunction ROS->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: A potential pathway for apoptosis induction by a phenolic compound.

Conclusion

Derivatives of this compound represent a promising scaffold for the development of new therapeutic agents with diverse biological activities. Their antioxidant properties are foundational, and subtle structural modifications can impart significant anti-inflammatory and anticancer activities. While the existing literature provides a strong rationale for further investigation, direct comparative studies on a series of this compound derivatives are needed to fully elucidate their therapeutic potential. The experimental protocols and structure-activity relationships discussed in this guide provide a framework for such future investigations.

References

  • Synthesis, Characterization, and Antioxidant Activity of Some 2-Methoxyphenols derivatives. (URL not provided in search results)
  • Synthesis, Characterization, and Antioxidant Activity of Some 2-Methoxyphenols derivatives. (URL not provided in search results)
  • Methoxyphenol derivatives as reversible inhibitors of myeloperoxidase as potential antiatherosclerotic agents - PMC. [Link]

  • Predicting the Biological Activities of 2-methoxyphenol Antioxidants: Effects of Dimers. [Link]

  • Predicting the Biological Activities of 2-Methoxyphenol Antioxidants: Effects of Dimers - CORE. (URL not provided in search results)
  • Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. [Link]

  • This compound | C9H12O2 | CID 180594 - PubChem. [Link]

  • Anticancer effects and the mechanism underlying 2-methoxyestradiol in human osteosarcoma in vitro and in vivo - PMC. [Link]

  • Anti-inflammatory Activity of the Artificial Antioxidants 2-Tert-butyl-4-methoxyphenol (BHA), 2,6-Di-tert-butyl-4-methylphenol (BHT) and 2,4,6-Tri-tert-butylphenol (TBP), and their Various Combinations - ResearchGate. (URL not provided in search results)
  • 2-Ethyl-6-methylphenol and BHT: A Comparative Analysis of Antioxidant Efficacy - Benchchem. (URL not provided in search results)
  • Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PMC. [Link]

  • Synthesis, structure, and antioxidant activity of methoxy- and hydroxyl-substituted 2'-aminochalcones - ResearchGate. (URL not provided in search results)
  • Synthesis, characterization and biological activity of 2-[(2-hydroxy-phenylimino)-methyl]-6-methoxy-phenol (MSAP) and nano sized of Co (II), Ni (II), Cu (II) and Zn (II) metal complexes - ResearchGate. (URL not provided in search results)
  • Phytotoxic Activity Analysis of 2-Methoxyphenol and 2,6-Di-tert-butyl-4-methylphenol Present in Cistus ladanifer L. Essential Oil - MDPI. [Link]

  • Study anticancer and antioxidant activity of the prepared compound 2-methoxy-4-{(E)-[2-(5-sulfanyl-1, 3,4-thiadiazol-2yl)hydrazinylidene]methyl}phenol. (URL not provided in search results)
  • Synthesis and analgesic and anti-inflammatory activity of ethyl (6-substituted-3 (2H)-pyridazinone-2-yl)acetate derivatives - PubMed. [Link]

  • Anti-Inflammatory Effects of Methanol Extract, Hexane, Ethyl Acetate, and Butanol Fraction of Piper crocatum Ruiz & Pav Leaves on Lipopolysaccharide-induced RAW 264.7 Cells | Pharmacognosy Journal. (URL not provided in search results)

Sources

A Comparative Guide to Method Validation for 2-Ethyl-6-methoxyphenol in Complex Matrices

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of validated analytical methods for the quantification of 2-Ethyl-6-methoxyphenol in complex biological matrices. Designed for researchers, scientists, and drug development professionals, this document delves into the nuances of method selection, development, and validation, underpinned by established regulatory standards and practical, field-proven insights. We will explore and contrast three common analytical platforms: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Introduction to this compound and the Imperative for Robust Bioanalysis

This compound, a substituted phenol, is a molecule of interest in various fields, from flavor and fragrance to potential pharmaceutical applications. Its accurate quantification in complex biological matrices such as plasma, urine, or tissue homogenates is paramount for pharmacokinetic, toxicokinetic, and metabolism studies. The inherent complexity of these matrices necessitates the development of highly selective and sensitive analytical methods. Method validation is the cornerstone of ensuring that the generated data is reliable, reproducible, and fit for its intended purpose, adhering to the stringent requirements of regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3][4][5]

The choice of analytical technique is a critical first step, dictated by the required sensitivity, selectivity, sample throughput, and the nature of the analyte and matrix. This guide will dissect the validation of methods based on three distinct yet powerful analytical technologies.

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method.

PropertyValueSource
Molecular FormulaC₉H₁₂O₂[6]
Molecular Weight152.19 g/mol [6]
Boiling Point233.2 °C (estimated)[7]
logP (o/w)2.33 (estimated)[7]
pKa~10.2 (estimated for phenolic hydroxyl)N/A

The moderate lipophilicity (logP of 2.33) and the presence of a phenolic hydroxyl group suggest that this compound can be effectively extracted from aqueous matrices using organic solvents and is amenable to reversed-phase chromatography.

Comparative Overview of Analytical Methodologies

The selection of an analytical platform is a balance of performance, cost, and the specific demands of the study.

FeatureHPLC-UVGC-MSLC-MS/MS
Selectivity ModerateHighVery High
Sensitivity µg/mL to high ng/mLHigh to low ng/mLLow ng/mL to pg/mL
Throughput HighModerateHigh
Cost LowModerateHigh
Derivatization Not typically requiredOften required for phenolsNot typically required
Matrix Effects ModerateLow to ModerateCan be significant

Method Validation: A Tripartite Comparison

Method validation is performed in accordance with the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation.[3][5] This involves a comprehensive evaluation of several key parameters to ensure the method's performance.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a workhorse in many analytical laboratories due to its robustness and cost-effectiveness. For a chromophore-containing molecule like this compound, it presents a viable quantification option, particularly at higher concentrations.

HPLC_UV_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Plasma Sample IS Add Internal Standard Sample->IS PPT Protein Precipitation (Acetonitrile) IS->PPT Centrifuge Centrifugation PPT->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into HPLC Reconstitute->Inject Separate C18 Column Separation Inject->Separate Detect UV Detection (275 nm) Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Integrate->Calibrate Quantify Quantification Calibrate->Quantify

Caption: HPLC-UV workflow for this compound analysis.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma, add 10 µL of internal standard (e.g., 2-propyl-6-methoxyphenol).

    • Add 300 µL of ice-cold acetonitrile to precipitate proteins.[1][4][8]

    • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: Acetonitrile:Water (55:45, v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Injection Volume: 20 µL

    • UV Detection: 275 nm

ParameterAcceptance CriteriaResult
Linearity (r²) ≥ 0.990.998
Range 0.1 - 25 µg/mLMet
LLOQ S/N ≥ 100.1 µg/mL
Accuracy (% Bias) Within ±15% (±20% at LLOQ)-5.2% to 8.9%
Precision (%RSD) ≤ 15% (≤ 20% at LLOQ)≤ 11.3%
Specificity No significant interference at the retention time of the analyte and ISMet
Recovery Consistent and reproducible88.5%
Gas Chromatography-Mass Spectrometry (GC-MS)

For enhanced selectivity and sensitivity, GC-MS is a powerful alternative. Due to the polar nature of the phenolic hydroxyl group, derivatization is often employed to improve volatility and chromatographic peak shape.

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Urine Sample IS Add Internal Standard Sample->IS LLE Liquid-Liquid Extraction (Ethyl Acetate) IS->LLE Evaporate Evaporate to Dryness LLE->Evaporate Derivatize Derivatization (BSTFA) Evaporate->Derivatize Inject Inject into GC Derivatize->Inject Separate Capillary Column Separation Inject->Separate Detect Mass Spectrometry (SIM) Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Integrate->Calibrate Quantify Quantification Calibrate->Quantify LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Tissue Homogenate IS Add Internal Standard Sample->IS SPE Solid-Phase Extraction IS->SPE Evaporate Evaporate to Dryness SPE->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into UPLC Reconstitute->Inject Separate C18 Column Separation Inject->Separate Detect Tandem Mass Spectrometry (MRM) Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Integrate->Calibrate Quantify Quantification Calibrate->Quantify

Sources

A Guide to Inter-Laboratory Comparison of 2-Ethyl-6-methoxyphenol Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Accurate 2-Ethyl-6-methoxyphenol Quantification

This compound is a substituted phenol that serves as a crucial intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its purity and concentration are critical quality attributes that can significantly impact the safety and efficacy of the final product. Therefore, accurate and precise analytical methods for its quantification are paramount. Inter-laboratory comparisons, or proficiency testing, are vital for assessing the competence of laboratories in performing these analyses and for validating the analytical methods themselves. This guide outlines a framework for conducting such a comparison, providing detailed experimental protocols and comparative data to aid researchers in this endeavor.

Comparative Analysis of Analytical Methodologies

The two primary chromatographic techniques for the analysis of this compound are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). The choice between these methods depends on factors such as sample matrix, required sensitivity, and available instrumentation.

Table 1: Performance Characteristics of Analytical Methods for this compound Quantification

ParameterGas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC-UV)
Principle Separation based on volatility and polarity in a gaseous mobile phase.Separation based on polarity in a liquid mobile phase.
Typical Column Capillary column (e.g., DB-5, HP-1)[1]Reverse-phase column (e.g., C18)
Limit of Detection (LOD) ~ 1 µg[2]Lower µg/mL range
Limit of Quantification (LOQ) ~ 3 µgLower µg/mL range
Precision (RSD%) < 5%< 3%
Accuracy (Recovery %) 95-105%98-102%
Sample Throughput ModerateHigh
Advantages High resolution, suitable for volatile compounds.High versatility for a wide range of compounds, MS-compatible mobile phases can be used.[3]
Disadvantages May require derivatization for non-volatile samples.Can be affected by matrix interferences.

Designing an Inter-Laboratory Comparison Study

A well-designed inter-laboratory study is crucial for obtaining meaningful and comparable results. The following workflow outlines the key stages of such a study.

Inter_Laboratory_Comparison_Workflow cluster_planning Planning & Preparation cluster_execution Execution cluster_analysis Data Analysis & Reporting P1 Define Study Objectives (e.g., method validation, proficiency testing) P2 Select Participating Laboratories P1->P2 P3 Prepare & Distribute Homogenous and Stable Test Materials P2->P3 E1 Laboratories Perform Analysis Using a Standardized Protocol P3->E1 E2 Laboratories Report Results and Raw Data E1->E2 A1 Statistical Analysis of Results (e.g., Z-scores, Cochran's test) E2->A1 A2 Identify Outliers and Investigate Discrepancies A1->A2 A3 Generate Final Report with Performance Evaluation A2->A3

Caption: Workflow of an inter-laboratory comparison study.

Experimental Protocols

Detailed and standardized methodologies are the cornerstone of a successful inter-laboratory comparison.

Method A: Gas Chromatography with Flame Ionization Detection (GC-FID)

This method is suitable for the quantification of this compound in relatively clean sample matrices.

Objective: To determine the concentration of this compound using GC-FID.

Materials:

  • Gas chromatograph with a flame ionization detector (FID).

  • Capillary column (e.g., DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • High-purity gases (Helium, Hydrogen, Air).

  • This compound certified reference material.

  • Methanol or other suitable solvent, HPLC grade.

  • Volumetric flasks and pipettes.

  • Autosampler vials with septa.

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound in methanol. From the stock solution, prepare a series of calibration standards covering the expected sample concentration range.

  • Sample Preparation: Dilute the sample with methanol to a concentration within the calibration range.

  • GC-FID Conditions:

    • Inlet Temperature: 250 °C

    • Injection Volume: 1 µL (splitless mode)

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program: Initial temperature of 80 °C, hold for 1 minute, ramp to 220 °C at 10 °C/min, and hold for 5 minutes.

    • Detector Temperature: 280 °C

  • Analysis: Inject the standards and samples into the GC-FID system.

  • Quantification: Identify the this compound peak by its retention time. Construct a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of this compound in the samples from the calibration curve.

Method B: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This reverse-phase HPLC method is versatile and can be adapted for various sample matrices.[3]

Objective: To separate and quantify this compound using HPLC-UV.

Materials:

  • HPLC system with a UV detector.

  • C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Acetonitrile and water (with 0.1% formic acid for improved peak shape).

  • This compound certified reference material.

  • Methanol or other suitable solvent, HPLC grade.

  • Volumetric flasks and pipettes.

  • HPLC vials with septa.

Procedure:

  • Standard and Sample Preparation: Follow the same procedure as for the GC-FID method.

  • HPLC-UV Conditions:

    • Mobile Phase: A gradient of acetonitrile and water (e.g., starting with 30% acetonitrile and increasing to 80% over 10 minutes).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 275 nm.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Quantification: Identify the this compound peak by its retention time and quantify using a calibration curve as described for the GC-FID method.

Hypothetical Inter-Laboratory Comparison Data

The following table presents hypothetical results from a six-laboratory comparison study for the analysis of a this compound sample with a known concentration of 50.0 µg/mL.

Table 2: Hypothetical Inter-Laboratory Comparison Results

LaboratoryMethodReported Value (µg/mL)Recovery (%)Z-Score
Lab 1GC-FID49.599.0-0.5
Lab 2HPLC-UV51.2102.41.2
Lab 3GC-FID48.897.6-1.2
Lab 4HPLC-UV50.5101.00.5
Lab 5GC-FID52.5105.02.5
Lab 6HPLC-UV49.999.8-0.1

Note: Z-scores are calculated based on the consensus mean and standard deviation of all reported values. A Z-score between -2 and +2 is generally considered satisfactory.[4]

Interpretation of Results and Best Practices

In our hypothetical study, Laboratory 5's result falls outside the acceptable Z-score range, indicating a potential issue with their measurement process. This would warrant an investigation into their methodology, instrument calibration, and data processing.

The overall results demonstrate good agreement between the GC-FID and HPLC-UV methods, suggesting that both are suitable for the analysis of this compound. However, the slightly better precision often observed with HPLC could make it the preferred method for high-stakes applications.

To ensure the trustworthiness of analytical results, it is imperative to implement a robust quality control system. This includes regular instrument calibration, the use of certified reference materials, and participation in proficiency testing schemes.

Conclusion

This guide provides a comprehensive framework for an inter-laboratory comparison of this compound analysis. By adhering to standardized protocols and employing sound statistical analysis, laboratories can validate their analytical methods, ensure the competency of their personnel, and ultimately contribute to the generation of reliable and comparable data. The principles and methodologies outlined herein are fundamental to achieving the highest standards of scientific integrity in the analysis of this important chemical intermediate.

References

  • Techniques for Analysis of Plant Phenolic Compounds. Molecules. [Link]

  • Simple and rapid method for the analysis of phenolic compounds in beverages and grains. Journal of Agricultural and Food Chemistry. [Link]

  • Simple and Rapid Method for the Analysis of Phenolic Compounds in Beverages and Grains. ResearchGate. [Link]

  • Systematic Analysis of the Content of 502 Polyphenols in 452 Foods and Beverages: An Application of the Phenol-Explorer Database. Journal of Agricultural and Food Chemistry. [Link]

  • Analysis of Main and Healthy Phenolic Compounds in Foods. ResearchGate. [Link]

  • Inter laboratory Comparison 2023 Report. Benchmark International. [Link]

  • Gas-Phase Reactions of Methoxyphenols with NO3 Radicals: Kinetics, Products, and Mechanisms. The Journal of Physical Chemistry A. [Link]

  • Phenol, 4-ethyl-2-methoxy-. NIST WebBook. [Link]

  • An Easy-to-Use Procedure for the Measurement of Total Phenolic Compounds in Olive Fruit. Molecules. [Link]

  • Profiling methods for the determination of phenolic compounds in foods and dietary supplements. Journal of AOAC International. [Link]

  • Separation of 4-Ethyl-2-methoxyphenol on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Analytical Methods for Methoxychlor. Agency for Toxic Substances and Disease Registry. [Link]

  • An interlaboratory comparison of methods used to assess antioxidant potentials. International Journal of Cosmetic Science. [Link]

  • This compound. The Good Scents Company. [Link]

  • Assessment of phenolic compounds in biological samples. ResearchGate. [Link]

  • 4-Methoxyphenol. OSHA. [Link]

  • Development of a New Route for Separating and Purifying 4-Ethyl-2-methoxyphenol Based on the Reaction Mechanism between the Chemical and Calcium Ion. ACS Omega. [Link]

  • Determination of Phenolic Compound Profiles and Antioxidant Effect of Plant Extracts on Late-Release Soft Lozenge. EAS Publisher. [Link]

  • Interlaboratory comparisons to demonstrate the competence of two similar mobile laboratories. MATEC Web of Conferences. [Link]

  • This compound. FlavScents. [Link]

Sources

Establishing 2-Ethyl-6-methoxyphenol as a Validated Reference Standard: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Bedrock of Analytical Precision

Physicochemical Profile: 2-Ethyl-6-methoxyphenol

This compound, also known as 6-Ethylguaiacol, is a phenolic compound with the molecular formula C₉H₁₂O₂.[1] Its structure, featuring both an ethyl and a methoxy group ortho to the hydroxyl group, imparts specific chemical properties that make it a useful intermediate in various chemical syntheses.[2]

PropertyValueSource
Molecular Formula C₉H₁₂O₂PubChem[1]
Molecular Weight 152.19 g/mol PubChem[1]
CAS Number 90534-46-6PubChem[1]
IUPAC Name This compoundPubChem[1]
Appearance Not specified, likely a liquid or low-melting solidGeneral chemical knowledge
Solubility Soluble in organic solventsGeneral chemical knowledge

A Rigorous Path to Validation: A Comprehensive Protocol

The qualification of a new reference standard is a meticulous process governed by international guidelines. The International Council for Harmonisation (ICH) Q2(R1) and the United States Pharmacopeia (USP) General Chapter <1225> provide a robust framework for the validation of analytical procedures, which is integral to the certification of a reference standard. The following details the necessary experimental validation for this compound.

Reference_Standard_Validation_Workflow Workflow for Reference Standard Validation cluster_0 Phase 1: Characterization & Identification cluster_1 Phase 2: Purity & Impurity Profiling cluster_2 Phase 3: Stability Assessment cluster_3 Phase 4: Certification & Release a Candidate Material High-purity synthesis of this compound b Identity Confirmation FT-IR: Functional group analysis Mass Spectrometry: Molecular weight verification 1H & 13C NMR: Structural elucidation a->b Initial Analysis c Chromatographic Purity HPLC-UV/DAD: Primary purity assay GC-FID: Orthogonal purity method b->c d Impurity Identification LC-MS/MS: Identification of organic impurities GC-MS: Volatile organic impurities c->d Profile impurities e Absolute Purity Determination Karl Fischer Titration: Water content TGA/LOD: Residual solvents Mass Balance Calculation: Final purity assignment d->e Quantify non-chromatographic impurities f Stability Studies Accelerated Stability: Elevated temperature and humidity Long-Term Stability: Recommended storage conditions e->f g Re-test Period Establishment Based on stability data f->g h Certificate of Analysis Comprehensive report of all validation data g->h i Certified Reference Standard Release for use h->i

Workflow for the validation of a new reference standard.
Part 1: Identity Confirmation

The first step is to unequivocally confirm the chemical structure of the candidate material. This is achieved through a combination of spectroscopic techniques.

  • Fourier-Transform Infrared Spectroscopy (FT-IR): The FT-IR spectrum should be consistent with the structure of this compound, showing characteristic absorptions for the hydroxyl (-OH), methoxy (-OCH₃), aromatic C-H, and C=C bonds. The broad -OH stretch is expected in the range of 3200-3600 cm⁻¹.

  • Mass Spectrometry (MS): High-resolution mass spectrometry should confirm the molecular weight. For C₉H₁₂O₂, the expected monoisotopic mass is approximately 152.0837 g/mol . The fragmentation pattern should also be consistent with the proposed structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum provides detailed information about the chemical environment of the hydrogen atoms. The expected signals would include a triplet and quartet for the ethyl group, a singlet for the methoxy group, aromatic protons, and a singlet for the hydroxyl proton.

    • ¹³C NMR: The carbon NMR should show the correct number of signals corresponding to the nine carbon atoms in the molecule, with chemical shifts indicative of aromatic, ethyl, and methoxy carbons.

Part 2: Purity Determination and Impurity Profiling

Purity is a critical attribute of a reference standard. An orthogonal approach, using multiple analytical techniques, is necessary to provide a comprehensive purity value.

  • High-Performance Liquid Chromatography (HPLC) with UV/Diode-Array Detection (DAD): This is the primary technique for assessing the purity of non-volatile organic compounds. A validated, stability-indicating HPLC method should be developed. The peak area percentage of the main peak provides the chromatographic purity. DAD allows for peak purity analysis, ensuring the main peak is not co-eluting with any impurities.

  • Gas Chromatography with Flame Ionization Detection (GC-FID): As an orthogonal method, GC-FID is suitable for analyzing volatile and semi-volatile compounds. This technique can detect impurities that may not be amenable to HPLC analysis.

  • Karl Fischer Titration: This method is used to determine the water content in the material, which is a common impurity.

  • Thermogravimetric Analysis (TGA) or Loss on Drying (LOD): These techniques are used to determine the content of residual solvents.

The final, assigned purity is typically calculated using a mass balance approach:

Purity (%) = [100% - (% Organic Impurities + % Water + % Residual Solvents)] x Chromatographic Purity (%)

Table 1: HPLC-UV Purity Method Validation Summary

ParameterAcceptance CriteriaResult
Linearity (r²) ≥ 0.999Meets Specification
Accuracy (% Recovery) 98.0% - 102.0%Meets Specification
Precision (%RSD) ≤ 2.0%Meets Specification
LOD Reporte.g., 0.01 µg/mL
LOQ Reporte.g., 0.03 µg/mL
Specificity No interference at the retention time of the main peakMeets Specification

Table 2: Purity Assignment for this compound (Lot: XXXXX)

Analytical MethodResult
Chromatographic Purity (HPLC, %) e.g., 99.95%
Water Content (Karl Fischer, %) e.g., 0.05%
Residual Solvents (GC-HS, %) e.g., <0.01%
Organic Impurities (HPLC, %) e.g., 0.05%
Assigned Purity (%) 99.9%
Part 3: Stability Studies

To establish a re-test date and appropriate storage conditions, the stability of the reference standard must be evaluated.

  • Accelerated Stability: The material is exposed to elevated temperature and humidity (e.g., 40°C / 75% RH) for a defined period (e.g., 3-6 months).

  • Long-Term Stability: The material is stored under recommended conditions (e.g., 2-8°C, protected from light) and tested at regular intervals (e.g., 0, 3, 6, 9, 12, 18, 24 months).

The material is analyzed at each time point for purity and degradation products.

Comparative Analysis with Alternative Reference Standards

The suitability of this compound as a reference standard can be benchmarked against other commercially available, structurally related phenolic compounds.

Structural comparison of this compound and its alternatives.

Table 3: Comparison of Phenolic Reference Standards

FeatureThis compoundGuaiacol2-Ethylphenol2,6-Dimethylphenol
CAS Number 90534-46-690-05-190-00-6576-26-1
Molecular Formula C₉H₁₂O₂C₇H₈O₂C₈H₁₀OC₈H₁₀O
Molecular Weight 152.19124.14122.17122.16
Availability as a Pharmacopoeial Standard NoYes (USP, EP)[3][4]NoNo
Typical Purity >98% (Commercial Grade)≥99% (Reference Standard Grade)≥99% (Commercial Grade)[5]≥95% (Reference Material)[6]
Key Structural Difference Ortho-ethyl and ortho-methoxy substitutionOrtho-methoxy substitutionOrtho-ethyl substitutionOrtho-methyl and ortho-methyl substitution

Discussion:

  • Guaiacol is an established pharmacopoeial reference standard, making it a primary choice for applications where a methoxyphenol standard is required.[3][4] Its validation is well-documented and recognized by regulatory bodies.

  • 2-Ethylphenol and 2,6-Dimethylphenol are structurally similar to this compound and are available in high purity.[6] They can serve as suitable reference standards for related analytical methods, particularly in environmental and industrial applications.[7][8]

  • This compound , while not currently a pharmacopoeial standard, possesses a unique substitution pattern. Its validation as a reference standard would be valuable for specific analytical needs, such as:

    • As an internal standard in the analysis of other phenolic compounds.

    • For the identification and quantification of this specific compound as an impurity or metabolite in drug substances or products.

    • In research applications where its specific structure is of interest.

Conclusion

The validation of this compound as a reference standard is a comprehensive process that requires a multi-faceted analytical approach to confirm its identity, purity, and stability. While it is not currently a pharmacopoeial standard like Guaiacol, its unique structure makes it a valuable candidate for a certified reference material in specific research and development contexts. By following the rigorous protocols outlined in this guide, which are grounded in ICH and USP guidelines, a high-quality, reliable reference standard for this compound can be established, thereby enhancing the accuracy and reproducibility of analytical measurements within the scientific community.

References

  • Dimethylphenol, 2,6- - CRM LABSTANDARD. Available at: [Link]

  • 2,6-Dimethylphenol | CAS:576-26-1 EC:209-400-1 - CPAChem. Available at: [Link]

  • Guaiacol | C7H8O2 | CID 460 - PubChem. Available at: [Link]

  • Guaiacol Working Standard (Secondary Reference Standard) | CAS 90-05-1 - Veeprho. Available at: [Link]

  • Certificate of analysis - Thermo Fisher Scientific. Available at: [Link]

  • This compound | C9H12O2 | CID 180594 - PubChem. Available at: [Link]

  • 2-ethyl phenol, 90-00-6 - The Good Scents Company. Available at: [Link]

  • Synthesis, characterization and biological activity of 2-[(2-hydroxy-phenylimino)-methyl]-6-methoxy-phenol (MSAP) and nano sized of Co (II), Ni (II), Cu (II) and Zn (II) metal complexes - ResearchGate. Available at: [Link]

Sources

A Comparative Guide to the Synthesis of 2-Ethyl-6-methoxyphenol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and fine chemical synthesis, the targeted production of substituted phenols is a cornerstone for the development of novel compounds. Among these, 2-Ethyl-6-methoxyphenol stands as a valuable intermediate, finding applications in the synthesis of various bioactive molecules. This guide provides an in-depth comparative analysis of the primary synthetic routes to this target molecule, offering insights into the practical execution, underlying chemical principles, and a critical evaluation of each pathway's merits and drawbacks. The methodologies discussed are grounded in established chemical literature and are presented with the clarity and detail required for replication and adaptation in a research and development setting.

Introduction to Synthetic Strategies

The synthesis of this compound primarily revolves around the functionalization of its readily available precursor, guaiacol (2-methoxyphenol). The strategic challenge lies in the regioselective introduction of an ethyl group at the ortho position to the hydroxyl moiety, a position activated by the electron-donating nature of both the hydroxyl and methoxy groups. This guide will explore three distinct and representative synthetic strategies to achieve this transformation:

  • Direct Catalytic Alkylation of Guaiacol: A modern, "green" approach utilizing solid acid catalysts to directly ethylate guaiacol with ethanol.

  • Two-Step Friedel-Crafts Acylation and Subsequent Reduction: A classic and robust two-step sequence involving the introduction of an acetyl group followed by its reduction to an ethyl group.

  • Multi-step Grignard Synthesis via an Aryl Halide Intermediate: A more intricate, multi-step pathway that offers a high degree of control through the formation of an organometallic intermediate.

Each of these routes will be dissected in terms of their chemical logic, experimental protocol, and a comparative analysis of their performance based on yield, purity, scalability, safety, and environmental impact.

Route 1: Direct Catalytic Alkylation of Guaiacol with Ethanol

This approach represents a more contemporary and environmentally conscious method for the synthesis of this compound. The direct alkylation of guaiacol with ethanol over a solid acid catalyst, such as a zeolite, offers the potential for a continuous-flow process with easier product separation and catalyst recycling.

The Chemical Rationale

The underlying principle of this route is a Friedel-Crafts alkylation reaction where ethanol, in the presence of a solid acid catalyst at elevated temperatures, serves as the ethylating agent. The catalyst facilitates the dehydration of ethanol to ethylene, which then acts as the electrophile. The electron-rich aromatic ring of guaiacol undergoes electrophilic attack, with the ortho and para positions being activated. The challenge lies in achieving high selectivity for the desired ortho-alkylation product over the para-isomer and potential poly-alkylation products. The shape-selectivity of certain zeolites can be exploited to favor the formation of the less sterically hindered ortho-product.

Experimental Protocol: Vapor-Phase Alkylation over a WO₃/HY Zeolite Catalyst

This protocol is adapted from methodologies described for the alkylation of phenols with alcohols over solid acid catalysts[1][2][3].

Catalyst Preparation: A Y-zeolite supported tungsten oxide catalyst (WO₃/HY) is prepared by impregnating HY zeolite with an aqueous solution of ammonium metatungstate. The impregnated zeolite is then dried and calcined at high temperature to convert the tungsten precursor to its oxide form.

Reaction Setup: The reaction is carried out in a fixed-bed continuous-flow reactor system.

Procedure:

  • The WO₃/HY catalyst is packed into the reactor.

  • A feed mixture of guaiacol and ethanol (e.g., in a 1:3 molar ratio) is vaporized and passed over the catalyst bed at a controlled temperature (e.g., 250-350 °C) and pressure.

  • The reaction products are condensed and collected.

  • The product mixture is then subjected to fractional distillation under reduced pressure to isolate the this compound.

Workflow Diagram

G guaiacol Guaiacol reactor Fixed-Bed Reactor (250-350 °C) guaiacol->reactor ethanol Ethanol ethanol->reactor catalyst WO₃/HY Zeolite Catalyst catalyst->reactor condensation Condensation reactor->condensation distillation Fractional Distillation condensation->distillation product This compound distillation->product

Caption: Workflow for Direct Catalytic Alkylation.

Route 2: Friedel-Crafts Acylation of Guaiacol and Subsequent Reduction

This classical two-step approach offers a reliable and often high-yielding pathway to this compound. It circumvents the issue of polyalkylation often encountered in direct Friedel-Crafts alkylations.

The Chemical Rationale

The first step involves a Friedel-Crafts acylation of guaiacol with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst (e.g., AlCl₃)[1][4][5]. The electron-donating hydroxyl and methoxy groups direct the acylation primarily to the para position due to steric hindrance at the ortho positions. However, by carefully controlling the reaction conditions, a significant amount of the ortho-acylated product, 2-acetyl-6-methoxyphenol, can be obtained.

The second step is the reduction of the carbonyl group of the acetyl moiety to a methylene group. Two common methods for this transformation are the Clemmensen reduction (using zinc amalgam and hydrochloric acid) and the Wolff-Kishner reduction (using hydrazine and a strong base)[6][7][8][9][10][11][12][13][14][15]. The choice between these two reduction methods depends on the presence of other functional groups in the molecule that might be sensitive to acidic or basic conditions.

Experimental Protocol

Step 1: Friedel-Crafts Acylation of Guaiacol [1][4]

  • To a stirred suspension of anhydrous aluminum chloride in a suitable solvent (e.g., dichloromethane) at 0 °C, add acetyl chloride dropwise.

  • After the formation of the acylium ion complex, a solution of guaiacol in the same solvent is added slowly, maintaining the temperature at 0 °C.

  • The reaction is then allowed to warm to room temperature and stirred until completion.

  • The reaction is quenched by pouring it onto a mixture of ice and concentrated hydrochloric acid.

  • The organic layer is separated, washed, dried, and the solvent is removed to yield the crude 2-acetyl-6-methoxyphenol, which can be purified by recrystallization or chromatography.

Step 2: Wolff-Kishner Reduction of 2-Acetyl-6-methoxyphenol [7][8][9][12][13]

  • The 2-acetyl-6-methoxyphenol is dissolved in a high-boiling solvent like diethylene glycol, and hydrazine hydrate and potassium hydroxide are added.

  • The mixture is heated to reflux to form the hydrazone.

  • Water and excess hydrazine are then distilled off, allowing the reaction temperature to rise (typically to around 190-200 °C) to facilitate the decomposition of the hydrazone to the desired ethyl group.

  • After cooling, the reaction mixture is diluted with water and extracted with an organic solvent.

  • The organic extract is washed, dried, and the solvent is evaporated. The resulting this compound is then purified by fractional distillation.

Workflow Diagram

G cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Wolff-Kishner Reduction guaiacol Guaiacol acylation Acylation Reaction guaiacol->acylation acetyl_chloride Acetyl Chloride acetyl_chloride->acylation alcl3 AlCl₃ alcl3->acylation acetyl_product 2-Acetyl-6-methoxyphenol acylation->acetyl_product reduction Reduction Reaction acetyl_product->reduction hydrazine Hydrazine Hydrate hydrazine->reduction koh KOH koh->reduction final_product This compound reduction->final_product

Caption: Workflow for the Two-Step Acylation-Reduction Route.

Route 3: Grignard Synthesis via 2-Bromo-6-methoxyphenol

This multi-step synthesis offers a more controlled, albeit longer, route to the target molecule. It relies on the formation of a Grignard reagent from a halogenated guaiacol derivative, which then reacts with an appropriate electrophile.

The Chemical Rationale

The synthesis begins with the regioselective bromination of guaiacol. The use of a mild brominating agent like N-bromosuccinimide (NBS) can favor the introduction of a bromine atom at the less sterically hindered para position, but ortho-bromination can also be achieved. The resulting 2-bromo-6-methoxyphenol is then converted into a Grignard reagent by reacting it with magnesium metal[2][16][17][18][19][20][21]. This organometallic intermediate is a powerful nucleophile. The final step involves the reaction of the Grignard reagent with an ethylating agent, such as diethyl sulfate, to form the desired C-C bond and yield this compound.

Experimental Protocol

Step 1: Bromination of Guaiacol [22]

  • Guaiacol is dissolved in a suitable solvent, and N-bromosuccinimide (NBS) is added portion-wise at room temperature.

  • The reaction is monitored by TLC until the starting material is consumed.

  • The reaction mixture is then worked up to isolate the 2-bromo-6-methoxyphenol, which is purified by chromatography.

Step 2: Formation of the Grignard Reagent [2][16][17][18][19][20][21]

  • In a flame-dried flask under an inert atmosphere, magnesium turnings are activated.

  • A solution of 2-bromo-6-methoxyphenol in anhydrous THF is added dropwise to the magnesium turnings.

  • The reaction is initiated, and the mixture is refluxed until the magnesium is consumed, forming the Grignard reagent.

Step 3: Reaction with Diethyl Sulfate

  • The freshly prepared Grignard reagent is cooled to 0 °C.

  • Diethyl sulfate is added dropwise to the Grignard solution.

  • The reaction mixture is stirred at room temperature until the reaction is complete.

  • The reaction is quenched with a saturated aqueous solution of ammonium chloride.

  • The product is extracted, and the organic layer is washed, dried, and concentrated.

  • The final product, this compound, is purified by fractional distillation.

Workflow Diagram

G cluster_0 Step 1: Bromination cluster_1 Step 2: Grignard Formation cluster_2 Step 3: Ethylation guaiacol Guaiacol bromination Bromination guaiacol->bromination nbs NBS nbs->bromination bromo_guaiacol 2-Bromo-6-methoxyphenol bromination->bromo_guaiacol grignard_formation Grignard Reaction bromo_guaiacol->grignard_formation magnesium Magnesium magnesium->grignard_formation grignard_reagent Grignard Reagent grignard_formation->grignard_reagent ethylation Ethylation grignard_reagent->ethylation diethyl_sulfate Diethyl Sulfate diethyl_sulfate->ethylation product This compound ethylation->product

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Ethyl-6-methoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 2-Ethyl-6-methoxyphenol, also known as 6-Ethylguaiacol, is a substituted phenolic compound utilized in specialized research and development applications. While its specific uses are niche, its chemical nature as a phenol derivative mandates stringent handling and disposal protocols. Improper disposal poses significant risks to both personnel and the environment. Phenolic compounds, as a class, are recognized as priority pollutants by the U.S. Environmental Protection Agency (EPA) due to their toxicity to aquatic life and potential for forming more hazardous byproducts.[1][2] This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this compound, ensuring the integrity of your research environment and adherence to regulatory standards.

Hazard Profile and Risk Assessment

A thorough understanding of a chemical's properties is the foundation of its safe management. The primary hazards associated with this compound and related phenolic compounds are skin and eye irritation, oral toxicity, and environmental harm.[3][4] Disposal procedures are directly derived from these intrinsic risks.

Causality: The compound's low water solubility and high flash point influence both its immediate handling and its ultimate disposal pathway.[4][5] A flash point of approximately 107°C (224°F) classifies it as a combustible liquid, not flammable at standard room temperatures, which reduces fire risk during storage but is a key consideration for thermal disposal methods.[4][6] Its limited solubility means it will persist in aquatic environments if improperly released, underscoring the prohibition of drain disposal.[4][7]

Table 1: Physicochemical Properties and Hazard Information

Property Value / Classification Implication for Disposal
Molecular Formula C₉H₁₂O₂ Identity confirmation for labeling.[6][8]
Appearance Light yellow liquid Visual identification of the substance.[4][6]
Flash Point ~107 °C / 224 °F Combustible liquid; suitable for incineration.[4][6]
Water Solubility Low (est. 693.8 mg/L @ 25°C) Do not dispose down the drain; persists in water.[4][5]
Acute Oral Toxicity Category 4 (Harmful if swallowed) Prevents ingestion; mandates clear labeling.[3][6]
Skin Irritation Category 2 (Causes skin irritation) Requires use of chemical-resistant gloves.[3][4]

| Eye Irritation | Category 2 (Causes serious eye irritation) | Requires use of safety goggles or face shield.[3][4] |

Pre-Disposal Handling & Personal Protective Equipment (PPE)

Safe disposal begins with safe handling during active use. Engineering controls and appropriate PPE are non-negotiable for minimizing exposure.

  • Engineering Controls: All handling of this compound, including pouring, weighing, and preparing for disposal, must be conducted within a certified chemical fume hood.[7][9] This is the primary defense against inhaling aerosols or vapors.

  • Personal Protective Equipment (PPE): A standard laboratory coat, chemical-resistant gloves (nitrile is acceptable for incidental contact), and splash-proof safety goggles are mandatory.[3][10] If there is a significant risk of splashing, a face shield should be worn in addition to goggles.

Causality: The use of a fume hood is critical not just for user protection but also to prevent the contamination of the general lab environment with airborne phenols.[11] Chemical-resistant gloves prevent dermal absorption, which is a common exposure route for phenolic compounds.[3]

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is that it must be managed as regulated hazardous waste from "cradle to grave."[12] At no point should this chemical or its contaminated materials enter standard waste streams or sanitary sewers.[2][7]

Step 3.1: Waste Segregation

Immediately segregate waste streams at the point of generation. This is the most critical step for ensuring proper disposal and preventing dangerous chemical reactions.

  • Liquid Waste: Collect all unused, expired, or waste solutions of this compound in a dedicated hazardous waste container.

  • Contaminated Solid Waste: All materials that have come into contact with the chemical (e.g., pipette tips, centrifuge tubes, gloves, absorbent pads) must be collected separately from other lab trash.[7][9]

Step 3.2: Containerization

Select appropriate containers designed for hazardous chemical waste.

  • Liquid Waste Container: Use a clean, sealable, and chemically compatible container (e.g., a glass or polyethylene bottle with a screw cap). The container must be in good condition with no leaks or cracks.[12] Do not fill the container beyond 90% capacity to allow for vapor expansion and prevent spills.[7]

  • Solid Waste Container: Use a puncture-proof, sealable container, such as a rigid plastic drum or a cardboard box lined with a heavy-duty plastic bag.[7][9]

Step 3.3: Labeling

Proper labeling is a legal requirement and essential for safety.

  • Affix a hazardous waste label to each container as soon as the first drop of waste is added.[7]

  • The label must clearly state:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The associated hazards (e.g., "Irritant," "Toxic")

    • The date of accumulation.

Step 3.4: Temporary On-Site Storage

Store waste containers in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[13]

  • The storage area must be a secondary containment bin or tray to capture any potential leaks.

  • Keep containers tightly sealed except when adding waste.[12]

  • Store away from incompatible materials, particularly strong oxidizing agents.[10]

Step 3.5: Final Disposal

The final disposal of this compound must be handled by a licensed hazardous waste contractor.

  • Method: The universally accepted and environmentally responsible method is high-temperature incineration at a permitted waste disposal plant.[4][6][10] This process destroys the organic molecule, converting it to carbon dioxide and water.

  • Procedure: Contact your institution's Environmental Health & Safety (EHS) office to schedule a pickup for your properly containerized and labeled waste.[7] They will manage the manifest and transfer to the certified disposal facility.

Disposal Decision Workflow

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 cluster_5 cluster_6 A Waste Generated: This compound B Liquid Waste A->B Segregate C Contaminated Solid Waste (Gloves, Tips, etc.) A->C Segregate D Collect in Sealable, Compatible Liquid Container B->D E Collect in Lined, Puncture-Proof Solid Container C->E F Affix 'Hazardous Waste' Label with Chemical Name D->F E->F G Store in Secondary Containment in Satellite Accumulation Area F->G H Contact EHS for Pickup G->H I Transport to Licensed Facility for Incineration H->I

Caption: Decision workflow for handling this compound waste.

Emergency Procedures: Spill and Exposure

Preparedness is paramount. Ensure an ANSI-approved safety shower and eyewash station are immediately accessible.[9]

Spill Cleanup Protocol
  • Evacuate and Secure: Alert personnel in the immediate area and restrict access. Ensure the area is well-ventilated (fume hood sash should be kept low).[2]

  • Don PPE: Wear, at a minimum, a lab coat, safety goggles, and two pairs of nitrile gloves.

  • Contain and Absorb: For small spills, cover with an inert absorbent material such as vermiculite, sand, or a chemical spill pillow.[4]

  • Collect Waste: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[2][10]

  • Decontaminate: Wipe the spill area with a towel soaked in soap and water. Collect the towel and any contaminated PPE as hazardous solid waste.

  • Label and Dispose: Seal and label the container and manage it for disposal as described in Section 3. Do not wash the spill into a sewer drain.[2]

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[4][10]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[4][10]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[6]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4]

References

  • This compound, 90534-46-6. The Good Scents Company. [Link]

  • This compound | C9H12O2 | CID 180594. PubChem, National Institutes of Health. [Link]

  • Safety Data Sheet for 2-Methoxyphenol. Fisher Scientific. [Link]

  • Safety Data Sheet for 4-Ethyl-2-methoxyphenol (2025-09-17). Acros Organics. [Link]

  • Safety Data Sheet: 2-Methoxyphenol. Carl ROTH. [Link]

  • Phenol Standard Operating Procedure. Yale Environmental Health & Safety. [Link]

  • Removal of phenol and substituted phenols by newly developed emulsion liquid membrane process. PubMed, National Institutes of Health. [Link]

  • Chemical Waste Management Guide. Auburn University Risk Management and Safety. [Link]

  • Phenol, Chloroform, or TRIzol™ Waste Disposal. The University of Tennessee Health Science Center. [Link]

  • Removing Highly Toxic Phenolic Compounds: Wastewater Treatment Options. Saltworks Technologies. [Link]

  • Phenol - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]

  • 2-Ethyl-6-methylphenol | C9H12O | CID 519333. PubChem, National Institutes of Health. [Link]

  • Hazardous Waste Disposal Procedures. The University of Alabama. [Link]

  • OSHA Method PV2039 for 4-Methoxyphenol. Occupational Safety and Health Administration. [Link]

  • Toxicological Profile for Phenol. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • Method 528 - Determination of Phenols in Drinking Water. U.S. Environmental Protection Agency. [Link]

  • EHSO Manual - Hazardous Waste. The University of Oklahoma Health Sciences Center. [Link]

Sources

Navigating the Uncharted: A Practical Guide to Handling 2-Ethyl-6-methoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Identification and Risk Assessment: An Isomer-Based Approach

Given the absence of a specific Safety Data Sheet (SDS) for 2-Ethyl-6-methoxyphenol, we will proceed with a risk assessment based on its structural isomer, 4-Ethyl-2-methoxyphenol. This proactive approach allows us to anticipate potential hazards and implement necessary control measures. The hazards identified for 4-Ethyl-2-methoxyphenol are as follows:

Hazard ClassificationCategoryGHS Hazard Statement
Acute Oral ToxicityCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation
Specific target organ toxicity — single exposureCategory 3H335: May cause respiratory irritation

Data synthesized from Safety Data Sheets for 4-Ethyl-2-methoxyphenol.[2][3]

The Logic Behind the Hazard Assessment: Phenolic compounds, as a class, are known for their ability to denature proteins, which is the underlying mechanism for their irritant effects on skin and mucous membranes. The presence of an ethyl group on the phenol ring can enhance skin absorption, potentially increasing systemic toxicity. Therefore, it is prudent to assume that this compound will exhibit similar, if not identical, hazardous properties to its 4-ethyl isomer.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE strategy is mandatory to minimize all potential routes of exposure: inhalation, skin contact, and eye contact.

Core PPE Requirements:

  • Eye and Face Protection: Chemical splash goggles are the minimum requirement.[4] For operations with a higher risk of splashing, such as transfers of larger volumes or reactions under pressure, a face shield should be worn in addition to goggles.[3]

  • Hand Protection: Nitrile gloves are recommended for their resistance to a broad range of chemicals, including many solvents and bases.[5] Given that phenols can be absorbed through the skin, it is crucial to ensure the gloves are of an appropriate thickness and are changed immediately if contamination is suspected. For prolonged or immersive contact, consulting the glove manufacturer's compatibility data is essential.

  • Body Protection: A flame-resistant lab coat is required to protect against splashes and spills.[6] For larger scale operations, a chemical-resistant apron or coveralls should be considered.

  • Respiratory Protection: All handling of this compound, especially in its solid form or when generating aerosols, must be conducted in a certified chemical fume hood to prevent inhalation.[4][7] If a fume hood is not available or if exposure limits are likely to be exceeded, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[3][7]

PPE Donning and Doffing Workflow:

PPE_Workflow cluster_donning Donning PPE (Clean Area) cluster_doffing Doffing PPE (At Exit of Work Area) don1 1. Lab Coat don2 2. Respirator (if required) don1->don2 don3 3. Goggles / Face Shield don2->don3 don4 4. Gloves don3->don4 doff1 1. Gloves doff2 2. Goggles / Face Shield doff1->doff2 doff3 3. Lab Coat doff2->doff3 doff4 4. Respirator (if used) doff3->doff4

Caption: Sequential process for donning and doffing PPE to minimize cross-contamination.

Operational and Disposal Plans: A Step-by-Step Guide

Handling and Storage:

  • Pre-Handling:

    • Ensure a chemical fume hood is certified and functioning correctly.

    • Verify that an eyewash station and safety shower are accessible and unobstructed.[7]

    • Prepare all necessary equipment and reagents before handling the compound.

  • During Handling:

    • Work within the sash of the fume hood.

    • When weighing the solid, use a disposable weigh boat to minimize contamination of the balance.

    • If creating a solution, add the solvent to the solid slowly to prevent splashing.

    • Keep containers tightly closed when not in use.[2]

  • Post-Handling:

    • Decontaminate all work surfaces with a suitable solvent, followed by soap and water.

    • Properly doff and dispose of single-use PPE.

    • Wash hands thoroughly with soap and water after removing gloves.[2]

  • Storage:

    • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acid anhydrides, and acid chlorides.[7]

    • Keep the container tightly sealed to prevent exposure to moisture and air.

Disposal Plan:

The disposal of this compound and any contaminated materials must be treated as hazardous waste.

  • Waste Segregation:

    • Collect all waste containing this compound in a dedicated, properly labeled hazardous waste container.

    • The container must be clearly marked as "Hazardous Waste: Aromatic Phenolic Compound" and include the full chemical name.

    • Do not mix this waste with other incompatible waste streams.

  • Container Management:

    • Use containers that are in good condition and have a secure, tight-fitting lid.[8]

    • Keep the waste container closed at all times except when adding waste.[8]

  • Disposal Procedure:

    • Follow your institution's hazardous waste disposal guidelines.

    • Contact your institution's Environmental Health and Safety (EH&S) office for pickup and disposal of the hazardous waste container.[8]

Emergency Spill Response Workflow:

Spill_Response start Spill Occurs evacuate Evacuate Immediate Area Alert Others start->evacuate assess Assess Spill Size and Hazard evacuate->assess small_spill Small Spill (<100 mL, contained) assess->small_spill Small large_spill Large Spill (>100 mL or uncontained) assess->large_spill Large cleanup Don Appropriate PPE Use Absorbent Material Collect Waste small_spill->cleanup contact_ehs Contact EH&S Immediately Secure the Area large_spill->contact_ehs dispose Dispose of Waste as Hazardous Material cleanup->dispose

Caption: Decision-making workflow for responding to a chemical spill.

By adhering to these rigorous safety protocols, you can confidently and safely work with this compound, ensuring the protection of yourself, your colleagues, and the environment. This proactive and informed approach to chemical safety is the cornerstone of responsible and successful research.

References

  • FlavScents. (2025). This compound. Retrieved from [Link]

  • The Good Scents Company. (2025). This compound, 90534-46-6. Retrieved from [Link]

  • Crammer Reagent. This compound. Retrieved from [Link]

  • Thermo Fisher Scientific. (2024). Safety Data Sheet: 4-Ethyl-2-methoxyphenol. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Methoxyphenol. Retrieved from [Link]

  • CPAChem. (2024). Safety data sheet: 2-Ethylphenol. Retrieved from [Link]

  • PubChem. 2-Ethyl-6-methylphenol. Retrieved from [Link]

  • PubChem. This compound. Retrieved from [Link]

  • CHEMM. Personal Protective Equipment (PPE). Retrieved from [Link]

  • University of Oklahoma Health Sciences Center. (2025-2026). EHSO Manual - Hazardous Waste. Retrieved from [Link]

  • Health and Safety Authority. A Guide to Non-Respiratory Personal Protective Equipment (PPE). Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Ethyl-6-methoxyphenol
Reactant of Route 2
Reactant of Route 2
2-Ethyl-6-methoxyphenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.